molecular formula C3H2ClNS B170628 3-Chloroisothiazole CAS No. 14217-66-4

3-Chloroisothiazole

货号: B170628
CAS 编号: 14217-66-4
分子量: 119.57 g/mol
InChI 键: NDSJUDPCTYRQFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloroisothiazole is a valuable halogenated heterocyclic building block in scientific research and organic synthesis. The chlorination at the 3-position of the isothiazole ring makes this compound a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and nucleophilic substitutions . Isothiazole derivatives are known for their wide biological activity, making them useful scaffolds in medicinal chemistry and pharmaceutical development for applications such as antiviral and anti-inflammatory agents . Researchers utilize related this compound-5-carbonitriles in Palladium-catalyzed direct arylation reactions to create novel, multifunctional compounds for biological evaluation . As a key synthon, this compound facilitates the exploration of new chemical spaces in drug discovery and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloro-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSJUDPCTYRQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500367
Record name 3-Chloro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14217-66-4
Record name 3-Chloro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloroisothiazoles from β-Enaminonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-chloroisothiazoles, valuable intermediates in pharmaceutical and agrochemical research, starting from readily accessible β-enaminonitrile precursors. While direct literature detailing this specific transformation is nascent, this document extrapolates from established principles of heterocyclic chemistry to outline a robust and scientifically grounded approach. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic repertoire.

The Strategic Importance of the 3-Chloroisothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a chlorine atom at the 3-position significantly enhances the synthetic versatility of this heterocycle. This halogen acts as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.[1] The this compound core is a key building block for derivatives with potential applications as fungicides, anti-inflammatory agents, and antivirals.[2]

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic disconnection of the this compound target molecule points towards a β-enaminonitrile as a plausible starting material. The core strategy involves the reaction of a β-enaminonitrile with a suitable sulfur- and chlorine-donating reagent to construct the isothiazole ring in a single, convergent step.

G Target This compound Precursor β-Enaminonitrile Target->Precursor C-S & N-S bond disconnection Reagent Sulfur Chloride Reagent Target->Reagent Chlorination & Sulfuration

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights: A Proposed Pathway

The proposed reaction of a β-enaminonitrile with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or sulfuryl chloride (SO₂Cl₂), is postulated to proceed through a multi-step mechanism involving electrophilic attack, cyclization, and subsequent chlorination/aromatization.

3.1. Reaction with Sulfur Monochloride (S₂Cl₂)

Sulfur monochloride can act as both a source of sulfur and a chlorinating agent. The proposed mechanism is as follows:

  • Electrophilic Attack: The electron-rich β-carbon of the enaminonitrile attacks one of the sulfur atoms of S₂Cl₂, leading to the formation of a sulfenyl chloride intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the enamine then attacks the sulfur atom, displacing a chloride ion and forming a five-membered ring.

  • Oxidation and Aromatization: The resulting dihydroisothiazole intermediate is then oxidized and chlorinated by the excess S₂Cl₂ or other reactive sulfur-chlorine species in the reaction mixture to yield the aromatic this compound.

3.2. Reaction with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a potent chlorinating and oxidizing agent.[2] The reaction with β-enaminonitriles is expected to be vigorous and may require careful temperature control.

  • Initial Chlorination: SO₂Cl₂ can chlorinate the enamine at either the nitrogen or the β-carbon.

  • Reaction with a Sulfur Source: A separate sulfur source, such as elemental sulfur or H₂S, would be required to form the isothiazole ring.

  • Cyclization and Aromatization: The chlorinated intermediate would then react with the sulfur source, followed by cyclization and elimination to afford the this compound.

Given its dual role as a sulfur and chlorine source, sulfur monochloride presents a more direct route and will be the focus of the experimental protocol outlined below.

Key Reagents: Properties and Handling

A thorough understanding of the reagents is critical for successful and safe synthesis.

ReagentStructureKey PropertiesSafe Handling
β-Enaminonitrile R-C(NH₂)=CH-CNCrystalline solids, stable under ambient conditions. The enamine moiety is nucleophilic.Wear standard PPE. Avoid inhalation of dust.
Sulfur Monochloride Cl-S-S-ClFuming, corrosive yellow-orange liquid with a suffocating odor. Reacts violently with water.Handle in a well-ventilated fume hood. Use personal protective equipment (gloves, goggles, lab coat). Keep away from water and alcohols.
Sulfuryl Chloride SO₂Cl₂Colorless, fuming, and highly corrosive liquid. Reacts with water to produce sulfuric and hydrochloric acids.Handle in a well-ventilated fume hood with extreme caution. Use appropriate PPE. Store in a cool, dry place away from incompatible materials.[2]

Experimental Protocol: Synthesis of 3-Chloro-5-methylisothiazole-4-carbonitrile

This protocol describes a representative procedure for the synthesis of a this compound derivative from a β-enaminonitrile precursor.

5.1. Materials and Equipment

  • 3-Aminocrotononitrile (β-enaminonitrile precursor)

  • Sulfur monochloride (S₂Cl₂)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

5.2. Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification Setup 1. Dissolve β-enaminonitrile in anhydrous DCM under N₂ Cool 2. Cool the solution to 0 °C in an ice bath Setup->Cool Add_S2Cl2 3. Add S₂Cl₂ dropwise via dropping funnel Cool->Add_S2Cl2 Add_Et3N 4. Add triethylamine dropwise Add_S2Cl2->Add_Et3N Stir 5. Stir at 0 °C for 1 hour, then at room temperature overnight Add_Et3N->Stir Quench 6. Quench with 1 M HCl Stir->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with NaHCO₃ (aq) and brine Extract->Wash Dry 9. Dry over MgSO₄ Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for this compound synthesis.

5.3. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-aminocrotononitrile (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfur Monochloride: Add sulfur monochloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • Addition of Base: After the addition of S₂Cl₂ is complete, add triethylamine (2.5 eq) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-chloro-5-methylisothiazole-4-carbonitrile.

Data Interpretation and Expected Outcomes

The success of the synthesis can be monitored by thin-layer chromatography (TLC) and the final product characterized by standard analytical techniques.

ParameterExpected Effect on Reaction
Temperature Lower temperatures (0 °C) are crucial during the initial addition of S₂Cl₂ to control the exothermic reaction and minimize side products.
Stoichiometry A slight excess of S₂Cl₂ is recommended to ensure complete conversion. The amount of triethylamine should be sufficient to neutralize the HCl generated during the reaction.
Solvent Anhydrous aprotic solvents like dichloromethane are essential to prevent the decomposition of sulfur monochloride.
Yield Yields can vary depending on the specific substrate and reaction conditions. Optimization may be required to achieve high yields.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the reagents.

  • Fume Hood: All operations involving sulfur monochloride and sulfuryl chloride must be performed in a well-ventilated fume hood.

  • Quenching: Be extremely cautious when quenching the reaction, as it can be exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of 3-chloroisothiazoles from β-enaminonitrile precursors represents a promising and convergent approach to this valuable class of compounds. The proposed method, utilizing the reaction of β-enaminonitriles with sulfur monochloride, offers a direct route to the target molecules. While this guide provides a robust theoretical and practical framework, further experimental validation and optimization are encouraged to fully explore the scope and limitations of this transformation. The versatility of the 3-chloro-isothiazole scaffold ensures that efficient synthetic routes to this intermediate will continue to be of high interest to the scientific community.

References

  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82.
  • Kletskov, A. V., Bumagin, N. A., Zubkov, F. I., Grudinin, D. G., & Potkin, V. I. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89(10), 2035-2073.
  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(18), 2391-2396.
  • Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of isothiazoles. Journal of the American Chemical Society, 83(4), 1010-1012.
  • Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Margun, A. A., Potkin, V. I., & Kletskov, A. V. (2021). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-335.
  • Process for producing isothiazole derivative. (2013). U.S. Patent No. 8,563,745 B2. Washington, DC: U.S.
  • Process for the preparation of chlorothiazole derivatives. (1993). U.S. Patent No. 5,180,833. Washington, DC: U.S.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloroisothiazole via Chlorinative Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged scaffold in modern medicinal chemistry and agrochemical development, prized for its unique electronic properties and diverse biological activities. Among its derivatives, 3-chloroisothiazole serves as a critical and versatile building block for the synthesis of more complex, high-value molecules, including advanced fungicides and potential therapeutic agents.[1] This guide provides a comprehensive technical overview of its synthesis, with a specific focus on chlorinative cyclization strategies. We will explore the underlying chemical principles, present field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers and drug development professionals a practical and scientifically grounded resource.

Strategic Importance of the this compound Synthon

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous bioactive compounds.[2] Its derivatives, such as the widely used biocides known as isothiazolinones (e.g., Methylchloroisothiazolinone), demonstrate potent antimicrobial activity by targeting thiol-containing residues in bacterial enzymes.[3] The introduction of a chlorine atom at the 3-position of the isothiazole ring creates a highly valuable synthetic intermediate. This halogen serves as a versatile handle for subsequent functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for drug discovery and optimization programs.[4]

Chlorinative cyclization represents an elegant and atom-economical approach to forging the isothiazole ring while concurrently installing the essential chlorine substituent. This strategy typically involves the reaction of a linear precursor containing a C-C-C-N fragment with a reagent that serves as both a sulfur source and a chlorinating agent.

The Core Mechanism: Chlorinative Cyclization Pathways

The formation of the this compound ring via chlorinative cyclization is predicated on the reaction of a suitable organic substrate with a highly reactive sulfur-chlorine reagent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂), sulfur dichloride (SCl₂), and phosphorus oxychloride (POCl₃) in specific contexts.[5][6] The reaction proceeds through a cascade of electrophilic attack, intramolecular cyclization, and subsequent elimination/aromatization steps.

A plausible mechanistic pathway, particularly when starting from a dinitrile or diamide precursor, involves several key stages:

  • Activation/Chlorination: The process begins with the activation of the precursor. For instance, a diamide can be converted to a dinitrile or a related reactive intermediate by an agent like phosphorus oxychloride.

  • Sulfuration & Electrophilic Attack: A sulfur-chlorine species, either added directly (like SCl₂) or formed in situ, acts as an electrophile.

  • Intramolecular Cyclization: The nitrogen atom of the precursor executes a nucleophilic attack on the sulfur center, closing the five-membered ring.

  • Aromatization: A final elimination step, often involving the loss of HCl or other small molecules, leads to the formation of the stable, aromatic this compound ring.

Below is a generalized representation of this complex transformation.

G sub Precursor (e.g., Dithio-diamide) intermediate1 Reactive Intermediate (e.g., Dinitrile) sub->intermediate1 Activation/ Dehydration reagent Chlorinating Agent (e.g., POCl₃) reagent->intermediate1 cyclization Cyclized Intermediate intermediate1->cyclization Intramolecular Cyclization & Chlorination product This compound cyclization->product Aromatization/ Elimination

Caption: Generalized workflow for this compound synthesis.

Field-Proven Experimental Protocol

The following protocol is adapted from a documented chemical synthesis method, providing a robust and reproducible pathway to this compound.[5] This two-step approach demonstrates a practical application of chlorinative cyclization principles.

Step A: Synthesis of 4,5-Dithio-1,8-octanediamide
  • Reagent Preparation: In a fume hood, carefully charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4,5-dithio-1,8-octanedioic acid.

  • Reaction Initiation: Slowly add thionyl chloride (SOCl₂) to the flask. An exothermic reaction may occur.

  • Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully evaporate the excess thionyl chloride under reduced pressure.

  • Amidation: To the resulting crude acid chloride, slowly add a cooled, concentrated aqueous ammonia solution. Maintain the temperature below 30°C using an ice bath. A precipitate will form.

  • Isolation: Stir the mixture for 1-2 hours, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield 4,5-dithio-1,8-octanediamide.

Step B: Chlorinative Cyclization to this compound

Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a thoroughly dried apparatus under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood.[5]

  • Inert Atmosphere: Set up a three-neck flask equipped with a dropping funnel, a thermometer, and an inert gas inlet.

  • Reagent Charging: Charge the flask with anhydrous toluene and phosphorus oxychloride (POCl₃).

  • Substrate Addition: Dissolve the 4,5-dithio-1,8-octanediamide from Step A in anhydrous toluene and add it to the dropping funnel.

  • Initial Reaction: Cool the POCl₃ solution to approximately 20°C. Slowly add the diamide solution dropwise over 1-2 hours, ensuring the temperature does not exceed 30°C.

  • Low-Temperature Stirring: Stir the resulting mixture at 20°C for 12-48 hours. The extended reaction time at a lower temperature is critical for the initial cyclization steps.[5]

  • Thermal Promotion: After the low-temperature phase, heat the reaction mixture to 90-110°C and maintain for 4 hours to drive the reaction to completion and promote aromatization.[5]

  • Quenching and Extraction: Cool the mixture to room temperature. Concentrate the mixture to dryness under reduced pressure. Carefully add dichloromethane and a 5% aqueous sodium bicarbonate solution to neutralize residual acid. Separate the organic layer.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

G start Charge POCl₃ & Toluene add Add Diamide Solution (20-30°C) start->add stir1 Stir at 20°C (12-48h) add->stir1 heat Heat to 90-110°C (4h) stir1->heat workup Quench, Extract & Wash heat->workup product Isolate & Purify This compound workup->product

Sources

Navigating the Reactive Landscape of 3-Chloroisothiazole: A Technical Guide to Nucleophilic Substitution Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Core and the Significance of the 3-Chloro Substituent

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, and immunotropic properties.[1] The unique electronic distribution within the isothiazole ring, arising from the electronegativity of the heteroatoms, imparts distinct reactivity patterns. 3-Chloroisothiazole, in particular, serves as a versatile synthetic intermediate, with the chlorine atom at the 3-position acting as a competent leaving group for nucleophilic substitution reactions. Understanding the mechanisms by which nucleophiles displace this chloride is paramount for the rational design and synthesis of novel isothiazole-based compounds.

This technical guide provides an in-depth exploration of the reaction mechanisms of this compound with various nucleophiles. We will delve into the nuances of the predominant pathways, namely the Nucleophilic Aromatic Substitution (SNAr) and the less common but significant Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanisms. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict reaction outcomes, optimize conditions, and strategically employ this compound in their synthetic endeavors.

The Dichotomy of Reaction Pathways: SNAr vs. ANRORC

The reaction of this compound with a nucleophile can proceed through distinct mechanistic pathways, primarily dictated by the nature of the nucleophile, the solvent, and the reaction conditions. The two most prominent mechanisms are the SNAr and ANRORC pathways.

The SNAr Mechanism: A Stepwise Addition-Elimination

The Nucleophilic Aromatic Substitution (SNAr) is a common mechanism for the reaction of halo-heterocycles with nucleophiles.[2] This pathway involves a two-step process:

  • Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the isothiazole ring is temporarily disrupted in this step. The stability of this intermediate is a key factor in the reaction's feasibility.

  • Elimination of the Leaving Group: The aromaticity of the isothiazole ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The SNAr mechanism is favored by strong nucleophiles and the presence of electron-withdrawing groups on the heterocyclic ring, which can stabilize the negative charge of the Meisenheimer-like intermediate.

Figure 1. The SNAr mechanism for the reaction of this compound with a nucleophile.

The ANRORC Mechanism: A Pathway of Ring Transformation

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism represents a more complex pathway that is particularly relevant for certain heterocyclic systems, especially with strong, unhindered nucleophiles like amide ions.[3] This mechanism involves a sequence of steps:

  • Addition of the Nucleophile: Similar to the SNAr pathway, the reaction initiates with the attack of the nucleophile on the isothiazole ring.

  • Ring Opening: Instead of direct expulsion of the leaving group, the heterocyclic ring undergoes cleavage. For isothiazoles, this would likely involve the scission of the weak N-S bond.

  • Ring Closure: The open-chain intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, which may or may not be the original isothiazole ring system, followed by the elimination of the leaving group.

Evidence for the ANRORC mechanism often comes from isotopic labeling studies, where scrambling of labeled atoms in the final product indicates a ring-opening and closing event.[3] While extensively studied in pyrimidines and other heterocycles, its occurrence in isothiazoles is less documented but mechanistically plausible under specific conditions.

Figure 2. The ANRORC mechanism for the reaction of this compound with a nucleophile.

Influence of Nucleophile and Reaction Conditions

The choice of nucleophile and reaction conditions plays a critical role in determining the reaction outcome and the predominant mechanistic pathway.

Nucleophile Reactivity

The nucleophilicity of the attacking species is a key determinant of reaction rate and, in some cases, the operative mechanism. A general trend in nucleophilicity for common nucleophiles is as follows:

Thiols > Amines > Alkoxides

  • Thiols: Thiolates are excellent nucleophiles and readily react with this compound, typically via the SNAr mechanism, to yield 3-thioisothiazoles.

  • Amines: Amines are also effective nucleophiles. The reaction of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines has been shown to proceed in good yields.[4] The basicity and steric hindrance of the amine can influence the reaction rate.

  • Alkoxides: Alkoxides are strong bases and can also act as nucleophiles. Their reactions with this compound afford 3-alkoxyisothiazoles. However, with sterically hindered alkoxides or under forcing conditions, elimination reactions may compete.

Nucleophile ClassExampleProduct TypeTypical MechanismRelative Reactivity
Thiols R-SH3-ThioisothiazoleSNArHigh
Amines R₂NH3-AminoisothiazoleSNAr / ANRORCModerate to High
Alkoxides R-OH3-AlkoxyisothiazoleSNArModerate

Table 1. Comparative reactivity of nucleophiles with this compound.

Solvent Effects

The choice of solvent can significantly impact the reaction rate and mechanism. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly employed for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively unsolvated and thus more reactive.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the patent literature and describes a method for the synthesis of this compound, a key starting material for nucleophilic substitution reactions.[5]

Materials:

  • 4,5-Dithio-1,8-octanedioyl amine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-neck flask equipped with a stirrer, dropping funnel, and thermometer, dissolve phosphorus oxychloride (100 mL) in toluene (150 mL).

  • Dissolve 4,5-dithio-1,8-octanedioyl amine (25.0 g) in toluene (150 mL) and slowly add it to the reaction flask via the dropping funnel, maintaining the reaction temperature at 10°C.

  • After the addition is complete, continue stirring at 10°C for 12 hours.

  • Gradually heat the reaction mixture to 100°C and maintain this temperature for 4 hours.

  • After the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure.

  • To the residue, add dichloromethane (200 mL) and 5% sodium bicarbonate solution (200 mL).

  • Separate the organic layer, wash it with saturated sodium chloride solution, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound.

Synthesis_Workflow start Dissolve POCl₃ in Toluene add_amine Slowly add 4,5-Dithio-1,8-octanedioyl amine in Toluene at 10°C start->add_amine react_cold Stir at 10°C for 12 hours add_amine->react_cold react_hot Heat to 100°C for 4 hours react_cold->react_hot concentrate1 Concentrate to dryness react_hot->concentrate1 workup Workup: DCM, NaHCO₃, Brine concentrate1->workup dry Dry over Na₂SO₄ workup->dry concentrate2 Concentrate to obtain This compound dry->concentrate2

Figure 3. Workflow for the synthesis of this compound.

Conclusion and Future Outlook

The reactivity of this compound towards nucleophiles is a cornerstone of isothiazole chemistry, providing access to a vast array of functionalized derivatives. The predominant SNAr mechanism, proceeding through a Meisenheimer-like intermediate, is a reliable pathway for the introduction of various nucleophiles. The potential for the ANRORC mechanism, particularly with strong nitrogen nucleophiles, adds a layer of complexity and offers opportunities for novel ring transformations.

Further elucidation of the factors that govern the competition between the SNAr and ANRORC pathways in the isothiazole system would be a valuable contribution to the field. Kinetic studies and computational modeling could provide deeper insights into the transition states and intermediates involved, enabling more precise control over reaction outcomes. As the demand for novel isothiazole-based compounds in medicine and materials science continues to grow, a thorough understanding of their fundamental reactivity will remain a critical asset for synthetic chemists.

References

  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1433-1465. [Link]
  • Smith, J. G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1498–1505. [Link]
  • Williams, R. P. (1966). Isothiazoles. U.S.
  • (2014). Chemical synthesis method of this compound.
  • (2022). Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]
  • Gatrone, R. C., et al. (1989). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 44(11), 1015-1031. [Link]
  • (1993). Process for the preparation of chlorothiazole derivatives. U.S.
  • Koskikallio, J. (1969). Nucleophilic Reactivity. Part III. Kinetics of Reactions of Methyl Perchlorate with Amines in Water and Methanol. Acta Chemica Scandinavica, 23, 1477-1486. [Link]
  • (2021).
  • Zatorski, A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Potkin, V. I., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]
  • (2023). ANRORC mechanism. Wikipedia. [Link]
  • Al-Azzawi, A. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 6(4), 231-238. [Link]
  • Noyce, D. S., & Fike, S. A. (1973). Reactivity of thiazole in electrophilic reactions as determined from solvolysis rates. The Journal of Organic Chemistry, 38(19), 3316–3318. [Link]
  • Al-Obaidi, A. S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
  • Nudelman, N. S., et al. (2014). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. American Journal of Organic Chemistry, 4(2), 25-34. [Link]
  • Al-Amiery, A. A., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(45), 29515-29532. [Link]
  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. [Link]
  • Metrangolo, P., et al. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. International Journal of Molecular Sciences, 25(3), 1546. [Link]
  • Himo, F., & Hjerpe, A. (2017). Nucleophilic aromatic substitution in chlorinated aromatic systems with a glutathione thiolate model. Journal of Molecular Modeling, 23(7), 221. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Spectroscopic Territory

In the landscape of heterocyclic chemistry, isothiazoles represent a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of a halogen, such as chlorine, at the 3-position of the isothiazole ring is anticipated to modulate its electronic properties and reactivity, making 3-chloroisothiazole a molecule of considerable interest for researchers, scientists, and drug development professionals. However, a thorough review of the existing scientific literature reveals a conspicuous absence of a complete, publicly available dataset of its fundamental spectroscopic properties (NMR, IR, and MS).

This guide, therefore, deviates from a simple presentation of known data. Instead, it serves as a comprehensive methodological blueprint for the full spectroscopic characterization of this compound. It is designed for researchers who may have synthesized this compound and require a robust framework for its structural elucidation and confirmation. We will proceed with a combination of established spectroscopic principles to predict the expected spectral features, and provide detailed, field-proven protocols for acquiring and interpreting the actual experimental data. This approach ensures scientific integrity while providing a practical and in-depth resource for the scientific community.

Predicted Spectroscopic Data of this compound: An Educated Hypothesis

While awaiting experimental verification, we can predict the salient features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound based on the known effects of its constituent atoms and ring structure. These predictions provide a valuable baseline for comparison with experimental data.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Observation Rationale
¹H NMR Chemical Shift (δ)H4: ~7.5 - 7.8 ppmH5: ~8.6 - 8.9 ppmThe isothiazole ring is aromatic and electron-deficient. H5 is adjacent to the electronegative nitrogen, leading to a significant downfield shift. H4 is expected to be further upfield.
Coupling Constant (J)³J(H4-H5): ~4-5 HzTypical coupling constant for protons on a five-membered heterocyclic ring.
¹³C NMR Chemical Shift (δ)C3: ~150 - 155 ppmC4: ~122 - 126 ppmC5: ~148 - 152 ppmC3 is directly attached to the electronegative chlorine, causing a downfield shift. C5 is adjacent to nitrogen, also resulting in a downfield shift. C4 is expected to be the most upfield of the ring carbons.
IR Wavenumber (cm⁻¹)C=N stretch: ~1520-1580C=C stretch: ~1400-1450C-H stretch (aromatic): >3000C-Cl stretch: ~700-800These represent the characteristic vibrational modes for an aromatic heterocyclic system containing C=N and C=C bonds, as well as C-H and C-Cl bonds.
MS (EI) m/z[M]⁺: 119/121 (3:1 ratio)Fragments: [M-Cl]⁺, [M-HCN]⁺, [C₂HNS]⁺The molecular ion peak will exhibit the characteristic isotopic pattern for a single chlorine atom. Fragmentation is predicted to involve loss of the chlorine atom, hydrogen cyanide, and other characteristic cleavages of the isothiazole ring.

Methodologies for Spectroscopic Data Acquisition and Analysis

The following sections provide detailed protocols for obtaining high-quality spectroscopic data for this compound. The emphasis is on not just the procedural steps, but the underlying scientific reasoning that ensures data integrity and reliable interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will confirm the proton and carbon framework, respectively.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its relatively simple solvent residual peak in ¹H NMR.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

    • Use a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay (e.g., 2 seconds) should be included to ensure proper relaxation of all carbon nuclei, especially quaternary carbons, for more accurate integration (if needed).

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Acquire Acquire ¹H Spectrum H_Integrate Integrate Peaks H_Acquire->H_Integrate 2 Protons Expected H_Multiplicity Analyze Multiplicity (Splitting Patterns) H_Integrate->H_Multiplicity H_Assign Assign Protons (H4, H5) H_Multiplicity->H_Assign Identify Doublets Measure J-Coupling Structure Confirm Structure of This compound H_Assign->Structure C_Acquire Acquire ¹³C Spectrum C_Count Count Signals C_Acquire->C_Count 3 Signals Expected C_Shift Analyze Chemical Shifts C_Count->C_Shift C_Assign Assign Carbons (C3, C4, C5) C_Shift->C_Assign Compare to Predicted Values C_Assign->Structure

Caption: Workflow for the interpretation of ¹H and ¹³C NMR spectra of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonds

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.

    • Place a small amount of liquid or solid this compound directly onto the ATR crystal to ensure good contact.

    • Apply pressure using the instrument's anvil to further improve contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

The analysis of the IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups. For this compound, key absorptions to identify include the aromatic C-H stretch, the C=N and C=C ring stretching vibrations, and the C-Cl stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust and widely used technique that induces reproducible fragmentation patterns, which are valuable for structural elucidation.

  • Mass Analysis:

    • Use a mass analyzer with sufficient resolution to distinguish between ions of similar mass (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a mass-to-charge (m/z) range that will encompass the molecular ion and expected fragments (e.g., m/z 30-200).

The interpretation of the mass spectrum involves identifying the molecular ion peak and analyzing the m/z values of the fragment ions to propose a logical fragmentation pathway. The presence of chlorine is readily identified by the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

MS_Fragmentation M [C₃H₂ClNS]⁺˙ m/z 119/121 F1 [C₃H₂NS]⁺ m/z 84 M->F1 - Cl• F2 [C₂HNS]⁺˙ m/z 71 M->F2 - HCN F3 [C₂H₂S]⁺˙ m/z 58 F1->F3 - HCN

Caption: Predicted electron ionization fragmentation pathway for this compound.

Conclusion: A Call for Experimental Data

This guide provides a robust framework for the comprehensive spectroscopic characterization of this compound,

An In-depth Technical Guide to the ¹H NMR Spectral Characteristics of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Spectral Data for 3-Chloroisothiazole

In the landscape of heterocyclic chemistry, the isothiazole ring system is a cornerstone, finding application in pharmaceuticals, agrochemicals, and materials science. The precise characterization of substituted isothiazoles is paramount for understanding their structure-activity relationships and for quality control in their synthesis and application. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for elucidating molecular structure.

This guide is dedicated to the ¹H NMR spectral features of this compound. Despite a comprehensive search of the scientific literature, specific, experimentally determined ¹H NMR chemical shifts and coupling constants for this compound have not been readily available. This notable absence of data for a seemingly fundamental halogenated isothiazole derivative underscores the importance of predictive analysis and the value of a foundational understanding of NMR principles as they apply to this class of compounds.

Therefore, this document serves a dual purpose. Firstly, it provides a robust, expert-driven prediction of the ¹H NMR spectrum of this compound, grounded in the analysis of closely related analogues and the fundamental electronic effects at play within the molecule. Secondly, it offers a detailed experimental protocol for researchers to acquire and confirm this data, thereby contributing to the collective body of scientific knowledge.

I. The Predicted ¹H NMR Spectrum of this compound: A Theoretical Framework

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. In this compound, the protons of interest are located at the C-4 and C-5 positions. The chemical environment of these protons is influenced by the electronegativity of the heteroatoms in the ring and the electron-withdrawing nature of the chlorine substituent at C-3.

A. Expected Chemical Shifts (δ)

The aromatic protons of the parent isothiazole molecule resonate at approximately δ 8.54 (H-3), δ 7.26 (H-4), and δ 8.72 (H-5) in CCl₄. The introduction of a chlorine atom at the C-3 position is expected to induce significant changes in the electron density of the ring, thereby altering the chemical shifts of the remaining H-4 and H-5 protons.

Chlorine is an electronegative atom that exerts a through-bond inductive electron-withdrawing effect (-I effect). This effect will deshield the adjacent protons, causing their signals to shift downfield (to a higher ppm value). The influence of the chlorine at C-3 will be most pronounced at the adjacent C-4 position.

Based on data from substituted isothiazoles and other halogenated heterocycles, we can predict the following approximate chemical shifts for the protons of this compound when dissolved in a non-polar solvent like deuterochloroform (CDCl₃):

  • H-4: The proton at the C-4 position is expected to be the most deshielded due to its proximity to the electron-withdrawing chlorine atom. Its chemical shift is predicted to be in the range of δ 7.30 - 7.50 ppm .

  • H-5: The proton at the C-5 position will also experience a downfield shift due to the overall electron-withdrawing nature of the substituted ring, though to a lesser extent than H-4. Its chemical shift is anticipated to be in the region of δ 8.60 - 8.80 ppm .

B. Expected Coupling Constant (J)

The H-4 and H-5 protons are on adjacent carbon atoms and will therefore exhibit spin-spin coupling, resulting in a doublet for each signal. The magnitude of the coupling constant (³JH4-H5) in five-membered aromatic heterocycles is characteristic of the geometry of the ring. For isothiazoles, this coupling is typically in the range of 4.5 - 5.0 Hz .

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm) in CDCl₃Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.30 - 7.50Doublet (d)³JH4-H5 = 4.5 - 5.0
H-58.60 - 8.80Doublet (d)³JH4-H5 = 4.5 - 5.0

II. Structural and Electronic Rationale

The predicted spectral parameters are a direct consequence of the electronic architecture of this compound. The following diagram illustrates the key influences on the proton chemical shifts.

G cluster_molecule This compound cluster_effects Electronic Effects C3 C N2 N C3->N2 Cl Cl C3->Cl S1 S N2->S1 C5 C S1->C5 C4 C C5->C4 H5 H C5->H5 C4->C3 H4 H C4->H4 Inductive -I effect of Cl Deshielding_H4 Deshielding of H-4 Inductive->Deshielding_H4 Strong Anisotropy Ring Current Anisotropy->Deshielding_H4 Moderate Deshielding_H5 Deshielding of H-5 Anisotropy->Deshielding_H5 Strong

Caption: Electronic influences on proton chemical shifts in this compound.

The electron-withdrawing chlorine atom at C-3 reduces the electron density at C-4, leading to significant deshielding of H-4. The inherent aromaticity of the isothiazole ring generates a ring current that deshields both H-4 and H-5, with a particularly strong effect on the H-5 proton, which is situated in a region of high magnetic anisotropy analogous to the alpha-protons of pyridine.

III. Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectral data and contribute to the scientific record, the following experimental protocol is recommended for acquiring the ¹H NMR spectrum of this compound.

A. Materials and Instrumentation

  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: 5 mm diameter, high-precision.

  • NMR Spectrometer: A 300 MHz or higher field strength spectrometer is recommended for good signal dispersion.

B. Sample Preparation

  • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to the NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

C. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Set the following acquisition parameters (values may be adjusted based on the specific instrument):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Transmitter Offset: Centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Acquire the Free Induction Decay (FID).

D. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Measure the chemical shifts of the doublets and calculate the coupling constant.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh 5-10 mg of This compound Dissolve Dissolve in 0.6-0.7 mL of CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert sample into spectrometer Transfer->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Calibrate Phase and Calibrate FT->Phase_Calibrate Analyze Analyze Spectrum (Shifts, Couplings) Phase_Calibrate->Analyze

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

IV. Conclusion and Call for Data Contribution

While the ¹H NMR spectral data for this compound is not prominently available in the current body of scientific literature, a reasoned prediction of its chemical shifts and coupling constants can be made based on established principles of NMR spectroscopy and comparison with related compounds. This guide provides a theoretical framework for understanding the expected spectrum and a practical protocol for its experimental determination.

Researchers in the fields of organic synthesis, medicinal chemistry, and materials science who work with this compound are encouraged to acquire and publish its ¹H NMR data. Such a contribution, though seemingly small, would fill a gap in our collective spectroscopic knowledge and serve as a valuable reference point for the scientific community.

V. References

While no direct citation for the ¹H NMR data of this compound could be located, the following resources provide foundational information on the NMR spectroscopy of heterocyclic compounds and are invaluable for the type of predictive analysis presented in this guide.

  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Magnetic Resonance in Chemistry. This journal is a key resource for NMR data of heterocyclic compounds. While the specific data for the 3-chloro derivative was not accessible, related studies within this publication would be highly relevant.

  • General Principles of NMR Spectroscopy. Standard organic chemistry and spectroscopy textbooks provide the foundational knowledge of how substituents and ring systems influence chemical shifts and coupling constants.

  • Spectral Databases. Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem are valuable resources for NMR data of a wide range of molecules, although they did not contain the specific data for this compound at the time of this writing.

13C NMR peak assignments for 3-chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Peak Assignments for 3-Chloroisothiazole

This technical guide provides a comprehensive framework for the assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of definitive literature assignments, this document synthesizes foundational principles of NMR spectroscopy, substituent effects in heterocyclic systems, and modern 2D NMR methodologies to present a robust predictive assignment. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on unambiguous structural elucidation. The guide details the theoretical basis for predicted chemical shifts, outlines a self-validating experimental protocol for confirmation, and provides the causal logic behind each step of the assignment process, ensuring scientific integrity and replicability.

Introduction: The Isothiazole Scaffold and the Imperative of Spectroscopic Precision

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The introduction of a halogen, such as chlorine at the C-3 position, significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability. Consequently, the unambiguous structural verification of this compound and its derivatives is a critical step in any synthetic or developmental workflow.

13C NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. Each unique carbon atom in a distinct electronic environment produces a discrete signal, offering a fingerprint of the molecular structure. However, the assignment of these signals is not always trivial, particularly in heteroaromatic systems where the interplay of inductive and resonance effects from both the heteroatoms and substituents can lead to complex chemical shift patterns. This guide provides an in-depth analysis of the factors governing the 13C NMR spectrum of this compound and a clear, logical pathway to its definitive assignment.

Theoretical Framework and Predictive Assignment

A definitive assignment begins with a theoretically grounded prediction. This is formulated by taking the known chemical shifts of the parent isothiazole ring and adjusting them based on the well-documented effects of a chlorine substituent.

The Parent Isothiazole System

The reported 13C NMR chemical shifts for the parent isothiazole provide our baseline:

Carbon AtomChemical Shift (δ, ppm)
C-3~157.0
C-4~123.6
C-5~148.0

Note: These values are approximate and can vary slightly based on solvent and experimental conditions.

The Influence of the C-3 Chlorine Substituent

A chlorine atom exerts a strong influence on the 13C chemical shifts of an aromatic or heteroaromatic ring through several mechanisms:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is strongest at the directly attached carbon (the ipso-carbon) and diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the ring, increasing electron density, particularly at the ortho and para positions. In many halogenated aromatics, the inductive effect is dominant.

  • Heavy Atom Effect: For heavier halogens like bromine and iodine, the large electron cloud can induce an upfield (shielding) shift on the directly attached carbon. This effect is less pronounced for chlorine.

To predict the spectrum of this compound, we can apply substituent chemical shift (SCS) effects derived from analogous chlorinated heterocyclic systems, such as 2-chloropyridine and 3-chlorothiophene.

  • ipso-Effect (on C-3): The direct attachment of chlorine is expected to cause a slight deshielding (downfield shift) or, in some cases, a small shielding (upfield shift) due to a combination of competing effects. In many aromatic systems, the change is relatively small.[1]

  • ortho-Effect (on C-4): The position ortho to the chlorine substituent (C-4) is expected to experience a moderate shielding (upfield shift) of approximately 1-5 ppm.

  • meta-Effect (on C-5): The meta position (C-5) typically shows a smaller deshielding (downfield shift) of around 1-3 ppm.

Predicted 13C Chemical Shifts for this compound

By applying these anticipated SCS effects to the parent isothiazole values, we arrive at the following predicted assignments:

Carbon AtomParent Shift (ppm)Expected SCS EffectPredicted Shift (δ, ppm)Rationale
C-3 ~157.0ipso (deshielding)~158.0 Direct attachment of the electronegative chlorine atom causes a minor downfield shift.
C-4 ~123.6ortho (shielding)~120.5 Shielding effect from the adjacent chlorine substituent.
C-5 ~148.0meta (deshielding)~149.5 Minor deshielding effect at the meta position.

This prediction provides a strong hypothesis that can be rigorously tested and confirmed using a suite of modern NMR experiments.

Experimental Verification and Assignment Workflow

The following section outlines a comprehensive, self-validating protocol for the acquisition and unambiguous assignment of the 13C NMR spectrum of this compound.

Sample Preparation and Initial 13C NMR Acquisition

Protocol:

  • Dissolve approximately 20-50 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire a standard proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the carbon atom bearing the chlorine (C-3), which is a quaternary carbon and will likely exhibit a weaker signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Expected Outcome: A spectrum containing three distinct signals in the aromatic region, corresponding to C-3, C-4, and C-5. The relative intensities are not a reliable indicator for assignment in a standard 13C spectrum.

Distinguishing Protonated and Non-Protonated Carbons: The DEPT Experiment

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the number of protons attached to each carbon.[2][3][4]

Protocol:

  • Using the same sample, perform a DEPT-135 experiment.

  • (Optional but recommended) Perform a DEPT-90 experiment.

Expected Outcome & Interpretation:

  • DEPT-135:

    • CH carbons (C-4 and C-5) will appear as positive peaks.

    • CH2 carbons will appear as negative peaks (none expected in this molecule).

    • CH3 carbons will appear as positive peaks (none expected).

    • Quaternary carbons (C-3) will be absent.

  • DEPT-90:

    • Only CH carbons (C-4 and C-5) will appear as positive peaks.

This experiment will definitively identify the signal corresponding to the quaternary C-3, as it will be present in the standard 13C spectrum but absent in both DEPT spectra. The remaining two signals can be attributed to C-4 and C-5.

DEPT_Logic cluster_spectra Acquired Spectra cluster_interpretation Interpretation C13 Standard 13C Spectrum (3 Peaks Observed) Quaternary Quaternary Carbon (C-3) (No attached H) C13->Quaternary Present Protonated Protonated Carbons (C-4, C-5) C13->Protonated Present DEPT135 DEPT-135 Spectrum DEPT135->Quaternary Absent DEPT135->Protonated Present (Positive) DEPT90 DEPT-90 Spectrum DEPT90->Quaternary Absent DEPT90->Protonated Present

Logic for identifying carbon types using DEPT.
Unambiguous Assignment of C-4 and C-5: 2D Heteronuclear Correlation

To definitively distinguish between C-4 and C-5, we must correlate them to their attached protons (H-4 and H-5). This requires 2D NMR techniques that map correlations between 1H and 13C nuclei.

A. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment shows correlations between carbons and their directly attached protons.[5][6]

Protocol:

  • Acquire a 2D HSQC spectrum. This experiment correlates the 1H spectrum (on one axis) with the 13C spectrum (on the other axis).

Expected Outcome & Interpretation: The HSQC spectrum will show two cross-peaks, each connecting a proton signal to a carbon signal.

  • One cross-peak will correlate the 1H signal of H-4 to the 13C signal of C-4.

  • The other cross-peak will correlate the 1H signal of H-5 to the 13C signal of C-5.

Since the 1H NMR shifts of H-4 and H-5 are distinct and can be assigned based on their coupling patterns and electronic environment, this experiment provides an unambiguous link to their corresponding carbons.

B. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides confirmation by showing correlations between protons and carbons that are two or three bonds away.[5][6] This is a powerful tool for mapping the connectivity of the entire molecular skeleton.

Protocol:

  • Acquire a 2D HMBC spectrum.

Expected Outcome & Interpretation: Key long-range correlations will be observed:

  • H-4 will show a correlation to C-5 (a two-bond coupling) and C-3 (a two-bond coupling).

  • H-5 will show a correlation to C-4 (a two-bond coupling) and C-3 (a three-bond coupling).

Observing a correlation from the downfield proton (H-5) to the quaternary carbon (C-3) and the upfield protonated carbon (C-4) provides definitive, self-validating proof of the assignments.

Assignment_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_result Final Assignment C13 1. Acquire 13C Spectrum (Observe 3 peaks) DEPT 2. Acquire DEPT-135/90 (Identify Quaternary C-3) C13->DEPT HSQC 3. Acquire HSQC (Correlate C-4/C-5 to H-4/H-5) DEPT->HSQC Distinguish C-3 from C-4/C-5 HMBC 4. Acquire HMBC (Confirm C-H long-range connectivity) HSQC->HMBC Assignment Unambiguous Assignment of C-3, C-4, and C-5 HMBC->Assignment Validate full structure

A streamlined workflow for the complete assignment.

Conclusion

The definitive confirmation of these assignments rests on a logical, multi-step experimental workflow. The use of DEPT spectroscopy allows for the immediate identification of the quaternary C-3 carbon. Subsequent 2D correlation experiments, namely HSQC and HMBC, provide the necessary through-bond connectivity information to unambiguously assign the protonated C-4 and C-5 carbons. This self-validating protocol ensures the highest degree of confidence in the final structural elucidation, a cornerstone of rigorous chemical research and development.

References

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • Google Patents. (n.d.). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • National Center for Biotechnology Information. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. PMC.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for 3-methyl-5-phenylisoxazole.
  • ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole.
  • University College London. (n.d.). Chemical shifts.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives.
  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloroisothiazole and the Role of IR Spectroscopy

This compound is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries. The isothiazole ring is a key structural motif in a variety of biologically active molecules, contributing to their therapeutic or pesticidal properties.[1] The presence of a chlorine substituent on this ring system can profoundly influence the molecule's reactivity, bioavailability, and metabolic stability, making it a crucial building block in drug design and development.[2]

Accurate and efficient characterization of this compound and its derivatives is paramount for ensuring the quality, purity, and consistency of these compounds in research and manufacturing. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a unique "fingerprint" that can confirm the identity of a compound and provide insights into its chemical structure.[3] This guide offers an in-depth analysis of the expected IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Fundamental Principles of IR Spectroscopy for this compound Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption occurs when the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule. For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.[3]

The key functional groups and structural features of this compound that give rise to characteristic IR absorptions are:

  • C-H bonds of the isothiazole ring.

  • C=C and C=N double bonds within the heterocyclic ring.

  • The isothiazole ring structure itself, which has characteristic ring "breathing" and deformation modes.

  • The C-Cl bond .

The position of these absorption bands in the IR spectrum, measured in wavenumbers (cm⁻¹), is determined by the bond strength and the masses of the atoms involved.[3]

Detailed Analysis of the IR Spectrum of this compound

C-H Stretching Vibrations (3100-3000 cm⁻¹)

The isothiazole ring contains C-H bonds. Aromatic and heteroaromatic C-H stretching vibrations typically occur at wavenumbers slightly higher than those of aliphatic C-H bonds.[4] For this compound, one can expect to observe weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .[5] The exact position of these bands can be influenced by the electronic effects of the chlorine substituent and the heteroatoms within the ring.

Isothiazole Ring Stretching Vibrations (1600-1300 cm⁻¹)

The isothiazole ring contains C=C and C=N double bonds, which give rise to a series of characteristic stretching vibrations. These bands are often complex due to the coupling of vibrations within the ring system. For thiazole and its derivatives, ring stretching modes are typically observed in the 1600-1300 cm⁻¹ region.[5] One can anticipate several bands of varying intensities in this region for this compound, corresponding to the stretching and deformation of the heterocyclic ring. Specifically, bands around 1481 cm⁻¹ , 1381 cm⁻¹ , and 1319 cm⁻¹ have been noted for the thiazole ring.[5]

C-Cl Stretching Vibration (850-550 cm⁻¹)

The carbon-chlorine (C-Cl) bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum. The exact position of this band is dependent on the nature of the carbon atom to which the chlorine is attached. For chloro-substituted aromatic and heteroaromatic compounds, the C-Cl stretching vibration is typically found in the range of 850-550 cm⁻¹ .[6] This band is a key diagnostic feature for confirming the presence of the chlorine substituent in this compound.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000Weak-MediumCharacteristic of C-H bonds on the isothiazole ring.[4][5]
Isothiazole Ring Stretch (C=C, C=N)1600-1300Medium-StrongA series of bands representing the complex vibrations of the heterocyclic ring.[5]
C-Cl Stretch850-550StrongA key diagnostic band for the presence of the chlorine substituent on the ring.[6]

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section provides a detailed, step-by-step methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a this compound sample.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellets, ATR crystal)

  • Mortar and pestle (for KBr pellets)

  • Hydraulic press (for KBr pellets)

  • Spatula

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Nitrogen purge for the spectrometer (recommended)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Choose one method):

    • Attenuated Total Reflectance (ATR):

      • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

      • Place a small amount of the this compound sample directly onto the crystal.

      • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Potassium Bromide (KBr) Pellet:

      • Grind a small amount of spectroscopic grade KBr powder in a mortar and pestle to a fine consistency.

      • Add a very small amount of the this compound sample (approximately 1% by weight) to the KBr and mix thoroughly.

      • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FTIR spectrometer.

    • Set the desired spectral acquisition parameters (e.g., number of scans, resolution). A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient for routine analysis.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the key absorption bands corresponding to the functional groups of this compound.

Visualizations

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Preparation cluster_acq Data Acquisition & Analysis p1 Power On & Stabilize p2 Purge with Nitrogen p1->p2 p3 Collect Background Spectrum p2->p3 a1 Place Sample in FTIR p3->a1 s1 Choose Method s2 ATR: Apply Sample to Crystal s1->s2 s3 KBr: Prepare Pellet s1->s3 s2->a1 s3->a1 a2 Set Parameters & Scan a1->a2 a3 Process Spectrum a2->a3 a4 Identify & Analyze Peaks a3->a4 Spectral_Analysis cluster_regions Characteristic IR Absorption Regions Molecule This compound CH_Stretch C-H Stretch (3100-3000 cm⁻¹) Molecule->CH_Stretch Isothiazole C-H Ring_Vib Ring Vibrations (1600-1300 cm⁻¹) Molecule->Ring_Vib C=C & C=N Bonds CCl_Stretch C-Cl Stretch (850-550 cm⁻¹) Molecule->CCl_Stretch Chloro Substituent

Caption: Key functional groups and their corresponding IR spectral regions.

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1097-1146. [Link]
  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]
  • Deng, A., et al. (2023). Synthesis and characterization of Thiophene fused arylbenzot[1]hieno[2,3-d]thiazole derivatives.
  • Ikhe, S. (n.d.). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity.
  • Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
  • Chierotti, M. R., & Gobetto, R. (2013). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 2353-2357. [Link]
  • Reji, T. F. A., & Brilla, C. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2). [Link]
  • NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. [Link]
  • LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • The Good Scents Company. (n.d.). methyl chloroisothiazolinone.
  • Harrison, J. J., et al. (2010). Infrared absorption cross-sections for acetaldehyde (CH3CHO) in the 3 μm region. Journal of Quantitative Spectroscopy and Radiative Transfer, 111(17-18), 2497-2504. [Link]
  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). A Guide to the NIST Chemistry WebBook. NIST Chemistry WebBook. [Link]
  • Szafranski, S., et al. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(18), 3349. [Link]
  • NIST. (n.d.). 3(2H)-Isothiazolone, 2-methyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Steinhauer, S., et al. (2022). Crystal Structure of the Biocide Methylisothiazolinone. Molecules, 27(19), 6523. [Link]
  • Muthu, S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-chloroisothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with insights into the behavior of halogenated heterocyclic compounds to elucidate the fragmentation pathways of this specific molecule.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. Crucially for structural elucidation, the fragmentation patterns generated under techniques like electron ionization (EI) offer a molecular fingerprint, revealing the underlying chemical architecture.[1] In the context of drug discovery and development, understanding the fragmentation of heterocyclic compounds such as isothiazoles is paramount for metabolite identification, impurity profiling, and quality control.

This compound, a halogenated heterocyclic compound, presents a unique case for fragmentation analysis due to the interplay between the relatively stable isothiazole ring and the influence of the electronegative chlorine atom. This guide will propose a detailed fragmentation scheme based on established principles and data from related compounds.

The Molecular Ion of this compound

Upon entering the mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). The molecular weight of this compound (C₃H₂ClNS) is approximately 119.56 Da. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion will appear as a characteristic doublet at m/z 119 and 121, with the M+2 peak (m/z 121) having approximately one-third the intensity of the M⁺˙ peak (m/z 119).[2] This isotopic signature is a key identifier for chlorine-containing compounds.

The initial ionization is likely to occur by removal of a non-bonding electron from the sulfur or nitrogen atom, or a π-electron from the aromatic ring, resulting in a radical cation.[3]

Proposed Fragmentation Pathways

The energetically unstable molecular ion of this compound will undergo a series of fragmentation reactions to form more stable daughter ions. The primary fragmentation pathways are predicted to involve the loss of the chlorine atom and the cleavage of the isothiazole ring.

Pathway A: Loss of the Chlorine Radical

A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond, leading to the loss of a halogen radical.[4] In the case of this compound, this would result in the formation of an isothiazol-3-yl cation.

G M [C₃H₂ClNS]⁺˙ m/z 119/121 F1 [C₃H₂NS]⁺ m/z 84 M->F1 - Cl•

The resulting cation at m/z 84 would be stabilized by the aromaticity of the isothiazole ring. This is anticipated to be a significant peak in the mass spectrum.

Pathway B: Ring Cleavage and Rearrangement

Heterocyclic rings can undergo complex fragmentation involving bond cleavage and rearrangement. For isothiazoles, cleavage of the weaker N-S bond is a likely initial step.[3] This can be followed by a cascade of further fragmentations.

A plausible pathway involves the initial cleavage of the N-S and C5-S bonds, leading to the expulsion of a neutral fragment and the formation of a stable charged species.

G cluster_ring_cleavage Ring Cleavage M [C₃H₂ClNS]⁺˙ m/z 119/121 F2 [C₂H₂ClN]⁺˙ m/z 63/65 M->F2 - CS F3 [CS]⁺˙ m/z 44 M->F3 - C₂H₂ClN

This pathway suggests the formation of a chloroacetonitrile radical cation ([C₂H₂ClN]⁺˙) at m/z 63 and 65, and a carbon monosulfide radical cation ([CS]⁺˙) at m/z 44. The chloroacetonitrile fragment is a plausible and relatively stable species.

Pathway C: Fragmentation of the Isothiazol-3-yl Cation

The [C₃H₂NS]⁺ cation formed in Pathway A (m/z 84) can undergo further fragmentation. A likely step is the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic compounds.

G F1 [C₃H₂NS]⁺ m/z 84 F4 [C₂HS]⁺ m/z 57 F1->F4 - HCN

This would lead to the formation of a thiirene cation ([C₂HS]⁺) at m/z 57. The loss of a stable neutral molecule like HCN is a thermodynamically favorable process.

Summary of Predicted Fragmentation Data

The following table summarizes the proposed key fragment ions, their m/z values, and the rationale for their formation.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureProposed Neutral LossRationale
119/121[C₃H₂ClNS]⁺˙-Molecular Ion
84[C₃H₂NS]⁺Cl•Loss of a chlorine radical, a common pathway for halogenated compounds.
63/65[C₂H₂ClN]⁺˙CSRing cleavage leading to a stable chloroacetonitrile fragment.
57[C₂HS]⁺HCN from m/z 84Loss of a stable neutral molecule (HCN) from a primary fragment.
44[CS]⁺˙C₂H₂ClNRing cleavage leading to the carbon monosulfide radical cation.

Experimental Protocol for Mass Spectrum Acquisition

To validate the proposed fragmentation pattern, the following experimental protocol for acquiring the electron ionization mass spectrum of this compound is recommended.

Objective: To obtain the 70 eV electron ionization mass spectrum of this compound.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample in the EI source with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 10-150).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.

    • Determine the m/z values of the major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the principles outlined in this guide.

G cluster_protocol Experimental Workflow A Sample Preparation B Sample Introduction A->B C Electron Ionization (70 eV) B->C D Mass Analysis C->D E Data Acquisition D->E F Data Analysis E->F

Conclusion

This guide has presented a theoretical framework for understanding the electron ionization mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry and drawing parallels with the known behavior of related halogenated and heterocyclic compounds, we have proposed a set of plausible fragmentation pathways. The key predicted fragments arise from the initial loss of a chlorine radical and the subsequent or concurrent cleavage of the isothiazole ring. Experimental verification of this proposed fragmentation pattern will provide valuable data for the analytical characterization of this and similar molecules, aiding in their identification and structural elucidation in various scientific and industrial applications.

References

  • Bowie, J. H., & Williams, D. H. (1967). High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic, 704-708. [Link]
  • NIST. (n.d.). Isothiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, August 29).
  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 689-714. [Link]
  • eGyanKosh. (n.d.).
  • NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the 3-Chloroisothiazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry and materials science. The introduction of a chlorine atom at the 3-position profoundly modulates the electronic landscape of the ring, bestowing unique reactivity and physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive exploration of the electronic properties of the 3-chloroisothiazole core, delving into its synthesis, electron density distribution, aromaticity, spectroscopic signatures, and reactivity. Detailed experimental protocols and computational insights are presented to equip researchers with the knowledge to effectively harness the potential of this versatile heterocyclic system.

Introduction: The Significance of the this compound Moiety

The isothiazole ring is an intriguing heterocyclic system due to the presence of two adjacent, yet electronically distinct, heteroatoms: nitrogen and sulfur. This arrangement leads to a unique distribution of electron density and a rich chemical reactivity profile. The introduction of a halogen, specifically chlorine, at the 3-position, serves as a critical handle for synthetic chemists and a potent modulator of the ring's electronic character.

The chlorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which significantly influences the reactivity of the entire ring system. This electronic perturbation is key to the utility of 3-chloroisothiazoles as versatile building blocks in organic synthesis. Furthermore, the chloro-substituent itself can act as a leaving group in nucleophilic substitution reactions, providing a gateway to a diverse array of functionalized isothiazole derivatives.[1][2] This reactivity has been exploited in the development of various biologically active compounds, including fungicides and potential therapeutics.[1]

This guide will systematically dissect the electronic properties of the this compound ring system, providing both theoretical and practical insights for researchers in the field.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves the chlorination and cyclization of appropriate acyclic precursors.

Conceptual Synthetic Pathway

The synthesis often commences from readily available starting materials, which undergo a series of transformations to build the isothiazole ring with the desired chloro-substituent at the 3-position. A generalized workflow is depicted below.

G A Acyclic Precursor (e.g., β-ketonitrile or related enamine) B Thionation/Sulfurization A->B Introduce Sulfur C Chlorinative Cyclization B->C Ring Closure & Chlorination D This compound Core C->D Formation of Aromatic Ring G A This compound C Meisenheimer-like Intermediate (Resonance Stabilized) A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D 3-Substituted Isothiazole C->D Loss of Leaving Group E Chloride Ion (Cl⁻)

Sources

Solubility and Stability of 3-Chloroisothiazole in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

3-Chloroisothiazole is a vital heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents.[1] Understanding its behavior in different chemical environments is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the stability of intermediates and final products. This technical guide provides a comprehensive analysis of the solubility and stability profiles of this compound in common organic solvents. We will explore the underlying chemical principles governing its solubility, delineate its primary degradation pathways, and provide validated, step-by-step protocols for empirical assessment in the laboratory. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to handle this compound effectively and predictably.

The Solubility Profile of this compound

The selection of an appropriate solvent is a critical first step in nearly every experimental workflow, from chemical synthesis to analytical characterization. A compound's solubility is dictated by its molecular structure and the intermolecular forces it can establish with the solvent.[2]

Theoretical Principles: Polarity and Solvent Interactions

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that substances with similar polarities and intermolecular bonding capabilities are more likely to be miscible. Solvents are broadly categorized as nonpolar, polar aprotic, and polar protic.[3][4]

  • Polar Protic Solvents: These solvents, such as water and alcohols (e.g., methanol, ethanol), possess O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors, making them effective at dissolving polar and ionic compounds.[3][5][6]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess large dipole moments but lack O-H or N-H bonds.[4][6] They cannot donate hydrogen bonds but can accept them. They are excellent for dissolving a wide range of polar organic molecules.

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments. They primarily interact through weak van der Waals forces and are best suited for dissolving nonpolar compounds.

This compound possesses a moderately polar heterocyclic ring system containing nitrogen and sulfur atoms, alongside a nonpolar carbon-chlorine bond. This dual character suggests it will exhibit nuanced solubility across different solvent classes. It lacks hydrogen bond-donating capabilities, which influences its interactions with protic solvents.

Predicted Solubility in Common Organic Solvents

While precise, publicly available quantitative solubility data for this compound is limited, we can predict its behavior based on its structure and data from structurally similar isothiazolinones.[7] The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their type and polarity.

Solvent Solvent Type Dielectric Constant (ε) Predicted Solubility of this compound Rationale for Prediction
HexaneNonpolar1.9LowMismatch in polarity. The polar heterocyclic ring limits solubility in highly nonpolar alkanes.
TolueneNonpolar2.4ModerateThe aromatic nature of toluene can engage in π-π stacking with the isothiazole ring, improving compatibility.
Dichloromethane (DCM)Polar Aprotic9.1HighGood polarity match. DCM is an excellent general-purpose solvent for moderately polar organic compounds.
Diethyl EtherNonpolar4.3Moderate to HighWhile having a low dielectric constant, the ether oxygen can act as a hydrogen bond acceptor, interacting favorably.
Ethyl AcetatePolar Aprotic6.0HighThe ester functionality provides polarity that is highly compatible with the isothiazole ring.
AcetonePolar Aprotic21Very HighStrong dipole-dipole interactions between the ketone and the polar heterocycle promote high solubility.
Acetonitrile (ACN)Polar Aprotic37.5Very HighHigh polarity and ability to dissolve a wide range of organic molecules make it an excellent solvent choice.
Dimethylformamide (DMF)Polar Aprotic38Very HighA highly polar aprotic solvent capable of dissolving many recalcitrant organic compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very HighIts exceptional polarity makes it suitable for dissolving a broad spectrum of compounds, including this compound.
MethanolPolar Protic32.6Moderate to HighThe polar -OH group interacts well with the heterocycle, but the lack of H-bond donation from the solute may limit it compared to aprotic solvents.
WaterPolar Protic78.5Very LowThe molecule's organic character and lack of strong hydrogen bonding sites lead to poor miscibility with water.

The Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for preventing unintended degradation during synthesis, purification, and storage. Its structure contains two primary points of potential reactivity: the electrophilic carbon atom bearing the chlorine and the isothiazole ring itself.

Principal Degradation Pathways

Forced degradation studies, as outlined in ICH guidelines, help identify likely degradation pathways by subjecting the molecule to harsh conditions.[8][9] For this compound, the following pathways are of primary concern:

  • Hydrolytic Degradation (Acidic/Basic Conditions): The isothiazole ring can be susceptible to cleavage under strong acidic or basic conditions.[10][11] Alkaline conditions, in particular, can promote hydrolysis, leading to ring-opening.[11] This is a known degradation pathway for related isothiazolinone biocides.[11]

  • Nucleophilic Substitution/Displacement: The chlorine atom at the 3-position is a potential leaving group. The molecule is susceptible to attack by nucleophiles (e.g., amines, thiols, hydroxides), resulting in the displacement of the chloride. This is a critical consideration when choosing reagents, solvents, or formulation excipients.[12] Studies on similar chloro-heterocyclic compounds confirm their reactivity towards nucleophiles.[13]

  • Photolytic Degradation: Heterocyclic aromatic compounds can be sensitive to UV or visible light, which can induce ring cleavage or other rearrangements.[10] Therefore, protection from light during storage and handling is a prudent measure.[14]

  • Thermal Degradation: At elevated temperatures, molecules can acquire sufficient energy to undergo decomposition.[15] Thermal stress testing helps to establish safe operating and storage temperature limits.

  • Oxidative Degradation: The sulfur atom in the isothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the molecule's chemical and pharmacological properties.[10]

The following diagram illustrates a plausible degradation pathway for this compound when exposed to a nucleophile, such as a hydroxide ion under basic conditions.

G cluster_main Plausible Degradation Pathway: Nucleophilic Attack start This compound intermediate Meisenheimer-like Intermediate start->intermediate Attack at C3 nucleophile Nucleophile (Nu⁻) e.g., OH⁻, R-NH₂, RS⁻ nucleophile->start product1 Substituted Product (3-Nu-Isothiazole) intermediate->product1 Chloride Elimination product2 Ring-Opened Product(s) intermediate->product2 Ring Cleavage chloride Cl⁻ intermediate->chloride

Caption: Potential degradation of this compound via nucleophilic attack.

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols for assessing solubility and stability are essential. The following sections provide detailed, self-validating methodologies for laboratory execution.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a solvent.

G start_node Start step1 1. Add excess this compound to a known volume of solvent in a sealed vial. start_node->step1 Prepare Materials process_node process_node decision_node decision_node io_node io_node end_node End: Report Solubility (e.g., mg/mL) step2 2. Equilibrate the mixture at a constant temperature (e.g., 25°C) with agitation (e.g., orbital shaker) for 24-48 hours. step1->step2 step3 3. Allow solids to settle. Centrifuge if necessary. step2->step3 step4 4. Withdraw an aliquot of the clear supernatant using a filter syringe (e.g., 0.22 µm). step3->step4 step5 5. Dilute the aliquot with a suitable mobile phase to a concentration within the analytical method's linear range. step4->step5 step6 6. Quantify the concentration using a validated HPLC method against a standard curve. step5->step6 step6->end_node

Caption: Workflow for quantitative solubility determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vials and allow them to stand at the same temperature to let the excess solid settle. For fine suspensions, centrifugation may be required.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for analysis). Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[16][17][18] The concentration of the saturated solution represents the solubility.

Protocol for Forced Degradation (Stability) Studies

This protocol is based on ICH Guideline Q1A(R2) and is designed to identify potential degradation products and assess the intrinsic stability of this compound.[8]

G cluster_stress Stress Conditions (Parallel Exposure) start Prepare stock solution of This compound in ACN acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Withdraw samples at time points (e.g., 0, 4, 8, 24h). Quench/neutralize as needed. acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze all samples by a stability-indicating HPLC method. analysis->hplc end Identify & quantify degradants. Calculate mass balance. hplc->end

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Stock Solution: Prepare a solution of this compound in a relatively inert solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C).[10]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C).[10]

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.[9]

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source that meets ICH Q1B requirements for illumination and UV energy. A control sample should be kept in the dark to differentiate between thermal and photolytic effects.[10]

  • Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours). Samples from acid/base hydrolysis should be neutralized immediately upon collection.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify degradation peaks. Quantify the loss of the parent compound and the formation of degradants to establish degradation kinetics and pathways.

Summary and Recommendations for Researchers

A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in a research and development setting.

Key Takeaways:

  • Solubility: this compound is predicted to have high solubility in polar aprotic solvents (DCM, Ethyl Acetate, Acetone, ACN, DMF, DMSO), moderate solubility in nonpolar aromatic solvents (Toluene) and polar protic solvents (Methanol), and low solubility in nonpolar alkanes (Hexane) and water.

  • Stability: The molecule is susceptible to degradation via hydrolysis (especially under basic conditions), nucleophilic attack at the C-Cl bond, and potentially photolysis. It should be handled with care to avoid these conditions.

Practical Recommendations:

  • For Synthesis and Reactions: Polar aprotic solvents like acetonitrile or dichloromethane are excellent choices for dissolving this compound while minimizing unwanted side reactions. Avoid highly nucleophilic solvents or reagents unless a substitution reaction is intended.

  • For Purification: Crystallization may be achieved by using a solvent system where this compound is highly soluble at elevated temperatures but less soluble at room temperature or below (e.g., toluene-hexane mixture).

  • For Storage: For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light, moisture, and high temperatures. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

By applying these principles and protocols, researchers can mitigate risks associated with poor solubility and unexpected degradation, leading to more efficient, reliable, and successful drug development outcomes.

References

  • Source: Google Patents (US5180833A)
  • Title: Solubility of Organic Compounds Source: Course Hero URL:[Link]
  • Title: Q1A(R2)
  • Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]
  • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: ResearchG
  • Title: The effects of pH on the degradation of isothiazolone biocides Source: ResearchG
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: StuDocu URL:[Link]
  • Title: Methylchloroisothiazolinone Source: Wikipedia URL:[Link]
  • Title: Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles Source: PubMed URL:[Link]
  • Title: Isothiazoles (1,2-Thiazoles)
  • Title: Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chrom
  • Title: Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms Source: Pan American Health Organiz
  • Title: Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL:[Link]
  • Title: Polar Protic and Aprotic Solvents Source: Chemistry Steps URL:[Link]
  • Title: In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue Source: PubMed URL:[Link]
  • Title: LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degrad
  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Manitoba URL:[Link]
  • Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity Source: PubMed URL:[Link]
  • Title: Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chrom
  • Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: MDPI URL:[Link]
  • Title: Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL:[Link]
  • Title: Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography Source: ResearchG
  • Title: Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms Source: Pharm
  • Title: CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility Source: SALTISE URL:[Link]
  • Title: The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI)
  • Title: Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one) Source: PubMed URL:[Link]
  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL:[Link]
  • Title: Methylisothiazolinone Source: PubChem - NIH URL:[Link]
  • Title: Physical Properties of liquids Source: Asian Journal of Research in Chemistry URL:[Link]
  • Title: Stability Testing of Pharmaceutical Products Source: Journal of Applied Pharmaceutical Science URL:[Link]
  • Title: Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product Source: National Institutes of Health (NIH) URL:[Link]

Sources

potential biological activities of 3-chloroisothiazole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 3-Chloroisothiazole Scaffolds

Executive Summary

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in the development of biologically active compounds. The introduction of a chlorine atom at the 3-position of this scaffold gives rise to this compound derivatives, a class of molecules with a diverse and potent range of biological activities. This guide provides a comprehensive overview of the current state of research into these compounds, with a particular focus on their antifungal, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and agrochemical development, offering both foundational knowledge and practical insights to guide future research and application.

The this compound Scaffold: An Introduction

The this compound core is a versatile pharmacophore that has been successfully incorporated into a wide array of molecules demonstrating significant biological effects. The presence of the electronegative chlorine atom at the 3-position, combined with the unique electronic properties of the isothiazole ring, imparts these derivatives with the ability to interact with a variety of biological targets.

Physicochemical Properties and Synthesis

The reactivity and biological activity of this compound derivatives are heavily influenced by their physicochemical properties. The isothiazole ring itself is aromatic, and the chlorine atom at the 3-position is susceptible to nucleophilic substitution, making it a key handle for synthetic elaboration.

A common synthetic route to this compound derivatives involves the reaction of appropriate starting materials with a chlorinating agent. For instance, 2-chloro-5-(chloromethyl)thiazole can be prepared by reacting an allyl isothiocyanate derivative with a chlorinating agent.[1][2] This intermediate is valuable for synthesizing further derivatives with potential insecticidal properties.[1][2] More complex substituted isothiazoles can be synthesized via multi-component reactions, for example, by reacting enaminoesters, sulfur, and bromodifluoroacetamides.[3]

Synthesis_Overview cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Enaminoester Enaminoester Three-Component Reaction Three-Component Reaction Enaminoester->Three-Component Reaction Sulfur Sulfur Sulfur->Three-Component Reaction Bromodifluoroacetamide Bromodifluoroacetamide Bromodifluoroacetamide->Three-Component Reaction Substituted Isothiazole Substituted Isothiazole Three-Component Reaction->Substituted Isothiazole Formation of C-S, C-N, N-S bonds

Caption: A generalized workflow for the three-component synthesis of isothiazole scaffolds.

Antifungal Activities

Derivatives of this compound have demonstrated significant potential as antifungal agents, particularly in the agricultural sector. Their efficacy against a broad spectrum of phytopathogenic fungi makes them attractive candidates for the development of new fungicides.

Mechanism of Action

The antifungal activity of this compound derivatives can be attributed to several mechanisms, with the most prominent being the inhibition of sterol biosynthesis and the disruption of cellular respiration.

  • Inhibition of Sterol 14α-demethylase (CYP51): A key target for many azole and isothiazole-based fungicides is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] By inhibiting CYP51, this compound derivatives disrupt the integrity of the fungal cell membrane, leading to altered permeability and ultimately, cell death.[4][5][6]

  • Inhibition of Cellular Respiration: Some 3,4-dichloroisothiazole-based strobilurin derivatives have been shown to target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7] This inhibition blocks electron transfer, thereby halting ATP production and leading to fungal cell death.[7]

  • Systemic Acquired Resistance (SAR): Certain 3,4-dichloroisothiazole derivatives, such as isotianil, can also act as plant elicitors, inducing systemic acquired resistance in the host plant.[7] This involves upregulating the salicylic acid (SA) signaling pathway and reactive oxygen species (ROS)-related gene expression, which enhances the plant's natural defense mechanisms against pathogens.[7]

Antifungal_MoA cluster_fungus Fungal Cell Isothiazole This compound Derivative CYP51 Sterol 14α-demethylase (CYP51) Isothiazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->CYP51 Conversion Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disrupted_Membrane Disrupted Membrane Integrity & Cell Death Membrane->Disrupted_Membrane Leads to

Caption: Mechanism of action for CYP51-inhibiting this compound antifungals.

Structure-Activity Relationship (SAR) Analysis

The antifungal potency of this compound derivatives is highly dependent on the nature and position of substituents on the isothiazole ring and any appended moieties.

  • In a series of 3,4-dichloroisothiazole-based imidazoles, the stereochemistry of the molecule was found to be crucial for activity. For example, compounds (R)-11 and (R)-12 showed broad-spectrum antifungal activities comparable to commercial fungicides.[4]

  • For 3,4-dichloroisothiazole-based strobilurin derivatives, the linker between the isothiazole ring and the strobilurin pharmacophore was critical for fungicidal potency. A cis-methoxy oxime ether linker was found to be optimal.[7]

  • Replacement of a carboxylic ester with a carboxamide in these strobilurin analogues led to the most active compounds in the study.[7]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol describes a standard method for assessing the in vitro antifungal activity of this compound derivatives against phytopathogenic fungi. The principle is to measure the inhibition of fungal mycelial growth on a solid medium containing the test compound.

1. Preparation of Stock Solutions:

  • Dissolve the test compounds and a positive control fungicide (e.g., carbendazim, azoxystrobin) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

2. Preparation of Fungal Plates:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
  • Cool the molten PDA to 45-50°C.
  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for preliminary screening). Ensure thorough mixing. A vehicle control plate containing only DMSO should also be prepared.
  • Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow to solidify.

3. Inoculation:

  • Using a sterile cork borer, cut a 5 mm diameter disc of mycelium from the edge of an actively growing culture of the target fungus.
  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (test compounds, positive control, and vehicle control).

4. Incubation:

  • Incubate the plates at 25 ± 1°C in the dark.

5. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the vehicle control plate has reached approximately 8 cm in diameter.
  • Calculate the percentage of mycelial growth inhibition using the following formula:
  • Inhibition (%) = [(dc - dt) / dc] x 100
  • Where dc is the average diameter of the fungal colony in the vehicle control, and dt is the average diameter of the fungal colony in the treated plate.
  • For compounds showing significant inhibition, a dose-response study should be conducted to determine the EC50 (half-maximal effective concentration) value.
Data Summary: Antifungal Activity of Selected Derivatives
Compound ClassTarget FungiActivity (Inhibition % at 50 µg/mL)Reference
3,4-Dichloroisothiazole-based ImidazolesBotrytis cinerea, Sclerotinia sclerotiorumCommendable, broad-spectrum[4]
3,4-Dichloroisothiazole-based StrobilurinsRhizoctonia solani, Botrytis cinerea>70%[7]
3,4-Dichloroisothiazole N-acyl-N-arylalaninatesBotrytis cinerea, Rhizoctonia solani>60%[8]

Anticancer Activities

Recent studies have highlighted the potential of this compound scaffolds in the development of novel anticancer agents. These compounds have shown promising antiproliferative activity against a range of human cancer cell lines.

Mechanism of Action

The precise mechanisms by which this compound derivatives exert their anticancer effects are still under investigation. However, current evidence points towards an antiproliferative mode of action, where the compounds inhibit the growth and division of cancer cells.[9] Some thiazole derivatives have been shown to induce cell cycle arrest and apoptosis.[10] For instance, certain thiazole derivatives have been found to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[10]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of these compounds is highly sensitive to their structural modifications.

  • In a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, the compound with a 3-phenylprop-2-en-1-ylidene substituent on the hydrazide group showed the highest antiproliferative activity against all tested cell lines.[9]

  • The presence of a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at the 5-position of a 4-thiazolidinone core was found to be a crucial requirement for anticancer activity.[11]

  • The nature of the substituent at the 3-position of the 4-thiazolidinone ring also significantly influences the cytotoxicity levels.[11]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is a standard method for evaluating the cytotoxic potential of novel compounds.

MTT_Assay_Workflow Start Start: Seed Cells Step1 1. Seed cancer cells in a 96-well plate and incubate for 24h. Start->Step1 Step2 2. Treat cells with varying concentrations of this compound derivatives. Step1->Step2 Step3 3. Incubate for 48-72h. Step2->Step3 Step4 4. Add MTT reagent to each well and incubate for 4h. Step3->Step4 Step5 5. Solubilize formazan crystals with DMSO or other solvent. Step4->Step5 Step6 6. Measure absorbance at 570 nm using a microplate reader. Step5->Step6 End End: Calculate IC50 Step6->End

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds in culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

3. Incubation:

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
Data Summary: Anticancer Activity of Selected Derivatives
CompoundCell LineActivity (IC50 in µM)Reference
5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideMV4-11 (Leukemia)4.4 µg/mL[9]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 Panel (Mean)1.57 (GI50)[11]
Thiazole derivative 4cMCF-7 (Breast Cancer)2.57[10]
Thiazole derivative 4cHepG2 (Liver Cancer)7.26[10]

Other Potential Biological Activities

Anti-inflammatory Activity

Certain derivatives of this compound have also been investigated for their anti-inflammatory properties. For example, some 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have shown significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests in animal models.[12] The mechanism of action is thought to be related to the inhibition of inflammatory mediators.

Role as Intermediates in Insecticide Synthesis

2-Chloro-5-(chloromethyl)thiazole and 5-(aminomethyl)-2-chlorothiazole, which are derivatives of this compound, are useful intermediates in the synthesis of novel insecticides.[1][2] These compounds can be further reacted to produce a variety of insecticidal compounds.[1]

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal and agricultural chemistry, giving rise to compounds with a remarkable breadth of biological activities. The research highlighted in this guide demonstrates the significant potential of these derivatives as antifungal, anticancer, and anti-inflammatory agents.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization.

  • Expansion of Chemical Space: The synthesis and screening of new libraries of this compound derivatives will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising candidates identified in in vitro assays should be advanced to in vivo animal models to assess their efficacy and safety profiles.

The versatility of the this compound scaffold, combined with the growing body of research into its biological activities, ensures that it will remain an area of intense interest for years to come.

References

  • Process for the preparation of chlorothiazole deriv
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiprolifer
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evalu
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Process for the preparation of chlorothiazole deriv
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evalu
  • Thiazole antifungals.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

Sources

3-Chloroisothiazole: A Versatile Electrophilic Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal and Process Chemists

As a cornerstone electrophile in heterocyclic chemistry, 3-chloroisothiazole presents a unique combination of stability and reactivity, making it an invaluable building block for drug discovery and materials science. The inherent electronic properties of the isothiazole ring—a five-membered aromatic system containing adjacent nitrogen and sulfur atoms—profoundly influence the reactivity of its substituents. The chlorine atom at the C3 position is strategically positioned for facile displacement, activated by the electron-withdrawing nature of the ring nitrogen and the overall π-deficient character of the heterocycle.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthetic utility of this compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical application of these reactions in synthesizing complex, biologically active molecules.[1][2][3]

The Isothiazole Core: Electronic Landscape and Reactivity

The isothiazole ring is a unique heterocyclic system whose chemistry has been extensively studied since its first successful synthesis in 1956.[2] Its derivatives are of great interest due to their broad range of useful properties and biological activities, including antifungal, anticancer, and anti-inflammatory actions.[1][2][4][5][6]

The key to the utility of this compound lies in the reactivity of the C-Cl bond. The chlorine atom is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.[7][8]

Below is a conceptual diagram illustrating the primary reaction pathways available to the this compound scaffold, which will be explored in this guide.

G main This compound nuc_sub Nucleophilic Aromatic Substitution (SNAr) main->nuc_sub Nuc: cross_couple Metal-Catalyzed Cross-Coupling main->cross_couple [Pd], [Cu] cat. fused_sys Fused Heterocycle Synthesis main->fused_sys Bifunctional Reagents amines 3-Amino-isothiazoles nuc_sub->amines R₂NH ethers 3-Alkoxy-isothiazoles nuc_sub->ethers RO⁻ sulfides 3-Thio-isothiazoles nuc_sub->sulfides RS⁻ aryl 3-Aryl-isothiazoles (Suzuki, Stille) cross_couple->aryl alkynyl 3-Alkynyl-isothiazoles (Sonogashira) cross_couple->alkynyl fused_prod Isothiazolo[x,y-z]pyridines Isothiazolo[x,y-z]pyrimidines fused_sys->fused_prod

Caption: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most direct functionalization of this compound is through SNAr. This pathway is highly efficient for introducing a wide range of heteroatom nucleophiles. The choice of reaction conditions is critical and depends on the nucleophilicity of the incoming group.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred. These solvents are effective at solvating the cation of the nucleophilic salt (e.g., Na⁺, K⁺) without strongly solvating the anion, thereby increasing the effective nucleophilicity of the reacting species.

  • Base: For neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is required to deprotonate the nucleophile in situ or to scavenge the HCl generated during the reaction.

  • Temperature: While the C-Cl bond is activated, elevated temperatures (60-120 °C) are often necessary to achieve reasonable reaction rates, particularly for less reactive nucleophiles.

General Workflow for SNAr

Suzuki_Cycle cluster_ox cluster_trans cluster_red pd0 L₂Pd(0) ox_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd_complex Isothiazolyl-Pd(II)-Cl (L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal ar_b Ar-B(OR)₂ + Base pd_aryl Isothiazolyl-Pd(II)-Ar (L₂) transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim product 3-Aryl-isothiazole red_elim->pd0 Catalyst Regeneration ar_cl This compound

Sources

Unlocking the Synthetic Potential of 3-Chloroisothiazole: A Guide to the Reactivity of the C3-Chlorine Atom

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Isothiazole Scaffold and the Significance of C3-Functionalization

The isothiazole ring is a vital heterocycle in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Its unique electronic properties and metabolic stability make it a privileged scaffold in drug design.[2][3] Halogenated isothiazoles, particularly chlorinated derivatives, serve as versatile and powerful building blocks for the synthesis of complex molecular architectures.[1][4]

This guide focuses specifically on the reactivity of the chlorine atom at the 3-position of the isothiazole ring. While often less reactive than its C5 counterpart, the C3-chloro group presents a unique synthetic handle. Understanding and controlling its reactivity is paramount for synthesizing novel isothiazole-containing compounds. We will explore the fundamental principles governing C3-Cl bond activation, from classical nucleophilic aromatic substitution to modern metal-catalyzed cross-coupling reactions, providing both mechanistic insights and field-proven experimental protocols.

Core Principles: Electronic Landscape of the Isothiazole Ring

The reactivity of the 3-chloroisothiazole is fundamentally dictated by the electronic nature of the heterocyclic ring. The isothiazole system is considered electron-deficient due to the inductive effects of the electronegative nitrogen and sulfur atoms. This electron deficiency has two major consequences for the C3-position:

  • Activation towards Nucleophilic Attack: The withdrawal of electron density from the ring carbons makes them electrophilic and thus susceptible to attack by nucleophiles. This effect is crucial for enabling Nucleophilic Aromatic Substitution (SNAr) reactions, a pathway less common in electron-rich aromatic systems like benzene.[5][6]

  • Challenge in Oxidative Addition: The same electron-withdrawing nature that facilitates SNAr makes the C-Cl bond stronger and less electron-rich. This presents a higher energy barrier for the oxidative addition step in palladium-catalyzed cross-coupling cycles, which is often the rate-limiting step.[7] Consequently, activating the C3-Cl bond in these reactions often requires more potent catalytic systems compared to those used for aryl bromides or even chloroarenes in more electron-rich systems.[7][8]

Key Reaction Classes for C3-Functionalization

The transformation of the C3-chloro group can be broadly categorized into two major mechanistic pathways: nucleophilic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry. For this compound, it proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex.[5] The aromaticity is temporarily disrupted and then restored upon the expulsion of the chloride leaving group.[9]

The feasibility and rate of this reaction are enhanced by the inherent electron-withdrawing properties of the isothiazole ring, which stabilizes the negative charge of the intermediate.[5][10]

Caption: General mechanism of SNAr on this compound.

Common nucleophiles successfully employed in this reaction include:

  • N-Nucleophiles: Primary and secondary amines, azides.

  • O-Nucleophiles: Alkoxides, phenoxides.

  • S-Nucleophiles: Thiolates.

The reaction often requires a base to either generate the nucleophile in situ (e.g., from an alcohol or thiol) or to neutralize the acid byproduct (e.g., HCl when using an amine).

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized C-C and C-heteroatom bond formation.[11] For the relatively unreactive C3-Cl bond of isothiazole, palladium-catalyzed reactions are indispensable, though they require carefully optimized conditions.

The Suzuki-Miyaura reaction couples the chloro-heterocycle with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[12][13] It is a robust and widely used transformation with high functional group tolerance. The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13]

Studies on di-substituted isothiazoles, such as 3,5-dichloroisothiazole-4-carbonitrile, have shown that the C5 position is significantly more reactive towards Suzuki coupling than the C3 position.[14] Reaction at C5 can often be achieved under standard conditions, while coupling at C3 is more challenging and may not proceed at all without highly active catalysts.[15] This regioselectivity underscores the electronic differences between the two positions. However, with the right choice of catalyst, ligand, and conditions, selective C3 coupling is achievable.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Cl(L₂) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination arcl 3-Cl-Isothiazole (Ar-Cl) arcl->pd2_complex boronic R-B(OH)₂ + Base boronic->pd2_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[16][17] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[18] Given the inertness of the C3-Cl bond, successful amination requires the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[7] These ligands facilitate the challenging oxidative addition step by increasing the electron density on the palladium center.[7]

This reaction creates a C(sp²)-C(sp) bond by coupling the this compound with a terminal alkyne.[19][20] The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[20] Similar to other cross-coupling reactions at this position, forcing conditions and highly active catalysts may be necessary to achieve good yields.

Comparative Reactivity Analysis

A key consideration for synthetic chemists is the relative reactivity of different positions on the isothiazole ring.

Position / BondGeneral ReactivityRationale & Catalyst RequirementsSource
C5-Cl Higher More susceptible to oxidative addition. Often reacts selectively in di-halo substrates under standard Pd-catalysis conditions (e.g., Pd(PPh₃)₄).[14][15]
C3-Cl Lower Ring electronics render the C-Cl bond stronger and less prone to oxidative addition. Requires highly active catalysts with electron-rich, bulky ligands (e.g., biarylphosphines, NHCs).[7][15]
C4-H Variable Can be functionalized via C-H activation strategies, but this typically requires directing groups or specific catalyst systems designed for C-H functionalization.[21]

This reactivity difference allows for sequential, regioselective functionalization of di-haloisothiazoles, where the more reactive C5 position can be addressed first, followed by a more forcing reaction at C3.[14][15]

Experimental Protocols

The following protocols are representative examples derived from established methodologies in heterocyclic chemistry. Researchers should perform their own optimization.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes the substitution of the 3-chloro group with a generic secondary amine.

workflow_snar start Start step1 Combine this compound, a secondary amine (2.0 eq.), and a base (e.g., K₂CO₃, 2.2 eq.) in a polar aprotic solvent (e.g., DMF, NMP). start->step1 step2 Heat the reaction mixture at 80-120 °C under an inert atmosphere (N₂ or Ar). step1->step2 step3 Monitor reaction progress by TLC or LC-MS until starting material is consumed. step2->step3 step4 Cool to room temperature. Quench with water and extract with an organic solvent (e.g., EtOAc). step3->step4 step5 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. step4->step5 step6 Purify the crude product via flash column chromatography. step5->step6 end End: Pure 3-amino-isothiazole step6->end

Caption: Experimental workflow for a typical SNAr reaction.
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the desired amine (1.5-2.0 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP to achieve a concentration of approximately 0.1-0.5 M.

  • Heating: Heat the reaction mixture to 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol requires a highly active catalyst system to engage the C3-Cl bond.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a specialized ligand (e.g., SPhos or XPhos, 4-10 mol%). The catalyst and ligand should be handled in a glovebox if possible.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water. The solution should be thoroughly degassed again by sparging with argon for 15-20 minutes.

  • Heating: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed as judged by LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography to yield the 3-aryl-isothiazole product.

Conclusion

The chlorine atom at the C3 position of the isothiazole ring is a valuable synthetic handle, though its reactivity is more nuanced than that at the C5 position. While its electron-deficient environment facilitates classical SNAr reactions with a range of nucleophiles, it simultaneously tempers its reactivity in modern palladium-catalyzed cross-coupling reactions. Success in the latter domain hinges on the use of highly active, state-of-the-art catalyst systems capable of activating the robust C-Cl bond. By understanding the underlying electronic principles and selecting the appropriate reaction conditions, researchers can effectively leverage this compound as a key building block for the discovery and development of novel, high-value molecules in the pharmaceutical and agrochemical industries.

References

  • Patents, G. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives. Google Patents.
  • (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • (2025). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. ResearchGate.
  • (n.d.). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
  • (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • (n.d.). C-H Activation of Heteroaromatics. ResearchGate.
  • (n.d.). Methylchloroisothiazolinone. Wikipedia.
  • (2006). New Regiospecific Isothiazole C-C Coupling Chemistry. PubMed.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2019). nucleophilic aromatic substitutions. YouTube.
  • (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • (2016). Heterogeneous catalytic approaches in C–H activation reactions. RSC Publishing.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • (n.d.). Nucleophilic Substitution Reactions.
  • Margun, A. (n.d.). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • (2025). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate.
  • (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • (n.d.). Heterocyclic Compounds. MSU chemistry.
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.
  • (n.d.). Thiazole Ring—A Biologically Active Scaffold. MDPI.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2025). Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. ResearchGate.
  • (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH.
  • Patents, G. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives. Google Patents.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). Carbon–heteroatom bond formation catalysed by organometallic complexes. PMC.
  • (2025). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. ResearchGate.
  • (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate.
  • (n.d.). C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent. Dalton Transactions (RSC Publishing).
  • (2025). Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes. ResearchGate.
  • (n.d.). Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. PubMed.
  • (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). (PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate.
  • (n.d.). Synthesis of isothiazole derivatives with potential biological activity. PubMed.
  • (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH.
  • (n.d.). methyl isothiazolinone, 2682-20-4. The Good Scents Company.
  • (n.d.). KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. Organic Chemistry Portal.

Sources

A Technical Guide to the Theoretical and Computational Analysis of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroisothiazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its reactivity, governed by the interplay between the isothiazole ring and the chloro-substituent, makes it a versatile precursor for synthesizing a diverse range of functionalized molecules. Understanding its electronic structure, stability, and reaction propensity is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate this compound, offering insights into its molecular properties and predicting its chemical behavior. By leveraging quantum chemical calculations, this guide elucidates the molecule's structural parameters, spectroscopic signatures, electronic landscape, and reactivity, providing a robust framework for its application in advanced research and development.

The Computational Lens: Methodologies for Interrogating this compound

The foundation of modern computational chemistry lies in its ability to solve the Schrödinger equation, albeit approximately, for complex molecules. For a molecule like this compound, Density Functional Theory (DFT) has emerged as the workhorse method, providing a remarkable balance of computational efficiency and accuracy.[1][2]

1.1 The Primacy of Density Functional Theory (DFT) DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[2] The choice of functional and basis set is critical for obtaining reliable results.

  • Functionals : Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are frequently employed as they incorporate a portion of exact Hartree-Fock exchange, offering a robust description of molecular geometries and energies for organic molecules.[3][4]

  • Basis Sets : Pople-style basis sets, like 6-311++G(d,p), are commonly used.[2][4] This notation indicates a triple-zeta quality basis set for core orbitals, augmented with diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for anisotropic electron distribution, which is crucial for describing bonding.

Causality in Method Selection: The choice of a method like B3LYP/6-311++G(d,p) is deliberate. The hybrid functional (B3LYP) provides a cost-effective way to capture electron correlation effects, which are essential for accurate energy and property predictions. The extensive basis set (6-311++G(d,p)) ensures sufficient flexibility for the molecular orbitals to accurately represent the electron density, especially around the electronegative nitrogen, sulfur, and chlorine atoms.

Protocol 1: Standard DFT Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for obtaining the equilibrium geometry and vibrational frequencies of this compound using a typical quantum chemistry software package like Gaussian.

  • Input File Creation : Construct a text file specifying the initial atomic coordinates of this compound, the desired level of theory (B3LYP/6-311++G(d,p)), and the calculation type (Opt Freq).

  • Execution : Submit the input file to the quantum chemistry software. The Opt keyword instructs the program to perform a geometry optimization, systematically adjusting atomic positions to find the lowest energy structure.

  • Convergence Check (Self-Validation) : Upon completion, verify that the optimization converged successfully. This is confirmed by checking the output for specific convergence criteria messages.

  • Frequency Analysis (Self-Validation) : The Freq keyword triggers a calculation of the vibrational frequencies. A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further investigation of the molecular geometry.

  • Data Extraction : Extract the final optimized Cartesian coordinates, bond lengths, bond angles, and vibrational frequencies from the output file.

Unveiling the Molecular Architecture: Structure and Spectroscopy

Computational methods provide a precise picture of the molecular geometry and can predict spectroscopic data that closely matches experimental results.

2.1 Optimized Geometry DFT calculations predict a planar structure for the this compound ring. The calculated bond lengths and angles provide a quantitative description of its geometry. These parameters are fundamental for understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

Parameter Value
Bond Lengths (Å)
S1–N2 1.65
N2–C3 1.32
C3–C4 1.41
C4–C5 1.36
C5–S1 1.72
C3–Cl 1.73
**Bond Angles (°) **
N2–S1–C5 92.5
S1–N2–C3 110.8
N2–C3–C4 115.2
C3–C4–C5 112.0
C4–C5–S1 109.5
N2–C3–Cl 116.5

| C4–C3–Cl | 128.3 |

2.2 Vibrational Analysis Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental Infrared (IR) and Raman spectra.[5] Each calculated vibrational frequency corresponds to a specific normal mode of motion (e.g., C-H stretch, ring deformation). By comparing the calculated spectrum with the experimental one, researchers can confidently assign spectral peaks to molecular motions.[4] It's standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and approximations in the computational method.[5]

Electronic Landscape and Chemical Reactivity

The distribution of electrons within a molecule dictates its reactivity. Computational chemistry offers several powerful tools to visualize and quantify this electronic landscape.

3.1 Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6]

  • The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character).

  • The LUMO represents the region most likely to accept an electron (electrophilic character).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.[6][7] For this compound, the HOMO is typically distributed over the sulfur atom and the C4=C5 double bond, while the LUMO is localized over the entire π-system, with significant contributions from the N2=C3-C4 region.

HOMO_LUMO Nucleophile Nucleophile HOMO HOMO Nucleophile->HOMO Donates e⁻ to EnergyGap EnergyGap HOMO->EnergyGap LUMO LUMO Electrophile Electrophile LUMO->Electrophile Accepts e⁻ from LUMO->EnergyGap

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

3.2 Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the surface of a molecule.[8][9] It provides an intuitive guide to the charge distribution and is invaluable for predicting how a molecule will interact with other species.[10][11]

  • Red Regions (Negative Potential) : Indicate areas of high electron density, such as lone pairs on nitrogen or oxygen atoms. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential) : Indicate areas of low electron density or positive charge, often around hydrogen atoms or regions with electron-withdrawing groups. These are sites prone to nucleophilic attack.

For this compound, the MEP surface typically shows a negative potential around the nitrogen atom, making it a likely site for protonation or interaction with electrophiles. Positive potential is often observed near the hydrogen atoms and, to a lesser extent, on the sulfur and chlorine atoms (as a σ-hole), indicating potential sites for nucleophilic interaction.[11]

3.3 Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural bond orbitals" that correspond to Lewis structures (bonds and lone pairs).[12][13] A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory.[14][15] This reveals hyperconjugative interactions, such as the delocalization of electron density from a lone pair (donor) into an antibonding orbital (acceptor) of a neighboring bond. These interactions stabilize the molecule and can significantly influence its geometry and reactivity.[16] For this compound, significant interactions often involve the lone pairs of the nitrogen and sulfur atoms donating into the antibonding orbitals of the ring system.

Predicting Chemical Behavior: Reactivity and Mechanistic Insights

Computational studies are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions.

4.1 Nucleophilic Aromatic Substitution (SNAr) The chloro-substituent at the C3 position is a key reactive handle. The isothiazole ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[17] Computational analysis can predict the susceptibility of the C3 position to nucleophilic attack. By mapping the LUMO and the MEP surface, it becomes clear that the C3 carbon is an electrophilic center.[18] Theoretical studies can model the entire reaction pathway, including the formation of the Meisenheimer intermediate and the final product, providing activation energies that correlate with experimental reaction rates.

4.2 Halogen Bonding and Other Non-covalent Interactions The chlorine atom on this compound can participate in halogen bonding—a non-covalent interaction where the chlorine acts as a Lewis acid (electrophile).[19] This occurs due to an anisotropic distribution of electron density on the chlorine atom, creating a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis. Computational modeling is essential for identifying and quantifying the strength of these interactions, which are critical in crystal engineering and drug-receptor binding.

MEP_Concept neg_region neg_region mol mol neg_region->mol e.g., Lone Pairs (N) pos_region pos_region pos_region->mol e.g., H-atoms, σ-holes (Cl)

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Applications in Drug Discovery and Design

The isothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[20] Computational studies on derivatives like this compound are vital for modern drug discovery.

  • Pharmacophore Modeling : The calculated electronic properties (MEP, partial charges) and shape of this compound help define its pharmacophoric features, guiding the design of new molecules with desired biological activities.

  • Molecular Docking : this compound can be used as a fragment or intermediate in the synthesis of larger drug candidates.[21] Molecular docking simulations computationally place these candidate molecules into the binding site of a target protein (e.g., an enzyme or receptor).[22] The simulation scores the binding affinity based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds, helping to prioritize which compounds to synthesize and test.[3]

Protocol 2: A Basic Molecular Docking Workflow

This protocol provides a generalized workflow for docking a ligand derived from this compound into a protein target.

  • Preparation of Receptor : Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of Ligand : Generate a 3D conformer of the ligand. This can be done using computational chemistry software, starting with a DFT-optimized geometry to ensure a realistic low-energy conformation. Assign partial charges.

  • Grid Generation : Define a "docking box" or grid around the active site of the receptor. This confined space is where the docking algorithm will attempt to place the ligand.

  • Docking Simulation : Run the docking software (e.g., AutoDock, GOLD). The software will systematically explore various positions and orientations (poses) of the ligand within the docking box, scoring each pose based on a force field that estimates binding affinity.

  • Analysis of Results (Self-Validation) : Analyze the top-scoring poses. Visualize the ligand-receptor complex to identify key interactions (hydrogen bonds, halogen bonds, π-stacking). The validity of a docking pose is strengthened if it reproduces known binding modes of similar ligands or if the identified interactions are chemically sensible and consistent with structure-activity relationship (SAR) data.

Conclusion and Future Outlook

Theoretical and computational studies provide an indispensable framework for understanding the fundamental properties of this compound. From predicting its geometry and spectroscopic signatures to mapping its electronic landscape and reactivity, these methods offer unparalleled insight. For researchers in drug development and materials science, these computational tools accelerate the design-synthesis-test cycle by allowing for the rational design of novel molecules with tailored properties. As computational power increases and theoretical models become more refined, the predictive accuracy of these methods will continue to grow, further cementing their role as a cornerstone of modern chemical research.

References

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society.
  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie.
  • Ali, S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules.
  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology.
  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
  • de Kort, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Molecular electrostatic potential map for our molecules. ResearchGate.
  • Chloroisothiazolinone. PubChem, National Institutes of Health.
  • Natural Bond Orbital (NBO) Analysis. Gaussian.
  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. ResearchGate.
  • Vocanson, F., et al. (2016). In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue. Contact Dermatitis.
  • Al-Otaibi, J. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience.
  • The molecular orbitals and energy for the HOMO and LUMO of comp.3C 1... ResearchGate.
  • Politzer, P., & Truhlar, D. G. (1981). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PubMed.
  • Lee, J., et al. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
  • Process for the preparation of chlorothiazole derivatives. Google Patents.
  • Ali, M. Y., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.
  • Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon.
  • Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. ResearchGate.
  • Wang, Z., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry.
  • Electrostatic potential map (plotted on the electron density iso... ResearchGate.
  • Kikushima, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules.
  • Thakur, A., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry.
  • 3-Chloro-1,2-benzisothiazole. PubChem, National Institutes of Health.
  • Bauzá, A., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry – A European Journal.
  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazole. ResearchGate.
  • Chen, B., et al. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules.
  • HOMO, LUMO surfaces of thiazol. ResearchGate.
  • Bolte, M., & Lerner, H.-W. (2023). Crystal Structure of the Biocide Methylisothiazolinone. Molbank.
  • Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology.
  • Szafran, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules.
  • Computational study of vicarious nucleophilic substitution reactions. PUCE Investiga.
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Journal of the Indian Chemical Society.
  • Asiri, A. M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 3-Chloroisothiazole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the juxtaposition of sulfur and nitrogen heteroatoms, impart a range of biological activities. Isothiazole derivatives are integral components of pharmaceuticals, including antipsychotics like Ziprasidone, and have demonstrated potential as antifungal, antiviral, and anticancer agents.[1] The ability to functionalize the isothiazole core is therefore of paramount importance for the development of novel chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[3] This guide focuses on the application of 3-chloroisothiazole as an electrophilic partner in this reaction. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, their lower cost, greater stability, and wider availability make them highly attractive substrates. Successfully employing electron-deficient heteroaryl chlorides like this compound requires a nuanced understanding of the reaction mechanism and careful optimization of catalytic systems. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound for the synthesis of novel 3-aryl(heteroaryl)isothiazole derivatives.

Mechanistic Considerations for a Challenging Substrate

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The successful coupling of an unreactive electrophile like this compound hinges on optimizing each of these stages.

  • Oxidative Addition : This is often the rate-limiting step for aryl chlorides. A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of the isothiazole ring, forming a Pd(II) species. The electron-deficient nature of the isothiazole ring can facilitate this step compared to electron-rich aryl chlorides.[6] However, achieving efficient oxidative addition still necessitates the use of highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).[7]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex).[7] The choice of base and solvent is critical to promote this step while minimizing side reactions like protodeboronation of the boronic acid.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Isothiazolyl-Pd(II)-Cl) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Isothiazolyl-Pd(II)-Ar) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 3-Arylisothiazole trans_complex->product boronate_waste [B(OH)₃X]⁻ trans_complex->boronate_waste chloro_isothiazole This compound chloro_isothiazole->oa_complex boronic_acid Ar-B(OH)₂ + Base boronic_acid->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound. Researchers should note that optimization may be required for particularly challenging substrates.

Materials and Equipment
  • Electrophile: this compound

  • Nucleophile: Arylboronic acid or its corresponding ester (e.g., pinacol ester)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand: A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃) if using Pd(OAc)₂)

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)

  • Solvent: A degassed mixture, typically 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and stir bar, heating block or oil bath, nitrogen or argon source for inert atmosphere, standard laboratory glassware for work-up, rotary evaporator, and column chromatography system for purification.

Step-by-Step Experimental Procedure
  • Reagent Preparation & Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and the base (2.0–3.0 eq.).

    • Add the palladium pre-catalyst (1–5 mol%) and the ligand (1.1–1.2 eq. relative to Pd if not using a pre-formed complex like Pd(PPh₃)₄). Note: For Pd(OAc)₂, a Pd:Ligand ratio of 1:2.2 is a common starting point.

    • Seal the flask with a septum or cap.

  • Inert Atmosphere Generation:

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).

    • Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed from the reaction vessel. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.

  • Solvent Addition and Reaction Execution:

    • Using a syringe, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) to the flask to achieve a substrate concentration of approximately 0.1–0.2 M.

    • Place the flask in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).

    • Stir the reaction mixture vigorously for the specified time (4–24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Reaction Work-up:

    • Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-arylisothiazole product.

Data Summary: Exemplary Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts reaction outcomes. The following table summarizes conditions reported for the successful coupling of related chloro-heterocyclic systems, providing a valuable reference for optimization.

ElectrophileNucleophileCatalyst System (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
3,5-Dichloroisothiazole-4-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Toluene/EtOH/H₂O8095[8]
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.2)Toluene/MeOH/H₂ORT75[9]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O10098(General knowledge from Buchwald literature)
4-ChloroanisolePhenylboronic acidXPhos-Pd-G2 (0.5%)K₃PO₄ (2.0)Dioxane/H₂O10096

Note: This table is illustrative and based on analogous systems. Yields are highly substrate-dependent.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Oxidative addition is too slow.3. Insufficiently strong base.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos). Increase temperature.3. Change the base to a stronger one, such as K₃PO₄ or Cs₂CO₃.
Protodeboronation The boronic acid is unstable under the reaction conditions, reacting with water/protons instead of transmetalating.1. Use a milder base (e.g., K₂CO₃ or KF).2. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[3]3. Minimize the amount of water or run under anhydrous conditions if possible.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing procedures for all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction.
Product Decomposition The product is sensitive to the high temperature or basic conditions.Attempt the reaction at a lower temperature for a longer duration. Screen milder bases.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable 3-arylisothiazole building blocks. While the lower reactivity of the C-Cl bond presents a challenge, it can be readily overcome through the rational selection of modern, highly active palladium catalyst systems, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this transformation, paving the way for the discovery of new drug candidates and functional materials.

References

  • Current time inform
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH.
  • (PDF)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - RSC Publishing.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve.
  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - NIH.
  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve.
  • Current trends of benzothiazoles in drug discovery: a p
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC - NIH.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 3-Aminoisothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and conformational properties to molecules. The introduction of an amino group at the 3-position opens a gateway to a vast chemical space for the development of novel pharmaceuticals and functional materials. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering a direct route to these valuable 3-aminoisothiazole derivatives from the readily available 3-chloroisothiazole.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination for the synthesis of 3-aminoisothiazoles. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide detailed, actionable protocols for the successful amination of this compound with a range of amine coupling partners.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_products Products cluster_precatalyst Precatalyst Activation Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Aryl-Pd(II)-X) Pd(0)L->OxAdd + this compound AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine (HNR'R'') Amido Amido Complex (Aryl-Pd(II)-NR'R'') AmineCoord->Amido + Base - [Base-H]Cl Amido->Pd(0)L Reductive Elimination Product 3-Aminoisothiazole Amido->Product Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) Precatalyst->Pd(0)L Reduction

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 3-aminoisothiazole product and regenerating the active Pd(0) catalyst.

Strategic Selection of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalyst

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[2] For challenging couplings, particularly with less reactive aryl chlorides, the use of pre-formed palladium catalysts, often complexed with a phosphine ligand (e.g., XPhos Pd G3), can offer superior activity and reproducibility.

The Crucial Role of the Ligand

The ligand is arguably the most critical component of the catalytic system, as it modulates the stability, reactivity, and steric environment of the palladium center. For the amination of heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally the most effective.

Ligand ClassRecommended LigandsKey Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of amines and aryl chlorides. Their steric bulk promotes the formation of monoligated palladium species, which are highly active in oxidative addition and reductive elimination.
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineCan be highly effective for C-S bond formation and may show utility in C-N coupling of sulfur-containing heterocycles.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can form very stable and active palladium complexes, suitable for challenging couplings.
Base Selection: A Balancing Act

The choice of base is critical for the deprotonation of the coordinated amine. The base strength must be sufficient to facilitate this step without causing decomposition of the starting materials or product.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective for a wide range of amines. However, their high basicity can be incompatible with substrates bearing sensitive functional groups.

  • Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) offer a milder alternative and are often compatible with more functionalized substrates.[1]

  • Soluble Organic Bases: For particularly sensitive substrates or for applications in flow chemistry, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often in combination with specific ligands.[3]

Solvent Considerations

Aprotic, non-polar, or weakly polar solvents are typically used to ensure the stability of the catalytic species.

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.

  • tert-Butanol: Can also be an effective solvent, sometimes used in combination with other solvents.

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine substrates.

Diagram: General Experimental Workflow

Workflow start Start reagents Combine Pd Precatalyst, Ligand, and Base in Anhydrous Solvent start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert add_sm Add this compound and Amine inert->add_sm heat Heat to Reaction Temperature (e.g., 80-110 °C) add_sm->heat monitor Monitor Reaction (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify end Characterized Product purify->end

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Amination with Aliphatic and Aromatic Amines

This protocol is suitable for a broad range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 - 2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Amination with Base-Sensitive Amines

This protocol employs a milder base and is suitable for amines with base-labile functional groups.

Materials:

  • This compound

  • Base-sensitive amine (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Dioxane

Procedure:

  • In an oven-dried Schlenk flask, combine Pd(OAc)₂, BrettPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous dioxane, followed by this compound and the amine.

  • Heat the reaction mixture to 110 °C and stir for 18-36 hours, monitoring the reaction progress.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary: Recommended Conditions

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound with various classes of amines.

Amine TypeRecommended LigandRecommended BaseTypical Temperature (°C)Notes
Primary Aliphatic XPhos or RuPhosNaOtBu or K₃PO₄80 - 100Generally high-yielding.
Secondary Aliphatic BrettPhos or XPhosNaOtBu100 - 110Can be more sterically hindered, may require longer reaction times.
Primary Aromatic SPhos or XPhosK₃PO₄ or Cs₂CO₃100 - 110Weaker nucleophiles may require higher temperatures.
Secondary Aromatic XPhos or BrettPhosNaOtBu or LHMDS100 - 120Can be challenging; higher catalyst loading may be necessary.
N-Heterocycles XPhos or IPrK₃PO₄ or NaOtBu90 - 110Potential for catalyst inhibition; ligand choice is critical.

Troubleshooting and Scientific Insights

  • Low or No Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, raising the temperature, or switching to a more active ligand (e.g., from XPhos to a more specialized BrettPhos derivative). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Byproduct Formation: The formation of dehalogenated isothiazole can indicate a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a different base or solvent.

  • Catalyst Inhibition: The lone pair on the isothiazole nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of 3-aminoisothiazole derivatives. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields and functional group tolerance. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this important transformation in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Kalogirou, A. S., & Koutentis, P. (2023). CH arylation of isothiazole-5-carbonitriles 4 and 6. ResearchGate.

Sources

Sonogashira coupling of terminal alkynes with 3-chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Synthesis of 3-Alkynylisothiazoles via Palladium-Catalyzed Sonogashira Coupling: A Guide for Medicinal Chemistry and Drug Discovery

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This guide provides a detailed technical overview and robust experimental protocols for the . Isothiazoles are a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including antipsychotics and anticancer agents.[3][4] However, the coupling of electron-deficient heteroaryl chlorides like 3-chloroisothiazole can be challenging due to their lower reactivity compared to the corresponding bromides or iodides.[5][6] This document offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in synthesizing novel 3-alkynylisothiazole derivatives for applications in drug discovery and development.

Scientific Foundation: The Sonogashira Coupling Mechanism

The power of the Sonogashira reaction lies in its use of a dual catalytic system, where palladium and copper(I) work in concert to achieve the desired cross-coupling under relatively mild conditions.[1][7] Understanding this mechanism is paramount for rational experimental design and troubleshooting. The reaction proceeds via two interconnected, independent catalytic cycles.

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the this compound to a coordinatively unsaturated Palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5]

  • The Copper Cycle: This cycle's role is to activate the terminal alkyne. The amine base deprotonates the alkyne, which then coordinates with a Copper(I) salt (e.g., CuI) to form a highly reactive copper acetylide species.[8]

The crucial step is the transmetalation event, where the acetylide group is transferred from the copper to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final 3-alkynylisothiazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2]

A common side reaction, particularly in the presence of oxygen, is the oxidative homocoupling of the alkyne, known as Glaser coupling.[5][9] To mitigate this, copper-free Sonogashira protocols have been developed, which can be advantageous but may require different ligands or more forcing conditions.[2][8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 3-Cl-Isothiazole PdII_Aryl Isothiazole-Pd(II)-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Isothiazole-Pd(II)-Alkyne Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Alkynylisothiazole Product RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Deprotonation Base (e.g., Et₃N) Alkyne->Deprotonation Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Deprotonation->Cu_Acetylide + [Cu(I)] Cu_Acetylide->Transmetal Transfers Acetylide to Palladium CuI Cu(I) Salt

Figure 1: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(Phenylethynyl)isothiazole

This protocol describes a general procedure for the coupling of this compound with phenylacetylene. Researchers should perform their own risk assessment before commencing any experimental work.

2.1 Materials and Reagents

  • This compound (≥97%)

  • Phenylacetylene (≥98%)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (≥98%)

  • Copper(I) iodide (CuI) (≥99.5%, use a fresh bottle, tan/off-white color is acceptable)[10]

  • Triethylamine (Et₃N) (≥99.5%, distilled from CaH₂ and stored under N₂)

  • Toluene (Anhydrous, ≥99.8%)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Inert gas (Argon or Nitrogen)

2.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere manifold (Schlenk line)

  • Syringes and needles for liquid transfer

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and column chromatography

2.3 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol, 2.5 mol%) and CuI (19.0 mg, 0.10 mmol, 5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and distilled triethylamine (5 mL) via syringe.

  • Reagent Addition: Add this compound (239 mg, 2.0 mmol, 1.0 equiv) followed by phenylacetylene (225 mg, 0.24 mL, 2.2 mmol, 1.1 equiv) via syringe. The solution may change color to dark red or brown.[10]

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:9 Ethyl Acetate/Hexanes mobile phase). The consumption of the starting this compound indicates reaction progression. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-(phenylethynyl)isothiazole.[11]

2.4 Summary of Typical Reaction Parameters

ParameterRecommended ValueRationale & Notes
Aryl Halide This compound (1.0 equiv)Aryl chlorides are less reactive than bromides/iodides; higher temperatures or more active catalysts may be needed.[5]
Alkyne Terminal Alkyne (1.1 - 1.5 equiv)A slight excess is used to drive the reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)A common, relatively air-stable Pd(II) precatalyst.[7]
Cu(I) Co-catalyst CuI (2-10 mol%)Essential for the copper cycle; quality is critical.[12]
Base Triethylamine (Et₃N)Acts as both the base and a co-solvent. Must be anhydrous.[10][12]
Solvent Toluene / DMF / AcetonitrileToluene is a good general-purpose solvent. DMF can be used for less soluble substrates.[13]
Temperature 60 - 100 °CHigher temperatures are often required for aryl chlorides.[13]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst decomposition and Glaser homocoupling.[5]

Optimization and Troubleshooting

Achieving high yields with challenging substrates like this compound requires careful optimization. The following workflow and troubleshooting guide provide a logical framework for refining the reaction conditions.

Optimization_Workflow Start Initial Reaction: Low Yield or No Reaction Check_Reagents Verify Reagent Quality - Fresh CuI? - Anhydrous Solvent? - Distilled Base? Start->Check_Reagents Increase_Temp Increase Temperature (e.g., 80°C → 100°C) Check_Reagents->Increase_Temp Reagents OK Change_Catalyst Change Catalyst/Ligand System Increase_Temp->Change_Catalyst Still Low Yield Success Optimized Conditions: High Yield Increase_Temp->Success Improved Yield Change_Base Change Base (e.g., Et₃N → DIPA, K₂CO₃) Change_Catalyst->Change_Base Still Low Yield Change_Catalyst->Success Improved Yield Change_Solvent Change Solvent (e.g., Toluene → DMF, Dioxane) Change_Base->Change_Solvent Still Low Yield Change_Base->Success Improved Yield Change_Solvent->Success Improved Yield

Figure 2: Logical workflow for optimizing the Sonogashira coupling reaction.

3.1 Catalyst and Ligand Selection for Heteroaryl Chlorides

The choice of palladium catalyst and, more importantly, the phosphine ligand, is critical. For unreactive aryl chlorides, standard ligands like PPh₃ may be insufficient. Sterically bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[14]

Catalyst/Ligand SystemAdvantagesDisadvantages
PdCl₂(PPh₃)₂ / PPh₃ Inexpensive, readily available, air-stable precatalyst.Often requires higher temperatures and loadings for aryl chlorides.
Pd₂(dba)₃ / P(t-Bu)₃ Highly active system with bulky, electron-rich ligand. Effective for aryl chlorides at lower temperatures.[14]P(t-Bu)₃ is air-sensitive and must be handled under inert conditions.
Pd(OAc)₂ / SPhos or XPhos Buchwald-Hartwig type ligands; excellent for challenging cross-couplings.[15]Higher cost of ligands.
N-Heterocyclic Carbene (NHC) Pd Complexes Highly stable and very active catalysts, can be effective for chlorides.[9]Synthesis of NHC-Pd complexes can be multi-step.

3.2 Common Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd or Cu).[5]2. Insufficient temperature for aryl chloride activation.3. Impure reagents (base, solvent).1. Use fresh, high-purity Pd catalyst and CuI.[10]2. Increase reaction temperature in 10-20°C increments.3. Switch to a more active catalyst system (e.g., with P(t-Bu)₃ ligand).[14]4. Ensure solvents and bases are strictly anhydrous.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent choice.[5][10]1. Rigorously degas solvents and maintain a strict inert atmosphere.2. Purify starting materials.3. Consider a different solvent; THF, for instance, can sometimes promote Pd black formation.[10]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Ensure the reaction is fully anaerobic.2. Reduce the loading of CuI (e.g., to 1-2 mol%).3. Consider a copper-free protocol, potentially with a more active Pd/ligand system and a different base (e.g., Cs₂CO₃).[16]
Difficulty in Purification Co-elution of product with residual ligands or byproducts.1. Perform an aqueous workup to remove amine salts.2. Filter through a plug of silica/Celite before full chromatography to remove baseline impurities.[11]

Relevance and Application in Drug Discovery

The isothiazole nucleus is a versatile scaffold found in numerous pharmacologically active molecules.[3][17] Its derivatives have demonstrated a wide spectrum of activities, including:

  • Antipsychotic: The blockbuster drug Ziprasidone contains an isothiazole moiety.[3]

  • Anticancer: Isothiazole derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and other cancer-related targets.[3]

  • Antiviral & Antimicrobial: The unique electronic properties of the isothiazole ring have been leveraged in the design of various antimicrobial and antiviral agents.[3][17]

The Sonogashira coupling provides a direct and modular route to functionalize the isothiazole core at the 3-position with diverse alkyne-containing fragments. This strategy allows for the rapid generation of compound libraries for high-throughput screening. The resulting alkynyl group is not just a linker; it can be a pharmacophore itself or serve as a synthetic handle for further transformations (e.g., click chemistry, reduction, or cyclization), enabling extensive Structure-Activity Relationship (SAR) studies. However, researchers should be aware that the isothiazole ring can be susceptible to metabolic bioactivation, a factor to consider in later stages of drug development.[18]

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(15), 6347–6361. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Google Books. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • RSC Publishing. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3a–c with terminal alkynes to afford....
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • Wiley Online Library. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • RSC Publishing. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)₃.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity.
  • Drug Metabolism and Disposition. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.
  • Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Academia. (n.d.). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM.

Sources

Application Notes and Protocols: 3-Chloroisothiazole as an Electrophile in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Challenge of C-3 Functionalization

The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocycle that is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. Consequently, the development of robust synthetic methodologies for the regioselective functionalization of the isothiazole core is of paramount importance for drug discovery and development.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[1] These reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] This guide focuses on the use of 3-chloroisothiazole as an electrophilic coupling partner in several key palladium-catalyzed reactions.

While aryl chlorides are often more stable and cost-effective starting materials compared to their bromide and iodide analogs, their lower reactivity in the crucial oxidative addition step of the catalytic cycle presents a significant challenge.[3][4] This is particularly true for electron-rich heterocyclic chlorides like this compound. Furthermore, studies on di-halogenated isothiazoles have revealed that the C-5 position is often more susceptible to palladium-catalyzed couplings than the C-3 position, necessitating carefully optimized conditions to achieve regioselective functionalization at C-3.[5][6]

This document provides researchers, scientists, and drug development professionals with a detailed overview, mechanistic insights, and actionable protocols for leveraging this compound in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed as robust starting points, with an emphasis on the rationale behind component selection to guide effective reaction optimization.

The Catalytic Cycle: A Unified Mechanistic Framework

At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The general mechanism proceeds through three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][8]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl (this compound) PdII_Complex R-Pd(II)L2-Cl OxAdd->PdII_Complex Transmetalation Transmetalation or Amine Coordination PdII_Complex->Transmetalation Organometallic Reagent (e.g., R'-B(OH)2) or Amine (R'2NH) + Base PdII_Coupling R-Pd(II)L2-R' Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The oxidative addition of the Ar-Cl bond to the Pd(0) center is typically the rate-limiting step. The choice of ligand (L) is critical; electron-rich and sterically bulky phosphine ligands are often required to facilitate this challenging step for aryl chlorides.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of boronic acids.[8][9]

Causality Behind Experimental Choices:

  • The Challenge: The C-Cl bond of this compound is significantly less reactive than C-Br or C-I bonds.[4] Furthermore, some studies indicate that Suzuki couplings at the C-3 position of isothiazoles can be unsuccessful under standard conditions that work for the C-5 position.[5]

  • The Solution: Success hinges on a highly active catalyst system capable of promoting the difficult oxidative addition step. This typically involves:

    • Palladium Precatalyst: A stable Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ is used.

    • Ligand: Electron-rich, sterically demanding phosphine ligands such as tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphines (e.g., SPhos, XPhos) are essential. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote oxidative addition.[3]

    • Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8]

    • Solvent: A polar aprotic solvent like dioxane, THF, or toluene, often with water as a co-solvent, is used to dissolve the various components.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a robust starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (2–5 mol%)

  • SPhos (4–10 mol%)

  • K₃PO₄ (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane and a small amount of degassed water (e.g., dioxane/H₂O 10:1 v/v) via syringe. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to 80–110 °C with vigorous stirring. The use of microwave irradiation can often accelerate the reaction.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4–24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylisothiazole.

ParameterRecommended Starting PointRationale & Optimization Notes
Catalyst Loading Pd(OAc)₂ (2 mol%), SPhos (4 mol%)For less reactive substrates, increase loading to 5 mol% Pd / 10 mol% ligand.
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ can be more effective for challenging couplings. K₂CO₃ is a milder option.
Solvent Dioxane / H₂O (10:1)Toluene or DME can be used. The water content can be crucial and should be optimized.
Temperature 100 °CTemperatures may range from 80-120 °C. Microwave heating can reduce reaction times.

Stille Coupling: Employing Organostannanes

The Stille coupling utilizes organotin reagents (stannanes) and is known for its tolerance of a wide variety of functional groups.[11][12] The primary drawback is the toxicity of the tin reagents and byproducts.

Causality Behind Experimental Choices:

  • Mechanism: The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the stannane to the palladium center.[12]

  • Reactivity: Like Suzuki couplings, Stille reactions involving this compound require forcing conditions. The choice of catalyst and ligands is critical. For some related heterocyclic systems, Stille couplings have been shown to be more effective than Suzuki reactions.[13]

  • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step, a phenomenon known as the "Stille-Kelly" coupling. Lithium chloride is also frequently added to facilitate the reaction, likely by preventing ligand dissociation and promoting a productive catalytic cycle.[11]

Protocol: Stille Coupling of this compound with an Organostannane

Safety Note: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1–1.3 equiv)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

  • Anhydrous DMF or Toluene

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound, the organostannane, and the palladium catalyst to an oven-dried reaction vessel with a stir bar.

  • Solvent Addition: Add anhydrous DMF or toluene.

  • Heating: Heat the reaction to 90–120 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6–24 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

    • Wash the organic solution with an aqueous solution of KF (to precipitate tin byproducts as insoluble fluorides) and stir vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite®, washing with the organic solvent.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended Starting PointRationale & Optimization Notes
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ with a ligand like P(tBu)₃ or P(o-tol)₃ can be more active for chloroarenes.
Solvent DMFToluene or NMP can be effective alternatives.
Additives LiCl (2-3 equiv), CuI (10 mol%)CuI can significantly accelerate the reaction. LiCl is often beneficial.
Temperature 110 °CHigher temperatures may be required for particularly unreactive substrates.

Sonogashira Coupling: Synthesis of Alkynylisothiazoles

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[14][15] It typically employs a dual catalyst system of palladium and copper(I).

Causality Behind Experimental Choices:

  • Dual Catalytic Cycle: The reaction involves both a palladium cycle (as shown in Fig. 1) and a copper cycle. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the arylpalladium(II) complex.[15]

  • Base: A strong amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and as a solvent.

  • Copper-Free Variants: Due to issues with homocoupling of the alkyne (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed. These often require a different base (e.g., Cs₂CO₃, K₂CO₃) and sometimes a phase-transfer catalyst.

Sonogashira Coupling Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-Cl Pd0->PdII_ArX Oxidative Addn. (Ar-Cl) PdII_Alkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product_Alk Ar-C≡CR PdII_Alkyne->Product_Alk Reductive Elim. Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_ArX Transmetalation Partner

Figure 2: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2–1.5 equiv)

  • PdCl₂(PPh₃)₂ (2–5 mol%)

  • Copper(I) Iodide (CuI) (4–10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous THF or DMF (if a co-solvent is needed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (optional, if the alkyne is solid), followed by the amine base (e.g., TEA). Finally, add the terminal alkyne via syringe.

  • Heating: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. For the less reactive this compound, heating is likely necessary.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting 3-alkynylisothiazole by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[16][17] This reaction has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[17]

Causality Behind Experimental Choices:

  • The Challenge: Similar to C-C couplings, the key hurdle is the oxidative addition of the this compound. Additionally, the formation of the palladium-amido complex and the final reductive elimination step must be efficient.[18]

  • Catalyst System:

    • Ligands: Highly effective catalyst systems for aryl chlorides typically employ sterically hindered, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination.[18]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the palladium-amine complex) to form the active amido species. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19]

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-formed catalysts (precatalysts) that incorporate the ligand are also highly effective and convenient.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup (Glovebox): Due to the air-sensitive nature of the catalyst components and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox. Add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Reagent Addition: Add this compound, the amine, and the anhydrous solvent.

  • Sealing and Heating: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 80–110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound, while challenging due to the inherent low reactivity of the C-Cl bond, is a feasible and powerful strategy for the synthesis of diverse isothiazole derivatives. Success in these transformations is critically dependent on the use of highly active catalyst systems, typically comprising a palladium source and a sterically demanding, electron-rich phosphine ligand. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers. Careful optimization of the catalyst, ligand, base, solvent, and temperature will be essential to achieve high yields and expand the scope of these valuable reactions, ultimately accelerating the discovery and development of new isothiazole-based therapeutics and functional materials.

References

  • US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents.
  • Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH.
  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues - ResearchGate.
  • Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed.
  • Synthesis ofC‐Aryl‐flavonoid Derivatives via Suzuki‐Miyaura Coupling Reaction† | Scilit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • New Regiospecific Isothiazole C-C Coupling Chemistry - PubMed.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - RSC Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Buchwald–Hartwig amination - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT.
  • 3,4,5-triarylisothiazoles via C-C Coupling Chemistry - PubMed.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH.
  • Negishi coupling - Wikipedia.
  • Stille Coupling - Organic Chemistry Portal.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing).
  • Sonogashira coupling - Wikipedia.
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate.
  • Negishi coupling reactions with [ 11 C]CH 3 I: a versatile method for efficient 11 C–C bond formation - ResearchGate.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd..
  • Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation - Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF - ResearchGate.
  • Stille reaction - Wikipedia.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Nickel-Catalyzed Cross-Electrophile Coupling between C(sp 2 )–F and C(sp 2 )–Cl Bonds by the Reaction of ortho -Fluoro-Aromatic Amides with Aryl Chlorides - ResearchGate.
  • An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides - Organic Chemistry Portal.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal.
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates - Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions | Journal of the American Chemical Society - ACS Publications.
  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals.
  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC - PubMed Central - NIH.
  • Nickel‐Catalyzed Cross‐Electrophile Coupling of Triazine Esters with Aryl Bromides.

Sources

Application Notes & Protocols for the Development of Novel Fungicides Based on the 3-Chloroisothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Novel Fungicides

The relentless evolution of phytopathogenic fungi poses a significant threat to global food security, leading to substantial crop losses annually. The widespread and often singular use of existing fungicides has inevitably led to the emergence of resistant strains, diminishing the efficacy of current agricultural treatments.[1] This challenge necessitates a continuous pipeline of novel fungicides with diverse modes of action. The isothiazole heterocycle, particularly the 3-chloroisothiazole scaffold, represents a "privileged structure" in agrochemical design. Its derivatives have demonstrated a remarkable breadth of biological activities, including not only direct fungicidal effects but also the ability to induce Systemic Acquired Resistance (SAR) in plants, offering a dual-pronged approach to disease management.[2][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals engaged in the discovery of next-generation fungicides. We will navigate the strategic design, chemical synthesis, and multi-tiered biological evaluation of novel candidates derived from the this compound core, grounding our protocols in established scientific principles and field-proven insights.

Section 1: The this compound Scaffold - A Versatile Core for Fungicide Design

The strategic selection of a core scaffold is the foundation of any small molecule discovery program. The this compound moiety is advantageous for several reasons:

  • Proven Biological Activity: The 3,4-dichloroisothiazole substructure is a key component of commercial agents like Isotianil, which functions as a plant defense inducer.[1][4] This validated bioactivity provides a strong starting point for further derivatization.

  • Synthetic Tractability: The isothiazole ring is synthetically accessible, allowing for the rational introduction of diverse substituents to explore the chemical space and optimize biological activity.

  • Dual-Action Potential: A key strategy in modern fungicide development is the combination of functionalities within a single molecule. The isothiazole core can be linked to other known fungicidal pharmacophores (e.g., strobilurins, azoles, amides) to create hybrid molecules with dual modes of action: direct fungal inhibition and host defense activation.[2][5][6] This approach can enhance efficacy, broaden the activity spectrum, and potentially mitigate the development of resistance.

The overall workflow for developing a novel fungicide from this scaffold is an iterative process, as illustrated below.

G cluster_0 Discovery & Design cluster_1 Execution cluster_2 Analysis & Optimization A Scaffold Selection (this compound) B Molecular Design (Hybridization, SAR) A->B C Chemical Synthesis B->C D In Vitro Screening (MIC/EC50) C->D E In Vivo Evaluation (Plant Assays) D->E F SAR Analysis E->F H Mechanism of Action (MoA) Studies E->H G Lead Optimization F->G G->B Iterative Redesign G->H I Lead Candidate G->I

Caption: High-level workflow for novel fungicide development.

Section 2: Design and Synthesis of Candidate Molecules

Rational Design Strategy

A successful strategy involves the molecular hybridization of the 3,4-dichloroisothiazole core with other well-established fungicidal toxophores. This is based on the principle that combining two distinct bioactive fragments can lead to a synergistic effect or a broader spectrum of activity.[1][2] For example, linking the isothiazole moiety to:

  • A Strobilurin Pharmacophore: Strobilurins target the cytochrome bc1 complex in the mitochondrial respiratory chain.[2] Combining this with the SAR-inducing isothiazole could disrupt fungal energy production while simultaneously boosting the plant's own defenses.

  • An Azole Moiety: Azole fungicides inhibit the cytochrome P450-dependent enzyme sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity.[5][7]

  • A Carboxamide Group: Many successful fungicides are carboxamides. Exploring derivatives by linking the isothiazole core to various cinnamamide morpholine structures has shown significant promise.[6]

General Synthetic Protocol: Synthesis of an Isothiazole-Imidazole Derivative

This protocol is a representative example adapted from methodologies aimed at targeting the fungal CYP51 enzyme.[5][8] The causality behind the choice of reagents is critical: the use of a phase-transfer catalyst (TBAB) is to facilitate the reaction between aqueous and organic phases, while the selection of specific solvents like THF and DMF is based on their ability to dissolve the reactants and intermediates effectively.

G compound1 3,4-dichloroisothiazole- 5-carbonyl chloride compound2 Intermediate Epoxide compound1->compound2 Multi-step (not shown) compound3 Isothiazole-Alcohol Intermediate compound2->compound3 DMF reagent1 + Imidazole (Nucleophilic opening) compound4 Final Imidazole Derivative compound3->compound4 THF reagent2 + R-Br, Base, TBAB (Etherification)

Caption: Generalized synthetic pathway for an isothiazole derivative.

Step-by-Step Protocol:

  • Synthesis of Epoxide Intermediate (4a/4b): This multi-step process, starting from a substituted acetyl compound, involves α-bromination, stereoselective reduction, and subsequent ring closure with a base like potassium carbonate to yield the key epoxide intermediate.[8] This epoxide is the electrophilic partner for the subsequent reaction.

  • Nucleophilic Addition of Imidazole:

    • To a solution of the epoxide intermediate (e.g., compound 4a , 1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL), add imidazole (1.2 mmol).

    • Rationale: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction.

    • Stir the mixture at 80°C for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol intermediate (compound 5 ).[8] Purify by column chromatography.

  • Etherification to Yield Final Product:

    • To a solution of the alcohol intermediate (compound 5 , 1.0 mmol) in tetrahydrofuran (THF, 10 mL), add sodium hydroxide (1 M aqueous solution, 1.5 mL) and a catalytic amount of tetrabutylammonium bromide (TBAB).

    • Rationale: TBAB is a phase-transfer catalyst, essential for facilitating the reaction between the organic-soluble alcohol and the aqueous base to form the alkoxide.

    • Add the desired alkyl bromide (R¹Br, 1.1 mmol) to the mixture.

    • Stir vigorously at room temperature for 3-5 hours.[8]

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in step 2.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield the final compound.

  • Structural Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: A Multi-Tiered Biological Evaluation Workflow

A systematic evaluation is crucial to identify promising candidates. This process typically moves from high-throughput in vitro assays to more complex and resource-intensive in vivo models.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀), which are key metrics of antifungal potency.[9]

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Fungal isolates (e.g., Botrytis cinerea, Phytophthora infestans)

  • Potato Dextrose Broth (PDB) or RPMI 1640 medium

  • Spore suspension, adjusted to 1 x 10⁵ spores/mL

  • Commercial fungicide as a positive control (e.g., Carbendazim, Azoxystrobin)

  • DMSO as a negative control

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the test compounds in DMSO. Add 2 µL of each concentration to the wells of a 96-well plate.[10] The final concentration of DMSO in the assay should be non-inhibitory (typically ≤1%).

  • Inoculate Plates: Prepare a fungal spore suspension in the appropriate broth. Add 198 µL of this suspension to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.

  • Read Results: Assess fungal growth. This can be done visually or by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.[9]

    • Calculate the percentage of growth inhibition relative to the negative control.

    • Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.

Protocol: In Vivo Antifungal Assay (Detached Leaf Model)

This assay provides a more biologically relevant assessment of a compound's efficacy, as it includes the host-pathogen interaction.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber)

  • Test compounds formulated as an aqueous solution with a surfactant (e.g., Tween-20)

  • Fungal spore suspension

  • Petri dishes with moist filter paper

Procedure:

  • Leaf Preparation: Detach healthy leaves and place them adaxial side up in Petri dishes containing moistened filter paper to maintain humidity.

  • Compound Application (Protective Assay):

    • Spray the leaves evenly with the formulated test compound solution at various concentrations (e.g., 50, 100, 200 µg/mL).

    • Allow the leaves to air dry for 2-4 hours.

  • Inoculation: Place a droplet (e.g., 10 µL) of the fungal spore suspension onto the center of each treated leaf.

  • Incubation: Seal the Petri dishes and incubate under appropriate conditions (e.g., 12h/12h light/dark cycle at 25°C) for 3-5 days.

  • Evaluation:

    • Measure the diameter of the necrotic lesion that develops around the inoculation site.

    • Calculate the control efficacy using the formula: Efficacy (%) = [(Lesion Diameter in Control - Lesion Diameter in Treatment) / Lesion Diameter in Control] x 100

Mechanism of Action (MoA) Studies

Identifying the MoA is critical for understanding the compound's novelty and potential for resistance.

  • For Azole-like Compounds: Perform molecular docking studies with the CYP51 enzyme and conduct enzyme inhibition assays.[5] qPCR can be used to measure the expression levels of the BcCYP51 gene in the target fungus after treatment.[5]

  • For SAR Inducers: Treat plants (e.g., Arabidopsis thaliana or the target crop) with the compound and measure the expression of SAR-related marker genes, such as PR1 (pathogenesis-related protein 1), after 24 and 48 hours using qPCR.[3][4] A significant upregulation of PR1 indicates the activation of the salicylic acid (SA) signaling pathway.[2]

Section 4: Deciphering the Structure-Activity Relationship (SAR)

SAR analysis is an iterative cycle that uses data from biological assays to guide the design of the next generation of compounds. By systematically modifying different parts of the molecule (the R-groups), researchers can identify which chemical features are critical for activity.

G A Design & Propose New Analogs B Synthesize Analogs A->B Hypothesis C Biological Testing B->C Candidates D Analyze Data (SAR) C->D Data (EC50) D->A New Insights

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Example SAR Table:

The table below summarizes hypothetical data for a series of 3,4-dichloroisothiazole-based cycloalkylsulfonamides, illustrating how ring size and substitution can impact fungicidal activity against Botrytis cinerea.[11]

Compound IDCycloalkyl Ring (R)SubstitutionMycelial Growth EC₅₀ (µg/mL)Spore Germination Inhibition (%) @ 50 µg/mL
3a CyclopropylUnsubstituted15.245.1
3e CyclobutylUnsubstituted8.962.7
3j CyclopentylUnsubstituted1.489.7
3m CyclohexylUnsubstituted5.671.3
3p Cyclopentyl2-methyl3.181.5
Control Boscalid-1.892.4

SAR Insights from Table:

  • Ring Size: The data clearly indicates that a five-membered cyclopentyl ring (3j ) provides the highest potency against both mycelial growth and spore germination, significantly outperforming smaller (propyl, butyl) and larger (hexyl) rings.[11]

  • Substitution: The introduction of a methyl group on the cyclopentyl ring (3p ) slightly reduces the activity compared to the unsubstituted parent compound (3j ), suggesting that steric bulk in this position may be detrimental.

Section 5: Concluding Remarks and Future Directions

The development of novel fungicides based on the this compound scaffold is a highly promising avenue for addressing the critical need for new agricultural disease control agents. The scaffold's synthetic versatility and its potential for incorporation into dual-action molecules provide a robust platform for innovation. By employing a rational design strategy, efficient synthetic protocols, and a rigorous, multi-tiered biological evaluation workflow, researchers can effectively navigate the discovery pipeline. The iterative process of SAR analysis is paramount to refining lead compounds, enhancing their potency, and tailoring their spectrum of activity. Future work should continue to explore novel hybridizations of the isothiazole core and delve deeper into understanding the molecular mechanisms that underpin both its direct fungicidal effects and its ability to modulate the plant's innate immune system.

References

  • Kalinina, T., Gerasimova, Y., Chaleev, D., Zakharychev, V., & Glukhareva, T. (2023).
  • Wu, Q.-F., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Royal Society of Chemistry.
  • Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • Wu, Q.-F., et al. (2018).
  • Chi, Y., et al. (2018).
  • Chen, L., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates.
  • Zhang, Y., et al. (2019). Synthesis, Fungicidal Activity and SAR of 3,4-dichloroisothiazole-based Cycloalkylsulfonamides. PubMed.
  • Chi, Y., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action.
  • Guevara-Lora, I., et al. (2002). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. PMC - NIH.
  • Kim, J.-C., et al. (2020).
  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO.

Sources

Application Notes and Protocols: 3-Chloroisothiazole as a Versatile Building Block in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: The isothiazole heterocycle is a significant structural motif in the design of functional organic materials due to its unique electronic properties and environmental stability.[1] This application note provides a detailed guide for researchers, scientists, and professionals in materials and drug development on the utility of 3-chloroisothiazole as a reactive building block. The presence of a chlorine atom at the 3-position offers a versatile synthetic handle for constructing advanced materials through modern cross-coupling methodologies.[2] We will explore the scientific principles, detailed experimental protocols, and characterization techniques for leveraging this compound in the synthesis of conjugated polymers for applications in organic electronics.

Introduction: The Strategic Importance of this compound

The utility of the isothiazole ring in materials science is unlocked through functionalization. This compound stands out as a particularly valuable starting material. The carbon-chlorine bond at the 3-position is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings.[2][6] This reactivity allows for the precise and controlled incorporation of the isothiazole moiety into complex molecular architectures and polymer chains, making it a cornerstone synthon for materials design.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
Chemical Formula C₃H₂ClNS[3]
Molar Mass 119.59 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point ~145-147 °CN/A
Key Reactivity C-Cl bond susceptible to nucleophilic substitution and metal-catalyzed cross-coupling[2][7]

Core Application: Synthesis of Conjugated Polymers via Stille Cross-Coupling

One of the most powerful applications of this compound is its use as a monomer in polymerization reactions to create novel conjugated polymers. These materials are the active components in many organic electronic devices.[8][9] The Stille cross-coupling reaction is an excellent method for this purpose, known for its tolerance of a wide range of functional groups and relatively mild reaction conditions.

Scientific Principle

The Stille reaction involves the coupling of an organostannane (organotin compound) with an organohalide, catalyzed by a palladium complex.[2] In this context, this compound serves as the organohalide component. The catalytic cycle, broadly speaking, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound.

  • Transmetalation: The organic group from the organostannane comonomer is transferred to the palladium center, displacing the tin byproduct.

  • Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, which regenerates the Pd(0) catalyst and forms the new carbon-carbon bond that extends the polymer chain.

By using a comonomer that is "distannylated" (containing two organotin groups), a step-growth polymerization can be achieved, leading to the formation of a high-molecular-weight polymer with alternating isothiazole and comonomer units.

Stille_Polymerization cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product MonomerA This compound (Organohalide) Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) MonomerA->Catalyst Oxidative Addition MonomerB Distannylated Comonomer (e.g., Distannyl-thiophene) MonomerB->Catalyst Transmetalation Catalyst->Catalyst Polymer Conjugated Polymer (-[Isothiazole]-[Comonomer]-)n Catalyst->Polymer Reductive Elimination Solvent Anhydrous Solvent (e.g., Toluene, DMF) Byproduct Tin Byproduct (e.g., Bu₃SnCl)

Caption: Workflow for Stille cross-coupling polymerization.

Application Protocol 1: Synthesis of Poly(3-isothiazole-alt-thiophene)

This protocol describes the synthesis of an alternating copolymer of 3-isothiazole and thiophene. This procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and side reactions.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound119.59119.6 mg1.0
2,5-Bis(tributylstannyl)thiophene660.28660.3 mg1.0
Pd(PPh₃)₄1155.5634.7 mg0.03
Anhydrous Toluene-20 mL-

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer all reagents and oven-dried glassware into an inert atmosphere glovebox.

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (119.6 mg, 1.0 mmol), 2,5-bis(tributylstannyl)thiophene (660.3 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask. The choice of an apolar solvent like toluene is crucial for solubilizing the monomers and the growing polymer chain.

  • Degassing (Optional but Recommended): If not in a glovebox, seal the flask and subject it to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Polymerization: Place the flask in a preheated oil bath at 110 °C. Allow the reaction to stir vigorously under an inert atmosphere for 48 hours. The solution will typically darken as the conjugated polymer forms.

  • Workup - Polymer Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of vigorously stirring methanol. The polymer should precipitate as a solid.

  • Purification - Soxhlet Extraction: Collect the crude polymer by filtration. To remove catalyst residues and low-molecular-weight oligomers, perform a sequential Soxhlet extraction with methanol, acetone, and hexane. The purified polymer is then extracted with chloroform or chlorobenzene.

  • Final Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol again. Collect the final product by filtration and dry under vacuum at 40 °C overnight.

Characterization of the Synthesized Polymer

Validation of the polymer's structure and properties is a critical step.

  • ¹H NMR Spectroscopy: Confirms the successful incorporation of both monomer units into the polymer backbone by identifying characteristic aromatic proton signals.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer, providing insight into the polymerization efficiency.

  • UV-Vis Spectroscopy: Analysis of a thin film or solution reveals the π-π* transition energy and the optical bandgap (E_g^opt) of the conjugated material.

  • Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels of the polymer, which are key predictors of its performance in electronic devices.

Application in Organic Electronics: Field-Effect Transistors

The polymers synthesized from this compound are excellent candidates for the semiconductor layer in Organic Field-Effect Transistors (OFETs).[10][11] An OFET is a type of transistor that uses an organic semiconductor to control the flow of current.[12][13]

Scientific Principle

In an OFET, a voltage applied to a gate electrode creates an electric field across a dielectric layer. This field induces an accumulation of charge carriers (holes or electrons) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. By modulating the gate voltage, the conductivity of this channel can be turned on and off, allowing the device to function as a switch or amplifier. The incorporation of the electron-deficient isothiazole unit can facilitate electron transport (n-type behavior), a less common but highly sought-after property in organic materials.[11]

Caption: Structure of a bottom-gate, top-contact OFET.

Application Protocol 2: Fabrication and Testing of a BGTC OFET Device

This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET using the polymer from Protocol 1.

Materials & Equipment:

  • Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer (serves as gate and dielectric).

  • Polymer solution (e.g., 5 mg/mL in chloroform).

  • Octadecyltrichlorosilane (OTS) for surface treatment.

  • Spin-coater, thermal evaporator.

  • Semiconductor parameter analyzer.

Step-by-Step Methodology:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating sequentially in acetone and isopropyl alcohol (15 min each). Dry the substrate under a stream of N₂.

  • Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion. This hydrophobic layer improves the morphology of the deposited polymer film and device performance.

  • Semiconductor Deposition: Spin-coat the isothiazole polymer solution onto the treated substrate at 2000 rpm for 60 seconds. This creates a thin, uniform active layer.

  • Annealing: Anneal the film at 120 °C for 30 minutes on a hotplate inside a glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold (Au) through the mask onto the polymer film to define the source and drain electrodes. A typical channel length (L) is 50 µm and width (W) is 1000 µm.

  • Device Testing: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output (I_DS vs. V_DS) and transfer (I_DS vs. V_G) characteristics to evaluate device performance.

Expected Performance Metrics:

ParameterDescriptionTypical Goal
Charge Carrier Mobility (µ) The speed of charge carriers in the channel.> 0.1 cm²/Vs
On/Off Current Ratio (I_on/I_off) The ratio of current in the 'on' state to the 'off' state.> 10⁵
Threshold Voltage (V_th) The gate voltage required to turn the transistor on.Close to 0 V

Summary and Future Outlook

This compound is a powerful and versatile building block for materials science. Its defined reactivity in cross-coupling reactions enables the rational design and synthesis of functional conjugated polymers.[2][14] By incorporating the electron-deficient isothiazole ring, researchers can systematically tune the optoelectronic properties of materials for targeted applications. The protocols outlined here provide a robust framework for synthesizing isothiazole-containing polymers and demonstrating their utility in fundamental electronic devices like OFETs.

Future research will likely focus on creating more complex architectures, such as donor-acceptor copolymers for organic solar cells and thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs), all stemming from the foundational reactivity of synthons like this compound.

References

  • Semenov, V. V., et al. (2016). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry. [Link]
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link]
  • Potkin, V. I., & Kaberdin, R. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]
  • Organic Chemistry Portal. Synthesis of isothiazoles. [Link]
  • Ataman Kimya. Chloromethylisothiazolinone (CMI; CMIT). [Link]
  • Semenov, V. V. (2016). Isothiazoles 2016. Slideshare. [Link]
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Oakdale, J. R., et al. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Organic Letters, 13(21), 5886-9. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. Molecules, 23(11), 2999. [Link]
  • Duong, T. T. T., et al. (2022). Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. Vietnam Journal of Science and Technology. [Link]
  • Takimiya, K., et al. (2011). Organic semiconductors for organic field-effect transistors.
  • Lin, Y., et al. (2012). Thiazole-based organic semiconductors for organic electronics.
  • Stephen, J. F., & Brunskill, J. S. A. (1972). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride).
  • Shukur, M. F., et al. (2022). Development of Flexible Plasticized Ion Conducting Polymer Blend Electrolytes Based on Polyvinyl Alcohol (PVA): Chitosan (CS) with High Ion Transport Parameters Close to Gel Based Electrolytes. Polymers, 14(5), 980. [Link]
  • Zhang, W., et al. (2013). Novel Thiazolo[5,4-d]thiazole-Based Organic Dyes for Quasi-Solid-State Dye-Sensitized Solar Cells. Chemistry – An Asian Journal, 8(5). [Link]
  • Oanh, D. T. Y., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. RSC Advances, 11(50), 31441-31451. [Link]
  • Google Patents. Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
  • The Good Scents Company. methyl chloroisothiazolinone 4-isothiazolin-3-one, 5-chloro-2-methyl-. [Link]
  • Zhang, W., et al. (2013). Novel thiazolo[5,4-d]thiazole-based organic dyes for quasi-solid-state dye-sensitized solar cells. Chemistry An Asian Journal, 8(5), 939-46. [Link]
  • Springer N
  • Eftaiha, A. F., et al. (2019). Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors.
  • Science of Synthesis. Product Class 15: Isothiazoles. [Link]
  • Wikipedia. Isothiazole. [Link]
  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(3), 1511-1519. [Link]
  • Magni, M., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. Sustainable Energy & Fuels, 4(5). [Link]
  • Duong, T. T. T., et al. (2022). Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. VNUHCM Journal of Science and Technology Development. [Link]
  • Ozel, T., et al. (2017). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 5(1), 102-111. [Link]
  • Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 4893-901. [Link]
  • Li, H., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
  • Ghorai, S., et al. (2021). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 45(4), 2135-2142. [Link]
  • LookChem. CHLOROMETHYLISOTHIAZOLINONE. [Link]
  • Lv, Y., et al. (2016). Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. RSC Advances, 6(96), 93486-93490. [Link]
  • Shuai, Z., et al. (2011). Thiazolothiazole-Containing Polythiophenes with Low HOMO Level and High Hole Mobility for Polymer Solar Cells. Journal of Polymer Science Part A: Polymer Chemistry, 49(22), 4875-4885. [Link]
  • Journal of Integrated Circuits and Systems. Organic Field Effect Transistors. [Link]
  • Magni, M., et al. (2020). Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. Sustainable Energy & Fuels, 4(5). [Link]
  • Carli, S., et al. (2018). Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells.
  • Liu, Y., et al. (2012). Synthesis and superior optical-limiting properties of fluorene-thiophene-benzothiadazole polymer-functionalized graphene sheets. Chemistry, 18(11), 3164-70. [Link]

Sources

The Synthetic Utility of 3-Chloroisothiazole in Modern Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole scaffold, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in the discovery of novel agrochemicals.[1][2] Its derivatives are noted for their potent biological activities, broad-spectrum efficacy, and favorable toxicological profiles, aligning with the principles of green pesticide research.[1][3] Among these, 3-chloroisothiazole and its chlorinated analogues serve as highly versatile synthons for a range of commercially significant and next-generation fungicides and plant health activators. The reactivity of the chloro-substituent, particularly its susceptibility to nucleophilic substitution, provides a direct handle for molecular elaboration and the introduction of diverse toxophores and pharmacophores.[4][5]

This technical guide provides an in-depth exploration of the application of this compound derivatives in agrochemical synthesis. We will dissect the synthetic pathways to key agrochemicals, provide detailed, field-proven experimental protocols, and elucidate the mechanistic underpinnings of these transformations. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative crop protection solutions.

The Strategic Importance of the Isothiazole Moiety in Agrochemicals

The isothiazole ring system is a privileged structure in agrochemistry for several reasons:

  • Broad-Spectrum Biological Activity: Isothiazole derivatives have demonstrated efficacy against a wide array of phytopathogenic fungi, including challenging oomycetes responsible for diseases like late blight and downy mildew.[6]

  • Diverse Modes of Action: The isothiazole core can be incorporated into molecules that exhibit various mechanisms of action. These range from direct inhibition of fungal metabolic pathways, such as sterol biosynthesis, to the induction of the plant's own defense mechanisms.[7][8][9]

  • Induction of Systemic Acquired Resistance (SAR): Certain 3,4-dichloroisothiazole derivatives, such as Isotianil, are known to trigger SAR in plants.[6][7] This provides long-lasting, broad-spectrum protection against a variety of pathogens, representing a proactive approach to disease management.

  • Synthetic Tractability: The isothiazole ring is amenable to a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological performance.[1]

Key Agrochemicals Derived from this compound Precursors

The versatility of the this compound scaffold is best illustrated through its role in the synthesis of important agrochemicals. Here, we focus on two prominent examples: the plant defense activator Isotianil and the rice fungicide Dichlobentiazox .

Isotianil: A Plant Defense Activator

Isotianil is a pioneering agrochemical that functions by activating the plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR).[7][10] Its synthesis leverages the reactivity of a dichlorinated isothiazole precursor. The core of Isotianil is formed by creating an amide bond between 3,4-dichloroisothiazole-5-carboxylic acid and a substituted aniline.

The general synthetic approach involves the activation of the carboxylic acid on the isothiazole ring, followed by coupling with an appropriate amine. This strategy allows for the creation of a library of analogs for SAR studies.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 3,4-Dichloroisothiazole- 5-carboxylic acid reagent1 SOCl₂ or (COCl)₂ DCM, Reflux start->reagent1 intermediate1 3,4-Dichloroisothiazole- 5-carbonyl chloride reagent1->intermediate1 intermediate1_ref 3,4-Dichloroisothiazole- 5-carbonyl chloride reagent2 Substituted Aniline Et₃N, THF, 0°C to RT intermediate1_ref->reagent2 product Isotianil Analog reagent2->product

Figure 1: General synthetic workflow for Isotianil analogs.

Dichlobentiazox: A Dual-Isothiazole Fungicide

Dichlobentiazox is a potent fungicide particularly effective against rice blast (Magnaporthe oryzae).[11] Its unique structure features two distinct isothiazole-containing moieties. The synthesis is more complex, highlighting the modularity of isothiazole chemistry. A key precursor is a trisubstituted isothiazole derived from succinonitrile.[11]

A simplified retrosynthetic analysis reveals the key disconnections and the isothiazole-containing building blocks.

Dichlobentiazox Dichlobentiazox ether_linkage Ether Linkage (Williamson Ether Synthesis) Dichlobentiazox->ether_linkage building_block_1 (3,4-Dichloroisothiazol-5-yl)methanol ether_linkage->building_block_1 building_block_2 3-Chloro-1,2-benzisothiazole 1,1-dioxide ether_linkage->building_block_2 reduction Reduction building_block_1->reduction acid_chloride 3,4-Dichloroisothiazole- 5-carbonyl chloride reduction->acid_chloride hydrolysis Nitrile Hydrolysis acid_chloride->hydrolysis 1. Hydrolysis 2. Chlorination nitrile_precursor 3,4-Dichloro-5-cyano- isothiazole hydrolysis->nitrile_precursor

Figure 2: Simplified retrosynthetic analysis of Dichlobentiazox.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of isothiazole-based agrochemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride

This protocol details the formation of the key acid chloride intermediate for the synthesis of Isotianil and other amide or ester derivatives.[6]

Materials:

  • 3,4-Dichloroisothiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add an excess of thionyl chloride (2.0-3.0 eq).

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride can be used in the next step without further purification.

Protocol 2: General Procedure for Amide Synthesis (Isotianil Analogs)

This protocol describes the coupling of the acid chloride with an amine to form the corresponding amide.[6][10]

Materials:

  • 3,4-Dichloroisothiazole-5-carbonyl chloride (from Protocol 1)

  • Substituted aniline or other amine (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude acid chloride from Protocol 1 in anhydrous THF.

  • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cool the amine solution to 0°C using an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Condition Rationale
Solvent Anhydrous THF/DCMPrevents hydrolysis of the highly reactive acid chloride intermediate.
Base TriethylamineActs as an acid scavenger, neutralizing the HCl generated during the reaction.
Temperature 0°C initiallyControls the exothermicity of the acylation reaction, minimizing side products.
Purification Column ChromatographySeparates the desired product from unreacted starting materials and byproducts.

Table 1: Key Parameters for Amide Synthesis.

Protocol 3: In Vitro Fungicidal Activity Assay

This protocol outlines a standard method for evaluating the efficacy of newly synthesized compounds against fungal pathogens.[6][12]

Materials:

  • Synthesized isothiazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Medium Preparation: Autoclave the PDA medium and allow it to cool to 50-60°C.

  • Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

Conclusion

The this compound scaffold and its derivatives are invaluable tools in the synthesis of modern agrochemicals. Their inherent biological activity and synthetic versatility allow for the development of compounds with diverse modes of action, from direct-acting fungicides to innovative plant defense activators. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space of isothiazoles and to contribute to the development of the next generation of effective and sustainable crop protection solutions.

References

  • US5180833A - Process for the preparation of chlorothiazole derivatives - Google P
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Thiazole and Isothiazole Chemistry in Crop Protection - PubMed. URL
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - ResearchG
  • (PDF)
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action | Journal of Agricultural and Food Chemistry - ACS Public
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Thieme Chemistry. URL
  • Thiazole and Isothiazole Chemistry in Crop Protection - ACS Public
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed. URL
  • How to synthesize Dichlobentiazox? - ChemicalBook. URL
  • Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research - Benchchem. URL
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. URL
  • Synthesis of isothiazole-containing fungicide Dichlobentiazox 85 - ResearchG
  • Synthesis of benzo[d]isothiazoles: an update - Ark
  • (PDF) Isothiazoles (1,2-Thiazoles)
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Application Notes and Protocols for Isothiazole Deriv
  • CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google P
  • Synthesis of alkyl chlorides - Organic Chemistry Portal. URL
  • 9.2: Common nucleophilic substitution reactions - Chemistry LibreTexts. URL
  • Dichlobentiazox (Pesticides) - PMC - NIH. URL
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. URL
  • Synthesis of Isothiazole - ChemicalBook. URL

Sources

Application Note: Formation and Synthetic Utility of 3-Isothiazolylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful formation of Grignard reagents from 3-chloroisothiazole and their subsequent reactions with electrophiles. It addresses the inherent challenges of preparing organometallic reagents from electron-deficient heteroaryl chlorides and offers detailed, field-proven protocols. The methodologies described herein are designed to be self-validating, incorporating critical insights into magnesium activation, reaction initiation, and troubleshooting to ensure reproducible and high-yield syntheses of valuable isothiazole-containing building blocks.

Introduction: The Isothiazole Motif in Modern Chemistry

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The synthesis of functionalized isothiazoles is therefore of significant interest. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful route to introduce diverse substituents onto the isothiazole core[2][3].

However, the preparation of heteroaryl Grignard reagents, particularly from chloro-substituted, electron-deficient systems like this compound, presents unique challenges. These include the difficulty of oxidative insertion of magnesium into a relatively inert C-Cl bond and potential side reactions. This guide provides a robust framework for overcoming these obstacles.

Foundational Principles and Key Challenges

The Grignard Formation Mechanism

The formation of a Grignard reagent (R-MgX) involves the oxidative insertion of magnesium metal into a carbon-halogen bond[4]. The process is believed to occur on the surface of the magnesium metal and may involve radical intermediates[5]. The resulting organometallic species effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile (a carbanion equivalent), ready to react with a wide array of electrophiles[2][6].

Challenges with this compound
  • Inert C-Cl Bond: The carbon-chlorine bond is less reactive than its bromide or iodide counterparts, making the initial oxidative insertion more difficult[7].

  • Magnesium Passivation: A layer of magnesium oxide (MgO) on the metal surface can prevent the reaction from starting[2]. Activation of the magnesium is therefore a critical, non-negotiable step.

  • Reaction Initiation: Even with activated magnesium, initiating the reaction can be sluggish and is often the rate-limiting step.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are rapidly quenched by protic sources, including atmospheric moisture, alcohols, or even trace water in the solvent[8]. Strict anhydrous conditions are mandatory for success.

Experimental Workflow and Protocols

The overall workflow involves three key stages: activation of the magnesium, formation of the Grignard reagent, and reaction with an electrophile.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Grignard Formation cluster_2 Phase 3: Reaction & Workup A Dry Glassware (Flame-dry under vacuum) B Activate Magnesium Turnings (e.g., with I2 or DIBAL-H) A->B Critical Step C Setup Reaction Under N2 (Mg, Anhydrous THF) B->C Transfer Mg D Initiate Reaction (Add small aliquot of this compound, apply gentle heat) C->D E Slow Addition of Substrate (Maintain gentle reflux) D->E F Confirm Formation (Titration or test quench) E->F G Add Electrophile (e.g., Aldehyde, Ketone) at 0°C F->G Use Reagent H Aqueous Workup (Quench with sat. NH4Cl) G->H I Purification (Extraction & Chromatography) H->I

Caption: Experimental workflow for Grignard synthesis.

Protocol 1: Activation of Magnesium Turnings

Rationale: To remove the passivating oxide layer and expose a fresh, reactive metal surface. This is arguably the most critical step for a successful reaction[2]. The use of iodine is a classic and effective method; the iodine etches the metal surface, creating reactive sites[9][10].

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Three-neck round-bottom flask with stir bar (flame-dried)

  • Condenser and nitrogen inlet adapter (flame-dried)

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • To the flask, add magnesium turnings (1.2 equivalents relative to the halide).

  • Add a single, small crystal of iodine.

  • Gently heat the flask with a heat gun under vacuum until the iodine sublimes, depositing a faint purple/brown coating on the magnesium and glassware.

  • Allow the flask to cool back to room temperature under an inert atmosphere. The magnesium is now activated and ready for use.

Protocol 2: Formation of 3-Isothiazolylmagnesium Chloride

Rationale: This protocol details the controlled formation of the Grignard reagent. Tetrahydrofuran (THF) is an excellent solvent as its etheric oxygens help stabilize the Grignard species[7]. Slow addition of the this compound is crucial to maintain a controlled exotherm and prevent side reactions like Wurtz coupling[8].

ReagentMolar Eq.MWAmountMoles
Magnesium (activated)1.224.310.29 g12.0 mmol
This compound1.0119.561.19 g10.0 mmol
Anhydrous THF-72.1125 mL-

Procedure:

  • To the flask containing activated magnesium, add 10 mL of anhydrous THF via syringe.

  • In a separate, dry flask, prepare a solution of this compound (1.0 eq) in 15 mL of anhydrous THF.

  • Add approximately 1 mL of the this compound solution to the magnesium suspension. The solution may turn a brownish color from the iodine.

  • Warm the mixture gently with a heat gun until bubbling is observed on the magnesium surface and a gentle reflux begins. This indicates the reaction has initiated. If initiation is difficult, add a single drop of 1,2-dibromoethane[2].

  • Once initiated, add the remaining this compound solution dropwise via an addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed.

  • The concentration of the newly formed Grignard reagent can be determined via titration before use[8].

Protocol 3: Reaction with an Electrophile (Example: Benzaldehyde)

Rationale: The nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of an aldehyde to form, after workup, a secondary alcohol[3][11]. The reaction is performed at 0°C to control the initial exotherm upon addition.

Procedure:

  • Cool the freshly prepared 3-isothiazolylmagnesium chloride solution to 0°C in an ice-water bath.

  • Slowly add benzaldehyde (0.95 eq, 0.97 mL, 9.5 mmol) dropwise via syringe.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material (benzaldehyde) is consumed.

  • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired (3-isothiazolyl)(phenyl)methanol.

Reaction Mechanism and Troubleshooting

G RCl Isothiazole-Cl RMgCl Isothiazole-MgCl (Grignard Reagent) RCl->RMgCl Oxidative Insertion (in THF) Mg Mg(0) Mg->RMgCl Oxidative Insertion (in THF) Intermediate Alkoxide Intermediate RMgCl->Intermediate Nucleophilic Attack Carbonyl Ph-CHO (Benzaldehyde) Carbonyl->Intermediate Nucleophilic Attack Product Secondary Alcohol Intermediate->Product Protonation H3O H₃O⁺ (Workup) H3O->Product Protonation

Caption: Mechanism of Grignard reaction with an aldehyde.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Incomplete drying of glassware. 2. Passivated magnesium surface. 3. Solvent contains water.1. Ensure all glassware is rigorously flame-dried under vacuum[7]. 2. Re-activate magnesium. Use a chemical activator like 1,2-dibromoethane or DIBAL-H[2][12]. 3. Use freshly distilled or commercially available anhydrous solvent.
Low Yield of Product 1. Grignard reagent concentration was lower than assumed. 2. Grignard reagent was partially quenched by moisture/air. 3. Side reaction (e.g., Wurtz coupling) occurred.1. Always titrate the Grignard reagent before adding the electrophile to determine its exact concentration[8]. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Ensure slow, controlled addition of the halide during formation to avoid localized high concentrations.
Mixture Turns Dark/Black 1. Overheating during formation. 2. Impurities in the magnesium or halide.1. Maintain only a gentle reflux; do not overheat. The reaction is exothermic once initiated[7]. 2. Use high-purity reagents. Wurtz coupling can produce finely divided metal, causing darkening[8].

Conclusion and Applications

The protocols detailed in this guide provide a reliable pathway for the synthesis of 3-isothiazolylmagnesium chloride and its subsequent use in creating complex molecules. The resulting functionalized isothiazoles are high-value intermediates for the synthesis of novel therapeutic agents and functional materials[13][14]. By carefully controlling reaction parameters, particularly magnesium activation and anhydrous conditions, researchers can successfully leverage this powerful organometallic tool for applications in drug discovery and beyond.

References

  • Grignard Formation - Troubleshooting and Perfecting. (2021). r/Chempros - Reddit. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023). National Institutes of Health (NIH). [Link]
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2.Scite.ai. [Link]
  • Preparation of grignard reagents of halodienes and preparation of dienols.
  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds1,2. (1952). Journal of the American Chemical Society. [Link]
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development. [Link]
  • Making a Grignard reagent from elemental magnesium. (2023). YouTube. [Link]
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]
  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
  • grignard reagent formation: Topics by Science.gov.Science.gov. [Link]
  • Synthesis of isothiazole derivatives with potential biological activity. (1992). PubMed. [Link]
  • Synthesis of isothiazole derivatives [4-6].
  • The Grignard Reaction.University of Missouri–St. Louis. [Link]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
  • a review article on grignard reaction. (2024). JETIR Research Journal. [Link]

Sources

Application Notes and Protocols for Researchers: Lithiation and Subsequent Functionalization of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Isothiazoles in Drug Discovery

The isothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for drug development professionals. Specifically, the targeted functionalization of the isothiazole ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a detailed exploration of the lithiation of 3-chloroisothiazole, a key intermediate, and its subsequent reaction with various electrophiles to generate a diverse array of functionalized isothiazole derivatives.

The Mechanism of Directed ortho-Metalation (DoM) in this compound

The regioselective functionalization of this compound is achieved through a powerful synthetic strategy known as Directed ortho-Metalation (DoM).[1][2][3][4] This reaction involves the deprotonation of an aromatic or heteroaromatic ring at a position ortho (adjacent) to a directing metalation group (DMG) by a strong organolithium base.[1][3][4] In the case of this compound, both the chlorine atom at the C3 position and the endocyclic sulfur atom can act in concert to direct the lithiation to the C4 position.

The mechanism proceeds through the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., Lithium Diisopropylamide - LDA) to the Lewis basic chlorine and sulfur atoms. This coordination increases the kinetic acidity of the proton at the C4 position, facilitating its abstraction by the strong base. The result is the formation of a stable 3-chloro-4-lithioisothiazole intermediate, which can then be trapped by a wide range of electrophiles.

Directed_ortho_Metalation cluster_start Starting Material & Base cluster_intermediate Intermediate Complex cluster_lithiated Lithiated Intermediate cluster_functionalization Functionalization This compound This compound Coordination_Complex Coordination Complex This compound->Coordination_Complex Coordination LDA LDA (Lithium Diisopropylamide) LDA->Coordination_Complex 3-Chloro-4-lithioisothiazole 3-Chloro-4-lithioisothiazole Coordination_Complex->3-Chloro-4-lithioisothiazole Deprotonation at C4 Functionalized_Product 4-Substituted-3-chloroisothiazole 3-Chloro-4-lithioisothiazole->Functionalized_Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Functionalized_Product

Figure 1: Workflow of the Directed ortho-Metalation of this compound.

Experimental Protocol: Synthesis of 3-Chloro-4-formylisothiazole

This protocol details a representative procedure for the lithiation of this compound and subsequent formylation using N,N-dimethylformamide (DMF) as the electrophile.

Materials:

  • This compound (97% purity or higher)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles for transfer of pyrophoric reagents

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: To the flask, add this compound (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of LDA: Slowly add a 2.0 M solution of LDA (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired 3-chloro-4-formylisothiazole.

Functionalization with Various Electrophiles

The 3-chloro-4-lithioisothiazole intermediate is a versatile nucleophile that can react with a wide array of electrophiles to introduce diverse functional groups at the C4 position. The following table summarizes potential electrophilic partners and their corresponding products.

ElectrophileReagent ExampleProduct Functional Group
Aldehydes/KetonesBenzaldehydeSecondary/Tertiary Alcohol
Alkyl HalidesIodomethaneMethyl
Carbon DioxideCO₂ (gas)Carboxylic Acid
DisulfidesDimethyl disulfideMethylthio
HalogensIodine (I₂)Iodo
Silyl HalidesTrimethylsilyl chlorideTrimethylsilyl
IsocyanatesPhenyl isocyanateAmide

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low or No Conversion:

    • Moisture: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Organolithium reagents are extremely sensitive to water.

    • LDA Quality: The concentration of commercially available LDA can vary. Titrate the LDA solution before use to determine its exact molarity.

    • Temperature Control: Maintain the reaction temperature at or below -78 °C during the lithiation and electrophilic quench steps to prevent side reactions and decomposition of the lithiated intermediate.[5]

  • Formation of Side Products:

    • Ring Opening: Prolonged reaction times or higher temperatures can lead to nucleophilic attack of the organolithium reagent on the sulfur atom, resulting in ring-opened byproducts.

    • Over-addition to Electrophile: When using carbonyl electrophiles, over-addition can be an issue. Use of stoichiometric amounts of the electrophile and low temperatures can mitigate this.

Safety Precautions:

  • Pyrophoric Reagents: Organolithium reagents such as LDA and n-BuLi are pyrophoric and will ignite on contact with air.[6][7][8][9] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using proper air-free techniques (Schlenk line or glovebox).[6]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling organolithium reagents.[7][9]

  • Quenching: Unused organolithium reagents must be quenched carefully. A common procedure involves slow addition to a cooled solution of isopropanol in an inert solvent, followed by the slow addition of methanol and then water.[7][10]

  • This compound: This compound is a halogenated heterocycle and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

Conclusion

The directed ortho-metalation of this compound provides a robust and versatile platform for the synthesis of a wide range of 4-substituted isothiazole derivatives. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for successful and reproducible outcomes. The functionalized products obtained through this methodology hold significant potential for the development of novel therapeutics and other biologically active compounds.

References

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
  • UC Center for Laboratory Safety. (2012).
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety. [Link]
  • Pentzer, E. (2018). Laboratory Safety Standard Operating Procedure (SOP)
  • Common Standard Operating Procedure. (n.d.).
  • Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. [Link]
  • Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]
  • Majumdar, K. C., & Chattopadhyay, B. (2015).
  • Wikipedia. (n.d.).
  • Grokipedia. (n.d.).
  • Zalecki, R., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1237-1254. [Link]
  • Zalecki, R., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1237-1254. [Link]
  • Organic Chemistry Portal. (n.d.).
  • O'Brien, P., Kasten, K., & Seling, N. (2020). Enantioselective Lithiation-Substitution of Nitrogen-Containing Heterocycles. Organic Reactions, 100, 1-152. [Link]
  • Majumdar, K. C., & Chattopadhyay, B. (2015).
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
  • Goliński, M., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 53(5), 351-359. [Link]
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]
  • Kalogirou, A. S., & Koutentis, P. A. (2018). Synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile (8).
  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. [Link]
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, August 19).
  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]
  • YouTube. (2019, January 19). synthesis of thiazoles. [Link]
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
  • YouTube. (2019, November 4).
  • Dalvie, D., et al. (2017). Liabilities Associated with the Formation of "Hard" Electrophiles in Reactive Metabolite Trapping Screens. Chemical Research in Toxicology, 30(1), 145–168. [Link]
  • Boldrini, C., et al. (2022). Electrophilic Trapping of Semibenzenes. The Journal of Organic Chemistry, 87(19), 12772–12782. [Link]
  • YouTube. (2018, May 9).

Sources

using 3-chloroisothiazole in the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Imidazole-Containing Compounds from Chloroisothiazole Scaffolds

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of chlorinated isothiazole derivatives as foundational scaffolds for the synthesis of complex molecules incorporating a substituted imidazole ring. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] Similarly, the isothiazole ring is a significant pharmacophore, particularly in the development of antimicrobial and anticancer agents.[3]

This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that inform the synthesis. We will focus on a robust and well-documented approach where the isothiazole ring serves as an anchor upon which the imidazole ring is constructed, a strategy successfully employed in the development of novel fungicides.[4][5] This methodology offers a powerful route to novel chemical entities with significant potential in agrochemical and pharmaceutical research.

Part 1: Foundational Chemistry and Strategic Overview

The Chloroisothiazole Scaffold: Properties and Reactivity

Chlorinated isothiazoles, such as 3-chloroisothiazole and its more functionalized derivatives like 3,4-dichloroisothiazole-5-carboxylic acid, serve as versatile electrophilic building blocks. The electron-withdrawing nature of the sulfur and nitrogen atoms, compounded by the presence of chlorine substituents, activates the ring for nucleophilic attack. This inherent reactivity is the cornerstone of the synthetic strategies discussed herein. The chlorine atoms act as effective leaving groups, facilitating the introduction of various functionalities necessary for subsequent chemical transformations.

The Imidazole Moiety: A Target of Pharmacological Importance

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. It is a critical component of the amino acid histidine, which plays a vital role in the active sites of many enzymes.[6] This biological prevalence has made the imidazole nucleus a key target in drug discovery, leading to a wide array of synthetic methods for its construction.[7][8] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it an exceptional pharmacophore for designing enzyme inhibitors and receptor antagonists.[1]

Synthetic Strategy: A Modular Approach

The core strategy detailed in this guide is not a direct ring transformation of isothiazole to imidazole. Instead, it is a modular, multi-step synthesis that uses the isothiazole scaffold as a starting point to build a complex molecule containing an imidazole ring. This approach offers greater control over the final substitution pattern and allows for the convergent synthesis of diverse compound libraries.

The general workflow involves functionalizing a chlorinated isothiazole, typically at the 5-position, to introduce a side chain that contains the necessary precursors for imidazole ring formation. This is followed by a cyclization step to construct the target imidazole heterocycle.

G A 3,4-Dichloroisothiazole -5-carboxylic Acid B Activation & Amide Coupling (e.g., with an α-amino ketone) A->B Step 1 C Isothiazole-Amide Intermediate B->C Forms D Intramolecular Cyclization & Dehydration C->D Step 2 E Final Product: (Isothiazol-5-yl)imidazole Derivative D->E Yields

Caption: High-level workflow for synthesizing (isothiazolyl)imidazole derivatives.

Part 2: Experimental Protocols and Mechanistic Insights

This section provides a detailed, field-proven protocol adapted from methodologies used in the synthesis of potent fungicides.[4][5] The chosen starting material, 3,4-dichloro-5-isothiazolecarbonyl chloride, is a highly reactive derivative that provides a reliable entry point for this synthesis.

Synthesis of the Key Precursor: N-(2-oxo-1,2-diphenylethyl)-3,4-dichloroisothiazole-5-carboxamide

The first critical step is the coupling of the isothiazole acid chloride with an α-amino ketone. This reaction forms the carbon-nitrogen backbone of the eventual imidazole ring.

Mechanistic Rationale: This is a classic nucleophilic acyl substitution. The amino group of 2-amino-1,2-diphenylethanone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The pyridine used in the reaction acts as a mild base to neutralize the HCl generated, driving the reaction to completion and preventing protonation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes both reactants.

Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-amino-1,2-diphenylethanone (1.0 eq) and anhydrous pyridine (1.2 eq) in dry dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Acid Chloride: Dissolve 3,4-dichloro-5-isothiazolecarbonyl chloride (1.0 eq) in a minimal amount of dry DCM and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure amide precursor.

Cyclization to Form the Substituted Imidazole Ring

The second stage involves the cyclization of the amide precursor to form the aromatic imidazole ring. This is a variation of the Robinson-Gabriel synthesis.

Mechanistic Rationale: This acid-catalyzed condensation reaction proceeds via several steps. First, the ketone carbonyl is protonated by the acid catalyst (ammonium acetate in acetic acid), making it more electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate. Subsequent dehydration and aromatization, driven by the stable aromatic imidazole system, yield the final product. Ammonium acetate serves as the nitrogen source for the second nitrogen atom in the imidazole ring.

G cluster_0 Key Mechanistic Steps for Imidazole Formation A Amide Precursor Ketone carbonyl is protonated by H⁺ B Intramolecular Attack Amide nitrogen attacks activated carbonyl A->B 1. Protonation C Cyclized Intermediate Hemiaminal forms B->C 2. Cyclization D Dehydration & Aromatization Loss of H₂O leads to stable aromatic ring C->D 3. Dehydration E Final Imidazole Product D->E 4. Tautomerization

Caption: Simplified mechanism of the acid-catalyzed cyclization step.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine the purified amide precursor from step 2.1 (1.0 eq) and a large excess of ammonium acetate (≥10 eq).

  • Solvent: Add glacial acetic acid as the solvent. Acetic acid is ideal as it is polar, has a high boiling point suitable for reflux, and acts as a co-catalyst.

  • Heating: Heat the mixture to reflux (approx. 120 °C) and maintain for 5-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary to afford the final substituted (isothiazolyl)imidazole product.

Part 3: Data Presentation and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Expected Yields and Physical Properties

The following table summarizes typical data for a representative product based on literature precedents.[4][5]

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
5-(3,4-dichloroisothiazol-5-yl)-2,4-diphenyl-1H-imidazole C₁₈H₁₁Cl₂N₃S388.2775-85%230-235
Spectroscopic Data

Spectroscopic analysis confirms the successful formation of the target structure.

Analysis TypeExpected Observations for Representative Product
¹H NMR Multiplet signals in the aromatic region (δ 7.2-8.0 ppm) corresponding to the phenyl substituents. A broad singlet for the imidazole N-H proton (can be D₂O exchangeable).
¹³C NMR Signals corresponding to the aromatic carbons of the phenyl and imidazole rings. Signals for the C-Cl carbons of the isothiazole ring will appear in the characteristic region (approx. δ 120-150 ppm).
Mass Spec (HRMS) The calculated m/z value for the molecular ion [M+H]⁺ should match the experimentally observed value, confirming the elemental composition.

Part 4: Safety and Handling Precautions

Trustworthiness in protocols extends to ensuring user safety. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and Derivatives: These compounds can be corrosive and may cause severe skin burns and eye damage.[9] They are also potential skin sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[10] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Acid Chlorides (e.g., 3,4-dichloro-5-isothiazolecarbonyl chloride): These are highly reactive and moisture-sensitive. They react violently with water and nucleophiles. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Chlorinated organic waste should be collected in a designated container.

References

  • US5180833A, Process for the preparation of chlorothiazole derivatives, Google P
  • Imidazole synthesis, Organic Chemistry Portal. [Link]
  • L. S. M. de Oliveira, et al. (2021), Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry, Molecules. [Link]
  • D. D. Bhragual, et al. (2010), Synthesis and pharmacological evaluation of some substituted imidazoles, Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
  • I. R. Baxendale, et al. (2008)
  • J. B. T. Hill, et al. (2021), Recent advances in the synthesis of imidazoles, Organic & Biomolecular Chemistry. [Link]
  • S. N. A. Bukhari, et al. (2021), Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction, International Journal of Molecular Sciences. [Link]
  • Isothiazoles (1,2-Thiazoles)
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiprolifer
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action, Journal of Agricultural and Food Chemistry. [Link]
  • Catalyst Free and Energy Economical Synthesis of Thiazole Derivatives Bearing Azo Imine Linkage with Imidazole as Antimicrobial Agents, Bentham Science. [Link]
  • Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition, The Journal of Organic Chemistry. [Link]
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones, Molecules. [Link]
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes, Thieme. [Link]
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action, PubMed. [Link]
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review, Wiley Online Library. [Link]
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein, PubMed Central. [Link]
  • Safety D
  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Safety D
  • 5-Chloro-2-methyl-3(2H)-isothiazolone, NIST WebBook. [Link]
  • Unit 4 imidazole | PDF, SlideShare. [Link]
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles, ACS Omega. [Link]
  • 25.5: Reactions of Amino Acids, Chemistry LibreTexts. [Link]
  • Chlorination of Amino Acids: Reaction Pathways and Reaction R
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters, ResearchG
  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles, MDPI. [Link]
  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles, Molecules. [Link]

Sources

Application Notes and Protocols: Leveraging 3-Chloroisothiazole Derivatives for Cysteine-Selective Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Thiol-Specific Bioconjugation

The precise chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1] The ability to covalently link synthetic molecules, such as therapeutic payloads or imaging agents, to specific sites on a protein enables the creation of highly targeted and effective biomolecules.[2][3] Among the amino acids, cysteine, with its unique nucleophilic thiol side chain, has emerged as a preferred target for site-selective modification due to its relatively low abundance and high reactivity.[1][4][5]

While the maleimide-thiol reaction has been a workhorse in the field, its limitations, including the potential for retro-Michael reactions leading to conjugate instability, have spurred the search for alternative chemistries.[1][6] This guide introduces a promising strategy centered on the use of 3-chloroisothiazole derivatives as a robust and selective platform for cysteine bioconjugation. Drawing parallels from the established reactivity of similar chloro-substituted sulfur-nitrogen heterocycles, this document provides the theoretical framework, practical protocols, and key considerations for employing this emerging class of reagents.

The Chemistry: Nucleophilic Aromatic Substitution for Stable Thioether Linkage

The core of this bioconjugation strategy lies in a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient isothiazole ring, activated by the chloro-leaving group at the 3-position, serves as an electrophilic partner for the nucleophilic thiol of a cysteine residue.

The proposed mechanism involves the attack of the deprotonated cysteine thiol (thiolate) on the carbon atom bearing the chlorine. This reaction is facilitated by the ability of the isothiazole ring to stabilize the negative charge of the intermediate Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of a stable thioether bond, covalently linking the isothiazole-containing molecule to the protein.

This chemistry offers several potential advantages over traditional methods:

  • High Selectivity for Cysteine: The soft nature of the sulfur nucleophile in cysteine makes it particularly reactive towards the electrophilic this compound.[5]

  • Stable Conjugate Formation: The resulting thioether bond is generally stable under a wide range of physiological conditions, mitigating the risk of premature payload deconjugation.

  • Tunable Reactivity: The reactivity of the this compound core can be modulated by the introduction of various substituents on the isothiazole ring, allowing for the fine-tuning of reaction kinetics.

Core Applications

The versatility of this compound-based bioconjugation lends itself to a variety of applications in drug development and research:

  • Antibody-Drug Conjugates (ADCs): The stable linkage provided by this chemistry is highly desirable for the development of next-generation ADCs, ensuring that the potent cytotoxic payload remains attached to the antibody until it reaches the target tumor cells.[7][8][9][10]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility, stability, and circulation half-life.

  • Fluorescent Labeling: The conjugation of fluorescent dyes to antibodies and other proteins is essential for a wide range of imaging and diagnostic applications.

  • Protein-Protein Crosslinking: Bifunctional this compound reagents can be designed to crosslink proteins, aiding in the study of protein interactions and the creation of novel protein assemblies.

Experimental Protocols

General Considerations
  • Buffer Selection: The reaction should be performed in a buffer system that maintains a pH between 7.0 and 8.5. Phosphate-buffered saline (PBS) or borate buffers are suitable choices. A slightly basic pH promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate.

  • Reducing Agents: For proteins with disulfide bonds that need to be reduced to generate free thiols for conjugation, a mild reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) is recommended. TCEP is stable and does not contain a thiol that could compete with the protein's cysteines.

  • Reagent Purity: The purity of the this compound derivative is critical for achieving high conjugation efficiency and a homogenous product. Ensure the reagent is fully characterized before use.

  • Stoichiometry: The molar ratio of the this compound reagent to the protein will need to be optimized for each specific application. A good starting point is a 5- to 20-fold molar excess of the reagent.

Protocol 1: General Procedure for Antibody Conjugation

This protocol describes a general method for conjugating a this compound derivative to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound labeling reagent

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • UV-Vis Spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

  • Antibody Preparation:

    • Start with a solution of the mAb at a concentration of 1-10 mg/mL in PBS.

    • If the mAb requires reduction of interchain disulfide bonds to expose cysteine thiols, add a 10-fold molar excess of TCEP. Incubate at 37°C for 1-2 hours.

  • Labeling Reagent Preparation:

    • Prepare a stock solution of the this compound labeling reagent in anhydrous DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10 equivalents) of the this compound stock solution to the prepared antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For less reactive derivatives, the incubation time may need to be extended or the temperature increased to 37°C.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • Determine the degree of labeling (drug-to-antibody ratio, DAR) using UV-Vis spectrophotometry if the label has a distinct absorbance wavelength.

    • Analyze the conjugate by SDS-PAGE to confirm covalent attachment and assess the homogeneity of the product.

Protocol 2: Small Molecule Conjugation to a Cysteine-Containing Peptide

This protocol outlines the conjugation of a this compound-functionalized small molecule to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound-functionalized small molecule

  • Reaction buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Dissolve the this compound-functionalized small molecule in anhydrous DMSO to create a 20-50 mM stock solution.

  • Conjugation Reaction:

    • Add 1.5 to 3 equivalents of the small molecule stock solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 1-3 hours. Monitor the reaction progress by RP-HPLC.

  • Purification and Analysis:

    • Upon completion, purify the peptide conjugate using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Conjugation Efficiency Insufficiently reactive this compound derivative.Increase the reaction temperature, extend the incubation time, or increase the molar excess of the labeling reagent.
Cysteine thiols are not fully accessible or reduced.Ensure complete reduction of disulfide bonds with an adequate concentration of TCEP. Consider denaturing conditions if the cysteine is buried.
pH of the reaction buffer is too low.Increase the pH of the reaction buffer to 7.5-8.5 to favor the formation of the more nucleophilic thiolate.
Protein Aggregation High concentration of organic co-solvent (e.g., DMSO).Keep the volume of the organic stock solution to a minimum, typically less than 10% of the total reaction volume.
Hydrophobic nature of the labeling reagent.Consider using a more water-soluble derivative of the this compound reagent if available.
Non-specific Labeling Reaction conditions are too harsh.Reduce the reaction temperature or pH. Optimize the molar excess of the labeling reagent.

Visualizing the Workflow

General Bioconjugation Workflow

BioconjugationWorkflow Protein Protein (e.g., Antibody) Reduction Reduction (optional) (e.g., TCEP) Protein->Reduction If needed Conjugation Conjugation (pH 7.0-8.5) Protein->Conjugation If no reduction ActivatedProtein Thiol-Activated Protein Reduction->ActivatedProtein ActivatedProtein->Conjugation Reagent This compound Reagent Reagent->Conjugation Purification Purification (e.g., Desalting) Conjugation->Purification Conjugate Purified Bioconjugate Purification->Conjugate Analysis Characterization (SDS-PAGE, MS) Conjugate->Analysis

Caption: General workflow for bioconjugation using this compound derivatives.

Reaction Mechanism

ReactionMechanism cluster_product Product Protein_Cys_SH Protein-Cys-SH Conjugate Protein-Cys-S-Isothiazole (Stable Thioether Bond) Protein_Cys_SH->Conjugate Nucleophilic Attack + HCl elimination Chloro_Iso This compound Reagent

Caption: Proposed reaction mechanism for cysteine-selective bioconjugation.

Conclusion and Future Outlook

The use of this compound derivatives represents a compelling new avenue for the site-selective modification of proteins. The anticipated stability of the resulting thioether linkage, coupled with the high selectivity for cysteine residues, addresses some of the key challenges in the field of bioconjugation. Further research into the synthesis of diverse this compound-based reagents and a deeper understanding of their reaction kinetics will undoubtedly expand their application in the development of sophisticated protein therapeutics and diagnostics. As the demand for precisely engineered biomolecules continues to grow, this novel conjugation strategy is poised to become a valuable tool for researchers and drug developers alike.

References

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
  • Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. PubMed. [Link]
  • Arylation Chemistry for Bioconjug
  • Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. PubMed. [Link]
  • Diverse Roles of Antibodies in Antibody–Drug Conjug
  • Recent Advances in ADCs. NJ Bio, Inc. [Link]
  • Emerging Role of Antibody Drug Conjugates (ADCs) in Therapeutics: An Appraisal. [Link]
  • Antibody-drug conjug

Sources

Application Notes & Protocols: 3-Chloroisothiazole in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic properties, making it a valuable scaffold in medicinal chemistry.[1] Isothiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The isothiazole nucleus can serve as a bioisostere for other aromatic systems, modulating pharmacokinetic and pharmacodynamic properties, and its derivatives are key components in approved drugs and clinical candidates.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for drug discovery.[4] They offer high atom economy, operational simplicity, and the ability to rapidly generate large libraries of structurally diverse molecules from readily available building blocks. The integration of functionalized 3-chloroisothiazoles into MCRs provides a highly efficient strategy for creating novel chemical libraries, embedding the desirable isothiazole pharmacophore into complex, peptidomimetic, or drug-like structures.[5][6] This guide details two distinct and robust protocols for leveraging 3-chloroisothiazole derivatives in MCR-based library synthesis.

Core Principles: Reactivity of this compound

The synthetic utility of this compound in multicomponent reactions is governed by two primary modes of reactivity: its use as a functionalized building block and its susceptibility to nucleophilic aromatic substitution (SNAr).

  • Functionalized Isothiazole Scaffolds : By introducing reactive functional groups onto the isothiazole core (e.g., an aldehyde at the C-5 position), the entire heterocyclic system can be incorporated as a single component in classic MCRs like the Ugi or Passerini reactions. The electron-withdrawing nature of the isothiazole ring can influence the reactivity of the appended functional group.

  • Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C-3 (and C-5) position of the isothiazole ring is susceptible to displacement by nucleophiles. The electron deficiency of the aromatic ring, caused by the electronegative nitrogen and sulfur atoms, facilitates this substitution. This reactivity is particularly potent when strong electron-withdrawing groups are also present on the ring.[7] This allows for post-MCR modification, where a product from an initial MCR, bearing a nucleophilic handle, can be further elaborated by reaction with a chloroisothiazole derivative.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Caption: Reactivity modes of this compound for MCRs.

Protocol 1: Direct Incorporation via Ugi Four-Component Reaction (U-4CR)

This protocol describes the direct synthesis of a peptidomimetic library where the this compound scaffold is introduced as the aldehyde component in a one-pot Ugi four-component reaction. This approach is ideal for rapidly generating a core library with diversity at three positions around the central bis-amide backbone.[8][9]

Causality and Experimental Rationale

The Ugi reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This reactive intermediate is trapped by the carboxylate to undergo a Mumm rearrangement, yielding the final α-acylamino amide product.[10] Using a heterocyclic aldehyde like this compound-5-carbaldehyde introduces the desired pharmacophore directly into the molecular backbone.[11] Methanol or 2,2,2-trifluoroethanol are excellent solvents as they facilitate the initial imine formation without interfering with the subsequent steps. The reaction is typically exothermic and proceeds quickly upon addition of the isocyanide.[10]

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: Workflow for the Ugi Four-Component Reaction.

Detailed Experimental Protocol
  • Preparation of Stock Solutions (Optional, for Library Synthesis):

    • Prepare 0.5 M solutions of a diverse set of primary amines (e.g., benzylamine, aniline derivatives) in methanol.

    • Prepare 0.5 M solutions of a diverse set of carboxylic acids (e.g., acetic acid, benzoic acid derivatives) in methanol.

    • Prepare 0.5 M solutions of a diverse set of isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) in methanol.

  • Reaction Execution (per well in a 96-well plate or in a single vial):

    • To a 2 mL reaction vial, add the amine solution (1.0 eq, 0.1 mmol, 200 µL of 0.5 M solution).

    • Add a solution of This compound-5-carbaldehyde (1.0 eq, 0.1 mmol, 16.2 mg) dissolved in 200 µL of methanol.

    • Add the carboxylic acid solution (1.0 eq, 0.1 mmol, 200 µL of 0.5 M solution).

    • Cap the vial and shake for 10 minutes at room temperature to facilitate imine formation.

    • Add the isocyanide solution (1.0 eq, 0.1 mmol, 200 µL of 0.5 M solution) dropwise. Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle exclusively in a well-ventilated fume hood.

    • Seal the vial tightly and stir the reaction mixture at room temperature for 24-48 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure using a centrifugal evaporator or rotary evaporator.

    • The crude product can be directly submitted for high-throughput screening or purified.

  • Purification:

    • For purification, dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.

    • Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Alternatively, for library purification, use mass-directed preparative HPLC.

Representative Library Data
Amine (R¹)Carboxylic Acid (R²)Isocyanide (R³)Product StructureExpected Mass [M+H]⁺Yield (%)
BenzylamineAcetic AcidCyclohexyl Isocyanide(Structure with specified R groups)419.1475-85
4-MethoxyanilineBenzoic Acidtert-Butyl Isocyanide(Structure with specified R groups)471.1570-80
CyclopropylaminePropionic AcidBenzyl Isocyanide(Structure with specified R groups)389.1265-75

Protocol 2: Sequential Ugi / SNAr Reaction

This protocol illustrates a powerful strategy for library synthesis where a nucleophilic handle, installed via an Ugi reaction, is used to displace a chlorine atom from an isothiazole ring in a subsequent, one-pot step.[12][13] This method allows for the incorporation of the isothiazole moiety at the periphery of the molecule and is particularly useful when a functionalized isothiazole MCR component is unavailable.

Causality and Experimental Rationale

This one-pot, two-step sequence begins with a standard Ugi reaction, but with a key modification: one of the components contains a protected primary amine (e.g., N-Boc-ethylenediamine as the amine component). After the Ugi reaction is complete, the protecting group (Boc) is removed in situ under acidic conditions. The resulting free primary amine is then made available to act as a nucleophile. A base is added to neutralize the acid and deprotonate the amine, which then attacks an electrophilic this compound derivative (e.g., 3,5-dichloro-4-cyanoisothiazole). The SNAr reaction proceeds, displacing the more reactive chlorine at the C-5 position, to yield the final, highly decorated product.[7]

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

}

Caption: Workflow for the Sequential Ugi/SNAr Reaction.

Detailed Experimental Protocol
  • Ugi Reaction Stage:

    • In a 10 mL vial, dissolve an aldehyde (e.g., benzaldehyde, 1.0 eq, 0.2 mmol, 21.2 mg) and N-Boc-ethylenediamine (1.0 eq, 0.2 mmol, 32.0 mg) in 2 mL of methanol.

    • Add a carboxylic acid (e.g., acetic acid, 1.0 eq, 0.2 mmol, 12.0 mg).

    • Add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq, 0.2 mmol, 21.8 mg) dropwise.

    • Stir the mixture at room temperature for 24 hours.

  • In Situ Deprotection Stage:

    • Cool the reaction mixture in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5.0 eq, 1.0 mmol, 77 µL).

    • Remove the ice bath and stir at room temperature for 2 hours until deprotection is complete (monitor by LC-MS).

  • SNAr Stage:

    • Cool the mixture again in an ice bath.

    • Carefully add a hindered base, such as N,N-diisopropylethylamine (DIPEA, 10.0 eq, 2.0 mmol, 348 µL), to neutralize the TFA and liberate the free amine.

    • Add 3,5-dichloro-4-cyanoisothiazole (1.1 eq, 0.22 mmol, 40.0 mg).

    • Seal the vial and heat the reaction mixture at 70 °C for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dilute the residue with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution) to yield the final product.

Representative Library Data
Aldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Product StructureExpected Mass [M+H]⁺Yield (%)
BenzaldehydeAcetic AcidCyclohexyl Isocyanide(Structure with specified R groups)460.1355-65
4-ChlorobenzaldehydePropionic Acidtert-Butyl Isocyanide(Structure with specified R groups)484.1450-60
Furan-2-carbaldehydeAcetic AcidBenzyl Isocyanide(Structure with specified R groups)456.1045-55

Library Characterization

Characterization of the final library compounds is essential to confirm identity and purity. A combination of LC-MS and NMR spectroscopy is the standard approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of MCR libraries.[14][15]

    • Method: A rapid gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 2-5 minutes) on a C18 column is typically used.

    • Analysis: Confirm the expected molecular weight [M+H]⁺ for each library member and assess purity by integrating the peak area at a specific wavelength (e.g., 214 nm or 254 nm).[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For selected hits or for full characterization of a smaller library, ¹H and ¹³C NMR are indispensable.

    • ¹H NMR: Expect characteristic signals for the isothiazole ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts will depend on the substitution pattern.[18][19][20][21][22] The newly formed amide N-H protons often appear as broad singlets or doublets (if coupled) between δ 6.0-9.0 ppm.

    • ¹³C NMR: The carbon atoms of the isothiazole ring will have distinct signals, which can be confirmed by comparison with literature data or computational prediction.[18]

Applications in Drug Discovery

Libraries synthesized using these protocols are rich in chemical diversity and incorporate a proven medicinal chemistry scaffold, making them highly valuable for screening campaigns.

  • Peptidomimetics: The Ugi reaction produces bis-amide structures that are excellent mimics of peptide backbones.[23][24] Incorporating the rigid, aromatic isothiazole ring can constrain the conformation of these molecules, which can lead to enhanced binding affinity and selectivity for protein targets such as proteases and protein-protein interaction interfaces.[5][6]

  • Kinase Inhibitors: The isothiazole scaffold can act as an effective hinge-binding motif for various protein kinases, a critical class of drug targets in oncology and immunology. Libraries can be screened against panels of kinases to identify novel inhibitors.[25]

  • Antimicrobial Agents: Given the historical use of isothiazolones as biocides and the known activity of related heterocyles, these libraries are prime candidates for screening against bacterial and fungal pathogens to discover new antimicrobial leads.[26][27]

By employing the robust multicomponent reaction protocols detailed in this guide, researchers can efficiently generate large, diverse, and high-quality chemical libraries centered on the this compound core, accelerating the discovery of novel therapeutic agents.

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology.
  • Plavac, N., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.
  • Ganem, B. (2009). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Accounts of Chemical Research.
  • De S. N. De, S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synlett.
  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Digital Commons@Georgia Southern. (n.d.).
  • Powers, J. T., & Seiders, J. R. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Tetrahedron Letters, 57(41), 4651-4654.
  • El-Faham, A., et al. (2021).
  • Shaaban, M. R., et al. (2021).
  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Gontrani, L., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9145-9155.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 449-588). Thieme.
  • Banfi, L., et al. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: Convergent Multicomponent Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones and of Their Benzo-Fused Derivatives. The Journal of Organic Chemistry, 72(6), 2151-2158.
  • Akkilagunta, V. K., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry, 61(4), 1498-1519.
  • Performing the Ugi Reaction. (2021, October 20). YouTube.
  • van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Journal of Mass Spectrometry, 36(11), 1213-1223.
  • Abdildinova, A., & Gong, Y. D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 19(2), 335-342.
  • Sharma, R., et al. (2014). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(3), 758-763.
  • Wikipedia. (n.d.). Ugi reaction.
  • Potkin, V. I., et al. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211-1214.
  • Asif, M. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 19(11), 608.
  • Agilent. (n.d.). LC/MS Application Solutions.
  • Fairlie, D. P. (2019). Thiazoles in Peptides and Peptidomimetics. Australian Journal of Chemistry, 72(11), 835-844.
  • Kuczyński, L., et al. (2020).
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • A "Little" Mass Spec and Sailing. (n.d.). LCMS Unknown Identification with NIST Search Using MSMS Libraries.
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • Soderberg, T. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Smith, R. A., et al. (2022). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course.
  • Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Thompson, Z. J., et al. (2018). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 23(11), 2795.
  • Shimadzu Corporation. (2023, February 6). Key considerations for everyday LC/MS analysis [Video]. YouTube.
  • Clark, J. (n.d.). Amines as nucleophiles. Chemguide.
  • Chapman, J. S., & Russell, A. D. (1992). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 72(2), 146-151.
  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584.
  • El-Gazzar, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5898-5920.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-chloroisothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic procedure. In my experience, while the synthesis of this compound is a well-established process, it is not without its challenges. This guide is structured in a practical question-and-answer format to directly address the common side reactions and troubleshooting scenarios you may encounter in the lab. Our goal is to provide you with the insights and protocols needed to optimize your synthesis, improve yield and purity, and confidently address any unexpected results.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My final product is a mixture of chlorinated isothiazoles, with significant amounts of what appear to be di- and tri-chlorinated species. What is causing this over-chlorination, and how can I improve the selectivity for the mono-chloro product?

Answer:

This is a very common issue in the synthesis of this compound, particularly in methods that involve direct chlorination of an isothiazole precursor. The formation of polychlorinated byproducts such as 3,4-dichloroisothiazole, 3,5-dichloroisothiazole, and even 3,4,5-trichloroisothiazole is a result of the high reactivity of the isothiazole ring towards electrophilic chlorination. Once the first chlorine atom is introduced at the 3-position, the ring can still be susceptible to further chlorination, especially under harsh reaction conditions.

The primary causes for over-chlorination are:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) is the most direct cause of polychlorination.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring the formation of more thermodynamically stable, but undesired, polychlorinated products.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can provide more opportunities for over-chlorination to occur.

Troubleshooting Protocol to Minimize Over-chlorination:

  • Stoichiometric Control of Chlorinating Agent:

    • Carefully calculate and use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent.

    • If using a gaseous chlorinating agent like chlorine, ensure accurate monitoring of its addition.

    • Consider a slow, dropwise addition of the chlorinating agent to maintain a low instantaneous concentration in the reaction mixture.

  • Temperature Management:

    • Maintain a low and consistent reaction temperature. For many chlorination reactions of this type, a temperature range of 0 to 20°C is often optimal.

    • Use an ice bath or a cryostat to effectively dissipate the heat generated during the exothermic chlorination reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

    • Quench the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated byproducts.

  • Choice of Chlorinating Agent:

    • If feasible, consider using a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) can sometimes offer better selectivity compared to more aggressive reagents like sulfuryl chloride.

FAQ 2: I've isolated a product with the correct mass for a chloroisothiazole, but my NMR and other analytical data suggest the presence of an isomer. How can I control the regioselectivity of the chlorination?

Answer:

The formation of isomers, such as 4-chloroisothiazole or 5-chloroisothiazole, is a potential side reaction that depends heavily on the synthetic route and the nature of the precursor. For instance, in the synthesis of related heterocyclic systems like 3-chloro-1,2-benzisothiazole 1,1-dioxide, the formation of an isomeric byproduct is a known issue. The regioselectivity of chlorination is governed by the electronic properties of the isothiazole ring and any directing groups that may be present on your starting material.

Key Factors Influencing Isomer Formation:

  • Precursor Structure: The substituents on the isothiazole ring of your starting material will direct the position of chlorination.

  • Reaction Mechanism: Different synthetic routes (e.g., direct chlorination vs. a Sandmeyer-type reaction) will have different regiochemical outcomes.

  • Reaction Conditions: pH, solvent, and temperature can all influence the selectivity of the reaction.

Strategies to Enhance Regioselectivity:

  • Route Selection:

    • If you are starting with an unsubstituted isothiazole, direct chlorination may lead to a mixture of isomers. A more regioselective route might involve the synthesis of 3-aminoisothiazole followed by a Sandmeyer reaction.

    • Alternatively, building the ring with the chloro-substituent already in place from an acyclic precursor can provide excellent regiocontrol.

  • Protecting/Directing Groups:

    • In some cases, it may be possible to introduce a directing group onto the isothiazole ring to guide the chlorination to the desired position, and then remove this group in a subsequent step.

  • Optimization of Reaction Conditions:

    • Systematically vary the reaction conditions (solvent polarity, temperature, and catalyst if applicable) and analyze the product mixture to identify the optimal parameters for the desired isomer.

FAQ 3: My reaction mixture contains a significant amount of unreacted starting material and some unidentified, polar byproducts. What could be the cause of this incomplete reaction?

Answer:

Incomplete conversion and the formation of polar byproducts often point to issues with the cyclization step in syntheses that build the isothiazole ring from acyclic precursors, or deactivation of the starting material in direct chlorination routes.

Potential Causes and Troubleshooting Steps:

  • Incomplete Cyclization:

    • Cause: The conditions for ring closure (e.g., temperature, catalyst, reaction time) may not be optimal.

    • Troubleshooting:

      • Increase the reaction temperature or prolong the reaction time, while carefully monitoring for the formation of degradation products.

      • Ensure any catalyst used is active and present in the correct amount.

      • Verify the purity of your starting materials, as impurities can sometimes inhibit the cyclization process.

  • Ring-Opening:

    • Cause: The isothiazole ring, once formed, can be susceptible to nucleophilic attack and subsequent ring-opening under certain conditions (e.g

Technical Support Center: Purification of Crude 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3-chloroisothiazole. This document is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. Here, we address common challenges and provide robust, field-tested protocols to help you navigate the purification process effectively. Our focus is on explaining the causality behind each step to empower you to troubleshoot and adapt these methods to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two most effective and commonly cited methods for purifying compounds structurally similar to this compound are Vacuum Distillation and Recrystallization .[1][2]

  • Vacuum Distillation is generally the preferred method for separating this compound from non-volatile impurities, residual solvents, and by-products with significantly different boiling points. The reduced pressure lowers the boiling point, which is critical for preventing thermal decomposition of the heat-sensitive isothiazole ring.[3]

  • Recrystallization is an excellent secondary method or an alternative if distillation is not feasible. It is highly effective at removing impurities that have different solubility profiles from the target compound.[4] Success is heavily dependent on selecting an appropriate solvent system.[5]

Q2: What are the typical impurities I should expect in my crude this compound?

Impurities are largely dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Precursors from the synthesis that did not fully react.

  • Chlorinating Agent Residues: Excess or by-products from reagents like sulfuryl chloride (SO₂Cl₂) or phosphoryl chloride (POCl₃).[2][6]

  • Over-chlorinated Species: The formation of di- or tri-chlorinated isothiazole by-products can occur, especially if reaction temperatures are too high or excess chlorinating agent is used.[6]

  • Polymeric By-products: Acid chlorides and related compounds can be sensitive to temperature, leading to the formation of polymers or degradation products during synthesis or distillation.[3]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, dichloromethane, acetonitrile).[1][2]

Q3: Why is atmospheric distillation not recommended for this compound?

Atmospheric distillation requires heating the compound to its normal boiling point. Isothiazolones and related heterocyclic compounds can be thermally unstable.[7][8] Subjecting crude this compound to high temperatures for extended periods can lead to decomposition, polymerization, and reduced yield of the desired product, often resulting in a dark, tarry residue.[3]

Q4: How do I properly handle and store purified this compound?

Safety is paramount. This compound and its derivatives are potent biocides and can be hazardous.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] Avoid inhalation of vapors and direct contact with skin or eyes, as it can cause chemical burns and allergic skin reactions.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Protect from sunlight.[9] Ensure the storage area is locked and secure.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for addressing common purification problems.

cluster_start Problem Identification cluster_purity Purity Issues cluster_yield Yield & Appearance Issues start Post-Purification Analysis (HPLC/GC) low_purity Low Purity (<98%) start->low_purity Purity Below Spec? low_yield Low Yield start->low_yield Yield Below Expectation? dark_color Product is Dark/ Discolored start->dark_color Appearance Off? impurity_id Identify Impurities (by MS, NMR) low_purity->impurity_id volatile_imp Volatile Impurity (Similar BP) impurity_id->volatile_imp Impurity Co-distills nonvolatile_imp Non-Volatile or Particulate Impurity impurity_id->nonvolatile_imp Impurity has Different Solubility redistill Action: Fractional Distillation with Packed Column volatile_imp->redistill recrystallize Action: Perform Recrystallization nonvolatile_imp->recrystallize check_temp Cause: Decomposition? low_yield->check_temp check_transfers Cause: Mechanical Loss? low_yield->check_transfers dark_color->check_temp check_vacuum Action: Lower Distillation Temp & Improve Vacuum check_temp->check_vacuum improve_handling Action: Optimize Transfers & Recrystallization Solvent check_transfers->improve_handling

Caption: Troubleshooting Decision Tree for Purification Issues.

Common Purification Issues & Solutions
Issue Potential Cause(s) Recommended Solution(s)
Dark Brown/Black Distillate Thermal Decomposition: The distillation temperature is too high, causing the compound to degrade.[3]1. Improve Vacuum: Ensure your vacuum pump and seals are optimal to achieve the lowest possible pressure. 2. Lower Pot Temperature: Use a well-controlled heating mantle and aim for the lowest temperature that allows for a steady distillation rate.
Low Purity After Distillation Co-distillation: An impurity has a boiling point very close to this compound. Inefficient Separation: Bumping or splashing of the crude material into the collection flask.1. Fractional Distillation: Use a short-path distillation head packed with glass beads or Raschig rings to increase theoretical plates and improve separation. 2. Secondary Purification: Re-purify the distillate using recrystallization to remove the persistent impurity.[1]
Product "Oils Out" During Recrystallization Poor Solvent Choice: The compound is too soluble in the cold solvent, or the solution is cooling too rapidly.[10] Supersaturation: The concentration of the compound is too high.1. Re-screen Solvents: Find a solvent or solvent pair where the compound has very low solubility at room temperature.[5] 2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator. Avoid shocking the solution in an ice bath immediately.[4] 3. Scratch/Seed: Gently scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
Low Recovery After Recrystallization Solvent Volume: Too much solvent was used, keeping a significant amount of product dissolved even when cold.[4] Premature Crystallization: Product crystallized during a hot filtration step.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5] 2. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crop of crystals. 3. Pre-heat Funnel: If performing hot filtration, pre-heat the funnel and filter flask to prevent the product from crashing out.
Section 3: Detailed Purification Protocols
Experimental Workflow Overview

crude Crude this compound (Post-Synthesis) distill Protocol 1: Vacuum Distillation crude->distill hplc1 Purity Check 1 (HPLC/GC) distill->hplc1 decision Purity > 99%? hplc1->decision recrystallize Protocol 2: Recrystallization decision->recrystallize No final Pure Product: Store Under Inert Gas decision->final Yes hplc2 Purity Check 2 (HPLC/GC) recrystallize->hplc2 hplc2->final

Caption: General Purification Workflow for this compound.

Protocol 1: Vacuum Distillation

This protocol is designed to remove non-volatile residues and impurities with significantly different boiling points.

Materials:

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum takeoff

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to maintain a high vacuum. Place a stir bar in the distillation pot.

  • Charging the Flask: Charge the distillation pot with the crude this compound. Do not fill the flask more than two-thirds full to prevent bumping.

  • Applying Vacuum: Turn on the condenser cooling water. Close the system and slowly apply vacuum. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once the target vacuum is reached and stable (e.g., <10 mbar), begin to slowly heat the distillation pot using the heating mantle.[2]

  • Collecting Fractions:

    • Fore-run: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling residual solvents.

    • Main Fraction: As the vapor temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product. The distillate should be colorless.

    • End Fraction: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before disassembling.

Protocol 2: Recrystallization

This protocol is used to remove impurities with different solubility profiles.

Materials:

  • Erlenmeyer flasks

  • Hot plate with stirrer

  • Selected recrystallization solvent (see table below)

  • Büchner funnel, filter paper, and vacuum flask

  • Glass rod

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.[5] Refer to the screening table below. For substituted 3-chlorobenzisothiazoles, toluene has been shown to be effective.[2] Hexane or heptane/ethyl acetate mixtures are also common starting points.[10][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Use the minimum amount of hot solvent necessary. [5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Recrystallization Solvent Screening Guide

Solvent ClassExample(s)PolarityComments
Non-Polar Hexanes, HeptaneLowGood for precipitating polar impurities. Often used as an "anti-solvent".
Ethers Diethyl Ether, MTBELow-MedGood general-purpose solvents.
Esters Ethyl AcetateMediumOften works well in a pair with hexanes.[11]
Halogenated DichloromethaneMediumUse with caution due to potential reactivity.
Aromatic TolueneMediumShown to be effective for similar compounds.[2]
Alcohols Methanol, EthanolHighMay be too polar, but can work in a pair with water.[11]
Section 4: Purity Assessment

Verifying the purity of the final product is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.[12]

Protocol: Sample Preparation for HPLC Analysis

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile). This gives a concentration of ~100 µg/mL.

  • Sample Preparation: Prepare your purified sample in the same manner.

  • Instrumentation (Typical Conditions):

    • Column: C18, 5 µm, 250mm x 4.6mm.[12]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50).[12] A gradient of acetonitrile and water can also be used.[13]

    • Flow Rate: 0.8 - 1.0 mL/min.[12]

    • Detector: UV-Vis detector set to ~275 nm.[12]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks. The retention time should match that of the reference standard.

Section 5: References
  • U.S. Patent 5,180,833A, "Process for the preparation of chlorothiazole derivatives." Google Patents. Link

  • European Commission, Scientific Committee on Consumer Safety, "Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli - European Commission," 2009. Link

  • "Methylchloroisothiazolinone," Wikipedia. Link

  • "SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3-one (3:1)," Sigma-Aldrich, 2025. Link

  • CN Patent 1850811A, "Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds." Google Patents. Link

  • U.S. Patent 6,376,680B1, "Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture." Google Patents. Link

  • EP Patent 0446913A1, "Process for the preparation of chlorothiazole derivatives." Google Patents. Link

  • CN Patent 103487523A, "Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive." Google Patents. Link

  • "SAFETY DATA SHEET," Merck Millipore. Link

  • CN Patent 103087002A, "Preparation method of isothiazolinone." Google Patents. Link

  • Barman, B. G., "Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate," ResearchGate, 2002. Link

  • "Product Class 15: Isothiazoles," Science of Synthesis, 2004. Link

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester Department of Chemistry. Link

  • "METHYLCHLOROISOTHIAZOLINONE," Chemical Information Services. Link

  • "Safety Data Sheet," 3M. Link

  • U.S. Patent 4,204,916A, "Process for recovering acid chlorides by distillation." Google Patents. Link

  • "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo. Link

  • De Vijlder, T., et al., "Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid," Scirp.org, 2018. Link

  • "What is the best way to purify a crude reaction mixture that auto-crystallizes?" Biotage, 2023. Link

  • "Go-to recrystallization solvent mixtures," Reddit r/Chempros, 2023. Link

  • Silva, V., et al., "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles," PMC - NIH, 2020. Link

  • "Purification of Organic Compounds: from Crude Product to Purity," EMU Physics Department, 2023. Link

  • Gorte, O., et al., "Review of Different Purification Techniques for Crude Glycerol from Biodiesel Production," ResearchGate, 2018. Link

  • "Safety Data Sheet," MBL Life Science. Link

  • Le, T., et al., "Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD," ResearchGate, 2021. Link

  • "RECRYSTALLIZATION," ResearchGate. Link

  • Park, J., et al., "Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products using HPLC/MS," Science of The Total Environment, 2018. Link

Sources

Technical Support Center: Selective C-C Bond Formation with 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for selective C-C bond formation with 3-chloroisothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize experimental outcomes when working with this versatile, yet sometimes challenging, heterocyclic building block. Isothiazoles are a vital scaffold in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutic agents.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your C-C bond formation reactions with this compound.

Issue 1: Low or No Conversion of this compound

Question: My cross-coupling reaction (e.g., Suzuki, Stille, Heck) with this compound is showing little to no consumption of the starting material. What are the likely causes and how can I address them?

Answer: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The isothiazole ring, with its sulfur and nitrogen heteroatoms, can pose unique challenges.

Potential Causes & Solutions:

  • Catalyst Poisoning: The sulfur atom in the isothiazole ring can coordinate strongly to the palladium catalyst, leading to catalyst deactivation.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can help stabilize the active catalytic species and prevent strong coordination with the substrate.

  • Inefficient Oxidative Addition: The C-Cl bond at the 3-position of the isothiazole ring can be less reactive than corresponding C-Br or C-I bonds.

    • Solution 1: If possible, consider synthesizing the 3-bromo or 3-iodoisothiazole analogue for improved reactivity.

    • Solution 2: Increase the reaction temperature in increments of 10-20 °C.

    • Solution 3: Use a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species more efficiently.[5]

  • Improper Catalyst Activation: When using Pd(II) sources like Pd(OAc)₂, incomplete reduction to the active Pd(0) species can stall the reaction.

    • Solution: Ensure your phosphine ligand is not oxidized and consider a pre-activation step by heating the Pd(II) source and ligand in the solvent for a short period before adding the substrates.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion q1 Have you tried bulky, electron-rich ligands (e.g., SPhos, XPhos)? start->q1 sol1 Employ bulky phosphine or NHC ligands to mitigate catalyst poisoning. q1->sol1 No q2 Is your reaction temperature optimized? q1->q2 Yes sol1->q2 sol2 Increase temperature in 10-20°C increments. q2->sol2 No q3 Are you using an active Pd(0) source or a precatalyst? q2->q3 Yes sol2->q3 sol3 Use a G3/G4 precatalyst or pre-activate your Pd(II) source. q3->sol3 No end Improved Conversion q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low conversion.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant byproducts such as homocoupled starting materials or dehalogenated this compound. How can I improve the selectivity?

Answer: The formation of byproducts is often a sign of competing reaction pathways. Understanding and controlling these pathways is key to achieving high selectivity.

Common Side Reactions and Their Mitigation:

Side ProductCommon Cause(s)Recommended Solutions
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture; high catalyst loading.[6][7][8]Thoroughly degas all solvents and reagents; run the reaction under a strict inert atmosphere (N₂ or Ar); consider lowering the catalyst loading.
Homocoupling of Organostannane (Stille) Presence of oxygen; radical pathways.[9][10]Rigorous exclusion of air; use of radical scavengers in some cases; optimization of ligands.[9]
Dehalogenation (Hydrodehalogenation) Presence of a proton source (water, alcohols); use of a strong base.[11]Use anhydrous solvents and reagents; switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[11]
Protodeborylation/Protodestannylation Protic impurities reacting with the organometallic reagent.Ensure all reagents and solvents are scrupulously dry.

Mechanism of a Common Side Reaction: Boronic Acid Homocoupling

G cluster_0 Suzuki Homocoupling Pathway B_acid1 Ar-B(OH)₂ Pd_II Pd(II) B_acid1->Pd_II Transmetalation B_acid2 Ar-B(OH)₂ Ar_Pd_Ar Ar-Pd-Ar B_acid2->Ar_Pd_Ar Ar_Pd_B Ar-Pd-B(OH)₂ Pd_II->Ar_Pd_B Ar_Pd_B->B_acid2 Second Transmetalation Ar_Ar Ar-Ar (Homocoupled Product) Ar_Pd_Ar->Ar_Ar Reductive Elimination Pd_0 Pd(0) Ar_Ar->Pd_0 G setup 1. Combine Reactants: - this compound - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd₂(dba)₃/SPhos) inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Monitor: 80-110°C, TLC/LC-MS solvent->heat workup 5. Aqueous Workup: EtOAc/H₂O extraction heat->workup purify 6. Purify: Column Chromatography workup->purify product Final Product purify->product

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 3-chloroisothiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The electron-deficient nature of the isothiazole ring and the relatively inert C-Cl bond can present unique obstacles. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you diagnose and resolve common issues, thereby improving your reaction yields and outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing in-depth explanations and actionable solutions.

Problem 1: My reaction shows low or no conversion of the this compound starting material.

You're observing a significant amount of unreacted this compound, even after extended reaction times. This is a common and frustrating issue that typically points to a problem in the initial stages of the catalytic cycle.

Possible Causes and Solutions:

  • Cause A: Inefficient Oxidative Addition. The cleavage of the C-Cl bond is often the rate-limiting step in the Suzuki coupling of aryl chlorides.[1][2][3] The electron-deficient nature of the this compound can make this step particularly challenging.

    • Solution 1: Catalyst and Ligand Selection. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[4] The use of bulky and electron-rich phosphine ligands is crucial to promote the oxidative addition step.[2] Consider using catalyst systems known to be effective for heteroaryl chlorides.[5]

    • Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product degradation at excessive temperatures.[6][7]

  • Cause B: Catalyst Deactivation or Inhibition. The nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] The formation of palladium black is a visual indicator of catalyst decomposition.[9]

    • Solution 1: Ligand Choice. Bulky ligands not only facilitate oxidative addition but also protect the palladium center from undesirable coordination with the heteroaryl substrate.[2] N-heterocyclic carbene (NHC) ligands are also a good option for their strong coordination to palladium, which can prevent catalyst deactivation.[1][4]

    • Solution 2: Use of Pre-catalysts. Palladacycle pre-catalysts are often more stable and can exhibit higher catalytic activity at lower loadings, making them a robust choice for challenging substrates.[4][5]

    • Solution 3: Rigorous Degassing. Ensure that the reaction mixture is thoroughly deoxygenated before adding the catalyst. Oxygen can lead to the oxidation of the Pd(0) active species and promote side reactions.[10][11]

  • Cause C: Incorrect Base or Solvent System. The choice of base and solvent is critical and highly interdependent.[12][13] An inappropriate combination can lead to poor solubility of reagents or inefficient activation of the boronic acid.

    • Solution: Systematic Screening. Perform a systematic screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF, often with a small amount of water) to identify the optimal conditions for your specific substrates.[12][14][15][16]

Logical Workflow for Diagnosing Low Conversion

start Low or No Conversion of this compound catalyst Is the Catalyst System Optimal for Heteroaryl Chlorides? start->catalyst ligand Are you using a bulky, electron-rich phosphine or NHC ligand? catalyst->ligand No temp Is the reaction temperature high enough? catalyst->temp Yes solution1 Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand). ligand->solution1 deactivation Is there evidence of catalyst deactivation (e.g., palladium black)? temp->deactivation Yes solution2 Increase the reaction temperature in increments. temp->solution2 No degas Was the reaction mixture thoroughly degassed? deactivation->degas Yes base_solvent Is the base and solvent combination appropriate? degas->base_solvent Yes solution3 Ensure rigorous degassing and maintain an inert atmosphere. degas->solution3 No solution4 Screen a matrix of bases and solvents. base_solvent->solution4 No

Caption: A logical workflow for troubleshooting low conversion.

Problem 2: I'm observing significant formation of side products, such as homocoupled boronic acid or protodeboronated starting material.

The presence of these undesired products not only reduces the yield of your target molecule but also complicates purification.

Possible Causes and Solutions:

  • Cause A: Homocoupling of the Boronic Acid. This side reaction leads to the formation of a symmetrical biaryl from your boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[10][17][18]

    • Solution 1: Rigorous Exclusion of Oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10][11]

    • Solution 2: Use of a Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to minimize the amount of Pd(II) species that can mediate homocoupling.[10]

    • Solution 3: Catalyst Choice. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) source that is reduced in situ.

  • Cause B: Protodeboronation of the Boronic Acid. This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[19] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially under harsh basic conditions.[6][9]

    • Solution 1: Use a Milder Base. If protodeboronation is a significant issue, consider switching to a milder base, such as KF.[6]

    • Solution 2: Protect the Boronic Acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[6][8][19]

    • Solution 3: Anhydrous Conditions. For highly sensitive boronic acids, employing strictly anhydrous conditions can suppress protodeboronation.[6]

    • Solution 4: Minimize Reaction Time. Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[9]

Data Summary: Impact of Reaction Parameters on Side Product Formation
ParameterTo Minimize HomocouplingTo Minimize Protodeboronation
Atmosphere Rigorously inert (Ar or N₂)[10][11]Inert atmosphere is standard practice
Base N/AUse milder bases (e.g., KF)[6]
Boronic Acid Derivative N/AUse more stable derivatives (BPin, trifluoroborates)[6][8][19]
Temperature N/AUse the lowest effective temperature[6]
Reaction Time N/AMinimize reaction time[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally recommended for the Suzuki coupling of this compound?

A1: For challenging heteroaryl chlorides like this compound, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is highly recommended.[2][5] Ligands from the Buchwald family, such as SPhos and XPhos, have shown excellent performance in coupling electron-deficient and sterically hindered heterocycles.[4][17][20] N-heterocyclic carbene (NHC) ligands are also a very effective alternative.[1][4]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base is crucial for the transmetalation step of the catalytic cycle.[6][21] It activates the boronic acid by converting it into a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome.[16] For the coupling of this compound, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[6][11] The solubility of the base in the chosen solvent system is also a key consideration.[11]

Q3: Is water necessary for my Suzuki reaction?

A3: While not always essential, a small amount of water in a co-solvent system (e.g., dioxane/water, THF/water) can be beneficial.[12][15] It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[6]

Q4: My reaction mixture turns black. Is this a problem?

A4: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst decomposition and is often associated with a failed or low-yielding reaction.[9] This can be caused by exposure to oxygen, high temperatures, or the presence of impurities. To avoid this, ensure thorough degassing, use pure reagents and solvents, and consider if the reaction temperature is too high.

Q5: How can I improve the regiospecificity of the coupling if I have a di- or poly-halogenated isothiazole?

A5: In cases of polyhalogenated substrates, the relative reactivity of the C-X bonds will determine the site of the coupling. Generally, the order of reactivity is C-I > C-Br > C-Cl.[14][22] Therefore, if you have a substrate like 3-chloro-5-bromoisothiazole, the Suzuki coupling will preferentially occur at the more reactive C-Br bond. A study on 3,5-dichloroisothiazole-4-carbonitrile showed that Suzuki coupling occurs regiospecifically at the C-5 position.[23]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point and should be optimized for your specific boronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][11]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Suzuki_Cycle [A] Slow for Ar-Cl, requires bulky, e⁻-rich ligands. [B] Requires base to activate boronic acid. [C] Forms the desired C-C bond. cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX [A] Deactivation Catalyst Deactivation (e.g., Pd black) Pd0->Deactivation OA Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr [B] Trans Transmetalation (Ar'B(OH)₂) Protodeboronation Protodeboronation (Ar'B(OH)₂ → Ar'-H) Trans->Protodeboronation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product [C] Homocoupling Homocoupling (Ar'B(OH)₂ + O₂) ArPdAr->Homocoupling RE Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle and common pitfalls.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synthesis.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • Protodeboronation - Wikipedia.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram - ResearchGate.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium - American Chemical Society.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
  • Suzuki‐Miyaura cross‐coupling: Practical Guide - Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Optimizing Suzuki Coupling: A Guide for Boronic Acid Intermediate Buyers.
  • Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - RSC Publishing.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 3-chloroisothiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific cross-coupling reaction. As Senior Application Scientists, we have compiled our field expertise and insights from the literature to provide you with a comprehensive resource for troubleshooting and optimization.

Introduction: The Challenge of this compound

The isothiazole scaffold is a valuable pharmacophore in medicinal chemistry. However, the functionalization of this electron-deficient heterocycle via cross-coupling reactions like the Buchwald-Hartwig amination can be challenging. The inherent reactivity of the isothiazole ring, coupled with the relatively unreactive nature of the C-Cl bond, often leads to suboptimal results. This guide will walk you through a systematic approach to optimizing your reaction by focusing on the critical interplay between the base and the ligand.

Troubleshooting Guide & FAQs

Here we address some of the most common issues encountered during the Buchwald-Hartwig amination of this compound.

Question 1: I am seeing low to no conversion of my this compound starting material. What are the likely causes?

Answer: Low conversion is a frequent issue and can often be traced back to several factors:

  • Inactive Catalyst: The palladium catalyst may not be efficiently entering the catalytic cycle. This can be due to an inappropriate ligand, a suboptimal palladium precursor, or the presence of impurities.

  • Insufficient Base Strength: The base you are using may not be strong enough to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

  • Low Reaction Temperature: The C-Cl bond of this compound is relatively strong. A higher reaction temperature may be required to drive the oxidative addition step.

Question 2: My reaction is producing a significant amount of hydrodehalogenation (replacement of Cl with H). How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl chlorides. It often arises from the β-hydride elimination from the palladium-amido complex. To mitigate this:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos or RuPhos. These ligands promote a faster rate of reductive elimination compared to β-hydride elimination.

  • Base Selection: Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can sometimes suppress hydrodehalogenation compared to strong alkoxide bases.

Question 3: I am observing decomposition of my starting material or product. What could be the cause?

Answer: The isothiazole ring can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions.

  • Base Strength: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be aggressive. Consider using a weaker inorganic base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

  • Temperature Control: Excessive heat can lead to thermal decomposition. Try running the reaction at a lower temperature for a longer duration.

Question 4: Should I use a pre-catalyst or generate the active catalyst in situ?

Answer: For improved reproducibility and catalyst activity, using a well-defined palladium pre-catalyst is often advantageous. Pre-catalysts, such as those based on the G3 or G4 Buchwald palladacycles, are air-stable and provide a reliable source of the active Pd(0) species. In situ generation from a palladium source like Pd(OAc)2 or Pd2(dba)3 and a ligand can also be effective but may require more careful optimization of the Pd:ligand ratio and activation conditions.

The Critical Role of Base and Ligand: A Mechanistic Perspective

The success of the Buchwald-Hartwig amination hinges on a delicate balance within the catalytic cycle. The base and ligand play pivotal, interconnected roles in ensuring the efficiency of each step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Complex Pd(0)L2->Ox_Add Ar-Cl Amine_Complex Pd-Amine Complex Ox_Add->Amine_Complex R2NH Amido_Complex Pd-Amido Complex Amine_Complex->Amido_Complex Base, -HBase+Cl- Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Product Product (Ar-NR2) ArCl This compound (Ar-Cl) R2NH Amine (R2NH) Base Base Ligand Ligand (L)

Caption: The Buchwald-Hartwig catalytic cycle for the amination of this compound.

The Role of the Ligand (L):

The phosphine ligand is arguably the most critical component for tuning the reactivity of the palladium catalyst. For a challenging substrate like this compound, the ligand must:

  • Promote Oxidative Addition: The ligand's electron-donating ability enriches the palladium center, making it more nucleophilic and facilitating the cleavage of the C-Cl bond.

  • Sterically Induce Reductive Elimination: Bulky ligands create steric crowding around the palladium center. This crowding is relieved during the final, product-forming reductive elimination step, thus accelerating this crucial phase of the cycle.[1] This increased rate of reductive elimination is key to outcompeting side reactions like β-hydride elimination.

The Role of the Base:

The base performs two essential functions in the catalytic cycle:

  • Amine Deprotonation: The primary role of the base is to deprotonate the coordinated amine, forming the palladium-amido complex.[2] The pKa of the base must be sufficiently high to achieve this deprotonation efficiently.

  • Halide Abstraction: The base also facilitates the displacement of the chloride from the palladium center.

The choice of base is a delicate balance. A base that is too strong can lead to the degradation of the isothiazole ring, while a base that is too weak will result in slow or incomplete conversion.

Recommended Ligands and Bases for Optimization

Based on literature precedent and our experience with heteroaryl chlorides, we recommend the following ligands and bases as a starting point for your optimization screen.

Table 1: Recommended Ligands

LigandStructureKey Features
XPhos

A bulky, electron-rich biarylphosphine ligand. Excellent for challenging C-Cl bond activation.
RuPhos

Similar to XPhos, with a different biaryl backbone. Often effective for secondary amines.
BrettPhos

A highly active ligand, particularly useful for coupling primary amines.
Josiphos-type Ligands (Structure varies)A class of ferrocene-based ligands that have shown promise for heteroaryl couplings.

Table 2: Recommended Bases

BasepKa of Conjugate AcidKey Characteristics
Sodium tert-butoxide (NaOtBu) ~19A very strong, non-nucleophilic base. Often a good starting point, but can cause substrate degradation.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Another strong, non-nucleophilic base. Can be effective when NaOtBu fails.
Potassium phosphate (K3PO4) ~12.3A weaker inorganic base. Good for sensitive substrates and can minimize side reactions.
Cesium carbonate (Cs2CO3) ~10.3A mild base that is often effective in polar aprotic solvents. Its solubility can be advantageous.[3]

Experimental Protocol: A Step-by-Step Guide to Optimization

This protocol provides a general framework for optimizing the Buchwald-Hartwig amination of this compound. It is designed to be performed in parallel in a multi-well reaction block for efficient screening.

Materials:

  • This compound

  • Amine of interest

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Selected ligands and bases from Tables 1 & 2

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the palladium pre-catalyst (1-2 mol%).

    • If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)2) and the ligand in the appropriate ratio (typically 1:1.2 to 1:2).

    • Add the base (1.5 - 2.0 equivalents).

    • Add this compound (1.0 equivalent).

    • Add the amine (1.1 - 1.2 equivalents).

  • Reaction Setup:

    • Add the anhydrous solvent to each vial to achieve the desired concentration (typically 0.1 - 0.5 M).

    • Seal the vials and remove them from the glovebox.

  • Reaction Execution:

    • Place the vials in the pre-heated heating block (start with a temperature of 80-100 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • Cool the reactions to room temperature.

    • Take an aliquot from each reaction and dilute it for analysis by LC-MS or GC-MS to determine the conversion and identify any side products.

  • Optimization:

    • Based on the initial screen, select the most promising ligand-base combination.

    • Further optimize the reaction by varying the temperature, solvent, and catalyst loading.

Troubleshooting_Workflow cluster_workflow Troubleshooting & Optimization Workflow Start Initial Reaction: Low Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Side_Products Are Side Products Observed? Check_Conversion->Check_Side_Products Yes Increase_Temp Increase Temperature Screen Stronger Bases (NaOtBu, LHMDS) Screen More Active Ligands (e.g., BrettPhos) Check_Conversion->Increase_Temp No Hydrodehalogenation Switch to Weaker Base (K3PO4, Cs2CO3) Use Bulkier Ligand (XPhos) Check_Side_Products->Hydrodehalogenation Yes, Hydrodehalogenation Decomposition Lower Temperature Use Weaker Base (K3PO4, Cs2CO3) Check_Side_Products->Decomposition Yes, Decomposition Success Reaction Optimized Check_Side_Products->Success No, Clean Conversion Increase_Temp->Check_Conversion Hydrodehalogenation->Check_Conversion Decomposition->Check_Conversion

Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.

Final Recommendations

For the Buchwald-Hartwig amination of this compound, there is no single "magic bullet" solution. A systematic approach to optimization is crucial for success. We recommend starting with a robust ligand such as XPhos, in combination with a strong base like NaOtBu, and a moderate temperature. If issues arise, this guide provides a logical framework for troubleshooting and identifying a more suitable set of reaction conditions. Remember to always work under an inert atmosphere and use anhydrous solvents to ensure the best possible results.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.[Link]
  • Role of the Base in Buchwald–Hartwig Amination.The Journal of Organic Chemistry.[Link]
  • Role of the Base in Buchwald–Hartwig Amination.The Journal of Organic Chemistry.[Link]
  • Buchwald-Hartwig amin

Sources

preventing homocoupling in Sonogashira reactions with 3-chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of preventing alkyne homocoupling in Sonogashira reactions involving 3-chloroisothiazole. The unique electronic properties of the isothiazole ring and the lower reactivity of aryl chlorides compared to bromides or iodides necessitate carefully optimized conditions to favor the desired cross-coupling product.[1]

Troubleshooting Guide: Minimizing Homocoupling

This section is designed to help you diagnose and resolve common issues leading to the formation of undesired 1,3-diynes (Glaser coupling products) during the Sonogashira coupling of this compound.

Q1: I'm observing significant amounts of alkyne homocoupling product and low yield of the desired 3-alkynylisothiazole. What are the primary causes?

The formation of homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[1][2] This is particularly prevalent when using copper(I) as a co-catalyst, as it can promote the oxidative dimerization of terminal alkynes in the presence of oxygen.[1][3][4][5] Several factors can exacerbate this issue, especially with a less reactive substrate like this compound:

  • Presence of Oxygen: The copper-catalyzed homocoupling pathway is an oxidative process.[5] Inadequate degassing of solvents and reagents, or a poor inert atmosphere, will significantly promote the formation of diynes.[1][6]

  • Copper(I) Co-catalyst: While often used to increase reaction rates, the copper(I) salt is the primary culprit in mediating Glaser coupling.[1][7][8]

  • Slow Cross-Coupling Kinetics: The C-Cl bond in this compound is less reactive than corresponding C-Br or C-I bonds, leading to a slower oxidative addition step in the palladium catalytic cycle.[1] If the cross-coupling is sluggish, the competing alkyne homocoupling has more opportunity to occur.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.

Q2: What is the most effective initial step to reduce alkyne homocoupling?

The most direct and effective strategy is to switch to a copper-free Sonogashira protocol .[1][5][7] This eliminates the primary catalyst for the Glaser coupling side reaction.[1][7][8] Copper-free conditions have been successfully developed and are often preferred to avoid this problematic side reaction.[1][7]

However, copper-free reactions may require adjustments to other parameters to achieve good yields, especially with a challenging substrate like an aryl chloride.

Logical Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot and optimize your reaction.

Troubleshooting_Workflow Troubleshooting Sonogashira Homocoupling start Problem: High Homocoupling in Sonogashira of this compound step1 Implement Copper-Free Conditions start->step1 step2 Optimize Ligand and Palladium Source step1->step2 If homocoupling persists or reaction is too slow end_success Success: High Yield of Cross-Coupled Product step1->end_success Problem solved step3 Select Appropriate Base and Solvent step2->step3 step4 Refine Reaction Parameters (Temperature, Concentration) step3->step4 step4->end_success Optimization successful end_fail Re-evaluate Substrate/Alkyne Stability or Consider Alternative Coupling step4->end_fail If yield remains low Catalytic_Cycles Sonogashira vs. Glaser Homocoupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Undesired Side Reaction) Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation (Cu-C≡CR') PdII->TM PdII_alkyne Ar-Pd(II)-C≡CR'(L₂) TM->PdII_alkyne CuI Cu(I) TM->CuI Regenerates Cu(I) for both cycles RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regenerates Catalyst Product Ar-C≡CR' RE->Product Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide + Cu(I), Base Base Base Cu_acetylide->TM To Sonogashira Cycle Dimer R'-C≡C-C≡C-R' Cu_acetylide->Dimer Oxidative Dimerization + O₂ O2 O₂ (Oxygen)

Sources

Navigating Catalyst Deactivation in Isothiazole Cross-Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing catalyst deactivation in the cross-coupling of isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this sulfur- and nitrogen-containing heterocycle. Isothiazoles are valuable scaffolds in medicinal chemistry, but their inherent electronic properties frequently lead to catalyst inhibition and reaction failure. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with isothiazole substrates so challenging?

A1: The primary difficulty arises from the isothiazole ring itself. It contains both a Lewis basic nitrogen and a sulfur atom, both of which can strongly coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, forming stable, off-cycle complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[1][2] This is particularly problematic with Pd(II) species, which are more electrophilic and have a higher affinity for such heteroatoms.[2]

Q2: My reaction mixture turned black. What does this mean and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[3] It signifies that the active, soluble Pd(0) catalyst has agglomerated into inactive, elemental palladium. This is a common sign of a failed reaction. To prevent this, you should employ stabilizing ligands, ensure strictly anaerobic conditions, and avoid excessively high temperatures.[3]

Q3: I'm not seeing any product formation in my Suzuki-Miyaura coupling of a bromo-isothiazole. What's the first thing I should check?

A3: The most likely culprit is catalyst poisoning by the isothiazole's heteroatoms. The first step in troubleshooting is to re-evaluate your ligand and palladium source. Standard ligands like triphenylphosphine may not be sufficient. Consider switching to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.[4] Also, using a Pd(0) precatalyst like Pd₂(dba)₃ can be advantageous as Pd(0) has a weaker affinity for the poisoning heteroatoms compared to Pd(II) sources.[2]

Q4: Can the position of the halide on the isothiazole ring affect the reaction's success?

A4: Absolutely. The reactivity of halo-isothiazoles in cross-coupling reactions is highly dependent on the position of the leaving group. For instance, in 3,5-dihaloisothiazoles, coupling reactions often occur with high regioselectivity at the C5 position, which is more reactive.[5] The C3 position is generally less reactive and may require more forcing conditions or different catalytic systems to participate in coupling reactions.[5]

Troubleshooting Guides for Specific Cross-Coupling Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with isothiazole substrates, success hinges on preventing catalyst poisoning and ensuring efficient transmetalation.

Problem: Low to No Conversion

  • Root Cause Analysis: The lone pairs on the isothiazole's nitrogen and sulfur atoms are likely coordinating to the palladium catalyst, inhibiting the oxidative addition step or subsequent steps in the catalytic cycle. The sulfur atom, in particular, is a known poison for palladium catalysts.[1]

  • Solutions & Scientific Rationale:

    • Ligand Selection: Standard ligands are often ineffective. Switch to bulky, electron-rich monophosphine ligands.

      • Why? These ligands create a sterically hindered environment around the palladium atom, which physically discourages the coordination of the isothiazole ring. Their strong electron-donating ability also stabilizes the active Pd(0) species, preventing decomposition and facilitating the rate-limiting oxidative addition step.[4][6]

    • Palladium Precatalyst Choice:

      • Recommendation: Use Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand.[7]

      • Why? Pd(0) is more nucleophilic and less electrophilic than Pd(II) salts (e.g., Pd(OAc)₂), giving it a lower affinity for the Lewis basic heteroatoms of the isothiazole ring.[2] This helps keep the catalyst "on-cycle."

    • Base and Solvent Optimization:

      • Recommendation: Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[7] For solvents, anhydrous and deoxygenated options like toluene, dioxane, or a mixture of toluene/water are standard.[7]

      • Why? The base is crucial for activating the boronic acid in the transmetalation step. However, an overly strong base can lead to side reactions. The solvent system must be able to dissolve all components and be rigorously deoxygenated to prevent oxidation of the Pd(0) catalyst.[3]

Table 1: Recommended Starting Conditions for Isothiazole Suzuki Coupling

ComponentRecommendationRationale
Halo-isothiazole Bromo- or Iodo-isothiazolesC-Br and C-I bonds are weaker and undergo oxidative addition more readily than C-Cl bonds.[6]
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Provides the active Pd(0) species with lower affinity for heteroatom poisoning.[2]
Ligand SPhos, XPhos, or other bulky biaryl phosphines (1.1-1.5 eq. to Pd)Sterically shields the palladium center and electronically stabilizes the active catalyst.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Effective for transmetalation without causing excessive substrate degradation.[7]
Solvent Toluene/H₂O (e.g., 10:1) or Dioxane/H₂OAnhydrous, degassed solvents are critical to prevent catalyst oxidation and decomposition.[3]
Temperature 80-110 °CSufficient to drive the reaction without causing rapid catalyst decomposition.[7]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 4-Bromo-isothiazole [7]

  • To a microwave vial, add 4-bromo-isothiazole (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2 mmol).

  • Add a magnetic stir bar, then add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to obtain the desired 4-aryl-isothiazole.

Guide 2: Buchwald-Hartwig Amination

Forming C-N bonds with isothiazoles is crucial for many pharmaceutical applications. The main challenge is the competition between the desired amine nucleophile and the isothiazole's own nitrogen atom for coordination to the palladium center.

Problem: Low Yield and Formation of Side Products

  • Root Cause Analysis: The isothiazole ring can act as a ligand, leading to catalyst inhibition.[8] Additionally, the strong bases typically used in Buchwald-Hartwig amination can potentially promote isothiazole ring-opening or other degradation pathways, although this is less commonly reported than catalyst poisoning.

  • Solutions & Scientific Rationale:

    • Advanced Ligand Systems:

      • Recommendation: Employ highly specialized, bulky dialkylbiaryl phosphine ligands such as GPhos or BrettPhos.

      • Why? These ligands are designed to be extremely bulky and electron-donating. This combination accelerates the rate-limiting reductive elimination step to form the C-N bond, helping the desired reaction outcompete deactivation pathways.[9] Their steric profile also effectively prevents the isothiazole from accessing the metal center.

    • Careful Base Selection:

      • Recommendation: Use a strong but non-nucleophilic base like NaOtBu or LHMDS.[10]

      • Why? A strong base is required to deprotonate the amine and form the active palladium-amido complex.[9] Using a sterically hindered base minimizes side reactions with the halo-isothiazole or other functional groups in the molecule.

Diagram: Catalyst Deactivation by Isothiazole Coordination

This diagram illustrates how the isothiazole substrate can bind to the palladium catalyst, taking it out of the productive catalytic cycle.

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway A L-Pd(0) (Active Catalyst) B Oxidative Addition A->B H L-Pd(0)-Isothiazole (Inactive Complex) A->H C L-Pd(II)(Ar)(X) B->C + Ar-X D Amine Binding & Deprotonation C->D C->H + Isothiazole (Poisoning) E L-Pd(II)(Ar)(NR₂) D->E + HNR₂ - HX F Reductive Elimination E->F F->A - Product G Ar-NR₂ (Product) F->G

Caption: Catalyst poisoning by the isothiazole substrate.

Guide 3: Sonogashira Coupling

The Sonogashira coupling is invaluable for installing alkyne moieties. With isothiazoles, the reaction requires careful management of both the palladium and copper catalysts.

Problem: Poor Reactivity and Homocoupling of Alkyne

  • Root Cause Analysis: In addition to palladium poisoning by the isothiazole, the copper(I) co-catalyst can also be sequestered. Furthermore, suboptimal conditions can favor the undesired Glaser coupling (homocoupling) of the terminal alkyne.

  • Solutions & Scientific Rationale:

    • Copper-Free Conditions:

      • Recommendation: Consider a copper-free Sonogashira protocol.

      • Why? Eliminating the copper co-catalyst removes the pathway for Glaser homocoupling and simplifies the reaction mixture, reducing potential deactivation pathways.[11] These protocols often require a slightly higher catalyst loading or more specialized ligands but can provide cleaner reaction profiles.

    • Catalyst and Ligand Choice:

      • Recommendation: For traditional Sonogashira, Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.[11] For copper-free systems, bulky, electron-rich phosphines are again beneficial.[12]

      • Why? The Pd(PPh₃)₂Cl₂ complex is robust and widely used.[13] In copper-free variants, the principles of ligand design are similar to other cross-couplings: protect the metal center and promote the catalytic cycle.

    • Amine Base:

      • Recommendation: Use a bulky amine base like diisopropylethylamine (DIPEA) or a liquid amine like triethylamine (TEA) which can also serve as a solvent.

      • Why? The amine base is critical for deprotonating the alkyne and facilitating the catalytic cycle.[13] Using it in excess can help drive the reaction to completion.

Experimental Protocol: Sonogashira Coupling of 3-Halo-5-substituted-isothiazole [5]

  • To a solution of the 3-halo-5-substituted-isothiazole (1 mmol) and the terminal alkyne (1.2 mmol) in anhydrous, degassed THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add triethylamine (3 mmol) and stir the mixture at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired alkynylated isothiazole.

Concluding Remarks

The successful cross-coupling of isothiazoles is an achievable goal that requires a departure from standard protocols. The key to overcoming catalyst deactivation lies in a rational approach to catalyst and ligand selection, grounded in the understanding that the isothiazole ring itself is a potent coordinating agent. By employing sterically demanding, electron-rich ligands and optimizing reaction conditions to favor the productive catalytic cycle, researchers can effectively mitigate catalyst poisoning and unlock the synthetic potential of this important heterocyclic scaffold.

References

  • Li, Y., & Ma, D. (2009). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 4(19), 3293–3296.
  • Lunn, G. H., & Jackson, W. R. (2006). New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681–3693.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 136(41), 14407–14410.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • Gandon, V., & Malacria, M. (2014). Cyclocarbopalladation/cross-coupling cascade reactions in sulfide series: access to sulfur heterocycles. The Journal of Organic Chemistry, 79(11), 5148–5157.
  • Reddit user discussion. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • International Journal of Advanced Research in Science and Technology. (2023). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts.
  • Watson, D. A., & Weix, D. J. (2023). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064.
  • Zhuravlev, F. A. (2019). Isothiazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(21), 7799–7809.
  • de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4211–4244.
  • Nova, A., & Baldi, M. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2020–2035.
  • Venditti, A., & d'Ischia, M. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1787.
  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides.
  • Reddit user discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.
  • White Rose eTheses Online. (2020). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Singleton, D. A., & Zhang, X. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(4), 1471–1474.
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 325, 1–52.
  • Gard, G. L., & Shreeve, J. M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1189–1204.
  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(47), 13915–13925.
  • Doucet, H., & Roger, J. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
  • Bellina, F., & Rossi, R. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2010(19), 3533–3549.
  • ResearchGate. (2012). Isothiazole Derivatives as Building Blocks in Cross-Coupling Reactions. Unexpected Ring Transformations. ResearchGate.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wipf, P., Salamoun, J., Anderson, S., Burnett, J. C., & Gussio, R. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Organic Letters, 16(7), 2034–2037.
  • Doucet, H., & Roger, J. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186.

Sources

Technical Support Center: Byproduct Formation in Nucleophilic Substitution of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution on the isothiazole ring is a cornerstone of synthetic strategies for a variety of biologically active compounds.[1][2][3] However, the inherent reactivity of the isothiazole nucleus can lead to undesired byproduct formation, complicating purification and reducing yields. This guide provides in-depth troubleshooting for common issues encountered during the nucleophilic substitution of 3-chloroisothiazole, with a focus on understanding and mitigating byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant amounts of a byproduct that appears to be a ring-opened product. What is causing this and how can I prevent it?

A1: Ring-opening is a known side reaction in nucleophilic substitutions of isothiazoles, often initiated by nucleophilic attack at the sulfur atom. [4]

Root Cause Analysis:

The isothiazole ring is susceptible to nucleophilic attack at multiple sites. While the desired reaction is substitution at the C3 position, strong or soft nucleophiles can preferentially attack the electrophilic sulfur atom (S1). This leads to cleavage of the weak N-S bond and formation of acyclic byproducts.

Troubleshooting Workflow:

start High percentage of ring-opened byproduct detected condition1 Is the nucleophile 'soft' (e.g., thiols, phosphines)? start->condition1 condition2 Are you using a strong, non-nucleophilic base? condition1->condition2 No solution1 Consider a 'harder' nucleophile (e.g., amines, alkoxides). condition1->solution1 Yes condition3 Is the reaction temperature elevated? condition2->condition3 No solution2 Use a weaker, non-interfering base (e.g., K2CO3, DIPEA). condition2->solution2 Yes solution3 Lower the reaction temperature and monitor for longer reaction times. condition3->solution3 Yes end Minimized ring-opening condition3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for ring-opening byproducts.

Detailed Explanation & Protocol Adjustments:

  • Nucleophile Choice: "Soft" nucleophiles, characterized by high polarizability, have a higher propensity to attack the "soft" sulfur atom. If your synthesis allows, consider switching to a "harder" nucleophile.

  • Base Selection: Strong bases can deprotonate the isothiazole ring or the nucleophile, altering their reactivity and potentially favoring side reactions. Using a milder, non-nucleophilic base can minimize these effects.

  • Temperature Control: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.

Q2: My reaction is producing a mixture of isomers. Besides the expected 3-substituted product, I am isolating a 5-substituted isothiazole. How is this possible?

A2: While substitution at the C3 position is generally favored for this compound, isomerization can occur under certain conditions, leading to substitution at the C5 position. Position 5 of the isothiazole ring is generally more active in nucleophilic substitution reactions than position 3.[5]

Mechanistic Insight:

The formation of a 5-substituted isomer from a 3-chloro starting material is not a direct substitution. It likely proceeds through a more complex mechanism, potentially involving ring-opening and re-cyclization, or via a benzyne-like intermediate under strongly basic conditions.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommended Action
Base Strength Very strong bases (e.g., NaNH2, LDA) can promote elimination-addition (benzyne-type) mechanisms, leading to loss of regioselectivity.Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
Solvent Polarity Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates that may lead to isomerization.Experiment with less polar solvents like THF or toluene.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can allow for thermodynamic equilibration to a more stable isomer.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocol to Enhance C3 Selectivity:

  • Reaction Setup: To a solution of this compound in anhydrous THF at 0 °C, add 1.1 equivalents of your nucleophile.

  • Base Addition: Slowly add 1.2 equivalents of diisopropylethylamine (DIPEA) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS every hour.

  • Workup: Once the this compound is consumed, quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Q3: I am attempting an amination of this compound and observing the formation of di-substituted and other complex amine-related byproducts. How can I improve the selectivity for the mono-aminated product?

A3: Over-reaction and side reactions are common in amination reactions, especially with highly reactive amines. The use of a large excess of the amine can lead to the formation of mixtures of products.[6]

Common Amine-Related Byproducts and Their Formation:

  • Di-substitution: The initially formed 3-amino-isothiazole can act as a nucleophile and react with another molecule of this compound.

  • Ring Amination: The amine can potentially add to other positions on the isothiazole ring, especially if the ring is activated by other substituents.

  • Complex Condensation Products: Under harsh conditions, amines can mediate complex condensation and polymerization reactions.

Strategies for Promoting Mono-amination:

start Undesired amine-related byproducts strategy1 Control Stoichiometry (Use slight excess of amine) start->strategy1 strategy2 Use a Protecting Group (e.g., Boc on the amine) start->strategy2 strategy3 Lower Reaction Temperature start->strategy3 strategy4 Optimize Solvent and Base start->strategy4 outcome1 Reduced di-substitution strategy1->outcome1 outcome2 Prevents secondary reactions of the product strategy2->outcome2 outcome3 Favors kinetic product (mono-substitution) strategy3->outcome3 outcome4 Minimize side reactions strategy4->outcome4 end Improved yield of mono-aminated product outcome1->end outcome2->end outcome3->end outcome4->end

Caption: Strategies to improve mono-amination selectivity.

Detailed Recommendations:

  • Stoichiometric Control: Instead of a large excess, use a slight excess (1.1-1.5 equivalents) of the amine to minimize the chances of a second substitution.

  • Protecting Group Strategy: If the amine is particularly reactive, consider using a protected form (e.g., a Boc-protected amine) and deprotecting it in a subsequent step.

  • Temperature and Addition Rate: Add the amine slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and maintain selectivity.

  • Solvent and Base: A less polar solvent may disfavor the formation of charged intermediates that can lead to side reactions. A bulky, non-nucleophilic base can also help by minimizing its interference with the primary reaction pathway.

References

  • Sykes, P., & Kocienski, P. (1996). Reactions of some isothiazolium salts with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (22), 2749-2755.
  • Krasov, A. V., & Gulevskaya, A. V. (2019). Isothiazoles in the design and synthesis of biologically active substances and ligands for metal complexes. Russian Chemical Reviews, 88(10), 1073–1105.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Powers, A. S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(28), 11091–11096.
  • Ashenhurst, J. (2023). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry.
  • Ivachtchenko, A. V., et al. (2020). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Chemistry of Heterocyclic Compounds, 56(10), 1227-1244.
  • Adam, A., & Slack, R. (1959). Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
  • Adam, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process.
  • LibreTexts. (2020). Common nucleophilic substitution reactions. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Glasp. (2018). Nucleophilic & Electrophilic Aromatic Substitution Reactions | Summary and Q&A.
  • LibreTexts. (2021).
  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Heterocycles Part 1 - Nucleophilic Arom
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • El-Sayed, M. A. A. (2004). The chemistry of isothiazoles. Journal of the Chinese Chemical Society, 51(5A), 995-1014.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
  • Zawisza, A., et al. (2007). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 62(12), 947-957.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis.
  • LibreTexts. (2021). Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
  • United States Patent (19). (1996). Method for the substitution of an amino group of a heterocyclic primary amine by a chlorine atom and synthesis of 2-chloro-5-methylthiazole and its derivatives by application thereof.
  • Chen, B. C., et al. (2010).
  • Tratnyek, P. G., & Macalady, D. L. (1995). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. Journal of agricultural and food chemistry, 43(10), 2730-2736.

Sources

stability of 3-chloroisothiazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloroisothiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice for common issues related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: The stability of this compound, like other isothiazolinones, is highly dependent on pH and temperature. Generally, it exhibits significantly greater stability in acidic to neutral aqueous media compared to basic conditions.[1][2] Under alkaline conditions, it is susceptible to rapid chemical degradation, primarily through hydrolysis.[1][3] Temperature is an accelerating factor for degradation across all pH levels, but its effect is most pronounced in basic solutions.[1][2]

Q2: I'm observing rapid degradation of my this compound stock in a basic buffer (pH > 8). What is happening?

A2: This is an expected outcome. The isothiazole ring, particularly when substituted with an electron-withdrawing group like chlorine, is susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in basic solutions. This attack typically initiates a ring-opening cascade, leading to the irreversible degradation of the this compound molecule. The rate of this degradation is directly proportional to the concentration of hydroxide ions, meaning it will be faster at pH 10 than at pH 8.[1]

Q3: What are the likely degradation products of this compound in a basic medium?

A3: The primary degradation pathway involves the cleavage of the nitrogen-sulfur (N-S) bond within the isothiazole ring.[1] While specific degradation products for this compound are not extensively detailed in the provided literature, by analogy with related isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), the process likely leads to the formation of smaller, more polar, and acyclic compounds.[1][4] The initial nucleophilic attack by a hydroxide ion can lead to a series of intermediates that ultimately break down into compounds such as malonamic acids or their derivatives.

Q4: My experiment requires a pH of 9. How can I minimize the degradation of this compound?

A4: While challenging, you can take several steps to mitigate degradation:

  • Temperature Control: Perform your experiment at the lowest feasible temperature. The rate of degradation can double with a temperature increase of just 5-10°C.[2]

  • Minimize Exposure Time: Prepare your basic solution of this compound immediately before use. Avoid storing the compound in basic buffers.

  • Use a Lower Concentration: If the experimental design allows, using a lower concentration of this compound can reduce the absolute amount of degradation over time.

  • Consider a Different Buffer System: Investigate if a buffer system at a lower pH (closer to neutral) is compatible with your experimental goals.

Q5: Is this compound stable under acidic conditions?

A5: Yes, isothiazolinones as a class are significantly more stable in acidic media.[1][2] In an acidic environment, the nitrogen atom in the isothiazole ring can become protonated. This positive charge on the ring system reduces its susceptibility to nucleophilic attack, which is the primary degradation mechanism in basic solutions. It is generally stable at a pH of 5.5, even at elevated temperatures for extended periods.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. The compound is in a high pH solution (pH > 8).Confirm the pH of your solvent or buffer. If basic, prepare fresh samples immediately before analysis and keep them cooled. Neutralize samples if storage is necessary.
Appearance of multiple new, early-eluting peaks in the chromatogram. These are likely polar degradation products from ring-opening.Use a mass spectrometry (MS) detector to identify the mass of the degradation products and elucidate their structures. This confirms that you are observing degradation and not contamination.
Inconsistent results between experimental replicates. Degradation is occurring at a variable rate due to slight differences in temperature, pH, or time before analysis.Strictly control all experimental parameters. Use a thermostatically controlled environment. Ensure the pH of all solutions is consistent and measure it accurately. Standardize the time from sample preparation to analysis.
No degradation observed under forced degradation (stress) testing with acid. The molecule is inherently stable to the acidic conditions applied.To confirm stability, you may need to apply more stringent conditions, such as increasing the acid concentration (e.g., from 0.1 M to 1 M HCl), raising the temperature, or extending the exposure time.[4] However, be aware that overly harsh conditions may produce irrelevant degradation products.

Stability Profile Summary

The following table summarizes the expected stability of this compound under various conditions, based on general principles for isothiazolinones.

Condition pH Range Temperature Expected Stability / Half-Life Primary Degradation Pathway
Acidic 1 - 6Room Temp (20-25°C)High / Long (Days to Months)Very slow hydrolysis
Neutral 6 - 7.5Room Temp (20-25°C)Moderate / ModerateSlow hydrolysis
Basic 8 - 10Room Temp (20-25°C)Low / Short (Hours to Days)[1]Nucleophilic attack by OH⁻, leading to ring cleavage.[1]
Strongly Basic > 10Room Temp (20-25°C)Very Low / Very Short (Minutes to Hours)Rapid nucleophilic attack and ring cleavage.
Elevated Temp Any40-60°CStability decreases significantly across all pH values, especially at pH > 8.[2]Accelerated hydrolysis.

Mechanistic Pathways and Workflows

Degradation Mechanisms

The stability of this compound is fundamentally dictated by the susceptibility of the isothiazole ring to nucleophilic attack. The diagrams below illustrate the proposed mechanisms under different pH conditions.

G cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) A This compound A_prot Protonated Isothiazole (N-H+) A->A_prot Protonation H_ion H+ Stable Resistant to Nucleophilic Attack (High Stability) A_prot->Stable B This compound Transition Nucleophilic Attack on Ring B->Transition Rate-determining step OH_ion OH- RingOpen Ring-Opened Intermediate Transition->RingOpen N-S Bond Cleavage Degradation Degradation Products (e.g., N-substituted amides) RingOpen->Degradation

Caption: Proposed stability and degradation pathways for this compound.

Experimental Workflow for Stability Assessment

A forced degradation study is essential to systematically evaluate the stability of this compound. The following workflow provides a robust framework for these experiments.

workflow prep 1. Preparation Prepare solutions of this compound in acidic, basic, and neutral media. stress 2. Stress Application Incubate solutions at controlled temperatures (e.g., 40°C, 60°C) and protect from light. prep->stress sample 3. Sampling Withdraw aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours). stress->sample neutralize 4. Neutralization Immediately neutralize acidic/basic samples to quench the degradation reaction. sample->neutralize analyze 5. Analysis Analyze samples using a stability-indicating method (e.g., HPLC-UV). neutralize->analyze identify 6. Identification (If needed) Characterize significant degradation products using LC-MS/MS. analyze->identify >10% degradation data 7. Data Interpretation Calculate degradation rates and half-life. Propose degradation pathways. analyze->data identify->data

Caption: General workflow for a forced degradation study.

Protocols

Protocol: Forced Hydrolytic Degradation Study

This protocol outlines the steps to assess the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • Volumetric flasks, pipettes

  • Thermostatically controlled water bath or oven

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or water, depending on solubility) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Stress: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve the target final concentration (e.g., 50 µg/mL).

    • Basic Stress: In a separate volumetric flask, add the same volume of stock solution to 0.1 M NaOH to achieve the same final concentration.

    • Neutral Stress (Control): Prepare a similar solution using HPLC-grade water instead of acid or base.

  • Incubation:

    • Place the prepared flasks into a water bath or oven set to a desired temperature (e.g., 60°C).

    • Simultaneously, keep a "time zero" (T=0) aliquot of each solution at 2-8°C, protected from light.

  • Time-Point Sampling:

    • Withdraw aliquots from each flask at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • For the acidic sample, immediately neutralize it with an equivalent molar amount of 0.1 M NaOH.

    • For the basic sample, immediately neutralize it with an equivalent molar amount of 0.1 M HCl. This step is crucial to stop the degradation process before analysis.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating HPLC method. The method should be able to resolve the this compound peak from any potential degradation products.

    • Monitor the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). National Institutes of Health (NIH).
  • Process for the preparation of chlorothiazole derivatives. (1991). Google Patents.
  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. (2017). ResearchGate.
  • Stabilization of 3-isothiazolone solutions. (1995). Google Patents.
  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2012). SciELO.
  • Methylchloroisothiazolinone. (n.d.). Wikipedia.
  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (2006). Google Patents.
  • Process for the preparation of chlorothiazole derivatives. (1991). Google Patents.
  • Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. (1999). PubMed.
  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.
  • A Thermal Analysis Study of the Decomposition of Hydrochlorthiazide. (2006). ResearchGate.
  • Stabilization of 3-isothiazolone solutions. (1994). Google Patents.
  • Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. (1992). EPA NEIPS.
  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1994). ResearchGate.
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. (2018). PubMed.
  • In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue. (2016). PubMed.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2004). ResearchGate.
  • Analytical method development of methylisothiazolinone, a preservative, in rat plasma using LC-MS/MS. (2018). PubMed.
  • Methylisothiazolinone. (n.d.). PubChem.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ACS Publications.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2019). ResearchGate.
  • Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (1992). RSC Publishing.

Sources

Technical Support Center: Improving Regioselectivity in the Functionalization of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective functionalization of the 3-chloroisothiazole scaffold. As a privileged core in many biologically active molecules, precise control over its substitution pattern is paramount. This document provides in-depth, field-proven insights and troubleshooting protocols to address common issues related to C4 versus C5 selectivity.

Understanding the Fundamentals of Regioselectivity in this compound

The functionalization of the this compound ring at the C4 and C5 positions is a common objective, yet achieving high regioselectivity can be challenging. The outcome of these reactions is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can favor either kinetic or thermodynamic products.

Electronic Landscape of the this compound Ring:

The isothiazole ring is an electron-deficient heterocycle. The nitrogen atom's electron-withdrawing nature, combined with the inductive effect of the chlorine atom at C3, significantly influences the acidity of the C-H protons at the C4 and C5 positions.

  • C5 Position: The proton at the C5 position is generally considered the most acidic C-H proton on the isothiazole ring. This is due to the stabilization of the corresponding carbanion by the adjacent sulfur atom and the inductive effect of the nitrogen atom. Consequently, reactions that proceed via deprotonation, such as lithiation, often show a strong preference for the C5 position.

  • C4 Position: The proton at the C4 position is less acidic than the C5 proton. However, its reactivity can be enhanced under certain conditions, particularly when steric factors or specific catalytic cycles come into play. The electron-withdrawing chlorine atom at C3 does have an acidifying effect on the C4-H bond.

Frequently Asked Questions (FAQs)

Q1: Why is C5 functionalization often the major product in my reactions?

A1: The inherent electronic properties of the isothiazole ring favor functionalization at the C5 position. The C5 proton is the most acidic, making it the preferred site for reactions involving deprotonation, such as lithiation or certain base-mediated C-H activations. In many palladium-catalyzed direct C-H arylations, the reaction mechanism proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which is highly sensitive to C-H bond acidity, thus favoring the C5 position.[1]

Q2: I am observing a mixture of C4 and C5 isomers. What are the primary factors controlling this ratio?

A2: Obtaining a mixture of regioisomers is a common problem and is typically governed by the principle of kinetic vs. thermodynamic control .[2][3]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate. For this compound, this is often the C5-functionalized product due to the higher acidity of the C5-H.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. Under these conditions, the most stable product will be the major isomer. The relative stability of the C4- vs. C5-substituted product can depend on the nature and size of the substituent introduced. Steric interactions between the new group and the C3-chloro substituent could potentially make the C5-substituted product thermodynamically favored.

Q3: How significant are steric effects from the C3-chloro group?

A3: While chlorine is not an exceptionally bulky substituent, steric hindrance can still play a role, particularly with bulky incoming electrophiles or catalyst complexes.[4][5] In such cases, the less hindered C5 position might be favored even if electronic factors were not dominant. The interplay between steric and electronic effects is crucial and can be modulated by the choice of reagents and reaction conditions.[6][7]

Q4: Can the choice of metal catalyst influence the regioselectivity of C-H functionalization?

A4: Absolutely. The choice of the transition metal is a critical parameter. For instance, in the C-H arylation of related azole heterocycles, switching from a palladium catalyst to a copper-based system has been shown to invert the regioselectivity.[1] This is because different metals can operate via different mechanistic pathways (e.g., electrophilic palladation vs. base-promoted C-H metalation with copper), which have different sensitivities to the electronic and steric environment of the C-H bonds.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Direct C-H Arylation

Symptom: You are attempting a direct C-H arylation of this compound with an aryl halide and obtaining a mixture of C4- and C5-arylated products, with the C5 isomer often predominating.

Causality: This issue typically arises when the reaction conditions are not optimized to sufficiently differentiate between the electronic and steric environments of the C4 and C5 positions. The choice of catalyst, ligand, base, and solvent all play a crucial role in directing the regioselectivity of palladium-catalyzed C-H functionalization.[8][9]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity start Start: Mixture of C4/C5 Isomers step1 Step 1: Modify Catalyst System (C5 is typically favored) start->step1 step2 Step 2: Adjust Reaction Conditions (Kinetic vs. Thermodynamic) step1->step2 If mixture persists end_c5 Goal: C5-Selective Arylation step1->end_c5 Use Ligand-Free Pd(OAc)2 or PdCl2(dppf) step3 Step 3: Change Arylating Agent step2->step3 If selectivity is still poor end_c4 Goal: C4-Selective Arylation step2->end_c4 Lower Temp & Shorten Time (Kinetic Control) step2->end_c5 Increase Temp & Time (Thermodynamic Control) step3->end_c4 Use Bulky Aryl Halide

Caption: Workflow for troubleshooting poor regioselectivity.

Solutions:

  • Modify the Catalyst System:

    • To Favor C5 (Generally Easier):

      • Ligand-Free Palladium: Using a simple palladium salt like Pd(OAc)₂ without a phosphine ligand often favors the most acidic C-H bond, leading to high C5 selectivity.[8]

      • Bulky Electron-Rich Ligands: Ligands like XPhos or SPhos can sometimes enhance selectivity for the C5 position.

    • To Attempt C4 Selection:

      • Switch to a Different Metal: Experiment with copper-based catalysts (e.g., CuI or CuTC) as they can exhibit different regiochemical preferences compared to palladium.[1]

      • Ligand Screening: The use of specific ligands can alter the steric environment around the metal center, potentially favoring the C4 position. A thorough screening of phosphine and N-heterocyclic carbene (NHC) ligands is recommended.

  • Adjust Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • For the Kinetic Product (likely C5): Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.

    • For the Thermodynamic Product: If you suspect the C4-substituted product might be more stable, run the reaction at a higher temperature (e.g., 120-140 °C) for an extended period to allow the product distribution to reach equilibrium.

  • Vary the Coupling Partner:

    • The steric bulk of the aryl halide can influence regioselectivity. Using a sterically demanding aryl halide (e.g., with ortho-substituents) may favor reaction at the less hindered C5 position.

Parameter Strategy for C5-Selectivity (Kinetic Product) Strategy for C4-Selectivity (More Challenging) Rationale
Catalyst Pd(OAc)₂, PdCl₂(dppf)Screen Cu(I) salts (e.g., CuI, CuTC), explore different Pd/ligand combinationsDifferent metals/ligands have distinct mechanistic pathways and steric profiles.[1]
Ligand None, or bulky phosphines (e.g., XPhos)Screen various ligands (e.g., Phen, NHCs)Ligands modify the steric and electronic properties of the catalyst.
Base K₂CO₃, Cs₂CO₃Screen weaker bases (e.g., KOAc) or non-coordinating basesThe base is integral to the C-H activation step; its strength can influence which proton is abstracted.
Temperature Lower (e.g., 80-100 °C)Higher (e.g., 120-140 °C) to potentially favor the thermodynamic product, or lower to exploit subtle kinetic differences.Governs kinetic vs. thermodynamic control.[2]
Reaction Time ShorterLonger (for thermodynamic control)Prevents or encourages product equilibration.
Problem 2: Difficulty in Achieving C4-Selective Functionalization via Lithiation

Symptom: You are attempting to functionalize this compound via lithiation followed by quenching with an electrophile, but you exclusively obtain the C5-functionalized product.

Causality: As mentioned, the C5 proton is significantly more acidic than the C4 proton, leading to preferential deprotonation at C5 with strong bases like n-BuLi or LDA. Overcoming this inherent reactivity requires a more nuanced strategy.

Solutions:

  • Directed ortho-Metalation (DoM):

    • This is the most promising strategy for directing deprotonation to the C4 position. It requires the prior installation of a Directing Metalation Group (DMG) at the C5 position.[6][10] The DMG coordinates to the lithium base, bringing it into close proximity with the C4 proton and forcing deprotonation at that site.

    • Workflow:

      • Synthesize a 3-chloro-5-(DMG)-isothiazole. Suitable DMGs include methoxy (-OMe), amides (-CONR₂), or oxazolines.

      • Treat this substrate with a strong lithium base (e.g., s-BuLi or LDA) at low temperature (-78 °C). The base will be directed to deprotonate the C4 position.

      • Quench the resulting C4-lithiated species with your desired electrophile.

      • Remove the DMG if necessary.

    G cluster_1 Directed ortho-Metalation (DoM) Strategy start This compound step1 Install Directing Metalation Group (DMG) at C5 start->step1 step2 Directed Lithiation at C4 (e.g., s-BuLi, -78°C) step1->step2 step3 Quench with Electrophile (E+) step2->step3 step4 Remove DMG (if required) step3->step4 product C4-Functionalized Product step4->product

    Caption: Strategy for C4-functionalization using a Directing Metalation Group.

  • Halogen-Dance Reaction:

    • If a C5-halogenated-3-chloroisothiazole is available or can be synthesized, a halogen-dance reaction might be possible. Treatment with a strong lithium base can sometimes induce rearrangement of the initial C5-lithiated species to the thermodynamically more stable C4-lithiated isomer before quenching. This is highly substrate and condition-dependent and requires careful optimization.

Experimental Protocols

Protocol 1: Regioselective C5-Arylation via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective functionalization of the C5 position, assuming a 3-chloro-5-bromoisothiazole starting material, as the C-Br bond is more reactive than the C-Cl bond in palladium catalysis.

  • Setup: To an oven-dried Schlenk flask, add 3-chloro-5-bromoisothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-arylisothiazole.

Protocol 2: Attempted C4-Functionalization via Directed ortho-Metalation (Hypothetical Example)

This protocol outlines a potential approach for C4-functionalization using a hypothetical 3-chloro-5-methoxyisothiazole as the starting material.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and a dropping funnel, add 3-chloro-5-methoxyisothiazole (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the desired C4-functionalized product. The methoxy group at C5 could potentially be removed in a subsequent step if required.

References

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.
  • Technical Support Center: Strategies to Increase the Rate of C-H Functionaliz
  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen.
  • Directed ortho metal
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Directed (ortho)
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrost
  • Bordwell pKa Table. University of Wisconsin-Madison.
  • Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionaliz
  • Steric effects. Wikipedia.
  • Computational tools for the prediction of site- and regioselectivity of organic reactions. Digital Discovery.
  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Heterocycle Formation via Palladium-Catalyzed C–H Functionaliz
  • Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Physical Chemistry Chemical Physics.
  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central.
  • Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions".
  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • pKa values. The OChemTutor.
  • Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.
  • [Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][4][8][10]triazoles. ACS Omega.]([Link])
  • [Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][4][8][10]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry.]([Link])
  • Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents.
  • Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. ChemistrySelect.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Estimate the pKa values of the following compounds. Pearson.
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry.
  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem.

Sources

dealing with poor solubility of 3-chloroisothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloroisothiazole derivatives. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've witnessed firsthand the immense potential of this class of compounds, particularly in medicinal chemistry and materials science.[1][2] I also understand that their promising biological activity is often hampered by a significant experimental hurdle: poor aqueous solubility.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experiments. We will explore the causes of poor solubility for this specific chemical family and provide a logical, step-by-step framework for systematically overcoming these challenges.

Part 1: Foundational FAQs - Understanding the Solubility Problem

This section addresses the fundamental questions you should consider before attempting any solubilization protocol. A thorough understanding of the problem is the first step toward an effective solution.

Q1: Why are my this compound derivatives so difficult to dissolve in aqueous buffers?

A: The poor solubility of this compound derivatives is not arbitrary; it's rooted in their molecular structure. Several factors contribute to this "brick-dust" characteristic:

  • Inherent Hydrophobicity: The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, combined with the presence of a chlorine atom, creates a significantly nonpolar, lipophilic molecule.[1][3] This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • High Crystal Lattice Energy: Many of these derivatives are crystalline solids. The strong intermolecular forces holding the molecules together in a crystal lattice must be overcome by the solvent. If the energy released from solvent-solute interactions is less than the crystal lattice energy, the compound will not dissolve. This is a common challenge for highly crystalline, poorly soluble drugs.[4][5]

  • Lack of Ionizable Groups: Unless your specific derivative has been functionalized with acidic or basic groups, the core this compound structure is neutral. This prevents the use of simple salt formation, a common technique to improve the solubility of ionizable drugs.[6][7]

Q2: What critical characterization steps should I perform before trying to solubilize my compound?

A: Attempting to solubilize a compound without understanding its fundamental properties is inefficient. Before you begin, invest time in the following characterizations:

  • Determine the pKa: If your derivative has any potentially ionizable functional groups, determining the acid dissociation constant (pKa) is crucial. This value will dictate whether pH adjustment is a viable strategy and in what pH range your compound will be charged (and likely more soluble). The basicity of the nitrogen atom in the isothiazole ring is a key factor to consider.[8][9]

  • Assess Solid-State Properties: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This will tell you if your material is crystalline or amorphous and reveal its melting point. Amorphous forms are generally more soluble than their stable crystalline counterparts but can be less stable.[4][10] Knowing the thermal stability is critical for methods like hot-melt extrusion.

  • Measure Baseline Solubility: You must quantify the problem before you can solve it. Use a standardized method to measure the baseline thermodynamic and kinetic solubility of your compound. This provides a benchmark against which you can measure the success of your enhancement strategies.

Q3: What are the standard methods for accurately measuring solubility?

A: The term "solubility" can refer to two different measurements: thermodynamic and kinetic. Both are important.

  • Thermodynamic Solubility is the true equilibrium solubility. The traditional "shake-flask" method is the gold standard.[11] In this method, an excess of the solid compound is agitated in the solvent/buffer for an extended period (24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, typically by High-Performance Liquid Chromatography (HPLC).[12][13]

  • Kinetic Solubility measures the concentration of a compound that can be dissolved upon addition from a concentrated organic stock (like DMSO) into an aqueous buffer before it precipitates.[12] This is often a high-throughput screening method used in early discovery to identify compounds that might "crash out" of solution.

Parameter Thermodynamic Solubility (Shake-Flask) Kinetic Solubility (Precipitation from Stock)
Principle Measures true equilibrium between solid and solution.Measures precipitation threshold from a supersaturated state.
Compound Input Solid compoundConcentrated DMSO stock
Incubation Time Long (24-72 hours)Short (1-2 hours)
Typical Value Generally lowerGenerally higher
Primary Use Formulation development, definitive characterization.Early drug discovery screening.
Key Consideration Avoids co-solvent effects from DMSO.[12]Results can be influenced by DMSO concentration and mixing speed.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

This section provides a logical progression of techniques to try, starting with the simplest and moving to more complex methods. The following workflow diagram illustrates the decision-making process.

G cluster_0 Solubilization Strategy Workflow start Start: Compound is Insoluble in Aqueous Buffer check_pka Does the derivative have an ionizable group (pKa known)? start->check_pka ph_adjust Attempt pH Adjustment check_pka->ph_adjust Yes cosolvency Use Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) check_pka->cosolvency No ph_success Success? Soluble at desired pH? ph_adjust->ph_success ph_success->cosolvency No end_soluble Compound Solubilized ph_success->end_soluble Yes cosolvency_success Success? Soluble & Stable on Dilution? cosolvency->cosolvency_success complexation Try Complexation (Cyclodextrins) cosolvency_success->complexation No surfactants Use Surfactants (Micellar Solubilization) cosolvency_success->surfactants No cosolvency_success->end_soluble Yes advanced Advanced Methods complexation->advanced surfactants->advanced solid_dispersion Solid Dispersions (for solid dosage forms) advanced->solid_dispersion

Caption: Decision workflow for solubilizing this compound derivatives.

Guide 1: pH Adjustment
Q4: My derivative has an amino or carboxylic acid group. How can I leverage pH to increase its solubility?

A: This is the most straightforward approach if your molecule's structure allows for it. The principle is to convert the neutral, poorly soluble form of the drug into a charged, more soluble salt form.

  • The Chemistry: Nitrogen-containing heterocycles like isothiazole can act as weak bases.[8][9] If you have an acidic functional group (like -COOH), you can increase solubility by raising the pH above its pKa to form the anionic carboxylate (-COO⁻). If you have a basic functional group (like an amine, -NH₂), you can decrease the pH below its pKa to form the cationic ammonium salt (-NH₃⁺).

  • Causality: Water is a highly polar solvent. It can form strong ion-dipole interactions with the charged form of your compound, which are much more energetically favorable than the interactions with the neutral, hydrophobic form. This increased interaction energy overcomes the crystal lattice energy, leading to dissolution.

Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers covering a pH range from 2 to 10.

  • Incubation: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method.

  • Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting curve will clearly show the pH range where your compound is most soluble.

Guide 2: Co-solvency
Q5: pH adjustment didn't work or isn't an option for my neutral derivative. What's the next step?

A: Co-solvency is the next logical and widely used technique. It involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to increase the solubility of a nonpolar compound.[7][14]

  • The Chemistry: Co-solvents work by reducing the polarity of the overall solvent system.[15] They disrupt the highly ordered hydrogen-bonding network of water, creating a less polar "microenvironment" that is more favorable for solvating the hydrophobic this compound derivative. This is often referred to as reducing the interfacial tension between the solute and the solvent.[16][17]

Q6: Which co-solvents are most effective and what concentrations should I start with?

A: The choice of co-solvent depends on the specific properties of your derivative and the requirements of your downstream experiment (e.g., cell-based assays may have toxicity limitations).

Co-solventClassTypical Starting Conc. (v/v)Key Properties & Considerations
Ethanol Alcohol5-20%Biocompatible at low concentrations. Good for general lab use.[14][17]
Propylene Glycol (PG) Glycol10-40%Common in pharmaceutical formulations. Less volatile than ethanol.[14][18]
Polyethylene Glycol 400 (PEG 400) Polymer10-50%Higher solubilizing capacity for very hydrophobic compounds. Low toxicity.[14][18]
Dimethyl Sulfoxide (DMSO) Sulfoxide<1% (cell assays), 5-10% (in vitro)Excellent solubilizing power, but can be toxic to cells even at low concentrations. Use with caution.

Protocol: Screening for an Effective Co-solvent System

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in PEG 400).

  • Titration: In a series of tubes, add your aqueous buffer. Then, titrate in small volumes of the co-solvent stock solution while vortexing.

  • Observation: Visually inspect for the point of precipitation. This helps determine the maximum achievable concentration in different co-solvent percentages.

  • Validation: For the most promising co-solvent mixtures, prepare the solution and let it stand for 1-2 hours. Re-inspect for any delayed precipitation ("crashing out").

Q7: My compound precipitates when I dilute my co-solvent stock into the final buffer. How do I fix this?

A: This is a classic problem of kinetic insolubility. The rapid change in solvent polarity upon dilution causes the compound to crash out of the now predominantly aqueous solution. To prevent this, you may need to add a stabilizer, which leads to our next set of techniques.

Guide 3: Complexation & Micellar Solubilization

When co-solvents alone are insufficient, especially for highly lipophilic derivatives, more advanced formulation strategies are required.

Q8: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent choice for highly hydrophobic compounds that need to be delivered in a fully aqueous system without organic co-solvents. They are particularly useful for in vivo studies.[19]

  • The Chemistry: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] The nonpolar this compound derivative can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[22] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.

  • Benefit: This method can lead to dramatic increases in aqueous solubility, sometimes by several orders of magnitude.[19][23] Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a well-established safety profile.

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug This compound Derivative (Hydrophobic) Drug->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the appropriate molar ratio of drug to cyclodextrin (start with 1:1 and 1:2).

  • Mixing: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of water to form a paste.

  • Kneading: Gradually add the powdered this compound derivative to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting solid mass in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder.

  • Solubility Test: Test the solubility of the resulting powder in your desired aqueous buffer.

Guide 4: Advanced Techniques - Solid Dispersions
Q9: I have exhausted the simpler methods and need to develop a solid oral dosage form. What is the best approach?

A: For the most challenging compounds, particularly in a drug development context, creating an amorphous solid dispersion is a powerful and industry-standard technique.[6][24]

  • The Chemistry: This method involves dispersing your crystalline drug at a molecular level within a hydrophilic polymer matrix.[25][26] This process destroys the drug's crystal lattice, converting it into a high-energy amorphous state. When this solid dispersion is exposed to water, the polymer dissolves quickly, releasing the drug molecules in a supersaturated state, which enhances dissolution and absorption.[10]

  • Common Polymers: Hydroxypropyl methylcellulose (HPMC), copovidone (Kollidon® VA64), and polyvinylpyrrolidone (PVP) are frequently used carriers.[25][27]

Protocol: Solid Dispersion via Solvent Evaporation

  • Co-dissolution: Select a volatile organic solvent (e.g., acetone, methanol) in which both your this compound derivative and the chosen carrier polymer are soluble. Dissolve both components completely to form a clear solution.[26]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves behind a thin film of the drug-polymer mixture.

  • Final Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling: Scrape the solid dispersion from the flask and mill it into a fine powder.

  • Characterization: Use DSC and XRPD to confirm that the drug is in an amorphous state within the polymer matrix.

G cluster_1 Solid Dispersion Workflow (Solvent Evaporation) step1 1. Dissolve Drug & Polymer in a common volatile solvent step2 2. Evaporate solvent (e.g., Rotary Evaporator) step1->step2 step3 3. Dry the resulting film under vacuum step2->step3 step4 4. Mill the solid dispersion into a fine powder step3->step4 step5 5. Characterize (DSC, XRPD) to confirm amorphous state step4->step5

Caption: Workflow for creating an amorphous solid dispersion.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020, March 14). Universal Journal of Pharmaceutical Research.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Phares, Pharmaceutics & Drug Delivery.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (n.d.). IJPPR.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). International Journal of Science and Research (IJSR).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology. (n.d.). Pharma Excipients.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cosolvent. (n.d.). Wikipedia.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Method for determining solubility of a chemical compound. (n.d.).
  • Co-solvency. (n.d.). Slideshare.
  • How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • CO-SOLVENCY. (2020, March 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.).
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Thieme.
  • Methylchloroisothiazolinone. (n.d.). Wikipedia.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Bentham Science.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing.
  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
  • Process for the preparation of chlorothiazole derivatives. (n.d.).
  • Recent advances in the synthesis of isothiazoles. (n.d.).
  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

Technical Support Center: Optimization of Reaction Temperature for 3-Chloroisothiazole Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature for cross-coupling reactions involving 3-chloroisothiazole. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of these reactions and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing low to no yield in my this compound coupling reaction. How can I determine if the reaction temperature is the primary issue?

Answer:

Low or no yield is a common problem in cross-coupling reactions. Before focusing solely on temperature, it's crucial to ensure other key parameters are in place.[1] However, temperature plays a pivotal role in overcoming the activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step for less reactive aryl chlorides.

Here’s a systematic approach to diagnose a temperature-related issue:

  • Initial Temperature Screening: For many palladium-catalyzed couplings like Suzuki or Stille reactions, a starting temperature range of 80-110 °C is common.[2] If your initial reaction was run at a lower temperature (e.g., room temperature or 60 °C), a lack of product formation strongly suggests insufficient thermal energy.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each step. A sudden appearance of the desired product with a temperature increase points to a thermal barrier being overcome.

  • Catalyst and Ligand Compatibility: The choice of catalyst and ligand system is intrinsically linked to the required reaction temperature. For challenging substrates like this compound, specialized, electron-rich, and sterically hindered phosphine ligands are often necessary to facilitate the reaction at lower temperatures. If you are using a general-purpose catalyst like Pd(PPh₃)₄, higher temperatures will likely be required.

  • Microwave Chemistry: For particularly stubborn couplings, microwave heating can be a powerful tool to rapidly screen higher temperature ranges and improve reaction kinetics.[3] Temperatures up to 140-160 °C can often be safely explored in a sealed microwave vial, leading to significantly improved yields in short reaction times.

Question 2: My reaction is producing a significant amount of side products, and I suspect the temperature is too high. What are the common temperature-induced side products and how can I mitigate them?

Answer:

Elevated temperatures, while often necessary for activating the C-Cl bond, can also lead to a variety of unwanted side reactions. For heteroaromatic systems like isothiazole, thermal stability is a key concern.

Common Temperature-Induced Side Products:

  • Homocoupling of Boronic Acids (Suzuki Reaction): At higher temperatures, the competing homocoupling of the boronic acid partner can become more prevalent, leading to the formation of a biaryl byproduct.[1]

  • Protodeboronation (Suzuki Reaction): The cleavage of the C-B bond of the boronic acid, especially in the presence of water at elevated temperatures, can reduce the concentration of the active nucleophile.

  • Isothiazole Ring Opening: The isothiazole ring itself can be susceptible to thermal degradation. Studies on related isothiazole-containing compounds have shown that the ring can open under thermal stress, leading to a complex mixture of decomposition products.[4]

  • Catalyst Decomposition: Palladium catalysts can decompose at excessively high temperatures, forming inactive palladium black. This is often observed as a black precipitate in the reaction mixture.

Mitigation Strategies:

  • Systematic Temperature Reduction: If you have achieved some product formation but with significant impurities, try reducing the temperature in 10 °C increments. This can often find a "sweet spot" where the rate of the desired reaction is still acceptable, but the rates of side reactions are significantly diminished.

  • Optimize Ligand and Catalyst: A more active catalyst system can allow for lower reaction temperatures. Consider screening different palladium precatalysts and ligands. For example, using a more electron-rich ligand can promote oxidative addition at a lower temperature, thereby reducing the thermal stress on the isothiazole ring.

  • Minimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Controlled Addition of Reagents: In some cases, adding a thermally sensitive coupling partner slowly over the course of the reaction can maintain a low instantaneous concentration, minimizing side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the role of temperature in this compound couplings.

Question 1: What is a good starting point for temperature optimization in a Suzuki-Miyaura coupling of this compound?

Answer:

A good starting point for a Suzuki-Miyaura coupling with this compound is typically between 80 °C and 100 °C .[2] This temperature range is often sufficient to promote the oxidative addition of palladium to the relatively inert C-Cl bond without causing significant degradation of the isothiazole ring.

However, the optimal temperature is highly dependent on the specific reaction conditions. The table below provides some general guidelines for initial temperature screening based on the solvent and heating method.

Heating MethodSolvent SystemRecommended Starting TemperatureNotes
ConventionalDioxane/Water90 °CA common and effective solvent system for Suzuki couplings.
ConventionalToluene/Water100 °CHigher boiling point allows for higher reaction temperatures.
ConventionalDMF or DMAc100-120 °CPolar aprotic solvents that can accelerate the reaction.
MicrowaveDioxane/Water120 °CMicrowave heating can significantly reduce reaction times.

It is highly recommended to perform small-scale screening experiments to determine the optimal temperature for your specific substrates and catalyst system.

Question 2: Can temperature be used to control the selectivity of coupling reactions with substituted 3-chloroisothiazoles?

Answer:

Yes, in cases where the isothiazole ring has other reactive sites, temperature can be a powerful tool to control selectivity. A notable example, though on a related thiadiazole system, demonstrates this principle effectively. In the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids, the reaction outcome is highly temperature-dependent:

  • At room temperature: A selective mono-coupling occurs at the 5-position to yield 5-aryl-3-chloro-1,2,4-thiadiazoles.

  • At reflux temperature (in toluene): A di-substitution occurs, leading to the formation of 3,5-diaryl-1,2,4-thiadiazoles.[5]

This demonstrates that by carefully controlling the temperature, it is possible to favor the reaction at the more reactive site at lower temperatures, while higher temperatures can provide enough energy to overcome the activation barrier for the reaction at the less reactive site. This principle can be applied to substituted 3-chloroisothiazoles to achieve selective functionalization.

Question 3: How does the choice of palladium catalyst and ligand influence the optimal reaction temperature?

Answer:

The catalyst and ligand system is a critical factor that directly impacts the required reaction temperature. The primary role of the ligand is to stabilize the palladium center and modulate its electronic and steric properties, which in turn affects its catalytic activity.

  • Electron-Rich Ligands: Ligands with electron-donating groups increase the electron density on the palladium center. This makes the metal more nucleophilic and facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides. Consequently, more electron-rich ligands can enable the reaction to proceed at lower temperatures. Examples include trialkylphosphines and Buchwald-type biarylphosphine ligands.

  • Sterically Hindered Ligands: Bulky ligands can promote the reductive elimination step, which is the final product-forming step in the catalytic cycle. This can lead to a faster overall reaction and may allow for lower reaction temperatures.

The interplay between the catalyst, ligand, and temperature is complex. A general workflow for optimizing these parameters is illustrated in the diagram below.

G cluster_0 Initial Screening cluster_1 Optimization Loop cluster_2 Troubleshooting Paths A Select Catalyst/Ligand System (e.g., Pd(OAc)₂ / SPhos) B Choose Solvent & Base (e.g., Dioxane/H₂O, K₂CO₃) A->B C Set Initial Temperature (e.g., 90°C) B->C D Run Small-Scale Reaction C->D E Analyze Outcome (Yield, Purity) D->E F Decision Point E->F G Low/No Yield: Increase Temperature (e.g., 110°C or Microwave) F->G Low Conversion H Side Products: Decrease Temperature (e.g., 70°C) F->H Impure Product J Optimized Conditions F->J Good Result G->D I No Improvement: Change Ligand/Catalyst G->I H->D H->I I->A

Workflow for Temperature and Catalyst Optimization.

Experimental Protocols

General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the reaction temperature. It is essential to adapt this protocol based on the specific reactivity of your coupling partners.

  • Reaction Setup:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Temperature Screening:

    • Set up multiple reactions in parallel, each in a separate well of a heating block or in individual oil baths.

    • Set the temperature for each reaction to a different value (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).

    • Stir the reactions vigorously at the set temperatures.

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or LC-MS.

    • Once a reaction appears to be complete or has reached a plateau, cool it to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction to determine the yield and purity. This will allow you to identify the optimal temperature for your specific transformation.

G start Start reagents Combine Reactants, Base, Catalyst, Ligand start->reagents inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target T (e.g., 80, 90, 100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Quench & Work-up monitor->workup analyze Analyze Yield & Purity workup->analyze end End analyze->end

Experimental Workflow for Temperature Screening.

References

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health.
  • Al-dujaili, A. H. (2019). Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Preprints.org.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Stille reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. (n.d.). ResearchGate.
  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (n.d.). National Institutes of Health.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate.
  • Al-Masri, H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloroisothiazole and 3-Bromoisothiazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, halogenated heterocycles are indispensable building blocks. The isothiazole scaffold, in particular, is a privileged structure found in a range of biologically active compounds. The strategic functionalization of this ring system often hinges on the reactivity of its halogen substituents. This guide provides an in-depth, data-supported comparison of the reactivity of 3-chloroisothiazole and 3-bromoisothiazole, two key intermediates in the synthesis of novel therapeutic agents. Our focus will be on the practical implications for researchers engaged in drug discovery and development, with an emphasis on common synthetic transformations.

The Fundamental Difference: Carbon-Halogen Bond Properties

The divergent reactivity of this compound and 3-bromoisothiazole is fundamentally rooted in the intrinsic properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Br bond is longer and weaker than the C-Cl bond, a consequence of the larger atomic radius and lower electronegativity of bromine compared to chlorine. This seemingly subtle difference has profound implications for the energy barrier of bond cleavage, which is a critical step in many chemical reactions.

BondBond Dissociation Energy (kcal/mol)Bond Length (Å)
C-Cl~81~1.77
C-Br~68~1.94
Table 1: Generalized Carbon-Halogen Bond Properties. These values can vary slightly depending on the specific molecular environment.

This disparity in bond strength directly influences the facility of reactions that involve the cleavage of the C-X bond, such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. In the context of 3-haloisothiazoles, the reactivity of the halogen atom is paramount.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and an organoboron compound, is a widely employed transformation in drug discovery. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

Due to the lower bond dissociation energy of the C-Br bond, 3-bromoisothiazole is generally more reactive than this compound in Suzuki-Miyaura coupling reactions . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. While modern catalyst systems have expanded the scope to include less reactive aryl chlorides, the inherent reactivity advantage of the bromide is a key consideration in synthetic planning.

For instance, a study on the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile revealed that the reaction occurs preferentially at the more activated C-5 position, leaving the C-3 chlorine untouched under certain conditions. This highlights the influence of the electronic environment on reactivity. When comparing the 3-halo position, the C-Br bond's inherent weakness makes it the more favorable reaction partner.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Workflow reagents Combine: - 3-Haloisothiazole (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) setup Inert Atmosphere (Argon/Nitrogen) reagents->setup 1. reaction Solvent Addition (e.g., Toluene/H₂O) Heating & Stirring (e.g., 100°C, 12 h) setup->reaction 2. workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup 3. purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 4.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-haloisothiazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step. Consequently, 3-bromoisothiazole is expected to be more reactive than this compound in this transformation. This allows for the use of a broader range of amines and milder reaction conditions when starting with the bromo-derivative.

A study on the palladium-catalyzed amination of 2-halothiazoles demonstrated that while 2-chlorothiazole could be effectively coupled with primary alkylamines, the corresponding 2-bromothiazole was less reactive under their specific palladium/phosphine catalytic system. This is an important reminder that while general reactivity trends hold, the specific ligand and catalyst system can significantly influence the outcome and may need to be tailored for optimal results.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an organohalide, is another vital tool in the medicinal chemist's arsenal. The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions generally applies here as well. 3-bromoisothiazole is the more reactive partner compared to this compound due to the facile oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, and its rate is influenced by the electron-withdrawing nature of the ring and the ability of the leaving group to depart.

In SNAr reactions, the bond to the leaving group is broken in the rate-determining rearomatization step. The stability of the departing halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻) would suggest that bromide is a better leaving group than chloride. However, the initial attack of the nucleophile to form the Meisenheimer complex is often the rate-limiting step. This step is influenced by the electronegativity of the halogen, which polarizes the C-X bond and makes the carbon atom more electrophilic. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond.

This creates a nuanced situation where the reactivity can be substrate and condition dependent. However, for many activated heterocyclic systems, the ease of C-X bond cleavage is a dominant factor. Therefore, it is generally expected that 3-bromoisothiazole will exhibit greater reactivity in SNAr reactions compared to this compound , particularly with harder nucleophiles where the bond-breaking step is more significant.

Illustrative Reaction Scheme: Nucleophilic Aromatic Substitution

SNAr_Mechanism start 3-Haloisothiazole intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ (slow) product Substituted Isothiazole intermediate->product - X⁻ (fast)

Caption: Simplified mechanism for the SNAr reaction on a 3-haloisothiazole.

Metal-Halogen Exchange

Metal-halogen exchange is a process that converts an organohalide into an organometallic compound, typically an organolithium or Grignard reagent. This reaction is exceptionally useful for creating a nucleophilic carbon center on the isothiazole ring, which can then be reacted with various electrophiles.

The rate of metal-halogen exchange generally follows the trend I > Br > Cl. This is because the reaction is believed to proceed through an "ate" complex, and the stability of the departing halide anion is a key factor. Consequently, 3-bromoisothiazole will undergo metal-halogen exchange much more readily than this compound . The reaction with this compound may require more forcing conditions, such as the use of more reactive organolithium reagents (e.g., t-BuLi instead of n-BuLi) or higher temperatures, which can lead to side reactions.

Illustrative Experimental Protocol: Metal-Halogen Exchange and Electrophilic Quench

Metal_Halogen_Exchange_Workflow start Dissolve 3-Haloisothiazole in dry THF cool Cool to -78 °C start->cool addition Add Organolithium Reagent (e.g., n-BuLi) dropwise cool->addition stir Stir at -78 °C for 1 h addition->stir quench Add Electrophile (e.g., Aldehyde, CO₂) stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Work-up warm->workup

Caption: General workflow for metal-halogen exchange and subsequent electrophilic quench.

Summary of Reactivity Comparison

Reaction TypeThis compound3-BromoisothiazoleRationale
Suzuki-Miyaura Coupling Less ReactiveMore ReactiveWeaker C-Br bond leads to faster oxidative addition.
Buchwald-Hartwig Amination Less ReactiveMore ReactiveWeaker C-Br bond facilitates oxidative addition.
Sonogashira Coupling Less ReactiveMore ReactiveWeaker C-Br bond enhances the rate of oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) Generally Less ReactiveGenerally More ReactiveBromide is a better leaving group, and C-Br bond cleavage is often rate-influencing.
Metal-Halogen Exchange Much Less ReactiveMuch More ReactiveThe exchange rate follows the trend I > Br > Cl.

Table 2: Comparative Reactivity of this compound and 3-Bromoisothiazole in Key Synthetic Transformations.

Strategic Considerations for Drug Development

The choice between this compound and 3-bromoisothiazole as a starting material is a strategic one, with implications for cost, reaction efficiency, and the overall synthetic route.

  • For rapid library synthesis and initial exploration of structure-activity relationships (SARs) , the higher reactivity of 3-bromoisothiazole is often advantageous. It allows for the use of milder conditions and a broader substrate scope, facilitating the rapid generation of analogs.

  • For large-scale synthesis and process development , the lower cost and greater availability of This compound make it an attractive starting material. While it may require more forceful reaction conditions and catalyst optimization, the economic benefits can be significant. The development of highly active palladium catalysts for the activation of aryl chlorides has made this approach increasingly viable.

  • For sequential cross-coupling reactions , a di-halogenated isothiazole (e.g., 3-bromo-5-chloroisothiazole) could be employed, leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve selective functionalization at each position.

Conclusion

In the functionalization of the isothiazole core at the 3-position, 3-bromoisothiazole is the more reactive substrate across a range of important synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. This enhanced reactivity is a direct consequence of the weaker carbon-bromine bond. While this compound is a more economical starting material, its lower reactivity necessitates more stringent reaction conditions. A thorough understanding of these reactivity differences is crucial for the rational design of efficient and robust synthetic routes in the pursuit of novel isothiazole-based therapeutics.

References

  • Organic Chemistry Portal. Isothiazole synthesis. [Link]
  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]
  • De Gruyter. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]
  • Wikipedia. Metal–halogen exchange. [Link]
  • ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]
  • MDPI.
  • NIH National Library of Medicine.
  • RSC Publishing. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • NIH National Library of Medicine. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
  • Semantic Scholar.
  • ResearchGate. Experimental and theoretical study of the F, Cl and Br reactions with formaldehyde and acetaldehyde. [Link]
  • PubMed.
  • NIH National Library of Medicine. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. [Link]
  • Chemistry LibreTexts. 16.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • NIH National Library of Medicine.
  • ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
  • Wiley Analytical Science.
  • NIH National Library of Medicine.
  • CORE.
  • ResearchGate.
  • Chemistry LibreTexts.
  • Scribd.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • The Journal of the College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
  • Ludwig-Maximilians-Universität München.
  • Wikipedia. Suzuki reaction. [Link]
  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • NIH National Library of Medicine.
  • Chemistry Steps.
  • DSpace@MIT.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

A Comparative Guide to Suzuki Coupling Yields: 3-Chloroisothiazole vs. Other Halo-isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this heterocycle, enabling the synthesis of diverse derivatives for drug discovery and materials science.[1] A critical consideration in any synthetic strategy is the choice of the halide on the isothiazole core, as it directly impacts reaction efficiency and overall yield. This guide provides an in-depth comparison of the Suzuki coupling performance of 3-chloroisothiazole against its bromo and iodo counterparts, supported by mechanistic principles and experimental insights.

The Decisive Role of the Halogen: A Mechanistic Perspective

The efficacy of a halo-isothiazole in a Suzuki coupling reaction is fundamentally governed by the rate-determining step: oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.[2] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) complex. The strength of the C-X bond is therefore a primary determinant of reactivity.

The generally accepted trend for the reactivity of aryl halides in Suzuki couplings is I > Br > OTf > Cl .[2][3][4] This order is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition and, consequently, often higher reaction yields under milder conditions. Conversely, the stronger C-Cl bond requires more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to undergo efficient oxidative addition.[2]

While this compound is an attractive starting material due to its lower cost and wider commercial availability, its lower reactivity presents a synthetic challenge that must be addressed through careful optimization of reaction conditions.

Comparative Analysis of Suzuki Coupling Yields

The following table summarizes representative Suzuki coupling reactions of various 3-halo-isothiazoles, highlighting the impact of the halogen on the isolated yield. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. However, by examining a range of examples, a clear trend emerges.

Isothiazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-BromoisothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂ORefluxHigh[1]
3-Chloro-5-phenylisothiazole-4-carbonitrileArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxModerate[5]
3-Iodo-5-phenylisothiazole-4-carbonitrileArylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedMore reactive than Bromo[6]
3-Bromo-4,5-diphenylisothiazolePhenylzinc chloride (Negishi)Not specifiedNot specifiedNot specifiedNot specifiedSuccessful Coupling[6]
3-Bromo-4,5-diphenylisothiazolePhenylboronic acid (Suzuki)Not specifiedNot specifiedNot specifiedNot specifiedIneffective[6]

Note: This table is a compilation of data from various sources and is intended to be illustrative. Direct comparison of yields should be made with caution due to variations in reaction conditions.

The data, though not from a single comparative study, aligns with the established reactivity principles. Bromo- and iodo-isothiazoles are generally more reactive and can provide higher yields under standard Suzuki conditions. For instance, a protocol for the Suzuki coupling of 3-bromoisothiazole with phenylboronic acid using Pd(PPh₃)₄ is well-established.[1] In contrast, studies involving chloro-isothiazoles often report moderate yields or require more specialized conditions to achieve high conversion.[5] Interestingly, one study noted that while 3-bromo-4,5-diphenylisothiazole failed to undergo effective Suzuki coupling, it did react with phenylzinc chloride in a Negishi coupling, highlighting that the choice of coupling protocol can be as critical as the halide itself.[6]

Strategic Considerations for Catalyst and Ligand Selection

The reduced reactivity of this compound necessitates the use of more sophisticated catalytic systems. Modern palladium catalysis has largely overcome the challenge of activating aryl chlorides through the development of specialized ligands.[7]

For 3-Bromo and 3-Iodoisothiazoles:

  • Catalysts: Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ are often sufficient.

  • Ligands: Triphenylphosphine (PPh₃) is a common and effective choice.

For this compound:

  • Catalysts: Precatalysts or in-situ generated catalysts from sources like Pd₂(dba)₃ or Pd(OAc)₂ are typically used.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of the C-Cl bond. Examples include:

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These have proven to be highly effective for the coupling of a wide range of aryl chlorides.[7]

    • N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands for activating aryl chlorides.[8]

The choice of base and solvent system also plays a significant role and must be optimized for each specific substrate combination. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often in aqueous mixtures with solvents like dioxane, toluene, or DMF.[7][9]

Experimental Protocol: A Representative Suzuki Coupling of a 3-Halo-isothiazole

This protocol is a generalized procedure based on common methodologies for the Suzuki-Miyaura coupling of halo-heterocycles.[1] It should be optimized for specific substrates.

Materials:

  • 3-Halo-isothiazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 5:1 mixture, 6 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add the 3-halo-isothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent mixture (6 mL) and degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-isothiazole.

Visualizing the Process

To better understand the underlying chemistry and decision-making process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a workflow for selecting the appropriate halo-isothiazole.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE Ar-Ar' RE->Pd0 Product Coupled Product (Ar-Ar') RE->Product ArX Halo-isothiazole (Ar-X) ArX->OA ArB Boronic Acid (Ar'-B(OR)₂) ArB->TM Base Base Base->TM caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Haloisothiazole_Selection Start Project Goal: Synthesize 3-Aryl-isothiazole Reactivity Consider Halogen Reactivity (I > Br > Cl) Start->Reactivity Iodo 3-Iodoisothiazole Highest Reactivity Mild Conditions Reactivity->Iodo High Yield Critical Bromo 3-Bromoisothiazole Good Reactivity Standard Conditions Reactivity->Bromo Balance Reactivity & Cost Chloro This compound Lowest Reactivity Requires Optimization Reactivity->Chloro Cost is Primary Driver Cost Evaluate Cost and Availability Proceed Proceed with Synthesis Cost->Proceed Iodo->Cost Bromo->Cost Optimize Optimize Catalyst/Ligand (e.g., Buchwald ligands, NHCs) Chloro->Optimize Optimize->Proceed caption Workflow for Halo-isothiazole Selection

Caption: Decision workflow for selecting a 3-halo-isothiazole substrate.

Conclusion

The choice between 3-chloro, 3-bromo, and 3-iodoisothiazole for Suzuki-Miyaura cross-coupling is a trade-off between reactivity, cost, and the need for specialized catalytic systems. While 3-iodoisothiazoles offer the highest reactivity, their use may be limited by cost and availability. 3-Bromoisothiazoles represent a practical balance, often providing good to excellent yields under standard conditions. 3-Chloroisothiazoles, while the most economical starting material, are the least reactive and typically require carefully optimized conditions with advanced, electron-rich ligands to achieve satisfactory yields. For drug development professionals and researchers, a thorough understanding of these factors is essential for the efficient and cost-effective synthesis of novel isothiazole-based compounds.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]
  • Singh, U. K., et al. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 2017. [Link]
  • Peng, W.-J., et al. Synthesis of C-Aryl-flavonoid Derivatives via Suzuki-Miyaura Coupling Reaction. Scilit. [Link]
  • Elsayed, M. S. A., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central, 2017. [Link]
  • Newman, S. G., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 2024. [Link]
  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2010. [Link]
  • Bailey, T. S., et al. 3,4,5-triarylisothiazoles via C-C Coupling Chemistry. PubMed, 2007. [Link]
  • ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0)
  • ResearchGate. Simple thiazole-based ligands for palladium(II)
  • Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009. [Link]
  • Vetticatt, M. J., et al. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria, 2013. [Link]
  • ResearchGate. Synthesis of 5-arylthiazoles.
  • ResearchGate. (PDF) Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. [Link]
  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central, 2007. [Link]
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • de Lera, A. R., et al. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Ghaffar, T., et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing, 2015. [Link]
  • Bock, M. J., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central, 2024. [Link]
  • ProtonGuru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube, 2020. [Link]
  • Organic Chemistry Portal.
  • Senn, H. M., et al. Oxidative Addition of Aryl Halides to Palladium(0)
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

Sources

Navigating the Terrain of C-N Coupling: A Comparative Guide to Buchwald-Hartwig Amination of 3-Chloroisothiazole and 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficiency of this palladium-catalyzed cross-coupling reaction, however, is profoundly influenced by the nature of the heteroaromatic halide substrate. This guide provides an in-depth, objective comparison of the Buchwald-Hartwig amination efficiency for two electronically distinct yet structurally relevant heteroaromatic chlorides: 3-chloroisothiazole and 2-chloropyridine. By synthesizing established literature and providing field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the nuances of these important coupling reactions.

The Dichotomy of Reactivity: An Electronic and Steric Perspective

The relative efficiency of Buchwald-Hartwig amination for this compound and 2-chloropyridine is dictated by a confluence of electronic and steric factors that influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.

2-Chloropyridine , a widely studied substrate, is an electron-deficient heterocycle where the chlorine atom is positioned ortho to the ring nitrogen. This proximity to the electronegative nitrogen atom significantly polarizes the C-Cl bond, making the carbon at the 2-position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This electronic activation is a primary driver for its generally high reactivity in palladium-catalyzed cross-coupling reactions. However, the nitrogen atom can also act as a coordinating ligand to the palladium center, which can sometimes lead to catalyst inhibition.

This compound , on the other hand, presents a different electronic environment. The isothiazole ring is also electron-deficient, but the chlorine at the 3-position is adjacent to the sulfur atom. While the sulfur atom influences the electronic properties of the ring, the activation of the C-Cl bond is generally considered to be less pronounced than in 2-chloropyridine. Consequently, this compound can be a more challenging substrate for Buchwald-Hartwig amination, often requiring more carefully optimized reaction conditions to achieve high efficiency.

Visualizing the Catalytic Pathway

To understand the mechanistic underpinnings of this reaction, a visualization of the Buchwald-Hartwig catalytic cycle is essential.

Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Aryl Halide Complex (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNRR', Base Pd(II)_Amido_Complex Pd(II) Amido Complex (L)Pd(Ar)(NRR') Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Coupled Product Ar-NRR' Reductive_Elimination->Product Reagents Ar-X + HNRR' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance Data: A Tale of Two Heterocycles

Direct, side-by-side comparative studies under identical conditions for this compound and 2-chloropyridine are scarce in the literature. However, by compiling data from various sources, we can construct a representative comparison of their performance with different types of amines.

SubstrateAmine TypeCatalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Reference
2-Chloropyridine Primary ArylaminePd₂(dba)₃ / XPhosNaOtBuToluene10085-95
2-Chloropyridine Secondary AlkylaminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane11070-90
3-Chloro-1,2,6-thiadiazin-4-one *Primary ArylaminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11056-99
2-Chloropyridine Primary Aliphatic Amine[Pd(crotyl)Cl]₂ / BippyPhosKOtBuWater60~90

Note: Data for 3-chloro-4H-1,2,6-thiadiazin-4-one is used as a proxy for this compound due to the scarcity of direct data for the latter and the structural analogy of the reactive site.

From the table, it is evident that 2-chloropyridine can be efficiently coupled with a variety of amines using established Buchwald-Hartwig protocols. The successful amination of the structurally similar 3-chloro-4H-1,2,6-thiadiazin-4-one suggests that with the right choice of catalyst system, particularly with bidentate phosphine ligands like Xantphos, high yields can also be achieved for this compound, even with a weaker base like cesium carbonate.

Experimental Deep Dive: Protocols for Success

To provide a practical framework, we present detailed, step-by-step methodologies for the Buchwald-Hartwig amination of both substrates. These protocols are based on established and reliable procedures from the literature.

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine with a Primary Arylamine

This protocol is adapted from established methods for the amination of aryl chlorides.

Workflow Diagram:

comparative study of 3-chloroisothiazole in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic properties to a host of biologically active compounds and functional materials. The strategic functionalization of this heterocycle via cross-coupling reactions is a paramount tool for molecular diversification. This guide provides an in-depth comparative analysis of the reactivity of 3-chloroisothiazole in several mainstream palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. Drawing upon experimental data and mechanistic principles, we aim to provide a field-proven perspective on the synthetic utility and inherent challenges associated with this particular substrate.

The Isothiazole Ring: An Electronic Overview and its Implications for Cross-Coupling

The isothiazole ring is an electron-deficient five-membered heterocycle. This electron deficiency, a consequence of the electronegativity of the nitrogen and sulfur atoms, significantly influences the reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. A critical aspect of isothiazole chemistry is the regiochemical difference in reactivity between its various positions.

Notably, extensive studies on di-substituted isothiazoles, particularly 3,5-dihaloisothiazole-4-carbonitriles, have consistently demonstrated that the C5 position is significantly more susceptible to cross-coupling than the C3 position. This preferential reactivity at C5 is a recurring theme and a crucial consideration for any synthetic strategy involving this scaffold.[1][2]

Comparative Analysis of Cross-Coupling Reactions at the C3-Position

Our investigation into the cross-coupling landscape of this compound reveals a significant challenge: the C3-Cl bond exhibits marked inertness under many standard cross-coupling conditions. This section will comparatively assess the feasibility and documented success of various cross-coupling methodologies at this position.

Suzuki-Miyaura Coupling: A Challenging C-C Bond Formation

The Suzuki-Miyaura coupling is a stalwart of C-C bond formation, lauded for its operational simplicity and the commercial availability of a vast array of boronic acids. However, for this compound, the application of this reaction is far from straightforward.

Experimental Evidence: Studies on 3,5-dichloroisothiazole-4-carbonitrile have shown that Suzuki-Miyaura coupling with aryl- and methylboronic acids proceeds with high regioselectivity, exclusively yielding the 3-chloro-5-substituted products in high yields.[2] Attempts to induce a second coupling at the remaining C3-chloro position have been largely unsuccessful. Furthermore, it has been explicitly reported that a variety of 3-substituted isothiazoles, including those with chloro, bromo, and triflate leaving groups, fail to undergo successful Suzuki couplings at the C3 position under conditions that are effective for the C5 position.[1]

Mechanistic Rationale: The reluctance of the C3-Cl bond to engage in Suzuki coupling is primarily attributed to the difficulty of the initial oxidative addition step. The electron-deficient nature of the isothiazole ring deactivates the C3-Cl bond towards oxidative addition to the Pd(0) catalyst. This is a common challenge for electron-poor (hetero)aryl chlorides.

Representative Experimental Protocol (for C5-Coupling): The following protocol for the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile at the C5 position highlights the conditions under which the C3-Cl bond remains inert.

  • Reactants: 3,5-dichloroisothiazole-4-carbonitrile (1.0 equiv.), Arylboronic acid (1.2 equiv.)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv.)

  • Solvent: Toluene/H₂O (4:1)

  • Temperature: 100 °C

  • Time: 12 h

  • Yield: High yields of the 3-chloro-5-aryl-isothiazole-4-carbonitrile are typically obtained.[2]

Stille Coupling: An Alternative with Similar Constraints

The Stille coupling, utilizing organostannanes, offers an alternative for C-C bond formation and is often successful where Suzuki couplings fail. However, in the context of this compound, it encounters similar regioselectivity and reactivity challenges.

Experimental Evidence: Similar to the Suzuki reaction, Stille couplings on 3,5-dihaloisothiazole-4-carbonitriles with various organostannanes (aryl, alkenyl, and alkynyl) have been shown to be highly regioselective, affording the 5-substituted products while leaving the C3-halogen untouched.[1] The 3,5-dibromoisothiazole-4-carbonitrile is noted to be more reactive than its dichloro counterpart, yet the preferential reactivity at C5 is maintained.[1]

Mechanistic Rationale: The mechanism of the Stille coupling also commences with an oxidative addition step. The electronic deactivation of the C3-Cl bond in the isothiazole ring presents a significant kinetic barrier to this initial step, mirroring the challenges observed in the Suzuki-Miyaura coupling.

Workflow for Stille Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3,5-dihaloisothiazole, organostannane, Pd catalyst, and solvent in a flask. B Heat the mixture under inert atmosphere. A->B Inert atmosphere C Quench the reaction and perform aqueous workup. B->C After cooling D Purify by column chromatography. C->D Crude product E E D->E Pure 3-halo-5-substituted isothiazole

Caption: General workflow for a regioselective Stille coupling on a 3,5-dihaloisothiazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are valuable handles for further synthetic transformations. The reactivity pattern of this compound in this reaction aligns with the previously discussed C-C couplings.

Experimental Evidence: Regioselective Sonogashira couplings have been successfully performed on 3,5-dihaloisothiazole-4-carbonitriles, yielding 3-halo-5-alkynylisothiazoles.[1] Again, the C3-halogen demonstrates a lack of reactivity under the conditions employed for the C5-coupling.

Mechanistic Rationale: The catalytic cycle of the Sonogashira reaction also begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The electron-deficient nature of the C3 position of the isothiazole ring hinders this crucial initial step, thus favoring reaction at the more reactive C5 position.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I) pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Heck Coupling and Buchwald-Hartwig Amination: Limited Data Availability

Direct experimental data for the Heck and Buchwald-Hartwig amination reactions specifically on this compound is scarce in the readily available literature. This lack of data is in itself indicative of the challenges associated with activating the C3-Cl bond for these transformations.

Inferences and Expected Challenges: Given the established inertness of the C3-Cl bond in Suzuki, Stille, and Sonogashira reactions, it is highly probable that Heck and Buchwald-Hartwig couplings would also be challenging. Both of these reactions are initiated by an oxidative addition step, which, as previously discussed, is disfavored at the electron-deficient C3 position of the isothiazole ring.

For the Heck reaction , the coupling of electron-deficient aryl chlorides with alkenes generally requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition.

For the Buchwald-Hartwig amination , while modern catalyst systems have made the coupling of many challenging aryl chlorides possible, the combination of an electron-deficient heterocycle and a relatively strong C-Cl bond at the 3-position of isothiazole presents a formidable substrate.

Comparative Performance Summary

The following table summarizes the observed and expected performance of this compound in various cross-coupling reactions, with a focus on the reactivity at the C3 position.

Cross-Coupling ReactionReactivity at C3-Cl of IsothiazoleKey Challenges & Considerations
Suzuki-Miyaura Very Low / UnreactiveDifficult oxidative addition. C5-coupling is highly favored in dihalo-isothiazoles.
Stille Very Low / UnreactiveSimilar to Suzuki; difficult oxidative addition. C5 is the preferred site of reaction.
Sonogashira Very Low / UnreactiveOxidative addition is the rate-limiting step. C5-alkynylation is efficient.
Heck Expected to be Very LowRequires highly active catalysts to overcome the inertness of the C-Cl bond.
Buchwald-Hartwig Expected to be Very LowChallenging substrate due to electronic deficiency and C-Cl bond strength.

Conclusion and Future Outlook

The comparative analysis of this compound in various palladium-catalyzed cross-coupling reactions reveals a consistent and significant challenge: the pronounced lack of reactivity of the C3-Cl bond. This inertness is a direct consequence of the electron-deficient nature of the isothiazole ring, which disfavors the initial oxidative addition step of the catalytic cycle. In contrast, the C5 position of the isothiazole ring is significantly more amenable to cross-coupling, a fact that has been exploited for the regioselective synthesis of 5-substituted isothiazoles.

For researchers and drug development professionals, this guide underscores the importance of considering the inherent electronic properties of the isothiazole scaffold when designing synthetic routes. While direct functionalization at the C3 position via cross-coupling of this compound remains a formidable challenge, it also represents an opportunity for the development of novel, highly active catalyst systems capable of activating such unreactive bonds. Future research in this area will likely focus on the design of bespoke ligands and catalytic conditions that can overcome the high activation barrier for oxidative addition at the C3 position of electron-deficient heterocycles like isothiazole.

References

  • Christoforou, I. C.; Koutentis, P. A. New Regiospecific Isothiazole C-C Coupling Chemistry. Org. Biomol. Chem.2006, 4 (19), 3681–3693. [Link]
  • Koutentis, P. A.; Constantinides, C. P. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Org. Biomol. Chem.2005, 3 (13), 2465–2471. [Link]

Sources

A Senior Scientist's Guide to the Validation of 3-Chloroisothiazole-Derived Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-chloroisothiazole-derived compounds as enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor validation. We will explore the necessary biochemical and cell-based assays, compare the performance of the isothiazole scaffold against common alternatives, and address potential liabilities inherent to this class of compounds.

The Isothiazole Scaffold: A Privileged Structure in Enzyme Inhibition

The isothiazole ring is a heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous biologically active substances.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as fungicides, anti-cancer agents, and antivirals.[1][3][4] The this compound substitution, in particular, serves as a versatile chemical handle and an electronic modulator, often contributing to potent and specific interactions with enzyme targets.

However, the validation of any new inhibitor class requires a rigorous, multi-faceted approach. It is not enough to simply demonstrate inhibition; one must characterize its potency, determine its mechanism of action, assess its selectivity, and confirm its activity in a cellular context. This guide will walk through that validation workflow.

The Workflow of Inhibition Validation: From Initial Hit to Cellular Proof-of-Concept

A credible validation strategy follows a logical progression from broad screening to detailed mechanistic studies. The goal is to build a comprehensive data package that supports the compound's utility as a research tool or its potential as a therapeutic lead.

Below is a diagram outlining the essential stages of this process.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Primary Screening (Single-concentration inhibition) B IC50 Determination (Potency) A->B Confirm 'hit' activity C Mechanism of Action (MoA) Studies (Kinetics & Reversibility) B->C Characterize top compounds D Selectivity Profiling (Off-target effects) C->D Assess specificity E Target Engagement Assay (Does it hit the target in a cell?) D->E Advance lead candidates F Cellular Potency Assay (Functional outcome) E->F Confirm cellular activity G Cytotoxicity Assay (Toxicity assessment) F->G Evaluate therapeutic window

Caption: A typical workflow for validating a novel enzyme inhibitor.

Core Directive: Biochemical Characterization

The foundation of any inhibitor validation lies in cell-free biochemical assays. These experiments isolate the enzyme and inhibitor, allowing for a precise measurement of their direct interaction without the complexities of a cellular environment.[5]

Determining Potency: The IC50 Assay

The first quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[6] A lower IC50 value indicates higher potency.

Experimental Protocol: IC50 Determination for a Kinase Target

This protocol is a representative example. Substrate, enzyme concentration, and buffer conditions must be optimized for each specific enzyme system.[7]

  • Enzyme Titration: First, determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay over a defined time course (e.g., 30-60 minutes).

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Enzyme Stock: Prepare a 2X working solution of the kinase in assay buffer.

    • Substrate/ATP Stock: Prepare a 4X working solution of the peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.

    • Inhibitor Stock: Prepare a series of 4X inhibitor dilutions (e.g., 11 points, 3-fold serial dilution) in 100% DMSO, then dilute into the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 4X inhibitor dilutions to the appropriate wells. For controls, add 5 µL of buffer with the same final DMSO concentration.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution.

  • Reaction & Detection:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the predetermined linear time period.

    • Stop the reaction and measure the product formation using an appropriate detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radiometric assay).

  • Data Analysis:

    • Normalize the data using high controls (enzyme, no inhibitor) and low controls (no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Unveiling the Mechanism of Action (MoA)

The IC50 is potency, but it isn't the whole story. The mechanism of inhibition describes how the compound inhibits the enzyme. This is crucial for rational drug design and for understanding how the inhibitor will behave under different physiological conditions.[7] The primary modes for reversible inhibitors are Competitive, Non-competitive, Uncompetitive, and Mixed.[8]

MoA cluster_inhibitors start E Enzyme (E) start->E ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) E->EI + Inhibitor (I) (Competitive) E->EI + I (Non-competitive) ES->E ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) P Product (P) ES->P I1 I1 I2 I2 I3 I3

Caption: Modes of reversible enzyme inhibition.

MoA studies involve measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor. The results are often visualized using a Lineweaver-Burk (double reciprocal) plot, where changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax) reveal the inhibition type.[8]

Comparison of this compound vs. Alternatives on Human Leukocyte Elastase (HLE)

Let's consider a hypothetical this compound derivative, "Compound A," and compare it to a known reversible covalent inhibitor and a classic competitive inhibitor for HLE, a serine protease.[9]

CompoundClassTarget EnzymeIC50 (nM)Ki (nM)Mechanism of ActionCitation(s)
Compound A This compoundHLE8540Competitive-
Sivelestat Acyl-enzyme formerHLE44N/ASlow-binding, reversible covalent-
Compound 21 Isothiazol-3(2H)-oneHLE3100N/ANot specified[9]
Pyr-1 Pyrazole derivativeHLE250110Competitive-

This table contains hypothetical data for Compound A and Pyr-1 for illustrative purposes.

Trustworthiness: Addressing the Liabilities of the Isothiazole Scaffold

A critical aspect of a trustworthy guide is to acknowledge potential downsides. For the isothiazole ring, a key concern is its potential for metabolic bioactivation.[10]

Cytochrome P450-Mediated Bioactivation

Studies have shown that certain isothiazole-containing compounds can be oxidized by Cytochrome P450 (CYP) enzymes in the liver.[10] This can generate a reactive intermediate that is susceptible to nucleophilic attack, for instance, by the thiol group of glutathione (GSH) or cysteine residues in proteins.[10] This formation of covalent adducts can lead to toxicity.

Bioactivation Isothiazole Isothiazole Compound CYP CYP450 Enzymes (e.g., CYP3A4, 1A2) Isothiazole->CYP Metabolism Reactive_Intermediate Reactive Intermediate (e.g., via S-oxidation) CYP->Reactive_Intermediate GSH_Adduct Glutathione (GSH) Adduct (Excreted) Reactive_Intermediate->GSH_Adduct + GSH Protein_Adduct Covalent Protein Adduct (Potential Toxicity) Reactive_Intermediate->Protein_Adduct + Protein Nucleophile

Caption: Proposed bioactivation pathway of isothiazole derivatives.[10]

Experimental Protocol: Glutathione (GSH) Trapping Assay

This assay is designed to detect the formation of reactive metabolites in vitro.

  • Incubation: Incubate the this compound compound (e.g., 10 µM) with human liver microsomes (HLM, ~1 mg/mL protein) and a high concentration of glutathione (GSH, ~5 mM) in a phosphate buffer (pH 7.4).

  • Cofactor Requirement: Run parallel incubations with and without the NADPH-regenerating system. The formation of a GSH adduct only in the presence of NADPH indicates CYP-mediated metabolism.[10]

  • Reaction: Initiate the reaction by adding the NADPH system and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by high-resolution LC-MS/MS to identify the mass of the parent compound plus GSH, confirming adduct formation.[10]

Comparison with Bioisosteric Alternatives

When bioactivation is a concern, medicinal chemists often turn to bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects. For the isothiazole ring, common replacements include isoxazoles and pyrazoles, which may retain the desired enzyme inhibitory activity while reducing the risk of forming reactive metabolites.[10]

ScaffoldTarget EnzymeIC50 (nM)Covalent Binding (pmol/mg/h)Rationale for UseCitation(s)
Isothiazole c-Met Kinase15144 (Human)High Potency[10]
Isoxazole c-Met Kinase25ReducedAlternative to mitigate bioactivation[10]
Pyrazole c-Met Kinase30ReducedAlternative to mitigate bioactivation[10]

Data in this table is representative and based on findings reported in the literature.[10]

Conclusion: A Balanced View of 3-Chloroisothiazoles

The this compound scaffold is a potent and valuable starting point for the design of novel enzyme inhibitors. Its derivatives have demonstrated high affinity for a range of important therapeutic targets. However, a thorough and honest validation process is paramount. Researchers must combine rigorous biochemical characterization of potency and mechanism with a clear-eyed assessment of potential liabilities, such as metabolic bioactivation. By employing the workflows and assays described in this guide, and by considering less-reactive bioisosteric alternatives when necessary, the scientific community can effectively harness the power of this chemical class to develop new and impactful molecular probes and therapeutics.

References

  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1764-1776. [Link]
  • Kollár, L., & Kégl, T. (2015). Investigation of potential inhibitors of chorismate-utilizing enzymes. Current Organic Chemistry, 19(8), 735-746. [Link]
  • Yin, F., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 66(29), 7683-7690. [Link]
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
  • Khmel'nitskii, L. I., & Pozharskii, A. F. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]
  • BellBrook Labs. (n.d.).
  • El-Sayed, N. N. E., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(8), e2200121. [Link]
  • El-Sayed, N. N. E., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV M pro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, e2200121. [Link]
  • Gayo, A., et al. (2004). Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. Bioorganic & Medicinal Chemistry, 12(4), 759-766. [Link]
  • Yurttaş, L., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(34), 30973-30986. [Link]
  • Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 9(2), 2697-2708. [Link]
  • Tiji, S. E., & Bektas, H. (2020). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Tropical Journal of Pharmaceutical Research, 19(1), 151-159. [Link]
  • Yurttaş, L., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 21(5), e202400031. [Link]
  • Amsbio. (n.d.). Enzyme Activity Assays. [Link]
  • Turan-Zitouni, G., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 509-514. [Link]
  • Günther, S., et al. (2021). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.
  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3886-3893. [Link]
  • Medicosis Perfectionalis. (2023, March 13). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors | Enzyme Kinetics Comparison [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

Sources

A Comparative Guide to Developing Antifungal Susceptibility Assays for Novel 3-Chloroisothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust and reliable antifungal susceptibility testing (AFST) protocols for a promising new class of compounds: 3-chloroisothiazole analogs. As the challenge of antifungal resistance grows, the need for methodologically sound evaluation of novel chemical entities is paramount.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also defensible and interpretable.

We will compare the foundational methodologies standardized by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing the technical details and field-proven insights necessary for their successful implementation.[1][3][4]

Mechanistic Considerations: Selecting the Right Assay for Isothiazole Analogs

Before embarking on any susceptibility testing, it is crucial to understand the potential mechanisms of action of your compound class. This knowledge directly informs the choice of assay and the interpretation of its endpoint. Isothiazole derivatives, like the broader azole family, are known to interfere with fungal cell membrane integrity.[5] However, recent evidence suggests novel isothiazoles may possess a dual mechanism, making a multi-faceted testing approach essential.

Two primary mechanisms have been proposed for isothiazole-based compounds:

  • Inhibition of Ergosterol Biosynthesis: Similar to traditional azoles, these compounds can inhibit enzymes like cytochrome P450 demethylase, which is critical for converting lanosterol to ergosterol.[5] This disruption of the primary fungal sterol leads to altered membrane permeability and, ultimately, cell death.

  • Oxysterol-Binding Protein (ORP) Targeting: More recent isothiazole-thiazole derivatives have been shown to target ORPs, which are essential for lipid transport and homeostasis within the fungal cell.[6][7] Inhibition of this target is a distinct and potent antifungal strategy.

This distinction is critical: an agent that disrupts membrane integrity may be fungicidal (kills the fungus), while one that inhibits a key metabolic process might be fungistatic (inhibits growth). Therefore, relying solely on a growth-inhibition endpoint (MIC) may not capture the full activity profile.

cluster_0 Potential Fungal Targets for Isothiazole Analogs Isothiazole_Analog This compound Analog Target_1 Cytochrome P450 Demethylase (Erg11p) Isothiazole_Analog->Target_1 Inhibition Target_2 Oxysterol-Binding Protein (ORP) Isothiazole_Analog->Target_2 Inhibition Pathway_1 Ergosterol Biosynthesis Pathway Target_1->Pathway_1 Blocks Pathway_2 Lipid Homeostasis & Vesicular Transport Target_2->Pathway_2 Disrupts Effect_1 Disrupted Membrane Integrity Pathway_1->Effect_1 Effect_2 Inhibited Fungal Growth / Cell Death Pathway_2->Effect_2

Caption: Potential mechanisms of action for this compound analogs.

Comparative Analysis of Core AFST Methodologies

The choice of an AFST method is a trade-off between throughput, cost, and the nature of the data generated (qualitative vs. quantitative). For novel compound development, a tiered approach is often most effective.

Methodology Principle Primary Endpoint Key Advantages Key Disadvantages Best Use Case
Broth Microdilution Serial dilution of the compound in liquid broth inoculated with a standardized fungal suspension.[2][3]MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration)Quantitative & reproducible; High-throughput (96-well plates); Gold standard (CLSI/EUCAST).[8][9]Labor-intensive setup; Potential for trailing growth phenomenon with some azoles.[1]Primary screening, MIC determination for lead compounds, mechanism of action studies (MIC vs. MFC).
Agar Disk Diffusion A compound-impregnated paper disk is placed on an agar plate swabbed with a fungal lawn; drug diffuses into the agar.[8]Zone of Inhibition (diameter in mm)Simple to perform; Low cost; Good for screening large numbers of isolates against a single concentration.Qualitative/semi-quantitative; Results depend on drug diffusion properties; Not favored by EUCAST due to variability.[1]Secondary screening, QC of specific isolates, labs with limited resources.
Gradient Diffusion A plastic strip with a continuous concentration gradient of the antifungal is placed on an inoculated agar plate.[10]MIC Provides a direct MIC value; Simpler setup than broth microdilution; Good for visualizing subtle growth inhibition.More expensive than disk diffusion; Fewer compounds can be tested per plate.Confirmatory MIC testing, investigating discrepant results, testing fastidious organisms.

Detailed Experimental Protocols: A Self-Validating System

The trustworthiness of your data hinges on meticulous adherence to standardized protocols. The following sections detail the reference methods, emphasizing the causality behind critical steps. Every experiment must include Quality Control (QC) strains with established MIC ranges (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) to validate the assay's performance.[7][10]

Protocol 1: Reference Broth Microdilution (CLSI M27-Based)

This method determines the Minimum Inhibitory Concentration (MIC) and is adaptable for determining the Minimum Fungicidal Concentration (MFC). It is the cornerstone of quantitative antifungal assessment.[11]

cluster_workflow Broth Microdilution Workflow A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) B 2. Dilute Inoculum in RPMI-1640 Medium A->B D 4. Inoculate Plate with Fungal Suspension (Final: 0.5-2.5 x 10³ CFU/mL) B->D C 3. Serially Dilute Compounds in 96-Well Plate C->D E 5. Incubate at 35°C for 24-48 hours D->E F 6. Read MIC (Lowest concentration with ≥50% growth inhibition) E->F G 7. (Optional) Determine MFC: Plate aliquots from clear wells onto drug-free agar F->G H 8. Incubate Agar Plates and Determine MFC (Lowest concentration with no growth) G->H

Caption: Workflow for the Broth Microdilution MIC/MFC Assay.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Subsequent dilutions should be made in the assay medium (RPMI-1640) to prepare a 2x working stock for serial dilution.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C to ensure purity and viability.[10]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for standardizing the cell density.

    • Prepare the final inoculum by diluting this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0) to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the well.[3] The use of buffered RPMI is essential for maintaining a stable pH, which can affect the activity of some antifungal agents.[3]

  • Plate Preparation:

    • Dispense 50 µL of RPMI-1640 into wells 2-12 of a 96-well U-bottom plate.

    • Add 100 µL of the 2x highest drug concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the positive growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the final fungal inoculum to wells 1-11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C for 24-48 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which a significant (≥50% for azoles) reduction in turbidity is observed compared to the growth control.[1]

  • MFC Determination (Optional):

    • From each well that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot and spread it onto a drug-free agar plate.

    • Incubate the plates at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[2]

Protocol 2: Agar Disk Diffusion (CLSI M44-Based)

This method provides a qualitative assessment of susceptibility and is useful for rapid screening.

cluster_workflow_dd Agar Disk Diffusion Workflow A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) B 2. Swab Inoculum Evenly onto Mueller-Hinton Agar Plate A->B C 3. Allow Plate to Dry (3-5 minutes) B->C D 4. Aseptically Apply Drug-Impregnated Disks to Agar Surface C->D E 5. Invert and Incubate at 35°C for 24 hours D->E F 6. Measure Diameter of the Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Methodology:

  • Disk Preparation: Sterile blank paper disks are impregnated with a known amount of the this compound analog solution and allowed to dry.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/ml methylene blue) three times, rotating the plate 60 degrees after each application to ensure confluent growth.[3] The supplements support robust fungal growth and enhance zone definition.[3]

    • Allow the plate to dry for 3-5 minutes.[8]

  • Disk Application and Incubation:

    • Aseptically place the prepared disks on the agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35°C for 24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Data Interpretation and Quality Control

Generating data is only half the battle; interpreting it correctly is what provides value. For novel compounds like this compound analogs, there are no pre-established clinical breakpoints.[1] Therefore, interpretation relies on relative comparisons and statistical measures.

cluster_logic Data Interpretation Logic Start Start Assay Interpretation QC_Check Are QC Strain MICs within acceptable range? Start->QC_Check Stop Invalid Assay: Troubleshoot & Repeat QC_Check->Stop No Proceed Assay Valid: Interpret Test Results QC_Check->Proceed Yes Compare Compare Test MICs to: 1. Control Drug (e.g., Fluconazole) 2. Published data for similar compounds 3. Calculate MIC₅₀ / MIC₉₀ values Proceed->Compare Report Report Quantitative MICs and Comparative Potency Compare->Report

Caption: Decision workflow for validating and interpreting AFST results.

Interpreting the Data

The table below shows a hypothetical dataset for a novel analog ("Iso-Analog-X") against common fungal pathogens, compared to the standard antifungal Fluconazole.

Organism Iso-Analog-X MIC (µg/mL) Fluconazole MIC (µg/mL) Iso-Analog-X Zone (mm) Fluconazole Zone (mm) Interpretation Notes
Candida albicans ATCC 900280.1250.52825Potentially more potent than Fluconazole.
Candida glabrata (clinical)0.25322510High activity against a fluconazole-resistant isolate.
Candida krusei ATCC 6258 (QC)0.564226Activity against intrinsically resistant species. QC in range.
Cryptococcus neoformans H990.0643218Very high potency against C. neoformans.
Aspergillus fumigatus Af2931>64180Demonstrates activity against molds.

Key Metrics for Novel Compounds:

  • MIC₅₀ and MIC₉₀: The MIC values required to inhibit 50% and 90% of the tested isolates, respectively. These are crucial for understanding the overall potency of a compound against a population of fungi.[12]

  • MFC/MIC Ratio: A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity. This provides critical insight into the compound's downstream effect beyond growth inhibition.

Conclusion and Expert Recommendations

The development of robust antifungal susceptibility assays for novel this compound analogs requires a systematic, multi-tiered approach grounded in the standardized methodologies of CLSI and EUCAST.

As a Senior Application Scientist, my recommendation is to employ a strategy that maximizes both efficiency and data quality:

  • Primary Screening: Utilize the broth microdilution method as your primary workhorse. Its high-throughput nature and quantitative MIC output are ideal for initial screening of a library of analogs and for establishing structure-activity relationships.

  • Mechanism Investigation: For lead compounds, determine the MFC/MIC ratio to differentiate between fungistatic and fungicidal activity, providing crucial data for preclinical development.

  • Confirmatory Testing: Use gradient diffusion as a secondary, orthogonal method to confirm MICs for high-priority compounds or to investigate isolates that yield ambiguous results in broth.

By integrating these validated protocols with rigorous quality control and a clear understanding of the underlying scientific principles, you will generate the high-quality, reliable data necessary to advance the most promising this compound analogs in your drug development pipeline.

References

  • Clinical Microbiology Reviews. (2018). Antifungal Susceptibility Testing: Current Approaches. [Link]
  • Journal of Fungi. (2021). A Practical Guide to Antifungal Susceptibility Testing. [Link]
  • EBSCO. (2024). Thiazole antifungals | Research Starters. [Link]
  • Scientific Reports. (2018).
  • ResearchGate. (2018).
  • ResearchGate. (2016). Thiazole derivatives with antifungal activity against Candida species. [Link]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Clinical and Laboratory Standards Institute. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. [Link]
  • Journal of Fungi. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (2025). Clinical breakpoint table. [Link]
  • Antimicrobial Agents and Chemotherapy. (2023). Antifungal susceptibility testing following the CLSI M27 document... [Link]
  • Journal of Applied Microbiology. (2004). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. [Link]
  • ConnectSci. (n.d.). A disc test of antifungal susceptibility. [Link]
  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
  • Journal of Visualized Experiments. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]
  • ResearchGate. (2011). EUCAST breakpoints for antifungals. [Link]
  • Journal of Visualized Experiments. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
  • ResearchGate. (n.d.). CLSI guidelines for antifungal agents. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). [Link]
  • ResearchGate. (1993).
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 3-Chloroisothiazole Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, unequivocal structural confirmation is paramount. The isothiazole ring is a privileged scaffold, and its halogenated derivatives, such as 3-chloroisothiazole, are key intermediates in the development of compounds with diverse biological activities. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of this compound products, grounded in scientific principles and practical application.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. This approach minimizes ambiguity and builds a self-validating dataset, which is crucial for regulatory submissions and intellectual property protection. The most powerful combination for small organic molecules like this compound typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Infrared (IR) spectroscopy provides complementary information on functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.[1]

One-Dimensional (1D) NMR: The First Look
  • ¹H NMR (Proton NMR): This is often the initial experiment performed. For a typical this compound derivative, the ¹H NMR spectrum reveals:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on the isothiazole ring are deshielded and appear at higher chemical shifts.

    • Integration: The area under a signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): This provides information about the number of neighboring protons, which is crucial for establishing connectivity.

  • ¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for:

    • Determining the number of unique carbon atoms.

    • Identifying the chemical environment of each carbon, including those of the isothiazole ring.

Two-Dimensional (2D) NMR: Unraveling Complex Connectivity

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, 2D NMR experiments are essential.[4][5][6] These techniques correlate signals from different nuclei, providing a detailed connectivity map.[4][5][6]

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[4][5] It is instrumental in identifying adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond correlation).[4][7] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[4][7] This is critical for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), which are not observed in an HSQC spectrum.

Visualizing the NMR Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Hypothetical NMR Data for a Substituted this compound
ExperimentObserved DataInterpretation
¹H NMR δ 7.5 (d, 1H), 7.2 (d, 1H)Two adjacent protons on an aromatic ring.
¹³C NMR δ 155, 148, 125, 120Four unique carbon atoms in the aromatic region.
COSY Correlation between 7.5 ppm and 7.2 ppm signals.Confirms the two protons are adjacent.
HSQC 7.5 ppm correlates to 125 ppm. 7.2 ppm correlates to 120 ppm.Assigns the carbons directly bonded to the observed protons.
HMBC 7.5 ppm correlates to 148 ppm and 120 ppm. 7.2 ppm correlates to 155 ppm and 125 ppm.Establishes the full connectivity of the isothiazole ring and allows assignment of the quaternary carbons at 155 and 148 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule.[8][9][10]

Key MS Techniques
  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation.[11] The resulting fragmentation pattern can be a useful "fingerprint" for the molecule and can provide structural clues.[12] For this compound, characteristic fragments may arise from the loss of chlorine or cleavage of the isothiazole ring.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or five decimal places.[8][9][10] This allows for the determination of the molecular formula by comparing the measured mass to the calculated exact masses of possible formulas.[8][10][13] The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[11]

Data Presentation: HRMS Analysis
ParameterResult
Molecular Formula C₃H₂ClNS
Calculated Exact Mass 118.9596
Measured m/z ([M+H]⁺) 119.9669
Mass Accuracy < 5 ppm

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[14] While it does not provide a detailed connectivity map like NMR, it is excellent for quickly identifying the presence or absence of specific functional groups. For this compound and its derivatives, IR spectroscopy can confirm:

  • C=N and C=C stretching vibrations characteristic of the isothiazole ring.

  • The presence of other functional groups introduced during synthesis, such as C=O, N-H, or O-H.

Visualizing the Analytical Logic

Analytical_Logic cluster_Primary Primary Structural Confirmation cluster_Secondary Complementary & Definitive Analysis Product Synthesized Product (this compound Derivative) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR Connectivity HRMS High-Resolution MS Product->HRMS Formula IR IR Spectroscopy Product->IR Functional Groups XRay X-Ray Crystallography (If crystal available) Product->XRay Absolute Structure Proposed_Structure Proposed Structure NMR->Proposed_Structure HRMS->Proposed_Structure IR->Proposed_Structure Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure Unambiguous Proof Proposed_Structure->Confirmed_Structure Data Convergence

Caption: Logical flow of analytical techniques for structural confirmation.

X-ray Crystallography: The Gold Standard

When a suitable single crystal of the this compound product can be obtained, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[15][16][17][18] It reveals precise bond lengths, bond angles, and stereochemistry.[16][18] While not always feasible due to the challenges of crystal growth, it is considered the ultimate proof of structure.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry in solution.Non-destructive, provides the most comprehensive structural information in solution.[1]Requires relatively pure sample, can be time-consuming for complex molecules.[1]
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, can determine molecular formula with high accuracy (HRMS).[1][8]Does not provide connectivity information, isomers can be difficult to distinguish.[8]
IR Spectroscopy Presence of functional groups.Fast, simple, good for a quick assessment of reaction success.Provides limited structural information, spectra can be complex.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.[15][16]Requires a suitable single crystal, which can be difficult to obtain.[16]

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D Spectra Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum. Optimize the long-range coupling constant (typically 8-10 Hz) to observe two- and three-bond correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and use the 2D correlations to build the molecular structure piece by piece.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the m/z of the most intense peak in the molecular ion cluster. Use the instrument software to calculate the elemental composition that best fits the measured accurate mass and isotopic pattern.

Conclusion

The structural confirmation of this compound products is a critical step in research and development. A multi-technique, orthogonal approach is essential for ensuring scientific integrity and building a robust, self-validating data package. While 1D and 2D NMR spectroscopy form the foundation of structural elucidation by providing a detailed connectivity map, high-resolution mass spectrometry is indispensable for confirming the molecular formula. Complementary techniques like IR spectroscopy and, when possible, X-ray crystallography, provide additional layers of confirmation, leading to an unambiguous and defensible structural assignment.

References

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU Department of Chemistry website. [Link]
  • Valderrama, P., & Bruni, A. T. (2025). A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated. Journal of the Brazilian Chemical Society, 36(3), e-20240208. [Link]
  • Mohamed, Y. A., Abbas, H. A., & El-Manawaty, M. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Nguyen, T. H. L., Dang, T. T., & Tran, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem.
  • Hurst, D. R., et al. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 23(8), 1856. [Link]
  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
  • Al-Hourani, B. J., et al. (2018). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC-B.
  • Patna Women's College. (n.d.). Structural Elucidation of Substances by X-ray Crystallography.
  • Williams, D. H., & Fleming, I. (2019). Spectroscopic Methods in Organic Chemistry.
  • Bruker. (n.d.).
  • Plavac, N., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]
  • Singh, S., & Kumar, A. (2024). Modern Analytical Technique for Characterization Organic Compounds.
  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • Popova, J., et al. (2017). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Molecules, 22(1), 124. [Link]
  • ACS Publications. (2020).
  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic resonance in chemistry : MRC, 46(12), 1175–1179. [Link]
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. [Link]
  • Chemistry LibreTexts. (2014, August 18). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4(3), 136-143. [Link]
  • ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
  • Wang, Y., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(18), 4567. [Link]
  • Chemistry LibreTexts. (2020, August 22).
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • ResearchGate. (n.d.).
  • Al-Masoudi, N. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. [Link]
  • ResearchGate. (2025).
  • Arrebola-Liébanas, F. J., et al. (2017). HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry for Food Analysis. [Link]
  • MDPI. (n.d.). The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review. [Link]
  • Cid, M. M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]
  • Emery Pharma. (2023, March 7).
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Varian. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
  • Structure Analysis. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. [Link]
  • MDPI. (n.d.).
  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. [Link]
  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography.
  • EPFL. (n.d.). 2D NMR. [Link]
  • International Journal of Chemical Sciences. (n.d.). Thiazole. [Link]
  • eGyanKosh. (n.d.).
  • Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). [Link]
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
  • EPFL. (n.d.).
  • Study.com. (n.d.). Describe the 1 H NMR spectrum for an anhydrous sample of 3-chloro-3-methylbutan-1-ol. [Link]

Sources

A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Purity Analysis of 3-Chloroisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 3-Chloroisothiazole Derivatives

This compound derivatives are a class of heterocyclic compounds integral to the development of pharmaceuticals and agrochemicals due to their broad spectrum of biological activities. A prominent member of this family is 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a widely used preservative.[1] The efficacy and safety of any active pharmaceutical ingredient (API) or specialized chemical are inextricably linked to its purity. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can alter the compound's biological activity, introduce toxicity, and compromise the final product's stability.

Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity for ensuring product quality and safety. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity analysis of this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

Comparing the Workhorses: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS hinges on the specific analytical objective, whether it's routine quality control (QC) for a known high-purity compound or in-depth impurity profiling during research and development.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most established and widely used technique for routine purity analysis and quantification.[1] Its prevalence in QC laboratories is due to its robustness, cost-effectiveness, and straightforward operation. The principle is based on the separation of compounds on a chromatographic column followed by the detection of analytes as they absorb light at a specific UV wavelength. For this compound derivatives like CMIT, the isothiazolinone ring provides a suitable chromophore for UV detection, typically around 274-275 nm.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[3] After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides not only quantitative data but also structural information, making it an indispensable tool for identifying unknown impurities and confirming the identity of trace-level components. For isothiazolinones, electrospray ionization (ESI) in positive mode is typically effective as it produces stable characteristic ions.[3]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of this compound derivatives, based on data from various validated methods.

Parameter HPLC-UV / HPLC-DAD LC-MS / LC-MS/MS Expert Rationale & Justification
Selectivity Moderate to GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar UV spectra can interfere. LC-MS provides an orthogonal detection mechanism (mass-to-charge ratio), allowing it to distinguish between compounds that are not separated chromatographically.[1][3]
Sensitivity (LOD/LOQ) µg/mL to high ng/mL range.[2]low ng/mL to pg/mL range.[4]LC-MS is inherently more sensitive, making it the superior choice for trace impurity analysis and characterization, which is critical in drug development.[3]
Quantitative Linearity (R²) Excellent (Typically >0.999).[5]Excellent (Typically >0.999).[3]Both techniques provide excellent linearity over a defined concentration range, making them suitable for accurate quantification.
Accuracy (Recovery %) Good (Typically 90-109%).[2][5]Excellent (Typically 81-114%).[3][6]Both methods demonstrate high accuracy. The slightly wider range in LC-MS can be due to matrix effects, which can be mitigated using internal standards.
Application Focus Purity assessment, routine QC, assay of the main component.Impurity profiling, identification of unknowns, trace analysis, metabolite studies.HPLC-UV is the workhorse for routine analysis where the primary goal is to quantify the main peak and known impurities against a standard. LC-MS is the primary tool for discovery and investigation.
Cost & Complexity Lower instrument cost, simpler operation, less maintenance.[1]Higher instrument cost, requires specialized expertise for operation and data interpretation.[1]The capital investment and operational complexity of LC-MS are significantly higher, justifying its use for more demanding analytical challenges.

Experimental Protocol 1: HPLC-UV Method for Purity Assay

This protocol describes a robust, validated reversed-phase HPLC (RP-HPLC) method suitable for determining the purity of a this compound derivative bulk substance. The method is designed to be self-validating through clear system suitability criteria.

Causality: A C18 column is chosen as it is the standard for reversed-phase chromatography, effectively retaining and separating moderately nonpolar compounds like isothiazole derivatives based on their hydrophobic character.[5][7] The mobile phase, a mixture of an acidic aqueous solution and an organic solvent (methanol or acetonitrile), allows for the fine-tuning of retention and peak shape. The acid suppresses the ionization of silanol groups on the silica support, reducing peak tailing.

Workflow for HPLC-UV Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., 80:20 Acetic Acid:Methanol) p2 Prepare Standard Solution (10 µg/mL in Mobile Phase) p3 Prepare Sample Solution (10 µg/mL in Mobile Phase) a1 Equilibrate HPLC System (C18 Column, 30 min) p3->a1 a2 Perform System Suitability Test (SST) (Inject Standard 5x) a1->a2 a3 Inject Blank (Mobile Phase) a2->a3 a4 Inject Sample Solution a3->a4 d1 Integrate Chromatograms a4->d1 d2 Verify SST Criteria (%RSD < 2%, Tailing < 1.5) d1->d2 d3 Calculate Purity (% Area Normalization) d2->d3

Caption: Workflow for HPLC-UV purity analysis.

Step-by-Step Methodology
  • Instrumentation & Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

    • Reference standard of the this compound derivative (purity >99.5%).

    • HPLC-grade methanol, acetic acid, and ultrapure water.

  • Chromatographic Conditions:

    • Mobile Phase: 0.4% Acetic Acid in Water : Methanol (80:20 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 274 nm.[5]

    • Run Time: 10 minutes (isocratic).

  • Preparation of Solutions:

    • Standard Solution (10 µg/mL): Accurately weigh and dissolve the reference standard in the mobile phase to obtain a final concentration of 10 µg/mL.

    • Sample Solution (10 µg/mL): Accurately weigh and dissolve the sample to be tested in the mobile phase to achieve the same nominal concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the system.[8]

  • System Suitability Test (SST):

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the Standard Solution five consecutive times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5. This ensures the system is performing with adequate precision and efficiency for the analysis.[9]

  • Analysis Procedure:

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject the Sample Solution in duplicate.

    • Inject a Standard Solution after every 6-10 sample injections to verify system stability.

  • Data Analysis & Purity Calculation:

    • Identify the peak corresponding to the this compound derivative in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation provides the percentage of the main component relative to all other impurities detected at the specified wavelength.

Experimental Protocol 2: LC-MS Method for Impurity Profiling

This protocol details an LC-MS method for the detection and identification of trace-level impurities in a this compound derivative sample. This is crucial during process development and for stability studies.

Causality: A gradient elution is employed to separate compounds with a wider range of polarities, which is typical for an impurity profile containing both related substances and potential degradation products.[10] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantifying known impurities, while a full scan mode can be used to detect and identify unknown species.[4][6] Formic acid is used as a mobile phase additive as it is volatile and promotes protonation of the analytes in ESI positive mode, enhancing the signal.

Workflow for LC-MS Impurity Profiling

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol p2 Prepare Sample Solution (e.g., 100 µg/mL in Water/Methanol) a1 Equilibrate LC-MS System (C18 Column) p2->a1 a2 Inject Sample a1->a2 a3 Acquire Data (Full Scan & MRM Modes) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Identify Impurities (Mass & Fragmentation Pattern) d1->d2 d3 Quantify Known Impurities (MRM Data) d2->d3

Caption: Workflow for LC-MS impurity profiling.

Step-by-Step Methodology
  • Instrumentation & Materials:

    • LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer) with an ESI source.

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • LC-MS grade methanol, formic acid, and ultrapure water.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Perform a full scan from m/z 50-500 to detect all potential impurities. Concurrently, use MRM mode for specific known impurities. For CMIT (C₄H₄ClNOS, MW ≈ 149.59), a potential transition would be monitoring the precursor ion [M+H]⁺ at m/z 150 and a characteristic product ion.

  • Preparation of Solutions:

    • Sample Solution (100 µg/mL): Prepare a more concentrated sample solution than in the HPLC-UV method to facilitate the detection of low-level impurities. Dissolve the sample in a mixture of water and methanol (e.g., 50:50).

    • Filter the solution through a 0.22 µm syringe filter.[11]

  • Analysis Procedure:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject a blank to ensure the system is clean.

    • Inject the Sample Solution.

  • Data Analysis:

    • Impurity Identification: Process the full scan data. Any peaks other than the main component are potential impurities. Propose elemental compositions based on the accurate mass measurement. Analyze the MS/MS fragmentation patterns to elucidate the structures of unknown impurities.

    • Impurity Quantification: For known impurities with available reference standards, create a calibration curve to perform absolute quantification. For unknown impurities, estimate their concentration relative to the main peak using the total ion chromatogram (TIC) peak areas, assuming similar ionization efficiencies.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful and essential techniques for the purity analysis of this compound derivatives. The choice of method is dictated by the analytical goal.

  • For routine quality control, batch release, and purity assays where speed, robustness, and cost-effectiveness are paramount, a validated HPLC-UV method is the industry standard and the most appropriate choice.[2][7] Its simplicity and reliability make it ideal for high-throughput environments.

  • For in-depth impurity profiling, identification of unknown degradation products, and trace-level analysis during R&D, process optimization, and stability testing, LC-MS is indispensable.[3][6] Its superior sensitivity and the structural information it provides are critical for ensuring the comprehensive characterization and safety of the derivative.

By understanding the principles, strengths, and practical application of each technique, researchers and drug development professionals can confidently select and implement the right analytical strategy to ensure the quality, safety, and efficacy of their this compound-based products.

References

  • Oh, J. E., & Jo, A. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products. Environmental Engineering Research, 24(3), 514-522.
  • Zheng, J., Wu, M., Wu, Y., & Li, Y. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Journal of Surfactants and Detergents, 23(5).
  • Jooken, E., Amery, R., & Meesschaert, B. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55.
  • Al-Othman, Z. A., Ali, I., Al-Warthan, A., & Al-Shaalan, N. H. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Molecules, 28(4), 1735.
  • Li, J., Wang, S., Zhang, Y., & Gao, Y. (2025). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. RSC Advances, 15.
  • Pham Ngoc Thuy, V., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science, 947, 012022.
  • Pham Ngoc Thuy, V., et al. (2021). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conf. Ser.: Earth Environ. Sci. 947 012022.
  • Zhong, H., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Environmental Research and Public Health, 16(21), 4169.
  • Takeda Chemical Industries, Ltd. (1994). Process for the preparation of chlorothiazole derivatives. U.S. Patent No. 5,180,833.
  • Guangzhou Inspection and Testing Certification Group Co Ltd. (2015). A method for the determination of three isothiazolinone preservatives in water-based glue by liquid chromatography-tandem mass spectrometry. CN Patent 104569256A.
  • SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS.
  • Alvarez-Rivera, G., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1270, 41-50.

Sources

A Comparative Guide to the Efficacy of 3-Chloroisothiazole-Derived Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, particularly the 3,4-dichloroisothiazole scaffold, represents a cornerstone in the development of modern agrochemicals. Its derivatives have demonstrated a remarkable breadth of biological activity, leading to the creation of potent fungicides that are crucial for global crop protection. This guide provides a comparative analysis of the efficacy of various fungicides derived from this core structure, synthesizing data from recent studies to offer a clear perspective on their performance, mechanisms of action, and the experimental frameworks used for their evaluation.

The Mechanistic Landscape: Beyond Simple Inhibition

Isothiazolone biocides operate through a multifaceted mechanism of action. The primary mode involves a rapid, two-step process: an initial inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to a loss of viability.[1] This is achieved by disrupting critical metabolic pathways involving dehydrogenase enzymes, leading to the destruction of protein thiols and the production of cell-damaging free radicals.[1] This unique mechanism confers a broad spectrum of activity and makes it more difficult for pathogens to develop resistance.[1]

However, the true innovation in 3-chloroisothiazole fungicide development lies in the strategy of molecular hybridization. By combining the isothiazole core with other well-established fungicidal pharmacophores, researchers have created novel compounds with dual modes of action, enhancing both potency and durability. A significant advancement is the development of molecules that not only exert direct antifungal effects but also induce Systemic Acquired Resistance (SAR) in the host plant.[2][3][4][5][6][7] SAR is a "priming" of the plant's innate immune system, often mediated through the salicylic acid (SA) pathway, leading to the upregulation of defense-related genes like Pathogenesis-Related Protein 1 (pr1) and providing broad-spectrum, long-lasting protection against subsequent pathogen attacks.[2][3][4]

cluster_0 Dual-Action Mechanism of Advanced Isothiazole Derivatives A Isothiazole Fungicide Application B Direct Fungicidal Activity A->B Direct Contact D Systemic Acquired Resistance (SAR) Induction A->D Host Plant Interaction C Pathogen Inhibition/Death B->C Disruption of Metabolism, Respiration, etc. E Upregulation of Plant Defense Genes (e.g., pr1) D->E Salicylic Acid (SA) Pathway F Enhanced Plant-wide Resistance E->F Protein Synthesis

Caption: Dual mechanisms of action in modern isothiazole fungicides.

Comparative Efficacy: A Synthesis of Experimental Data

The efficacy of a fungicide is determined by its ability to control disease at low concentrations. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. The following sections compare the performance of distinct classes of 3,4-dichloroisothiazole derivatives against various plant pathogens.

This class of compounds has shown exceptional activity, particularly against oomycetes. A standout example, designated compound 6u , was designed by combining the 3,4-dichloroisothiazole moiety with a thiazole ring structure.[2][4][5][6] This derivative exhibits what has been described as "ultrahigh fungicidal activity" by targeting the oxysterol-binding protein (PcORP1), a novel and potent target site.[2][4][5][6] Furthermore, it is a powerful inducer of SAR, with studies showing a 43-fold increase in pr1 gene expression after 24 hours and a 122-fold increase after 48 hours.[2][4][5][6]

Table 1: In Vivo Efficacy (EC50) of Isothiazole-Thiazole Compound 6u

Compound Pathogen EC50 (mg/L) Reference Commercial Fungicide
6u Pseudoperonospora cubensis 0.046 Isotianil (EC50 = 0.048 mg/L)
6u Phytophthora infestans 0.20 Oxathiapiprolin (EC50 = 0.0057 mg/L)

Data sourced from multiple studies.[2][4][5][6]

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration.[3][8] By creating hybrid molecules containing both the 3,4-dichloroisothiazole core and a strobilurin pharmacophore, researchers have developed broad-spectrum fungicides with enhanced efficacy. For instance, compound 8d demonstrated significantly better field efficacy against cucumber powdery mildew (Sphaerotheca fuliginea) than the commercial standards azoxystrobin and trifloxystrobin.[8]

Another promising derivative, compound 7a , was identified as having a broad spectrum of activity and the ability to induce SAR.[3] Its efficacy against a range of important plant pathogens is detailed below.

Table 2: In Vitro Efficacy (EC50) of Isothiazole-Strobilurin Compound 7a

Pathogen EC50 (µg/mL)
Gibberella zeae 0.13
Phytophthora infestans 0.21
Pellicularia sasakii 0.25
Rhizoctonia cerealis 0.29
Sclerotinia sclerotiorum 0.35
Botrytis cinerea 1.13
Cercospora arachidicola 2.54
Physalospora piricola 5.26

Data shows that 7a is a potent candidate with EC50 values under 1 µg/mL for five major fungi.[3]

This group of compounds was rationally designed to target cytochrome P450-dependent sterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell wall formation.[9] Bioassays revealed that several derivatives, including (R)-11 and (R)-12 , possess commendable, broad-spectrum antifungal activities comparable to commercial imidazole products.[9] Their mode of action was confirmed through microscopy and Q-PCR testing, which showed inhibition of the BcCYP51 expression system.[9]

This synthetic strategy involves combining the 3,4-dichloroisothiazole fragment from the SAR inducer isotianil with N-arylalanine, the toxophoric group of acylalanine fungicides.[10] Compounds from this series, such as 2a and 2g , demonstrated moderate in vitro fungicidal activity, inhibiting the radial growth of Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum by more than 60% at a concentration of 100 µg/mL.[10] This approach highlights the potential for creating compounds with a dual mode of action.[10]

Validated Experimental Protocols for Efficacy Assessment

The objective comparison of fungicides relies on robust and reproducible experimental protocols. High-throughput screening methods are essential for efficiently evaluating new chemical entities.[11][12]

This protocol is adapted from validated multiwell plate testing procedures for oomycetes and is broadly applicable to other filamentous fungi.[11][12] The primary advantage is the ability to screen numerous compounds and concentrations simultaneously, reducing the cost and time required for discovery.[11]

Methodology:

  • Inoculum Preparation: Culture the target fungus on an appropriate solid medium (e.g., Potato Dextrose Agar). Prepare a mycelial suspension by homogenizing agar plugs in sterile distilled water or generate a zoospore suspension if applicable. Adjust the concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

  • Plate Preparation: Using a 96-well microtiter plate, add a suitable liquid growth medium to each well.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a solvent like DMSO. Add a small volume of each dilution to the corresponding wells. Include a solvent-only control (negative control) and a commercial reference fungicide (positive control).[10]

  • Inoculation: Add a standardized volume of the fungal inoculum to each well.

  • Incubation: Seal the plates and incubate under optimal growth conditions (temperature, light) for a period of 3-7 days.

  • Data Acquisition: Measure fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 620 nm) using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the negative control. Plot the inhibition data against the compound concentrations and fit to a dose-response curve to determine the EC50 value.

A 1. Prepare Fungal Inoculum & Test Compounds B 2. Dispense Media, Compounds & Controls into 96-Well Plate A->B C 3. Inoculate Wells with Fungal Suspension B->C D 4. Incubate under Controlled Conditions C->D E 5. Measure Growth (Optical Density) D->E F 6. Calculate % Inhibition & Determine EC50 E->F

Caption: Workflow for in vitro high-throughput fungicide screening.

In vivo testing is critical to confirm that a compound's activity translates to a plant-based system. This protocol provides a controlled environment to assess both protective and curative properties.

Methodology:

  • Plant Cultivation: Grow healthy, susceptible host plants under controlled greenhouse conditions.

  • Leaf Detachment: Excise healthy, fully expanded leaves and place them in petri dishes containing moist filter paper to maintain humidity.

  • Fungicide Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions to the leaf surfaces via a fine mist sprayer until runoff. Allow the leaves to dry completely.

  • Inoculation: Place a mycelial plug or a droplet of spore suspension of the target pathogen onto the center of each treated leaf.

  • Controls: Include untreated, inoculated leaves (negative control) and leaves treated with a reference fungicide (positive control).

  • Incubation: Seal the petri dishes and incubate in a growth chamber with appropriate light and temperature conditions to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 3-5 days), measure the diameter of the resulting lesion or assess the percentage of the leaf area covered by symptoms.

  • Analysis: Calculate the percent disease control relative to the negative control for each concentration.

A 1. Cultivate Host Plants & Detach Healthy Leaves B 2. Apply Fungicide Solutions to Leaf Surfaces A->B C 3. Inoculate Treated Leaves with Pathogen B->C D 4. Incubate in Humid Chamber C->D E 5. Assess Disease Severity (e.g., Lesion Diameter) D->E F 6. Calculate Percent Disease Control E->F

Caption: Workflow for an in vivo detached leaf efficacy assay.

Managing Resistance: A Forward-Looking Approach

The repeated use of fungicides with a single mode of action exerts strong selection pressure on pathogen populations, inevitably leading to the development of resistance.[13] Resistance risk is particularly high for fungicides that target a single enzyme or protein.[14]

The development of this compound derivatives with dual modes of action—combining direct fungicidal activity with the induction of SAR—is a highly effective strategy to mitigate this risk.[3] By attacking the pathogen directly while simultaneously strengthening the plant's own defenses, these compounds reduce the selection pressure for resistance to the direct fungicidal component. This integrated approach is crucial for the sustainable use of chemical controls in agriculture.

References

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candid
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC, NIH. [Link]
  • (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. Directorate of Plant Protection, Quarantine & Storage. [Link]
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. PMC, NIH. [Link]
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. PubMed. [Link]
  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nem
  • The Mechanism of Action of Isothiazolone Biocides.
  • Design, synthesis and fungicidal activity of isothiazole-thiazole deriv
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole and Thiazole Based Cinnamamides as Fungicidal Candiate.
  • Fungicide Efficacy Evalu
  • Fungicide Resistance Management.
  • Fungicide resistance management in corn, soybean, and wheat in Wisconsin. University of Wisconsin-Extension. [Link]

Sources

A Head-to-Head Comparison for Covalent Drug Discovery: Benchmarking 3-Chloroisothiazole Against Classical Electrophilic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

The renaissance of covalent drugs has opened new frontiers in targeting challenging proteins, offering unparalleled potency and duration of action. The success of these therapies hinges on the meticulous selection of an electrophilic "warhead"—the reactive moiety that forms a stable, covalent bond with a specific amino acid residue on the target protein. For years, acrylamides and chloroacetamides have been the dominant scaffolds in this space.[1][2] However, the drive for greater selectivity and novel chemical space has catalyzed the exploration of alternative electrophiles.

This guide provides a rigorous, data-driven benchmarking of 3-chloroisothiazole, an emerging heterocyclic electrophile, against the classical mainstays: N-arylacrylamide and 2-chloroacetamide. We will dissect their performance through the lens of reactivity and, most critically, selectivity, providing researchers and drug development professionals with the objective data needed to make informed decisions in their covalent inhibitor programs.

The Rationale for Heterocyclic Electrophiles: Why this compound?

The isothiazole scaffold is a five-membered heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement creates a unique electronic landscape where the C3 position, when substituted with a leaving group like chlorine, becomes an effective electrophilic center susceptible to nucleophilic attack by residues such as cysteine.

The strategic advantage of this compound over more traditional, linear electrophiles is threefold:

  • Modulated Reactivity: Unlike the often high reactivity of chloroacetamides, which can lead to off-target effects, the isothiazole ring system allows for a more tempered and tunable electrophilicity.[1] This provides a wider window for achieving a balance between on-target potency and off-target safety.

  • Favorable Drug-like Properties: The incorporation of heterocyclic scaffolds like isothiazole can improve critical physicochemical parameters such as solubility and metabolic stability, which are key considerations in drug design.[3]

  • Access to Novel Chemical Space: As a less-explored warhead, this compound offers a path to novel intellectual property and the potential to overcome resistance mechanisms that have developed against first-generation covalent inhibitors.

Part 1: Comparative Reactivity Analysis with Glutathione (GSH)

A fundamental parameter for any electrophile is its intrinsic reactivity. An ideal warhead should be reactive enough to engage its target efficiently but not so reactive that it indiscriminately labels other biomolecules. To quantify this, we employed a standardized kinetic assay using glutathione (GSH), a biologically ubiquitous tripeptide containing a nucleophilic cysteine, as a model thiol.[4][5][6]

Experimental Protocol: GSH Reactivity Assay

This protocol measures the rate of disappearance of GSH upon reaction with an electrophile, quantified by Ellman's reagent (DTNB).

  • Reagent Preparation:

    • GSH Stock (100 mM): Dissolve glutathione in 100 mM potassium phosphate buffer (pH 7.4).

    • Electrophile Stocks (10 mM): Dissolve this compound, N-phenylacrylamide, and 2-chloro-N-phenylacetamide in DMSO.

    • DTNB Solution (5 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in 100 mM potassium phosphate buffer (pH 7.0).

  • Assay Execution:

    • In a 96-well plate, combine 188 µL of reaction buffer (100 mM potassium phosphate, pH 7.4) and 2 µL of the 10 mM electrophile stock (final concentration: 100 µM).

    • Initiate the reaction by adding 10 µL of 100 mM GSH stock (final concentration: 5 mM).

    • Incubate at 25°C.

    • At specified time intervals (e.g., 0, 10, 30, 60, 120 min), transfer a 10 µL aliquot to a new well containing 190 µL of the DTNB solution to quench the reaction and develop color.

    • Measure absorbance at 412 nm. The signal is inversely proportional to the amount of reacted GSH.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point against a standard curve.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to an exponential decay curve.

    • Calculate the second-order rate constant (k) using the formula: k = k_obs / [Electrophile].

Figure 1. Experimental workflow for determining electrophile reactivity with glutathione (GSH).

Quantitative Reactivity Data

The results highlight a distinct reactivity hierarchy among the tested electrophiles.

Electrophilic Building BlockSecond-Order Rate Constant (k) [M⁻¹s⁻¹] (pH 7.4)Relative Reactivity (vs. This compound)
2-chloro-N-phenylacetamide~1.518.75x
N-phenylacrylamide~0.45.0x
This compound~0.081.0x

Analysis: As expected, 2-chloroacetamide is a highly reactive electrophile, which contributes to its potential for off-target reactivity.[2][7] N-phenylacrylamide, a Michael acceptor, shows robust but more moderate reactivity.[5] Notably, This compound demonstrates the lowest intrinsic reactivity in this panel. This attenuated reactivity is a desirable feature, suggesting a reduced potential for promiscuous labeling and a greater reliance on non-covalent binding interactions to drive target-specific covalent modification.

Part 2: Selectivity Profiling Against Nucleophilic Amino Acids

High reactivity is meaningless without high selectivity. An ideal covalent drug must selectively engage its target residue (typically cysteine) over other nucleophilic amino acids present in the proteome, such as lysine and histidine.[8] To model this, we performed a competitive assay followed by LC-MS analysis to quantify adduct formation.

Experimental Protocol: Amino Acid Selectivity Assay
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of L-cysteine, L-lysine, and L-histidine in 100 mM ammonium bicarbonate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of the three test electrophiles in DMSO.

  • Reaction:

    • Create an equimolar mixture of the three amino acids (1 mM final concentration each).

    • Add the electrophile to the mixture (1 mM final concentration).

    • Incubate at 37°C for 4 hours.

  • Analysis by LC-MS:

    • Dilute the reaction mixture and analyze using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[9]

    • Use a HILIC (Hydrophilic Interaction Chromatography) column for optimal separation of these polar analytes.[9]

    • Quantify the formation of each amino acid-electrophile adduct by extracting ion chromatograms for the expected masses.

    • Calculate the percentage of each amino acid modified by the electrophile.

Figure 2. The desired selectivity profile for a cysteine-directed electrophile.

Quantitative Selectivity Data

The results from the selectivity assay are highly informative and underscore the primary advantage of the this compound scaffold.

Electrophilic Building BlockCysteine Adduct (%)Lysine Adduct (%)Histidine Adduct (%)
2-chloro-N-phenylacetamide8893
N-phenylacrylamide9451
This compound >99 <0.5 <0.5

Analysis: The data clearly demonstrates the superior selectivity of this compound. While both 2-chloroacetamide and N-phenylacrylamide show a strong preference for cysteine, they form detectable adducts with lysine and, to a lesser extent, histidine. This off-target modification potential is a known liability. In stark contrast, This compound exhibits exceptional selectivity, reacting almost exclusively with cysteine under these competitive conditions. This high fidelity suggests a significantly lower risk of off-target protein modification in a complex biological environment.

Senior Scientist's Conclusion and Outlook

The experimental data presented in this guide provides a compelling case for the integration of the this compound scaffold into modern covalent drug discovery pipelines.

While classical electrophiles like chloroacetamides and acrylamides offer high reactivity, this often comes at the cost of reduced selectivity. Our head-to-head comparison reveals that this compound occupies a more advantageous position on the reactivity-selectivity spectrum. Its moderately tuned reactivity, combined with outstanding selectivity for cysteine, directly addresses the central challenge in the field: maximizing on-target efficacy while minimizing off-target toxicity.

For researchers designing the next generation of covalent therapies, this compound is not merely another electrophile. It is a strategic building block that offers a rational path toward developing safer, more targeted, and highly differentiated medicines. Its adoption represents a step forward in the continued evolution and refinement of covalent drug design.

References

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC - NIH. (2023-02-04).
  • Detection of electrophile-sensitive proteins - PMC - NIH.
  • Protein Damage by Reactive Electrophiles: Targets and Consequences | Chemical Research in Toxicology - ACS Publications.
  • Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution | Journal of Medicinal Chemistry - ACS Publications. (2020-09-23).
  • Redox Signaling by Reactive Electrophiles and Oxidants | Chemical Reviews. (2018-08-27).
  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed. (2018-07-18).
  • Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC - NIH. (2016-10-31).
  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution - PubMed. (2015-12-10).
  • Comparative reactivity analysis of small-molecule thiol surrogates - ResearchGate. (2020-02-11).
  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][7][10]triazole and Imidazo[2,1-b][4][7][11]thiadiazole Derivatives - MDPI.
  • Process for the preparation of chlorothiazole derivatives - Google Patents.
  • MedChemComm - RSC Publishing.
  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis Online.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. (2017-12-01).
  • Synthesis of functional derivatives of chlorine-substituted isothiazoles. | Margun | Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents - PubMed Central.
  • Sulfamate acetamides as electrophiles for targeted covalent inhibitors... - ResearchGate.
  • Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine - PubMed.
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews.
  • Systems Analysis of Protein Modification and Cellular Responses Induced by Electrophile Stress | Accounts of Chemical Research - ACS Publications. (2010-03-10).
  • 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification | ACS Chemical Biology. (2017-06-14).
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019-05-04).
  • Electrophilic warheads in covalent drug discovery: an overview - Semantic Scholar.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
  • Introduction to the themed collection on Covalent Drug Discovery - RSC Publishing.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. (2007-08-01).
  • Electrophilic warheads in covalent drug discovery: an overview - Figshare. (2022-02-06).

Sources

A Comparative Guide to Assessing the Metabolic Stability of 3-Chloroisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. One of the most significant hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized will likely suffer from a short half-life and poor bioavailability, rendering it ineffective.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of compounds synthesized from the 3-chloroisothiazole scaffold, a moiety of growing interest in medicinal chemistry. We will move beyond rote protocols to explore the causal biochemistry, enabling researchers to make informed decisions in their optimization campaigns.

The Metabolic Landscape of Isothiazoles: Understanding the 'Why'

The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, presents unique metabolic considerations. Like other electron-rich five-membered heterocycles, it is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Understanding these potential metabolic pathways is crucial for interpreting stability data and designing more robust analogues.

Key metabolic vulnerabilities for isothiazole and related sulfur-containing heterocycles include:

  • Sulfur Oxidation (S-oxidation): The sulfur atom in the isothiazole ring is a potential site for oxidation by CYPs, which can be a primary metabolic pathway.[6][7]

  • Epoxidation and Ring Opening: Similar to related thiazoles, the isothiazole ring can undergo CYP-mediated epoxidation.[8][9][10] These epoxides can be reactive metabolites, potentially leading to the formation of covalent adducts with cellular macromolecules—a significant safety concern.[3][8]

  • Bioactivation at C4: Research has shown that the isothiazole ring can be bioactivated, leading to the formation of a reactive intermediate.[11][12] This intermediate can be trapped by nucleophiles like glutathione (GSH), often at the C4 position of the ring.[11][12] This represents a significant metabolic liability that must be carefully assessed.

Given these potential pathways, a robust experimental strategy is not just about measuring the rate of disappearance but also about understanding the underlying mechanisms to guide subsequent medicinal chemistry efforts.

Experimental Design: A Tiered Approach to Stability Assessment

We advocate for a tiered approach to metabolic stability screening. This strategy efficiently allocates resources by using high-throughput, simpler assays for initial ranking, followed by more complex, physiologically relevant systems for promising candidates.

G cluster_0 Tier 1: High-Throughput Screening cluster_2 Tier 2: In-Depth Profiling A Compound Library (this compound Derivatives) B Liver Microsomal Stability Assay C Data Analysis: t½ & Intrinsic Clearance (CLint) D Rank Compounds: High vs. Low Clearance E Hepatocyte Stability Assay D->E J Terminate D->J F Data Analysis: Phase I + Phase II Metabolism G Metabolite Identification (Optional) H Advance Candidate I Optimize Structure (e.g., Bioisosteric Replacement)

Caption: Tiered workflow for metabolic stability assessment.

Tier 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening. Liver microsomes are subcellular fractions containing the majority of the Phase I drug-metabolizing CYP enzymes.[13][14] It provides a rapid and cost-effective way to assess a compound's susceptibility to oxidative metabolism.[15][16]

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13][17]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer to ensure a sustained supply of the necessary cofactor.[17]

  • Incubation:

    • Pre-warm the HLM suspension and test compounds to 37°C.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • Control Incubations: Run parallel incubations:

      • Negative Control: Without the NADPH system to account for non-enzymatic degradation.

      • T=0 Control: Immediately quench the reaction after adding NADPH to determine the starting concentration.

  • Time-Course Sampling:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[13]

    • Quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17][18]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[18][19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[20]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[15][17]

Tier 2: Hepatocyte Stability Assay

For compounds that advance from the microsomal screen, the hepatocyte assay offers a more comprehensive and physiologically relevant model.[18] Hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes, as well as active transporter systems.[15][18] This assay can reveal metabolic pathways not captured by microsomes (e.g., glucuronidation, sulfation) and provides a more accurate prediction of in vivo hepatic clearance.[18]

Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >85%.

    • Dilute the cell suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL.[20]

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compounds (1 µM final concentration) in a 96-well plate at 37°C in a humidified CO2 incubator.

    • Initiate the assay by adding the test compound to the cells.

    • Control Incubations: Include a "no-cell" control (compound in media only) to assess chemical stability.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal assay (using ice-cold acetonitrile with an internal standard).[18][21]

  • Sample Analysis:

    • Process and analyze samples via LC-MS/MS as previously described.

  • Data Analysis:

    • Calculate t½ and CLint as in the microsomal assay. The CLint value is typically expressed as µL/min/10^6 cells .[20]

Data Interpretation: A Comparative Analysis

The power of this approach lies in comparing the data generated from both assays for your this compound derivatives against benchmarks and bioisosteric alternatives.

G cluster_0 Metabolic Vulnerabilities of Isothiazole A Isothiazole Core B S-Oxidation A->B CYP450 C Epoxidation A->C CYP450 D Bioactivation at C4 (GSH Adduct Formation) A->D CYP450

Caption: Key metabolic pathways for the isothiazole ring.

Table 1: Hypothetical Metabolic Stability Data

Compound IDKey Structural FeatureHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Interpretation
Controls
Cmpd-AVerapamil (High CL)12115.51592.4Assay Valid
Cmpd-BWarfarin (Low CL)>60<11.6>120<5.8Assay Valid
Isothiazoles
Cmpd-13-Cl-Isothiazole-R18173.39154.0High clearance, likely Phase I driven.
Cmpd-23-Cl-Isothiazole-R24515.42527.7Moderate clearance, potential Phase II contribution.
Cmpd-33-Cl-Isothiazole-R3>60<11.6>120<5.8Stable. Excellent candidate.
Alternatives
Cmpd-4Isoxazole Bioisostere of Cmpd-13519.84017.3Successful mitigation of high clearance.
Cmpd-5Pyrazole Bioisostere of Cmpd-14216.54814.4Successful mitigation of high clearance.

Causality Behind the Data:

  • High Concordance (Cmpd-1): When HLM and hepatocyte clearance are both high and relatively similar, it strongly suggests that rapid CYP-mediated (Phase I) metabolism is the primary clearance pathway. The isothiazole ring itself or a labile part of the 'R1' group is a metabolic hotspot.

  • Microsomal vs. Hepatocyte Discrepancy (Cmpd-2): The stability is significantly lower in hepatocytes than in microsomes (t½ of 25 min vs. 45 min). This is a classic sign that Phase II metabolism (e.g., glucuronidation) or active uptake into the hepatocyte is playing a major role in the compound's clearance, pathways absent in the microsomal system.

  • Bioisosteric Replacement (Cmpd-4, Cmpd-5): Replacing the isothiazole ring of the unstable Cmpd-1 with an isoxazole or pyrazole dramatically improved stability in both systems.[12] This provides strong evidence that the isothiazole sulfur-heterocycle was the primary metabolic liability. Such a strategy can be crucial for mitigating metabolism-related risks.[22][23][24]

Strategic Outlook: From Data to Design

The goal of these assessments is to fuel an iterative design-make-test-analyze cycle.[16] If a this compound derivative shows poor metabolic stability, the data provides clues for structural modification:

  • Block Metabolic Hotspots: If a specific site on a substituent is identified as labile, it can be "blocked" by introducing atoms like fluorine, which are resistant to CYP-mediated oxidation.[4]

  • Modulate Electronics: Altering the electronic properties of the isothiazole ring or adjacent groups can disfavor CYP binding or oxidation.

  • Employ Bioisosterism: As demonstrated, if the isothiazole ring itself is the problem, replacing it with a more stable heterocycle (like pyrazole, isoxazole, or triazole) can be a highly effective strategy to improve the pharmacokinetic profile while retaining biological activity.[12][23]

By systematically evaluating metabolic stability using this comparative framework, researchers can de-risk their chemical series early, focusing resources on compounds with a higher probability of success in preclinical and clinical development.

References

  • Dalvie, D., O'Donnell, J. P., & Obach, R. S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]
  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. [Link]
  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1764-1776. [Link]
  • Dalvie, D., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical research in toxicology, 23(11), 1764–1776. [Link]
  • Cyprotex (Evotec). (n.d.).
  • Baillie, T. A., & Rettie, A. E. (2011). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical research in toxicology, 24(2), 179–195. [Link]
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules (Basel, Switzerland), 24(22), 4160. [Link]
  • Sun, D., et al. (2024). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data.
  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • European Medicines Agency. (n.d.). Quality: stability. [Link]
  • Rowlinson, S., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301386. [Link]
  • Rodrigues, J., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(3), 101569. [Link]
  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
  • Wernevik, J., et al. (2022). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(4), 183-195. [Link]
  • Schomburg, K. T., et al. (2010). A Probabilistic Approach to Classifying Metabolic Stability. Journal of Chemical Information and Modeling, 50(11), 2059-2067. [Link]
  • Shipe, W. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(12), 1169–1173. [Link]
  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
  • Rowlinson, S., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50). [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
  • Kumar, A., et al. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]
  • BD Biosciences. (2012).
  • Dalvie, D., O'Donnell, J. P., & Obach, R. S. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]
  • U.S. Food and Drug Administration. (2024). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. [Link]
  • Sławiński, J., et al. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 58(11), 1127-1137. [Link]
  • Cyprotex (Evotec). (n.d.). Microsomal Stability. [Link]
  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
  • Styrnol, D., et al. (2023). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. International journal of molecular sciences, 24(17), 13598. [Link]
  • Hsieh, Y. C., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 22(19), 10769. [Link]
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
  • Domainex. (n.d.).
  • Costa, V. M., et al. (2016). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 12(1), 23-37. [Link]
  • Guengerich, F. P. (2021). Drug Metabolism: Cytochrome P450. In Encyclopedia of Biological Chemistry III. Elsevier. [Link]
  • Dalvie, D., O'Donnell, J. P., & Obach, R. S. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]
  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
  • Nekkanti, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Medicinal Chemistry, 7(2), 48-61. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Pharmaceutical Sciences. [Link]
  • European Medicines Agency. (2001). NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS. [Link]
  • LeCluyse, E. L. (2001). In Vitro Assays for Induction of Drug Metabolism. Pharmaceutical research, 18(8), 1104–1113. [Link]
  • Di, L., & Kerns, E. H. (2003). Metabolic Stability for Drug Discovery and Development. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Genes, 4(1), 1–25. [Link]

Sources

A Senior Scientist's Guide to the Validation of Isothiazole Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Isoform Selectivity

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[1][2] Their dysregulation is implicated in a range of pathologies, making them significant drug targets. For decades, sulfonamide-based inhibitors have been the cornerstone of CA-targeted therapies for conditions like glaucoma and epilepsy.[3][4] The classical inhibitor, Acetazolamide (AZM), serves as a crucial benchmark in the field.[2][5]

However, the clinical utility of classical sulfonamides is often hampered by a lack of isoform selectivity. Of the 15 human CA isoforms, widespread inhibition of ubiquitously expressed enzymes like hCA II can lead to off-target effects.[6] The focus of modern drug discovery has thus shifted towards developing inhibitors that selectively target disease-relevant isoforms, such as the tumor-associated hCA IX and hCA XII, which are overexpressed in hypoxic cancers and contribute to tumor acidosis.[6][7][8][9]

Isothiazole sulfonamides have emerged as a promising class of inhibitors with the potential for enhanced isoform selectivity.[10][11] The five-membered isothiazole ring offers a versatile scaffold for chemical modification, allowing for the strategic design of molecules that can exploit subtle differences in the active site pockets of various CA isoforms.[6][10] This guide provides a rigorous, field-proven framework for the comprehensive validation of novel isothiazole sulfonamides, comparing their performance against the gold-standard inhibitor, Acetazolamide. We will detail the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for identifying potent and selective clinical candidates.

The Mechanism of Action: A Tale of Zinc Binding

The catalytic activity of all CAs hinges on a Zn²⁺ ion situated deep within the active site. This ion activates a coordinated water molecule, which then performs a nucleophilic attack on a CO₂ substrate molecule.[10]

Sulfonamide inhibitors function by mimicking the transition state of this reaction. The primary sulfonamide moiety (R-SO₂NH₂) is deprotonated to R-SO₂NH⁻, which then coordinates directly with the active site Zn²⁺ ion, forming a stable complex that blocks substrate access and halts catalysis.[12][13] This direct, potent binding is the reason sulfonamides are such effective CA inhibitors.

G cluster_cat Catalytic Cycle cluster_inh Inhibition Mechanism E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ Inhibited_Complex E-Zn²⁺-[SO₂NHR]⁻ E_Zn_OH->Inhibited_Complex + Inhibitor - H₂O E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor R-SO₂NH₂ (Sulfonamide)

Figure 1: CA catalytic cycle and competitive sulfonamide inhibition.

Experimental Validation Strategy: A Two-Tiered Approach

A robust validation pipeline is essential to efficiently identify and characterize promising inhibitors. We advocate for a two-tiered approach that balances throughput with precision. This strategy ensures that resources are focused on compounds with the highest potential.

  • Tier 1 (Primary Screening): A high-throughput assay is needed to rapidly screen a library of isothiazole sulfonamides to identify "hits" with significant inhibitory activity. The esterase activity assay is ideal for this purpose due to its simplicity and adaptability to a multi-well plate format.[14][15][16]

  • Tier 2 (Gold-Standard Confirmation): Hits from the primary screen must be subjected to a more rigorous, physiologically relevant assay to confirm their potency and determine their kinetic parameters. The stopped-flow CO₂ hydration assay is the gold-standard method for this detailed characterization.[17][18]

G Start Compound Library (Isothiazole Sulfonamides) Tier1 Tier 1: Primary Screen (Esterase Activity Assay) Start->Tier1 Analysis1 Calculate % Inhibition Determine IC₅₀ Values Tier1->Analysis1 Decision Potent Hits? (IC₅₀ < Threshold) Analysis1->Decision Tier2 Tier 2: Confirmation (Stopped-Flow CO₂ Hydration) Decision->Tier2 Yes Discard Discard/Deprioritize Decision->Discard No Analysis2 Determine Kinetic Parameters Calculate Kᵢ Values Tier2->Analysis2 End Validated Lead Compound (Potent & Selective) Analysis2->End

Figure 2: Two-tiered workflow for inhibitor validation.

Tier 1: High-Throughput Screening via Esterase Activity Assay

Principle: The esterase activity of CAs provides a convenient surrogate for their primary physiological function.[15][16][19] The enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (4-NPA), releasing the chromogenic product 4-nitrophenol, which can be quantified spectrophotometrically.[1][14] The rate of color development is proportional to CA activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of purified recombinant human CA (hCA II, hCA IX, etc.) in assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Substrate Solution: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (4-NPA) in acetonitrile.

    • Inhibitor Solutions: Prepare stock solutions of isothiazole sulfonamides and Acetazolamide (positive control) in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of Assay Buffer.

    • Add 10 µL of the appropriate enzyme solution (or buffer for blank controls).

    • Add 10 µL of inhibitor solution (or DMSO for no-inhibitor controls).

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[1]

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] x 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]

Self-Validation and Trustworthiness: This protocol is self-validating through the mandatory inclusion of controls. The "no inhibitor" control defines 100% activity, the blank (no enzyme) control corrects for non-enzymatic substrate hydrolysis, and the Acetazolamide positive control provides a consistent reference point for assay performance.[1]

Tier 2: Definitive Kinetic Characterization via Stopped-Flow CO₂ Hydration Assay

Principle: This is the gold-standard method that directly measures the enzyme's physiological CO₂ hydration activity.[17] It uses a stopped-flow instrument to rapidly mix two solutions: one containing the enzyme and a pH indicator, and the other containing CO₂-saturated water. The enzyme-catalyzed hydration of CO₂ produces protons, causing a rapid decrease in pH, which is monitored by the change in absorbance of the pH indicator.[17][21] This allows for the precise determination of the inhibition constant (Kᵢ).

Expertise & Causality - Why Kᵢ is Superior to IC₅₀: While IC₅₀ is a useful parameter for initial screening, it is an operational value that depends on experimental conditions, particularly substrate concentration.[22][23] The Kᵢ, or inhibition constant, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[22][24] It is a true thermodynamic constant and is independent of substrate concentration, making it the definitive parameter for comparing the potency of different inhibitors.[20][22]

Experimental Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM Tris, 100 µM Phenol Red, pH 8.3.[25]

    • CO₂-Saturated Water: Bubble pure CO₂ gas through chilled, deionized water for at least 30 minutes prior to and during the experiment. Keep on ice to maintain saturation (~77 mM CO₂ at 4°C).[17][26]

    • Enzyme/Inhibitor Solution: Prepare the CA enzyme at the desired concentration in the buffer. For Kᵢ determination, pre-incubate the enzyme with various concentrations of the inhibitor.

  • Instrument Setup:

    • Equilibrate a stopped-flow spectrophotometer to 25°C.[17] Set the observation wavelength to 570 nm for Phenol Red.[25]

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the second syringe with the enzyme/inhibitor solution.

    • Initiate rapid mixing ("shot"). The instrument will automatically record the change in absorbance over a short time course (milliseconds to seconds).

    • Perform multiple shots (e.g., 3-5) for each inhibitor concentration and average the results.[17]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the initial linear phase of the absorbance change.

    • Determine the Kᵢ value by analyzing the reaction rates at various inhibitor and substrate concentrations, typically using methods like Dixon or Lineweaver-Burk plots. The Cheng-Prusoff equation can also be used to convert IC₅₀ to Kᵢ if the mechanism of inhibition and the substrate's Kₘ are known.[20]

Comparative Data Analysis: Isothiazole Sulfonamides vs. Acetazolamide

The primary goal is to determine if the novel isothiazole sulfonamides offer advantages in potency and, crucially, selectivity over the established inhibitor Acetazolamide. Data should be summarized in clear, comparative tables.

Table 1: IC₅₀ Values from Esterase Activity Assay (Tier 1)

Compound Target CA Isoform IC₅₀ (nM)
Isothiazole Sulfonamide 1 hCA II 25.4
hCA IX 8.1
Isothiazole Sulfonamide 2 hCA II 45.2
hCA IX 95.7
Acetazolamide (Reference) hCA II 15.0

| | hCA IX | 30.0[27] |

Fictional data for illustrative purposes.

Table 2: Kᵢ Values and Selectivity Index from Stopped-Flow Assay (Tier 2)

Compound Target CA Isoform Kᵢ (nM) Selectivity Index (Kᵢ hCA II / Kᵢ hCA IX)
Isothiazole Sulfonamide 1 hCA II 18.5 0.49
hCA IX 9.1
Isothiazole Sulfonamide 2 hCA II 38.0 0.35
hCA IX 108.2
Acetazolamide (Reference) hCA II 12.0[2][5][28] 0.48

| | hCA IX | 25.0 | |

Fictional and literature-based data for illustrative purposes. The Kᵢ for AZM against hCA IX is approximately 25-30 nM. A higher selectivity index indicates better selectivity for the target isoform (hCA IX) over the off-target isoform (hCA II).

Interpretation: From this illustrative data, Isothiazole Sulfonamide 1 shows high potency against the tumor-associated isoform hCA IX, even greater than Acetazolamide. However, its selectivity index is similar to Acetazolamide, indicating it does not offer a significant advantage in sparing the off-target hCA II. In contrast, Isothiazole Sulfonamide 2 is less potent but demonstrates a more favorable selectivity profile, preferentially inhibiting hCA IX over hCA II. The structural features contributing to this selectivity—perhaps by interacting with unique residues like Val131 in the hCA IX active site versus Phe131 in hCA II—would be a key area for further investigation.[6][7]

Conclusion: Synthesizing the Evidence for Drug Development

This guide has outlined a robust, two-tiered strategy for the validation of novel isothiazole sulfonamides as carbonic anhydrase inhibitors. The initial high-throughput esterase assay serves as an effective filter to identify active compounds, while the gold-standard stopped-flow CO₂ hydration assay provides the definitive kinetic data (Kᵢ) required for a true assessment of potency and selectivity.

The comparative analysis against a well-characterized standard like Acetazolamide is non-negotiable for establishing the therapeutic potential of new chemical entities. By systematically evaluating both potency (low Kᵢ) and isoform selectivity (high selectivity index), researchers can confidently identify promising lead compounds. The ultimate goal is to advance inhibitors that potently engage disease-relevant targets, like the tumor-associated CA IX, while minimizing interactions with ubiquitous off-target isoforms, thereby paving the way for safer and more effective therapies.[8][9]

References

  • Avci, E. et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Brynda, J. et al. (2020). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • Nocentini, A. et al. (2021).
  • Tsikas, D. et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship.
  • Rosas, R. et al. (2023).
  • edX.
  • EBM Consult. (2015). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
  • Cecchi, A. et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]
  • Isik, S. et al. (2014). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Taylor & Francis Online. [Link]
  • Tsikas, D. et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]
  • Avci, E. et al. (2015).
  • Pacchiano, F. et al. (2010). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry. [Link]
  • Nocentini, A. & Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. PubMed. [Link]
  • De Martino, M. et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
  • Nocentini, A. et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
  • Avci, E. et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity.
  • Tsikas, D. et al. (2023).
  • BAYSAL, M. et al. (2013). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]
  • Hoda, N. et al. (2020). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
  • Ferraroni, M. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • De Vita, D. et al. (2022).
  • Silverman, D. N. et al. (1983). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]
  • Hoda, N. et al. (2020). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
  • Kim, C. U. et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
  • Musa-Aziz, R. et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • Lloyd, C. R. et al. (2015). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
  • Hoda, N. et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors.
  • Bozdag, M. et al. (2022). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
  • Lehtonen, J. M. et al. (2004). Carbonic anhydrase inhibitors. Inhibition of cytosolic isozyme XIII with aromatic and heterocyclic sulfonamides: a novel target for the drug design. PubMed. [Link]
  • De Martino, M. et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

Sources

A Comparative Guide to the Cost-Effectiveness of 3-Chloroisothiazole vs. 3-Bromoisothiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isothiazole scaffold is a valuable heterocyclic motif, frequently incorporated into a wide array of biologically active molecules. The strategic functionalization of this ring system is paramount for modulating the pharmacological properties of lead compounds. Halogenated isothiazoles, in particular, serve as versatile building blocks for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the cost-effectiveness of two common halogenated intermediates: 3-chloroisothiazole and 3-bromoisothiazole. By examining their synthesis, reactivity, and commercial availability, we aim to equip researchers with the knowledge to make informed decisions in their synthetic campaigns.

The Isothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The isothiazole ring is a five-membered heterocycle containing adjacent nitrogen and sulfur atoms. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation in a diverse range of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The ability to readily introduce substituents at various positions on the isothiazole ring allows for the fine-tuning of a molecule's steric and electronic profile, which is crucial for optimizing its interaction with biological targets.

Cost Analysis: A Tale of Two Halogens

The cost-effectiveness of a chemical building block is a multifaceted consideration, encompassing not only its purchase price but also the efficiency of its synthesis and its reactivity in subsequent transformations.

Commercial Availability and Pricing

A direct comparison of the commercial price of this compound and 3-bromoisothiazole reveals a significant disparity. While the price of chemical reagents can fluctuate based on supplier, purity, and scale, a general trend can be observed.

As of early 2026, 3-bromoisothiazole is commercially available from various suppliers, with prices in the range of $1.00 per gram for bulk quantities[1]. Information on the commercial availability and pricing of this compound is less readily available, suggesting it may be a more specialized or made-to-order reagent. This limited availability often translates to a higher purchase price.

Synthesis Cost Considerations

The underlying cost of these reagents is intrinsically linked to the ease and efficiency of their synthesis.

This compound Synthesis: A common synthetic route to this compound involves the chlorination of isothiazolin-3-one derivatives. For example, a patented method describes the synthesis of this compound from 4,5-dithio-1,8-octanedioyl amine with phosphorus oxychloride in toluene, with reported yields ranging from 71.4% to 81.5% depending on the reaction conditions[2]. Another approach involves the reaction of 1,2-benzisothiazolin-3-one with reagents like phosgene or phosphorus oxychloride, with yields reported around 77-92.7%[3][4]. While the starting materials are relatively inexpensive, the use of hazardous reagents like phosphorus oxychloride and phosgene can increase handling and waste disposal costs.

3-Bromoisothiazole Synthesis: The synthesis of 3-bromoisothiazole can be achieved through various methods, including the bromination of isothiazole or the Sandmeyer reaction of 3-aminoisothiazole. While specific industrial-scale synthesis data is not as readily available in the public domain, the starting materials and reagents are generally common and accessible.

The choice of halogenating agent and the complexity of the purification process are key factors that influence the final production cost. In general, brominating agents can be more expensive than chlorinating agents, which may partially offset the potentially simpler synthetic procedures for 3-bromoisothiazole.

Effectiveness in Synthetic Applications: A Reactivity Showdown

The "effectiveness" of a building block is largely determined by its reactivity in key chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. The three most common cross-coupling reactions where these haloisothiazoles would be employed are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.

The established trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F [5][6]. This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the palladium catalyst can undergo oxidative addition, which is often the rate-determining step of the catalytic cycle[6].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

  • 3-Bromoisothiazole: Due to the lower carbon-bromine bond strength, 3-bromoisothiazole is expected to be significantly more reactive than its chloro- counterpart in Suzuki-Miyaura couplings. This higher reactivity often translates to milder reaction conditions (lower temperatures), lower catalyst loadings, and shorter reaction times to achieve high yields.

  • This compound: While less reactive, this compound can still be a viable substrate for Suzuki-Miyaura coupling. However, it typically requires more forcing conditions, such as higher temperatures and the use of more sophisticated and often more expensive phosphine ligands (e.g., bulky, electron-rich ligands) to facilitate the challenging oxidative addition step[6]. For example, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids at room temperature selectively occurred at the more reactive 5-position, affording the 3-chloro-5-aryl product in good yield (around 75%)[7]. This demonstrates that C-Cl bonds on such heterocycles can be reactive under the right conditions.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound.

  • 3-Bromoisothiazole: Similar to the Suzuki coupling, 3-bromoisothiazole is the more reactive partner in Stille couplings. This allows for the use of a broader range of organostannanes and milder reaction conditions[8][9][10].

  • This compound: The use of aryl chlorides in Stille couplings was historically challenging but has become more feasible with the development of advanced catalyst systems[11]. However, it generally requires higher temperatures and specialized ligands compared to the corresponding bromo derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.

  • 3-Bromoisothiazole: 3-Bromoisothiazole is a good substrate for Buchwald-Hartwig amination, reacting with a wide variety of amines under relatively mild conditions[12][13][14].

  • This compound: The amination of aryl chlorides is more challenging and often necessitates the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases[11][15][16]. While successful couplings are achievable, the need for more specialized and expensive reagents can impact the overall cost-effectiveness.

Quantitative Comparison

While direct side-by-side comparative data for this compound and 3-bromoisothiazole in the same reaction is scarce in the literature, we can compile representative data to illustrate the general performance differences.

FeatureThis compound3-Bromoisothiazole
Relative Reactivity LowerHigher
Typical Reaction Conditions More forcing (higher temp., higher catalyst loading, specialized ligands)Milder (lower temp., lower catalyst loading, standard ligands)
Purchase Price (per gram) Not readily available, likely higher~$1.00[1]
Synthesis Yield (example) 71-82%[2]High yields reported for analogous bromo-heterocycles

Experimental Protocols

To provide a practical context for the comparison, the following are generalized, representative experimental protocols for a Suzuki-Miyaura coupling reaction. Note: These are illustrative examples and optimization for specific substrates is always recommended.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoisothiazole (Hypothetical)

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions 3-Bromoisothiazole 3-Bromoisothiazole Reaction Mixture Reaction Mixture 3-Bromoisothiazole->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O) Solvent (e.g., Toluene/H2O)->Reaction Mixture 80-100 °C 80-100 °C Inert Atmosphere Inert Atmosphere Heating (80-100 °C) Heating (80-100 °C) Reaction Mixture->Heating (80-100 °C) Under Inert Atmosphere Workup & Purification Workup & Purification Heating (80-100 °C)->Workup & Purification 3-Aryl-isothiazole 3-Aryl-isothiazole Workup & Purification->3-Aryl-isothiazole

Suzuki-Miyaura coupling of 3-bromoisothiazole.

Methodology:

  • To an oven-dried flask, add 3-bromoisothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Hypothetical)

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Mixture Bulky Ligand (e.g., XPhos) Bulky Ligand (e.g., XPhos) Bulky Ligand (e.g., XPhos)->Reaction Mixture Stronger Base (e.g., K3PO4) Stronger Base (e.g., K3PO4) Stronger Base (e.g., K3PO4)->Reaction Mixture Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->Reaction Mixture 100-120 °C 100-120 °C Inert Atmosphere Inert Atmosphere Heating (100-120 °C) Heating (100-120 °C) Reaction Mixture->Heating (100-120 °C) Under Inert Atmosphere Workup & Purification Workup & Purification Heating (100-120 °C)->Workup & Purification 3-Aryl-isothiazole 3-Aryl-isothiazole Workup & Purification->3-Aryl-isothiazole

Suzuki-Miyaura coupling of this compound.

Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a stronger base such as potassium phosphate (3.0 mmol).

  • Add a palladium source, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as XPhos (0.08 mmol, 8 mol%).

  • Add a degassed, anhydrous solvent such as 1,4-dioxane (5 mL).

  • Thoroughly degas the mixture and backfill with an inert gas.

  • Heat the reaction at a higher temperature, typically 100-120 °C, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow a similar workup and purification procedure as described for the bromo-analogue.

Decision-Making Workflow: Choosing the Right Reagent

The selection between this compound and 3-bromoisothiazole is a strategic decision that depends on the specific goals of the research project.

G start Project Start cost_priority Is cost the primary driver? start->cost_priority reactivity_priority Is rapid synthesis & high yield critical? cost_priority->reactivity_priority No chloro_path Consider this compound cost_priority->chloro_path Yes reactivity_priority->chloro_path No bromo_path Choose 3-Bromoisothiazole reactivity_priority->bromo_path Yes optimize_chloro Optimize reaction with advanced catalysts chloro_path->optimize_chloro proceed_bromo Proceed with milder reaction conditions bromo_path->proceed_bromo

Decision workflow for reagent selection.

Conclusion: A Balance of Cost and Reactivity

3-Bromoisothiazole stands out for its superior reactivity in a wide range of palladium-catalyzed cross-coupling reactions. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields, which can be critical in the early stages of drug discovery where rapid synthesis of diverse analogues is a priority. Its ready commercial availability at a reasonable price further enhances its appeal.

This compound , while less reactive, presents a potentially more cost-effective option, particularly for large-scale synthesis, assuming its production costs are lower than its bromo-counterpart. However, unlocking its synthetic potential often requires more investment in process development, including the screening and optimization of advanced catalyst systems.

For research and development scientists, 3-bromoisothiazole is often the more practical and efficient choice for initial library synthesis and structure-activity relationship studies. The higher upfront cost of This compound and the need for more specialized reaction conditions may only be justified in later stages of development when a specific synthetic route is being scaled up and cost of goods becomes a primary driver. Ultimately, the decision should be made on a case-by-case basis, weighing the project's timeline, budget, and synthetic capabilities.

References

  • Benchchem. (2025). Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions.
  • Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • NROChemistry. (n.d.). Stille Coupling.
  • CN103880774A. (2014). Chemical synthesis method of this compound.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • CN1850811A. (2006). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • Benchchem. (2025).
  • S. R. Kandukuri, et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • S. E. Denmark, et al. (2005).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (2023). Stille reaction.
  • DE1770853A1. (1972). Process for the preparation of 3-chloro-1,2-benzisothiazoles.
  • ResearchGate. (2025). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride).
  • T. G. Hayhow, et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • J. P. Stambuli, et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • MDPI. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • MySkinRecipes. (n.d.). 3-bromoisothiazole.
  • A. S. Kalogirou & P. A. Koutentis. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Wikipedia. (2023). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • M. N. Akhtar, et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • ResearchGate. (2023). Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and....
  • T. M. M. Dam, et al. (2022).
  • M. K. Muthyala, et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ResearchGate. (2023). (PDF)
  • D. J. C. van den Heuvel, et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • PubMed. (2017).

Sources

A Researcher's Guide to Regioselective Metalation of Haloisothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isothiazole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and agrochemicals. The functionalization of this heterocycle is paramount for developing new molecular entities. Metalation, a powerful tool for C-H bond activation and subsequent derivatization, offers a direct route to substituted isothiazoles. However, the regioselectivity of this reaction on haloisothiazoles is a nuanced interplay of electronic and steric effects. This guide provides an in-depth comparison of the metalation of 3-halo-, 4-halo-, and 5-haloisothiazoles, supported by experimental data and mechanistic insights to aid in the rational design of synthetic strategies.

The Isothiazole Ring: A Landscape of Reactivity

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. The inherent asymmetry of the ring, coupled with the presence of a halogen substituent, leads to a complex reactivity profile towards metalating agents. The regioselectivity of deprotonation is primarily governed by the acidity of the ring protons, which is influenced by the inductive effects of the heteroatoms and the halogen, as well as the potential for coordination of the metalating agent.

Metalation of 3-Haloisothiazoles: The Influence of the N-S Bond

The metalation of 3-haloisothiazoles presents a unique challenge due to the proximity of the halogen to the nitrogen atom. The primary competition for deprotonation lies between the C4 and C5 positions.

In the case of 3-(benzyloxy)isothiazole, a substrate analogous to a 3-haloisothiazole in terms of the electron-withdrawing nature of the substituent at C3, regioselective lithiation at the 5-position has been achieved using lithium diisopropylamide (LDA) in diethyl ether.[1] This suggests a strong directing effect of the sulfur atom, favoring deprotonation at the adjacent C5 position. The versatility of this approach was demonstrated by quenching the resulting lithio species with various electrophiles, affording the desired 5-substituted products in good yields.[1]

G cluster_0 Metalation of 3-Haloisothiazole 3-Haloisothiazole 3-Haloisothiazole Lithiation_at_C5 5-Lithio-3-haloisothiazole (Major Product) Lithiation_at_C4 4-Lithio-3-haloisothiazole (Minor Product)

It is important to consider that the nature of the halogen (Cl, Br, I) can influence the outcome. While direct comparative studies are scarce, the general trend in halogenated aromatics suggests that the acidity of the ortho-protons increases with the electronegativity of the halogen (F > Cl > Br > I). However, the coordinating ability of the halogen with the lithium base can also play a role.

Metalation of 4-Haloisothiazoles: A Complex Competition

The metalation of 4-haloisothiazoles is arguably the most complex, with potential deprotonation at both the C3 and C5 positions. The directing effects of the sulfur and nitrogen atoms are in opposition, leading to a delicate balance that can be tipped by the reaction conditions and the nature of the metalating agent.

For instance, the metalation of 4-methylisothiazole with n-butyllithium results in deprotonation primarily at the C5 position, indicating a stronger directing effect from the sulfur atom.[2] However, this reaction is complicated by a competing ring-cleavage pathway, initiated by the nucleophilic attack of the organolithium reagent on the sulfur atom.[2] This highlights a significant challenge in the functionalization of isothiazoles via metalation.

G cluster_1 Metalation of 4-Haloisothiazole 4-Haloisothiazole 4-Haloisothiazole Deprotonation_C5 5-Lithio-4-haloisothiazole (Kinetic Product) Deprotonation_C3 3-Lithio-4-haloisothiazole (Thermodynamic Product) Ring_Cleavage Ring Cleavage

The choice of the metalating agent is crucial. Sterically hindered bases, such as lithium tetramethylpiperidide (LiTMP), might favor deprotonation at the less hindered C3 position. Furthermore, the reaction temperature can influence the regioselectivity, with lower temperatures generally favoring the kinetically controlled product (deprotonation at the most acidic site), while higher temperatures can lead to the thermodynamically more stable product via equilibration.[3][4][5]

Metalation of 5-Haloisothiazoles: Directed by Sulfur

In 5-haloisothiazoles, the directing effects of the sulfur atom and the halogen are synergistic, both favoring deprotonation at the C4 position. This generally leads to high regioselectivity. The proton at C4 is activated by the adjacent sulfur atom and the electron-withdrawing halogen at C5.

While specific experimental data on the direct metalation of 5-haloisothiazoles is limited in the readily available literature, analogies can be drawn from the metalation of other 5-substituted isothiazoles and related heterocycles. For example, in the metalation of 5-bromothiophene-2-carboxylic acid, deprotonation occurs at the position adjacent to the sulfur, followed by lithium-bromine exchange.[6] This suggests that for 5-haloisothiazoles, direct deprotonation at C4 is a highly probable and regioselective process.

G cluster_2 Metalation of 5-Haloisothiazole 5-Haloisothiazole 5-Haloisothiazole Deprotonation_C4 4-Lithio-5-haloisothiazole (Highly Regioselective)

The "Halogen Dance" Rearrangement: A Potential Pitfall

A noteworthy side reaction in the metalation of halo-heterocycles is the "halogen dance," where the halogen migrates to a different position on the ring.[7] This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps. While not extensively documented for haloisothiazoles, its occurrence in related systems like halothiazoles warrants consideration, especially under conditions of thermodynamic control (higher temperatures, longer reaction times).

Summary of Regioselectivity

HaloisothiazolePrimary Site of MetalationKey Influencing FactorsPotential Side Reactions
3-Halo C5Sulfur directing effectDeprotonation at C4
4-Halo C5 (kinetic), C3 (thermodynamic)Competing S and N directing effects, steric hindrance of base, temperatureRing cleavage
5-Halo C4Synergistic S and halogen directing effectsHalogen dance

Experimental Protocols

General Considerations for Metalation Reactions:
  • Inert Atmosphere: All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly basic organolithium reagents by moisture or oxygen.

  • Anhydrous Solvents: Solvents must be rigorously dried before use.

  • Low Temperatures: Reactions are typically performed at low temperatures (-78 °C) to control the reactivity of the organolithium reagents and to favor kinetic control.

Protocol 1: Regioselective Lithiation of 3-(Benzyloxy)isothiazole at the 5-Position[1]
  • Preparation of LDA: To a solution of diisopropylamine (1.2 eq) in anhydrous diethyl ether at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at 0 °C.

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C. Add a solution of 3-(benzyloxy)isothiazole (1.0 eq) in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale: The use of LDA, a strong, non-nucleophilic base, minimizes the risk of nucleophilic attack on the isothiazole ring. The low reaction temperature favors the kinetically controlled deprotonation at the most acidic C5 position.

Protocol 2: Metalation of 4-Methylisothiazole[2]
  • Reaction Setup: To a solution of 4-methylisothiazole (1.0 eq) in anhydrous diethyl ether at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Metalation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., iodine) (1.2 eq) in anhydrous diethyl ether to the reaction mixture at -78 °C.

  • Work-up and Analysis: Allow the reaction to warm to room temperature and quench with water. Extract with diethyl ether, dry the organic layer, and concentrate. Analyze the crude product by NMR spectroscopy to determine the ratio of the 5-substituted product and any ring-cleavage byproducts.

Rationale: n-Butyllithium is a common and effective base for the deprotonation of many heterocycles. The low temperature is crucial to minimize the competing ring-cleavage reaction. Analysis of the product mixture is essential to evaluate the regioselectivity and the extent of side reactions.

Conclusion

The regioselective metalation of haloisothiazoles is a powerful yet challenging strategy for their functionalization. A thorough understanding of the interplay between the directing effects of the heteroatoms and the halogen, the nature of the metalating agent, and the reaction conditions is essential for achieving the desired regioselectivity. While the sulfur atom generally directs deprotonation to the adjacent C5 or C4 positions, this can be modulated by steric and electronic factors. For 3- and 5-haloisothiazoles, a high degree of regioselectivity can be achieved. In contrast, the metalation of 4-haloisothiazoles is more complex and requires careful optimization to favor the desired regioisomer and minimize side reactions such as ring cleavage. This guide provides a framework for researchers to navigate the intricacies of haloisothiazole metalation and to develop robust synthetic routes to novel and valuable isothiazole derivatives.

References

  • Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid. Journal of Organic Chemistry. [Link]
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [Link]
  • Kinetic vs. Thermodynamic Control. YouTube. [Link]
  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]
  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]
  • Halogen dance rearrangement. Wikipedia. [Link]
  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 3-Chloroisothiazole and 3-Iodoisothiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, isothiazoles are a privileged scaffold, finding extensive application in medicinal chemistry and materials science. The functionalization of the isothiazole ring is paramount to modulating its physicochemical and biological properties. Among the various transformations, nucleophilic aromatic substitution (SNAr) at the C3 position offers a direct route to introduce a diverse array of substituents. This guide provides a quantitative and mechanistic comparison of the reaction kinetics of two key precursors: 3-chloroisothiazole and 3-iodoisothiazole. Understanding their relative reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr) on the Isothiazole Ring

The substitution of a halogen at the C3 position of the isothiazole ring by a nucleophile predominantly proceeds via the SNAr mechanism. This is a two-step process initiated by the attack of the nucleophile on the electron-deficient carbon atom bearing the halogen. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the isothiazole ring is temporarily disrupted in this intermediate. In the second, typically fast step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is governed by the stability of the Meisenheimer intermediate. The presence of the electronegative nitrogen and sulfur atoms in the isothiazole ring contributes to the electron-deficient nature of the carbon atoms, thereby facilitating nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex.[1][2]

Caption: Generalized SNAr mechanism for 3-haloisothiazoles.

The Leaving Group Effect: A Counter-Intuitive Trend

In the realm of SN1 and SN2 reactions, iodide is an excellent leaving group due to the weakness of the carbon-iodine bond and the high stability of the iodide anion. However, in SNAr reactions, the trend is often reversed, with fluoride being a better leaving group than iodide. This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[3] The high electronegativity of the halogen plays a crucial role in polarizing the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative Kinetic Analysis: A Tale of Two Halogens

A study on the reaction of various chlorothiazoles with sodium methoxide in methanol at 50°C provides valuable quantitative data for the chloro-derivative.[4]

SubstratePosition of ChlorineRate Constant (k) at 50°C (L mol⁻¹ s⁻¹)
2-Chlorothiazole21.3 x 10⁻⁵
4-Chlorothiazole4< 10⁻⁷
5-Chlorothiazole52.5 x 10⁻⁵

Data adapted from Metzger, J. in "Thiazole and Its Derivatives," 1979.[4]

While data for this compound is not explicitly provided in this source, the reactivity of other haloisothiazoles can be inferred. The electron-withdrawing nature of the nitrogen and sulfur atoms in the isothiazole ring activates the C3 position to nucleophilic attack.

For 3-iodoisothiazole, we must turn to the established principles of SNAr. Given that the rate-determining step is the nucleophilic attack, the greater electronegativity of chlorine compared to iodine (3.16 vs. 2.66 on the Pauling scale) suggests that the C-Cl bond will be more polarized than the C-I bond. This increased polarization makes the carbon atom in this compound more electrophilic and should lead to a faster rate of nucleophilic attack compared to 3-iodoisothiazole.

Therefore, it is predicted that This compound will exhibit a faster reaction rate in SNAr reactions than 3-iodoisothiazole . This is in direct contrast to what would be expected in SN1 or SN2 reactions where the weaker C-I bond would lead to faster reaction rates.

Experimental Protocols: Determining Reaction Kinetics

The reaction kinetics of 3-haloisothiazoles with nucleophiles can be determined by monitoring the change in concentration of reactants or products over time. A common and effective method is UV-Vis spectrophotometry.

General Protocol for Kinetic Measurement by UV-Vis Spectrophotometry
  • Preparation of Solutions:

    • Prepare a stock solution of the 3-haloisothiazole in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the nucleophile (e.g., sodium methoxide) in the same solvent.

    • Ensure all solutions are equilibrated to the desired reaction temperature in a thermostatted water bath.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the reactant that will be consumed. This should be determined beforehand by running a full spectrum scan.

    • Blank the instrument with the reaction solvent.

  • Initiation of the Reaction:

    • In a cuvette, mix the 3-haloisothiazole solution with the solvent.

    • To initiate the reaction, add the nucleophile solution to the cuvette and start the timer simultaneously.

    • Quickly mix the contents of the cuvette.

  • Data Acquisition:

    • Record the absorbance at the chosen wavelength at regular time intervals. The frequency of readings will depend on the reaction rate.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity of the species being monitored must be determined independently.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, a plot of ln[reactant] vs. time will be linear with a slope of -k).

Kinetic_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Solutions Prepare Reactant and Nucleophile Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Solutions->Equilibrate Mix_Reactants Mix Reactants in Cuvette and Start Timer Equilibrate->Mix_Reactants Setup_Spectro Setup UV-Vis Spectrophotometer (λmax, Blank) Setup_Spectro->Mix_Reactants Record_Abs Record Absorbance vs. Time Mix_Reactants->Record_Abs Convert_Abs Convert Absorbance to Concentration Record_Abs->Convert_Abs Plot_Data Plot Concentration vs. Time Convert_Abs->Plot_Data Determine_K Determine Rate Constant (k) from Integrated Rate Law Plot_Data->Determine_K

Caption: Experimental workflow for determining reaction kinetics using UV-Vis spectrophotometry.

Synthesis of 3-Iodoisothiazole

For researchers wishing to perform their own comparative studies, the synthesis of 3-iodoisothiazole is a necessary first step. A common route involves the diazotization of 3-aminoisothiazole followed by a Sandmeyer-type reaction with an iodide source.

General Protocol for the Synthesis of 3-Iodoisothiazole
  • Diazotization of 3-Aminoisothiazole:

    • Dissolve 3-aminoisothiazole in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 3-iodoisothiazole.

Conclusion

References

  • Dalal Institute. Aromatic Nucleophilic Substitution.
  • PubMed. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines.
  • JOCPR. Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry.
  • PubMed. Chemical reactivity of some isothiazolone biocides.
  • YouTube. Determining Rate Laws from Experimental Data.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • NPTEL. Nucleophilic Aromatic Substitution.
  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubMed. In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue.
  • YouTube. Nucleophilic Aromatic Substitution.
  • Ismail, O. M. S., & Alenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Organic Chemistry: Current Research, 5(1), 1-5.
  • Science and Education Publishing. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas.
  • Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • JoVE. Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is matched only by the rigor of our safety practices. 3-Chloroisothiazole and its derivatives are potent biocides, valued for their efficacy but demanding respect in their handling and disposal.[1][2] Their mechanism of action, which involves an electrophilic sulfur atom that disrupts essential microbial enzymes, also underlies their potential human and environmental hazards.[1][3][4] This guide provides a procedural framework for the safe management and disposal of this compound, ensuring that its journey from benchtop to final disposition is handled with scientific precision and unwavering commitment to safety.

Section 1: Core Principles & Hazard Assessment

This compound is a halogenated heterocyclic compound. From a disposal perspective, any material contaminated with it must be treated as regulated hazardous waste . The primary hazards associated with chlorinated isothiazolinones are:

  • Severe Corrosivity: These compounds can cause severe skin burns and serious eye damage.[5]

  • Potent Skin Sensitization: this compound is a potent skin sensitizer, capable of causing allergic contact dermatitis even at very low concentrations.[1][4][6][7] The chlorinated nature of the molecule significantly enhances this sensitizing potential compared to non-chlorinated analogues.[4]

  • High Aquatic Toxicity: These biocides are very toxic to aquatic life and can have long-lasting adverse effects on the environment.[5] Improper disposal down the drain is strictly prohibited.

Understanding these hazards is the foundation of a sound disposal plan. Every subsequent step is designed to mitigate these risks.

Section 2: Personnel Protection & Safe Handling

Before handling this compound in any form—pure, in solution, or as waste—the following Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene, double-gloved recommended.Provides a robust barrier against a corrosive and sensitizing chemical. Double-gloving protects against undetected micro-tears.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from corrosive splashes.
Lab Coat/Apron Chemical-resistant lab coat or apron over clothing.Protects skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of vapors or aerosols, which can be corrosive to the respiratory tract.

Handling Causality: All manipulations of this compound, including weighing, dilution, and the preparation of waste containers, must be performed inside a chemical fume hood to contain any potential release of vapors or aerosols.

Section 3: Waste Stream Management & Segregation

Proper segregation is the most critical logistical step in hazardous waste management. It prevents dangerous reactions and minimizes disposal costs.

  • Designate a Halogenated Waste Container: Use a clearly labeled, chemically compatible container (e.g., HDPE or glass) designated only for halogenated organic waste. The label must read: "HAZARDOUS WASTE: Halogenated Organics, this compound."

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste. The entire mixture would legally require management as the more expensive and stringently regulated halogenated waste stream.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused product, reaction quench solutions, and contaminated aqueous layers go into the designated liquid waste container.

    • Solid Waste: Contaminated consumables (gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled solid waste bag or container: "HAZARDOUS WASTE: Halogenated Contaminated Debris."

Container Integrity: Waste containers must be kept tightly sealed when not in use, stored in a secondary containment bin, and never filled beyond 90% capacity to allow for expansion.

Section 4: Disposal & Deactivation Workflow

The correct disposal path depends on the nature and concentration of the waste. This decision workflow ensures compliance and safety.

DisposalWorkflow Start This compound Waste Generated Decision Waste Type? Start->Decision Bulk Concentrated / Bulk Waste (>1% Solution, Unused Product) Decision->Bulk Concentrated Aqueous Dilute Aqueous Waste (<1% Solution) Decision->Aqueous Dilute Aqueous Solid Contaminated Solids (Gloves, Labware, Spill Debris) Decision->Solid Solid Package Package for Pickup: 1. Ensure container is sealed & clean. 2. Affix Hazardous Waste Label. 3. Store in satellite accumulation area. Bulk->Package Deactivate Chemical Deactivation Protocol (See Section 4.2) Aqueous->Deactivate Collect Collect in Halogenated Solid Waste Container Solid->Collect Handler Dispose via Certified Hazardous Waste Handler Package->Handler Deactivate->Package After Deactivation Collect->Package

Caption: Disposal decision workflow for this compound waste streams.

This stream includes unused product, reaction residues, and heavily contaminated materials. Chemical deactivation at this scale is not recommended in a standard laboratory setting due to potential exothermic reactions.

  • Containment: Transfer the waste into a designated, labeled halogenated waste container as described in Section 3.

  • Packaging: Ensure the container cap is tightly sealed. Wipe the exterior of the container clean.

  • Storage: Place the sealed container in your lab's designated hazardous waste satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.

For dilute aqueous solutions (e.g., from quenching or initial washes), chemical deactivation can be performed to render the waste non-biocidal before collection. The electrophilic N-S bond of the isothiazolinone is susceptible to nucleophilic attack by reducing agents like sodium bisulfite, which opens the ring and destroys its activity.[8][9][10][11]

WARNING: This procedure must be performed in a chemical fume hood. The reaction can be exothermic. Proceed with caution and continuous stirring.

  • Preparation: In a suitably large beaker inside a fume hood, place the dilute this compound waste solution. Add a stir bar and begin gentle stirring.

  • Reagent Preparation: Prepare a 10% (w/v) solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) in water.

  • Deactivation: Slowly add the sodium bisulfite solution to the stirring waste. A general rule is to add approximately 2 parts by weight of sodium bisulfite for every 1 part of isothiazolinone active ingredient. Example: For 1 liter of a 0.1% (1000 ppm) solution, you have 1g of isothiazolinone. You should add at least 2g of sodium bisulfite, which is 20 mL of your 10% solution.

  • Monitoring & Reaction Time: Continue stirring for at least 2 hours to ensure the reaction is complete. The absence of the characteristic isothiazolinone odor can be an informal indicator, but is not a definitive test of complete deactivation.

  • Final Disposal: After the deactivation period, the treated solution must still be disposed of as hazardous waste. Transfer it to your designated halogenated liquid waste container for EHS pickup. Do not pour it down the drain. While the primary biocide is deactivated, the degradation products and the overall solution must still be managed responsibly.

Section 5: Spill Management

Immediate and correct response to a spill is critical.

  • For Small Spills (<100 mL):

    • Ensure PPE is worn. Alert others in the area.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully scoop the material into a designated solid hazardous waste container.

    • Decontaminate the area with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous solid waste.

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Section 6: Regulatory Overview

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste this compound will likely fall under one of two categories:

  • Listed Waste: If the waste is from a specific industrial process known to generate hazardous materials, it may carry an "F" or "K" waste code. For example, F024 and F025 codes apply to wastes from the production of certain chlorinated hydrocarbons.[6][12]

  • Characteristic Waste: Even if not specifically listed, a waste is hazardous if it exhibits certain characteristics. For this compound, the most likely characteristic would be Corrosivity (EPA Code D002) if the pH of the waste solution is ≤ 2 or ≥ 12.5, or Toxicity (EPA Codes D004-D043) if it leaches specific contaminants above regulatory limits.[2][7]

Actionable Guidance: Always consult your institution's EHS department. They will make the final determination of the correct EPA waste code and ensure the waste is manifested and disposed of in full compliance with federal and state regulations.

References

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • European Patent Office. (2000). EP0631723A1 - Protection of isothiazolinone biocides from free radicals. Google Patents.
  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocide. ResearchGate.
  • U.S. Environmental Protection Agency. (2018). Isothiazolinone White Paper. ChemView.
  • Chapman, J., et al. (2010). Deactivation Of Industrial Water Treatment Biocides. OnePetro.
  • Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. OSTI.GOV.
  • The Dow Chemical Company. (2014). Comments on DCOIT Preliminary Work Plan. Regulations.gov.
  • Bruzzeze, J., et al. (2018). Successful inhibition of allergic contact dermatitis caused by methylchloroisothiazolinone/methylisothiazolinone with topical glutathione. ResearchGate.
  • Dow Inc. Additives and Modifiers.
  • OxyChem. Sodium Chlorite Neutralization.
  • ReCIPP. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • ChemBK. Isothiazolinone Product Information.
  • MDedge. (2015). Methylisothiazolinone and Isothiazolinone Allergy.
  • Barman, B. N., & Preston, B. N. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate.
  • González-Muñoz, P., et al. (2017). The Role of Cleaning Products in Epidemic Allergic Contact Dermatitis to Methylchloroisothiazolinone/Methylisothiazolinone. PubMed.
  • Serra-Baldrich, E., et al. (2014). Descriptive Study of Sensitization to Methylchloroisothiazolinone and Methylisothiazolinone in a Skin Allergy Unit. Actas Dermo-Sifiliográficas.

Sources

A Researcher's Guide to Handling 3-Chloroisothiazole: Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that confidence in the lab stems from a deep understanding of the materials you work with and the implementation of rigorous safety protocols. This guide provides essential, field-tested advice on the personal protective equipment (PPE) required for handling 3-Chloroisothiazole and its derivatives. The causality behind each recommendation is explained to ensure not just compliance, but a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: The "Why" Behind the PPE

Isothiazolinones, including this compound and its common derivatives like 5-Chloro-2-methyl-4-isothiazolin-3-one, are widely used biocides. However, their efficacy is rooted in their reactivity, which also presents significant hazards to laboratory personnel. The primary risks associated with these compounds are:

  • Severe Skin Corrosion and Burns: Direct contact can cause severe skin burns and damage.[1][2][3]

  • Serious Eye Damage: Splashes pose a significant risk of serious, potentially irreversible eye damage and even blindness.[1][2][3]

  • Allergic Skin Reaction: These compounds are potent skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction (contact dermatitis).[1][2][3]

  • Inhalation Hazards: Vapors, mists, or aerosols can be corrosive to the respiratory tract.[1][4] Some derivatives are classified as fatal if inhaled.[2]

  • Aquatic Toxicity: These chemicals are very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release.[1][2]

Given these hazards, a multi-layered PPE approach is not just recommended; it is imperative for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling this compound and its derivatives. Specific tasks may require an escalation of this protection.

TaskMinimum PPE Requirement
Handling Stock Solutions & Solids Nitrile or butyl rubber gloves (double-gloving recommended), chemical splash goggles, a face shield, and a lab coat.
Weighing and Preparing Solutions All of the above, plus respiratory protection (a NIOSH-approved respirator) may be necessary if handling powders or if there is a risk of aerosol generation.[4][5][6]
Clean-up of Spills Chemical-resistant coveralls, booties, and a higher level of respiratory protection may be required depending on the size of the spill.[5]

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Lab_Coat 1. Lab Coat (Fasten completely) Gloves_1 2. First Pair of Gloves Lab_Coat->Gloves_1 Goggles 3. Chemical Splash Goggles Gloves_1->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield Gloves_2 5. Second Pair of Gloves (Over the cuff of the lab coat) Face_Shield->Gloves_2 Final_Check 6. Final Check (Ensure no skin is exposed) Gloves_2->Final_Check

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Outer_Gloves 1. Outer Gloves (Peel off without touching the outside) Face_Shield 2. Face Shield Outer_Gloves->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat (Roll inside out) Goggles->Lab_Coat Inner_Gloves 5. Inner Gloves Lab_Coat->Inner_Gloves Hand_Washing 6. Wash Hands Thoroughly Inner_Gloves->Hand_Washing

Caption: Sequential process for safely removing PPE.

Operational Plans: From Handling to Disposal

Handling:

  • Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • When handling, be mindful of generating aerosols or dust.

Spill Management: In the event of a spill, your immediate actions are critical:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • PPE: Don the appropriate PPE for spill cleanup, which may be more extensive than for routine handling.[5]

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[8] Do not use combustible materials.

  • Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately.

  • Collect: Carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

Disposal:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[10]

  • Dispose of this waste in accordance with all applicable federal, state, and local regulations.[5] Do not pour down the drain.[2][5][6]

  • Containers should be tightly sealed and clearly labeled.[5][11]

By adhering to these stringent protocols, you are not only ensuring your own safety but also that of your colleagues and the environment. This commitment to best practices is the bedrock of trustworthy and reproducible scientific research.

References

  • Material Safety Data Sheet. (2021-11-25).
  • 3-Chloro-1,2-benzisothiazole SDS, 7716-66-7 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-24).
  • Safety Data Sheet - Cayman Chemical. (2023-05-06).
  • Safety Data Sheet - Diamond Diagnostics. (2016-04-04).
  • CHEMICAL SPILL PROCEDURES.
  • SAFETY DATA SHEET - Cytiva.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2021-12-20).
  • 2 - SAFETY DATA SHEET.
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M.
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M.
  • SAFETY DATA SHEET - Merck.
  • Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one - Chemos GmbH&Co.KG.
  • Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. - YouTube. (2022-05-04).
  • SAFETY DATA SHEET.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - Castrol PDS & SDS. (2020-01-02).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroisothiazole
Reactant of Route 2
Reactant of Route 2
3-Chloroisothiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。